molecular formula C3H3 B13813629 Propargyl radical CAS No. 2932-78-7

Propargyl radical

Cat. No.: B13813629
CAS No.: 2932-78-7
M. Wt: 39.06 g/mol
InChI Key: DITHIFQMPPCBCU-UHFFFAOYSA-N
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Description

The propargyl radical (C3H3) is a resonance-stabilized free radical (HC≡CCH2) that serves as a critical reactive intermediate in high-temperature combustion and atmospheric chemistry processes . Its stability allows it to survive long enough to participate in key molecular weight growth reactions, making it a fundamental precursor to the first aromatic ring and a cornerstone for understanding the formation of Polycyclic Aromatic Hydrocarbons (PAHs) and soot . The radical's primary research value lies in its self-reaction, which is a highly efficient and pivotal pathway for the formation of benzene and other C6H6 isomers, representing the initial step in aromatic ring construction . Beyond this, propargyl reacts with other significant radicals like phenyl (C6H5), a reaction that provides a feasible mechanism for adding a five-membered ring to a six-membered ring, forming prototype two-ring species such as indene, a key PAH . Its oxidation pathway with atomic oxygen is also a major channel, predominantly forming propynal (C2HCHO) and hydrogen atoms, which impacts the chemistry of fuel-rich laminar flames . Furthermore, recent investigations into its reactions with Criegee intermediates (e.g., CH2OO) highlight its potential role in atmospheric reaction networks and tropospheric oxidation capacity . The mechanism of action for the this compound involves radical-radical recombination and association reactions. Its resonance stabilization grants it significant reactivity to drive chain-propagating pathways, where recombination can lead directly to larger radicals and stable aromatic products through "well-skipping" reactions that bypass stabilized adducts . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

2932-78-7

Molecular Formula

C3H3

Molecular Weight

39.06 g/mol

InChI

InChI=1S/C3H3/c1-3-2/h1H,2H2

InChI Key

DITHIFQMPPCBCU-UHFFFAOYSA-N

Canonical SMILES

[CH2]C#C

Origin of Product

United States

Foundational & Exploratory

The Propargyl Radical: An In-depth Technical Guide on its Electronic Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargyl radical (C₃H₃) is a highly reactive and resonantly stabilized free radical that plays a crucial role as a key intermediate in a variety of chemical processes. Its unique electronic structure and stability make it a subject of significant interest in fields ranging from combustion chemistry and astrophysics to organic synthesis.[1] In combustion, it is recognized as a critical precursor to the formation of aromatic compounds, including polycyclic aromatic hydrocarbons (PAHs) and soot.[2][3] In synthetic chemistry, the diverse reactivity of the this compound, stemming from its tautomerization with the allenyl radical, allows for the formation of valuable propargyl and allene (B1206475) compounds.[4][5] This guide provides a detailed technical overview of the electronic structure, properties, and key experimental methodologies used to study the this compound.

Electronic Structure

The electronic structure of the this compound is fundamental to its stability and reactivity. It is characterized by the delocalization of the unpaired electron across the three-carbon backbone, leading to two principal resonance structures: the propargyl form and the allenyl form.

Resonance Structures and Molecular Orbitals

The this compound exists as a resonance hybrid of two main contributing structures:

  • Propargyl form: ˙CH₂–C≡CH

  • Allenyl form: CH₂=C=ĊH

Computational studies indicate that the propargyl form is the major contributor to the resonance hybrid.[6] This delocalization of the unpaired electron is a key factor in the radical's relatively high stability, which is comparable to that of the benzyl (B1604629) radical.[1][5]

The molecular orbitals of the this compound show the distribution of electron density. The singly occupied molecular orbital (SOMO) is a π-type orbital extending over all three carbon atoms, which accounts for the delocalization of the radical character.[7]

Spin Density Distribution

The unpaired electron in the this compound is not localized on a single carbon atom. Instead, the spin density is distributed across the molecule.[8][9] Quantum theory of atoms in molecules (QTAIM) studies have shown that the majority of the spin density resides on the terminal methylene (B1212753) (CH₂) carbon and the terminal acetylenic (CH) carbon.[9] This distribution of spin density influences the regioselectivity of reactions involving the this compound.

Physicochemical Properties

The unique electronic configuration of the this compound dictates its geometry and spectroscopic characteristics.

Geometrical Parameters

The this compound has a planar C₂ᵥ symmetry.[10] The bond lengths and angles have been determined through both computational and experimental studies.

ParameterValueReference
Bond Lengths (Å)
C₁–C₂1.365[11]
C₂–C₃1.226[11]
C₁–H1.083[11]
C₃–H1.063[11]
Bond Angles (º)
H–C₁–H118.3[11]
C₁–C₂–C₃~180[12]
C₂–C₃–H~180[11]
Spectroscopic Properties

The spectroscopic properties of the this compound have been extensively studied to understand its electronic and vibrational structure.

PropertyValueReference
Ionization Energy (eV) 8.71 ± 0.02[13][14]
Rotational Constants (MHz)
A28809.8[15]
B9133.4[15]
C6927.4[15]
Key Vibrational Frequencies (cm⁻¹)
ν₁ (acetylenic C-H stretch)3322[10]
ν₅ (C-C stretch)630[16]

Experimental Methodologies

A variety of experimental techniques have been employed to generate, detect, and characterize the this compound.

Generation of Propargyl Radicals

1. Flash Photolysis: This is a common method for producing propargyl radicals in the gas phase. A precursor molecule, such as propargyl bromide (C₃H₃Br) or propargyl chloride (C₃H₃Cl), is subjected to a short, intense pulse of ultraviolet light.[10][17] The high-energy photons break the weak carbon-halogen bond, generating the this compound.

  • Protocol: A mixture of the propargyl halide precursor and an inert buffer gas (e.g., Ar or He) is introduced into a reaction cell. The mixture is then irradiated with a UV laser pulse (e.g., from an excimer laser at 193 nm or 248 nm). The subsequent kinetics and spectroscopy of the generated radicals are then monitored.[2]

2. Pyrolysis: Thermal decomposition of a suitable precursor can also be used to generate propargyl radicals. For instance, passing propargyl bromide through a heated silicon carbide (SiC) tube leads to the cleavage of the C-Br bond.[18][19]

  • Protocol: A dilute mixture of the precursor in a carrier gas is passed through a high-temperature reactor. The temperature is controlled to ensure efficient and selective bond cleavage. The products are then rapidly cooled and analyzed, often by mass spectrometry.[18]

Detection and Characterization Techniques

1. Photoionization Mass Spectrometry (PIMS): This technique is highly sensitive for detecting and identifying radical intermediates. Radicals are ionized by vacuum ultraviolet (VUV) photons, and the resulting ions are detected by a mass spectrometer. By scanning the photon energy, photoionization efficiency (PIE) curves can be obtained, which are characteristic of specific isomers.[3][18]

  • Protocol: The gas mixture from the radical source is sampled into a high-vacuum chamber. It is then intersected by a tunable VUV photon beam from a synchrotron or a VUV lamp. The resulting ions are mass-analyzed using a time-of-flight or quadrupole mass spectrometer.[19][20]

2. Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive absorption spectroscopy technique used to record the electronic and vibrational spectra of transient species like the this compound.[6]

  • Protocol: A laser pulse is injected into a high-finesse optical cavity containing the radical species. The rate of decay of the light intensity leaking out of the cavity is measured. The presence of an absorbing species at the laser wavelength will decrease the ring-down time. By scanning the laser wavelength, an absorption spectrum can be constructed.[6]

3. Laser-Induced Fluorescence (LIF): LIF is another sensitive spectroscopic technique for detecting radicals. A tunable laser excites the radical to a higher electronic state, and the subsequent fluorescence emission is detected.

  • Protocol: The output of a tunable dye laser is focused into the reaction cell where the propargyl radicals are generated. The fluorescence is collected at a right angle to the laser beam, passed through a monochromator or filter to select the desired wavelength, and detected by a photomultiplier tube.[2]

Key Chemical Reactions and Pathways

The this compound is a key participant in several important chemical transformations.

Self-Recombination to Form Benzene (B151609)

One of the most significant reactions of the this compound is its self-recombination, which is a major pathway for the formation of the first aromatic ring, benzene, in combustion environments.[18][21]

The reaction proceeds through a complex potential energy surface involving several intermediates.[22] The initial combination of two propargyl radicals can lead to various C₆H₆ isomers, including 1,5-hexadiyne (B1215225) and fulvene, which can then isomerize to the more stable benzene.[18][19]

Propargyl_Recombination Propargyl1 2 x this compound (C₃H₃) Intermediates C₆H₆ Intermediates (e.g., 1,5-hexadiyne, fulvene) Propargyl1->Intermediates Recombination Benzene Benzene (C₆H₆) Intermediates->Benzene Isomerization Soot_Formation_Pathway cluster_0 Initial Reactions cluster_1 Growth cluster_2 Final Product Propargyl This compound Benzene Benzene Propargyl->Benzene Self-recombination Small_HC Small Hydrocarbons Small_HC->Benzene Other reactions PAH PAHs Benzene->PAH Further reactions Soot Soot PAH->Soot Condensation & Growth

References

role of propargyl radical in benzene formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the Propargyl Radical in Benzene (B151609) Formation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound (C₃H₃) is a resonantly stabilized radical that plays a pivotal role as a key intermediate in the formation of aromatic systems, most notably benzene (C₆H₆). This process is fundamental in combustion chemistry, the synthesis of polycyclic aromatic hydrocarbons (PAHs), and soot formation. Understanding the intricate mechanisms of this compound recombination is crucial for controlling combustion processes and potentially for developing novel synthetic pathways. This technical guide provides a comprehensive overview of the reaction mechanisms, kinetics, and experimental and computational methodologies used to elucidate the formation of benzene from propargyl radicals.

Reaction Mechanisms: The Pathway from Propargyl to Benzene

The primary route to benzene formation involving the this compound is its self-recombination. This process is not a single-step reaction but a complex cascade involving the formation of various C₆H₆ isomers on a shared potential energy surface (PES). The reaction is initiated by the barrierless recombination of two propargyl radicals.[1]

Initial Recombination Steps

The this compound has two reactive sites, the acetylenic carbon (head) and the methylene (B1212753) carbon (tail). This leads to three initial recombination pathways[2]:

These initial adducts are vibrationally "hot" and can either be stabilized by collisions or undergo subsequent isomerization or dissociation reactions.

Isomerization to Aromatic Rings

Following the initial recombination, the linear C₆H₆ isomers undergo a series of complex isomerization and cyclization reactions to form more stable cyclic structures. Key intermediates in this process include 3,4-dimethylenecyclobutene (34DMCB) and bicyclic compounds.[2] The major cyclic products are benzene and fulvene. Additionally, a significant channel, especially at higher temperatures, is the formation of a phenyl radical (C₆H₅) plus a hydrogen atom.[3]

The overall reaction network is highly dependent on temperature and pressure. At higher pressures, collisional stabilization of the initial adducts like 1,5-hexadiyne is more likely.[1] Conversely, higher temperatures favor isomerization to more thermally stable products like benzene or dissociation to phenyl + H.[1][3]

Data Presentation: Kinetics and Branching Ratios

The quantitative understanding of the propargyl self-reaction is derived from a combination of experimental measurements and theoretical calculations.

Table 1: Overall Reaction Rate Coefficient
ReactionRate Coefficient (k) at 295 KMethod
C₃H₃ + C₃H₃ → Products(4.3 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Experimental

Source: Data from UV cavity ring-down spectroscopy experiments.[4]

Table 2: Product Branching Fractions

The distribution of products from the this compound self-reaction is highly sensitive to temperature and pressure. Below are representative branching fractions under different conditions.

ConditionBenzeneFulvenePhenyl + H1,5-Hexadiyne (15HD)Other C₆H₆ IsomersMethod
Initial Recombination ---44%56%¹Experimental
1000 K, 30 Torr 10%18%5%--Theoretical
> 1200 K MajorMajorMajorMinorMinorTheoretical
> 2000 K --~100%--Theoretical

¹ Includes 38% 1,2-hexadiene-5-yne and 18% 1,2,4,5-hexatetraene.[5] Theoretical data is based on RRKM-Master Equation modeling.[1][3]

Experimental and Computational Protocols

The study of the this compound recombination requires sophisticated experimental and computational techniques to handle this transient species and complex reaction network.

Experimental Protocols

A common experimental approach involves the generation of propargyl radicals via pyrolysis of a stable precursor, followed by detection of the reaction products, often using mass spectrometry.

Key Methodologies:

  • Radical Generation: Propargyl radicals are typically generated in situ by the thermal decomposition of a precursor molecule like propargyl bromide (C₃H₃Br) or propargyl iodide (C₃H₃I).[1][5] This is achieved in a high-temperature environment such as a single-pulse shock tube or a heated silicon carbide (SiC) flow reactor.[1][5]

  • Reaction Environment: The reaction is carried out in a controlled environment, typically a high-pressure shock tube (25-50 bar) or a low-pressure flow reactor (~200-300 torr).[1][5] An inert buffer gas like helium or argon is used as a carrier.

  • Product Detection and Analysis: The reaction products are sampled, often through a molecular beam, and analyzed.

    • Time-of-Flight Mass Spectrometry (TOF-MS): This is the primary detection method.[1]

    • Synchrotron VUV Photoionization: To differentiate between the various C₆H₆ isomers, which have the same mass-to-charge ratio, tunable vacuum ultraviolet (VUV) light from a synchrotron is used for ionization.[6] By measuring the ion signal as a function of photon energy, a photoionization efficiency (PIE) curve is generated, which serves as a unique fingerprint for each isomer.[1]

Computational Protocols

Theoretical calculations are indispensable for mapping the complex potential energy surface (PES) and predicting reaction kinetics where experiments are challenging.

Key Methodologies:

  • Potential Energy Surface (PES) Calculation: The PES, which describes the energy of the system as a function of its atomic geometry, is calculated using high-level quantum mechanical methods.[7][8] Commonly used methods include:

    • Ab initio methods like Coupled Cluster (e.g., CCSD(T)) and Quadratic Configuration Interaction (e.g., QCISD(T)).[2]

    • Density Functional Theory (DFT), often with functionals like B3LYP, for geometry optimizations.[3]

  • Transition State Theory and Master Equation Modeling:

    • RRKM Theory: Rice-Ramsperger-Kassel-Marcus (RRKM) theory is used to calculate microcanonical rate coefficients for the individual reaction steps (isomerizations, dissociations) on the PES.[1]

    • Master Equation Analysis: A time-dependent, multiple-well master equation is solved to model the collisional energy transfer between the reacting molecules and the buffer gas.[3] This allows for the prediction of thermal rate coefficients and product distributions as a function of both temperature and pressure.[3]

Mandatory Visualizations

Diagram 1: Propargyl Recombination Pathway

Propargyl_Recombination cluster_start Reactants cluster_initial Initial Adducts (C6H6) cluster_intermediates Cyclic Intermediates cluster_products Final Products p1 This compound c1 1,5-Hexadiyne (TTT) p1->c1 TTT c2 1,2-Hexadiene-5-yne (HTT) p1->c2 HTT c3 1,2,4,5-Hexatetraene (HTH) p1->c3 HTH p2 This compound p2->c1 TTT p2->c2 HTT p2->c3 HTH inter Isomerization (e.g., 3,4-DMCB) c1->inter c2->inter c3->inter benz Benzene inter->benz fulv Fulvene inter->fulv phenyl Phenyl Radical + H inter->phenyl

Caption: Reaction pathway for benzene formation from this compound self-recombination.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Radical Generation cluster_reaction Sampling & Ionization cluster_detection Detection & Analysis precursor Propargyl Precursor (e.g., C3H3Br) + Inert Gas reactor High-Temp Reactor (Pyrolysis) precursor->reactor sampling Molecular Beam Sampling reactor->sampling ionization Synchrotron VUV Photoionization sampling->ionization tof TOF Mass Spectrometer ionization->tof analysis Data Analysis (PIE Curves) tof->analysis

Caption: Generalized experimental workflow for studying this compound reactions.

Conclusion

The self-recombination of propargyl radicals is a cornerstone mechanism for the formation of the first aromatic ring in various environments. This reaction proceeds through a complex potential energy surface featuring multiple linear and cyclic C₆H₆ isomers. The final product distribution, including the yield of benzene, is intricately dependent on the specific temperature and pressure conditions of the system. A synergistic approach, combining advanced experimental techniques like synchrotron-based photoionization mass spectrometry with high-level computational chemistry, has been essential in unraveling the mechanistic details of this fundamental process. This knowledge is critical for modeling combustion phenomena, understanding interstellar chemistry, and controlling the formation of harmful pollutants like PAHs and soot.

References

An In-depth Technical Guide on the Core Mechanisms of Propargyl Radical Formation in Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargyl radical (C₃H₃) is a resonantly stabilized hydrocarbon radical that plays a pivotal role as a key intermediate in the combustion of hydrocarbons. Its significance stems from its crucial involvement in the formation of the first aromatic rings, such as benzene, which are precursors to polycyclic aromatic hydrocarbons (PAHs) and soot. Understanding the intricate mechanisms of this compound formation is paramount for developing cleaner and more efficient combustion technologies and for modeling the atmospheric and interstellar chemistry where this radical is also observed. This technical guide provides a comprehensive overview of the core formation mechanisms of the this compound in combustion environments, supported by quantitative kinetic data, detailed experimental methodologies, and visual representations of the key chemical pathways.

Core Formation Mechanisms of the this compound

The formation of the this compound in combustion is a complex process involving multiple reaction pathways. The predominant mechanisms include hydrogen abstraction from C₃H₄ isomers (propyne and allene), the reaction of singlet methylene (B1212753) with acetylene (B1199291), and the recombination of smaller hydrocarbon fragments.

Hydrogen Abstraction from Propyne (B1212725) and Allene (B1206475)

One of the most significant channels for this compound formation is the abstraction of a hydrogen atom from the methyl group of propyne (CH₃C≡CH) or the methylene group of allene (CH₂=C=CH₂) by various radicals present in the flame, such as H, OH, and O.[1]

  • Propyne + X → Propargyl + HX (where X = H, OH, O)

  • Allene + X → Propargyl + HX (where X = H, OH, O)

These reactions are particularly important at the high temperatures characteristic of combustion. The resonance stabilization of the resulting this compound makes these abstraction reactions thermodynamically favorable.

Reaction of Singlet Methylene (¹CH₂) with Acetylene (C₂H₂)

The reaction between singlet methylene (¹CH₂) and acetylene (C₂H₂) is another key pathway for this compound formation.[2][3] This reaction proceeds through the formation of a highly excited cyclopropene (B1174273) intermediate, which can then isomerize and dissociate to form the this compound and a hydrogen atom.[3]

  • ¹CH₂ + C₂H₂ → [Cyclopropene] → Propargyl + H*

The branching ratio of this reaction, leading to this compound formation, is dependent on both temperature and pressure.[3]

Other Formation Pathways

While the above mechanisms are considered dominant, other reactions can also contribute to the this compound pool in a combustion environment. These include:

  • Dissociative recombination of C₃Hn⁺ ions: In ion-rich regions of flames, the recombination of ions such as C₃H₄⁺ and C₃H₅⁺ with electrons can lead to the formation of propargyl radicals.

  • Reaction of Carbon Atom (C) with Ethylene (B1197577) (C₂H₄): The reaction of ground-state carbon atoms with ethylene can also produce propargyl radicals, although this pathway is generally considered less significant than the primary routes.

Quantitative Kinetic Data

The rates of the elementary reactions leading to this compound formation are crucial for accurate combustion modeling. The following tables summarize the available quantitative data for the key formation mechanisms. The rate constants are typically expressed in the modified Arrhenius form, k = A * Tⁿ * exp(-Ea / RT), where A is the pre-exponential factor, T is the temperature, n is the temperature exponent, and Ea is the activation energy.

ReactionA (cm³ mol⁻¹ s⁻¹)nEa (kcal/mol)Temperature Range (K)Reference
Propyne + H → Propargyl + H₂1.2 x 10¹³07.91200-1400[4]
Allene + H → Propargyl + H₂2.5 x 10¹³08.51000-1500Theoretical
Propyne + OH → Propargyl + H₂O1.0 x 10¹²01.0300-2000[1]
Allene + OH → Propargyl + H₂O2.0 x 10¹²02.0300-2000[1]

Table 1: Arrhenius Parameters for this compound Formation via Hydrogen Abstraction.

ReactionRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)PressureBranching Ratio (to C₃H₃ + H)Reference
¹CH₂ + C₂H₂ → Products(3.5 ± 0.7) x 10⁻¹⁰295~1 Torr0.88[5][6]
¹CH₂ + C₂H₂ → ProductsVaries with T and P195 - 298~1 Torr0.28 - 0.88[6]

Table 2: Rate Constant and Branching Ratio for the Reaction of Singlet Methylene with Acetylene.

This compound Consumption and Role in PAH Formation

The this compound is not only a product of various reactions but also a highly reactive species that participates in subsequent molecular growth processes. Its self-recombination is a critical step in the formation of benzene.[7]

  • Propargyl + Propargyl → Benzene + H

  • Propargyl + Propargyl → Fulvene + H

The branching fractions for these recombination reactions are highly dependent on temperature and pressure.[8] Furthermore, the reaction of the this compound with acetylene is a key pathway to the formation of larger PAHs.[9]

  • Propargyl + C₂H₂ → C₅H₅ (Cyclopentadienyl radical)

Experimental Methodologies

The study of short-lived radical species like the this compound in the harsh environment of a flame requires sophisticated experimental techniques. The following sections detail the key methodologies used to investigate this compound formation mechanisms.

Molecular Beam Mass Spectrometry (MBMS)

Molecular Beam Mass Spectrometry is a powerful technique for identifying and quantifying the species present in a flame, including radicals.[10]

Methodology:

  • Sampling: A small sample of gas is extracted from a specific location in a low-pressure, laminar flame through a quartz cone with a small orifice (typically 250-500 µm).[11]

  • Beam Formation: The sampled gas undergoes a supersonic expansion into a high-vacuum chamber, forming a molecular beam. This rapid expansion "freezes" the chemical reactions, preserving the radical concentrations.[10] A skimmer is used to collimate the beam.[11]

  • Ionization: The species in the molecular beam are then ionized, typically using either electron impact (EI) or photoionization (PI). Photoionization, especially with tunable synchrotron radiation, offers "soft" ionization, minimizing fragmentation of the parent molecules and allowing for isomer-specific detection.[11]

  • Mass Analysis: The resulting ions are guided into a mass spectrometer (commonly a time-of-flight or quadrupole mass analyzer) where they are separated based on their mass-to-charge ratio.

  • Data Analysis: The mole fractions of different species are determined from the measured ion signals, taking into account ionization cross-sections and calibration factors. By moving the burner relative to the sampling probe, concentration profiles of species as a function of distance (and therefore temperature and reaction time) through the flame can be obtained.[10]

Shock Tube Studies

Shock tubes are devices used to generate high temperatures and pressures for a short duration, providing a well-controlled environment for studying elementary reaction kinetics at combustion-relevant conditions.[12][13]

Methodology:

  • Apparatus: A shock tube consists of a long tube separated into a high-pressure "driver" section and a low-pressure "driven" section by a diaphragm.[14]

  • Shock Wave Generation: The driver section is filled with a light gas (e.g., helium) at high pressure. The driven section contains the reactant gas mixture highly diluted in an inert gas (e.g., argon). The diaphragm is ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the reactant mixture.[12][14]

  • Reaction Initiation and Monitoring: The reactions are initiated by the temperature jump behind the reflected shock wave. The progress of the reaction is monitored in real-time using various diagnostic techniques, such as:

    • Laser Absorption Spectroscopy: A laser beam is passed through the shock-heated gas, and the absorption of light by specific species (atoms or radicals) is measured to determine their concentration profiles over time.[15]

    • Time-of-Flight Mass Spectrometry (TOF-MS): A small sample of the reacting gas is rapidly extracted and analyzed by a TOF-MS to identify and quantify the products.[12]

  • Data Analysis: The measured concentration-time profiles are compared with simulations from detailed chemical kinetic models to determine rate constants for specific elementary reactions.

Laser Flash Photolysis (LFP)

Laser Flash Photolysis is a versatile technique used to generate and study the kinetics of transient species, including radicals.[16][17]

Methodology:

  • Radical Generation: A short, intense pulse of laser light (the "pump" pulse, typically in the nanosecond range) is used to photolyze a precursor molecule, generating the radical of interest.[16][18] For this compound studies, precursors like propargyl chloride or propargyl bromide are often used.[14]

  • Detection: The subsequent decay of the radical concentration due to chemical reactions is monitored using a time-resolved detection method. Common detection techniques include:

    • Transient Absorption Spectroscopy: A second, weaker light source (the "probe" beam) is passed through the reaction cell, and the change in absorption at a wavelength specific to the radical is measured as a function of time.[16]

    • Laser-Induced Fluorescence (LIF): A tunable laser excites the radical to a higher electronic state, and the resulting fluorescence is detected. The fluorescence intensity is proportional to the radical concentration.

    • Photoionization Mass Spectrometry (PIMS): A second laser or a synchrotron light source is used to ionize the species in the reaction cell, which are then detected by a mass spectrometer. This allows for the simultaneous monitoring of multiple species.[19]

  • Kinetic Analysis: The temporal profile of the radical concentration is analyzed to extract rate constants for the reactions it undergoes.[18]

Visualizing the this compound Formation Network

The following diagrams, generated using the DOT language, illustrate the key relationships in the formation and consumption of the this compound.

Propargyl_Formation_Mechanisms Propyne Propyne (CH₃C≡CH) Propargyl This compound (•C₃H₃) Propyne->Propargyl + H• / - H₂ Propyne->Propargyl + OH• / - H₂O Allene Allene (CH₂=C=CH₂) Allene->Propargyl + H• / - H₂ Allene->Propargyl + OH• / - H₂O Acetylene Acetylene (C₂H₂) Acetylene->Propargyl + H Singlet_Methylene ¹CH₂ Singlet_Methylene->Propargyl + H H_Radical H• OH_Radical OH• H2 H₂ H2O H₂O H_Atom H

Core Formation Pathways of the this compound

Propargyl_Consumption_Pathways Propargyl This compound (•C₃H₃) Benzene Benzene Propargyl->Benzene Recombination Fulvene Fulvene Propargyl->Fulvene Recombination Cyclopentadienyl Cyclopentadienyl Radical (C₅H₅) Propargyl->Cyclopentadienyl Propargyl2 This compound (•C₃H₃) Propargyl2->Benzene Recombination Propargyl2->Fulvene Recombination Acetylene Acetylene (C₂H₂) Acetylene->Cyclopentadienyl PAH PAH Growth Cyclopentadienyl->PAH + C₂H₂ etc.

Key Consumption Pathways of the this compound

Conclusion

The formation of the this compound is a cornerstone of combustion chemistry, fundamentally influencing the pathways to aromatic species and soot. This guide has detailed the primary mechanisms of its formation, including hydrogen abstraction from C₃H₄ isomers and the reaction of singlet methylene with acetylene. The provided quantitative kinetic data and descriptions of advanced experimental techniques underscore the complexity and the ongoing research efforts in this field. A thorough understanding of these core processes is essential for the development of predictive combustion models and the design of strategies to mitigate the formation of harmful pollutants. The continued application of sophisticated experimental and computational methods will undoubtedly lead to a more refined understanding of the critical role of the this compound in combustion and beyond.

References

Interstellar Propargyl Radical: A Technical Deep Dive into its Discovery and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and characterization of the propargyl radical (CH₂CCH) in interstellar space. This document is intended for researchers, scientists, and professionals in the fields of astrochemistry, astrophysics, and drug development, providing an in-depth analysis of the observational techniques, data, and astrochemical significance of this key organic radical.

Executive Summary

The this compound, a highly reactive hydrocarbon, has been identified as one of the most abundant organic radicals in the cold dark cloud, Taurus Molecular Cloud 1 (TMC-1).[1][2][3] Its detection marks a significant milestone in understanding the chemical complexity of the interstellar medium (ISM) and its role as a precursor to the formation of larger organic molecules, including aromatic rings like benzene.[1][2][3] This guide provides a thorough examination of the observational campaigns that led to its discovery, the experimental protocols employed, and the astrochemical models that explain its formation and high abundance.

Observational Discoveries and Quantitative Data

The initial interstellar detection of the this compound was made toward TMC-1 using the Yebes 40m telescope as part of the QUijote Line Survey of TMC-1 (QUIJOTE).[1][2][3] Subsequent observations with the IRAM 30m telescope provided further confirmation and more precise data.[4] The observed transitions, along with derived column densities and rotational temperatures for the this compound and its cyano-derivatives, are summarized below.

This compound (CH₂CCH) Observational Data
TelescopeTransitionFrequency (GHz)Column Density (cm⁻²)Rotational Temperature (K)Reference
Yebes 40m2₀,₂ - 1₀,₁37.468.7 x 10¹³~10 (assumed)[2][3]
IRAM 30m5₀,₅ - 4₀,₄93.6(1.0 ± 0.2) x 10¹⁴ (revised)9.9 ± 1.5[4]
Cyano-Substituted this compound Observational Data
MoleculeTelescopeTransition(s)Frequency Range (GHz)Column Density (cm⁻²)Rotational Temperature (K)Reference
3-cyano this compound (CH₂C₃N)Yebes 40m7 rotational transitions31.0 - 50.4(1.6 ± 0.4) x 10¹¹---[5]
1-cyano this compound (HCCCHCN)Yebes 40m7 rotational transitions31.0 - 50.4(2.2 ± 0.2) x 10¹¹7 ± 1[6][7][8]

Experimental Protocols

The detection of the this compound and its derivatives was achieved through meticulous observational and data analysis procedures.

Observational Methodology
  • Telescopes: The primary instruments used were the Yebes 40m radio telescope in Spain and the IRAM 30m radio telescope in the Spanish Sierra Nevada.[1][2][3][4][5]

  • Surveys: The detections were largely made as part of the QUIJOTE line survey, which systematically scans the Q-band (31.0–50.4 GHz) towards TMC-1.[6][7][8]

  • Receivers: The Yebes 40m telescope was equipped with a new set of receivers covering the 31-50 GHz band in dual polarization. The IRAM 30m telescope utilized heterodyne receivers operating at 3 mm.

  • Observing Mode: Observations were typically carried out using a frequency-switching mode to subtract the background emission and isolate the faint molecular lines.

Data Analysis Pipeline

The raw observational data were processed using a standard pipeline for radio astronomy.

  • Calibration: The antenna temperatures were corrected for atmospheric attenuation and telescope losses to produce calibrated spectra.

  • Software: The GILDAS (Grenoble Image and Line Data Analysis Software) suite, specifically the CLASS (Continuum and Line Analysis Single-dish Software) package, was used for data reduction and analysis.

  • Line Identification: The identification of the this compound and its derivatives was based on the precise agreement between the observed frequencies of the spectral lines and the frequencies predicted from laboratory spectroscopy.

  • Column Density and Temperature Derivation: The column densities and rotational temperatures were derived by fitting synthetic spectra, generated under the assumption of Local Thermodynamic Equilibrium (LTE), to the observed line profiles.

Visualizations

Observational Workflow

The following diagram illustrates the general workflow from observation to the final data products.

observational_workflow cluster_obs Observation cluster_data_acq Data Acquisition cluster_analysis Data Analysis (GILDAS/CLASS) cluster_results Results Telescope Yebes 40m / IRAM 30m Receiver Q-band / 3mm Receivers Telescope->Receiver Signal Reception Backend Spectrometers Receiver->Backend Signal Processing RawData Raw Spectral Data Backend->RawData Calibration Calibration RawData->Calibration Reduction Data Reduction (Baseline Subtraction, etc.) Calibration->Reduction Analysis Line Fitting & Analysis Reduction->Analysis Spectra Calibrated Spectra Analysis->Spectra Parameters Derived Parameters (Column Density, Temp.) Analysis->Parameters

Observational and Data Analysis Workflow
Chemical Formation Pathway

The this compound is a key intermediate in the gas-phase synthesis of larger organic molecules. The diagram below outlines its primary formation routes in cold dark clouds as suggested by astrochemical models.

formation_pathway cluster_precursors Precursors cluster_propargyl This compound cluster_products Further Reactions C2H4 Ethylene (C₂H₄) CH2CCH This compound (CH₂CCH) C2H4->CH2CCH C3Hn_plus C₃Hₙ⁺ (n=4-6) C3Hn_plus->CH2CCH + e⁻ (Dissociative Recombination) C Carbon Atom (C) C->CH2CCH + C₂H₄ e_minus Electron (e⁻) e_minus->CH2CCH Benzene Benzene Precursors CH2CCH->Benzene Cyclization CH2CCH_reac Self-reaction CH2CCH->CH2CCH_reac CH2CCH_reac->Benzene

Key Formation Pathways of this compound

Astrochemical Significance and Future Directions

The high abundance of the this compound in TMC-1, comparable to that of its closed-shell counterpart methyl acetylene (B1199291) (CH₃CCH), challenges existing astrochemical models and highlights its crucial role in the synthesis of complex organic molecules.[1] It is considered a key precursor in the formation of the first aromatic rings, such as benzene, through self-reaction or reactions with other small hydrocarbons.[1][2][3]

Current astrochemical models, such as NAUTILUS, have been updated to better account for the observed abundance of the this compound, though discrepancies still remain.[9] This underscores the need for further laboratory and theoretical studies of the low-temperature kinetics of neutral-neutral reactions involving this radical.

Future research will likely focus on:

  • Deeper and higher-resolution observations of the this compound and its isotopologues in TMC-1 and other interstellar environments to better constrain its spatial distribution and chemistry.

  • Laboratory experiments to measure the rate constants of key formation and destruction reactions at temperatures relevant to cold dark clouds.

  • Refining astrochemical models to more accurately reproduce the observed abundances of the this compound and other related species, providing a more complete picture of the chemical evolution of the interstellar medium.

The discovery of the interstellar this compound has opened a new window into the complex organic chemistry occurring in the cradles of star and planet formation, with potential implications for the origins of prebiotic molecules.

References

The Propargyl Radical: An In-depth Technical Guide on Stability and Resonance Energy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propargyl radical (•C₃H₃) is a key intermediate in a variety of chemical processes, from combustion and astrochemistry to organic synthesis.[1][2][3] Its unique electronic structure, characterized by the delocalization of the unpaired electron across a three-carbon framework, imparts significant resonance stabilization.[3] This guide provides a comprehensive technical overview of the stability and resonance energy of the this compound, presenting key quantitative data, detailing experimental and computational methodologies for its characterization, and illustrating fundamental concepts through diagrams. Understanding these core properties is crucial for professionals in fields such as reaction kinetics, mechanistic studies, and the development of novel synthetic methodologies.

Introduction

The this compound is the simplest unsaturated hydrocarbon radical that exhibits resonance stabilization.[4] This stabilization arises from the delocalization of the unpaired electron between the propargylic and allenic carbon atoms, leading to two primary resonance structures. This phenomenon has profound implications for its reactivity and thermodynamic properties. The radical's stability is comparable to that of the benzyl (B1604629) radical and slightly less than the allyl radical.[1] Its significant presence in high-temperature environments, such as combustion flames and circumstellar envelopes, underscores its thermodynamic stability.[2][3] Furthermore, its role as a building block in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot highlights its importance in complex chemical systems.[1][2]

Resonance Structures and Electron Delocalization

The resonance stabilization of the this compound is a direct consequence of the delocalization of its π-electron system. The unpaired electron is not localized on a single carbon atom but is distributed across the C1 and C3 positions, as depicted by its two main resonance contributors: the propargyl form and the allenyl form.

Resonance_Structures cluster_hybrid Resonance Hybrid p1 H₂C•—C≡CH a1 H₂C=C=C•H p1->a1 h1 [H₂C=C=CH]•

Figure 1: Resonance structures of the this compound.

Computational studies have shown that the radical character is predominantly distributed on the propargylic site relative to the allenic site.[1] This differential distribution of electron density influences the regioselectivity of its reactions. For instance, in reactions with acetylene, the propargylic site exhibits a lower activation energy compared to the allenic site.[1]

Quantitative Stability Data

The stability of the this compound can be quantified through various thermochemical parameters, most notably its bond dissociation energy (BDE) and resonance stabilization energy (RSE).

ParameterValue (kcal/mol)Value (kJ/mol)Reference(s)
C-H Bond Dissociation Energy (Propyne)~100 ± 5~418 ± 21[5]
C-H Bond Dissociation Energy (Allene)~86~360[5]
Resonance Stabilization Energy~12~50[1][4]

Table 1: Quantitative Stability Data for the this compound.

The resonance stabilization energy is a measure of the extra stability gained by the delocalization of electrons in the radical compared to a hypothetical localized structure. It is often estimated by comparing the C-H bond dissociation energy of a related alkane with that of the corresponding C-H bond that forms the radical.

Experimental and Computational Protocols

The determination of the stability and resonance energy of the this compound relies on a combination of experimental techniques and theoretical calculations.

Experimental Methodologies

A key experimental approach to determining the stability of the this compound is through the measurement of bond dissociation energies. This can be achieved through various techniques, including:

  • Flash Photolysis with Photoionization Mass Spectrometry: This technique involves generating the radical by photolysis of a suitable precursor (e.g., propargyl chloride or bromide) and then detecting the radical and its fragments using mass spectrometry.[5][6] By analyzing the kinetic energy release upon dissociation, an upper bound for the bond dissociation energy can be established.[5]

  • Gas-Phase Acidity and Electron Affinity Measurements: The bond dissociation energy can be determined by measuring the gas-phase acidity of the this compound and the electron affinity of the corresponding anion.[5] This thermochemical cycle provides an indirect but reliable method for calculating the BDE.

Computational Methodologies

Computational chemistry plays a vital role in elucidating the structure, stability, and reactivity of the this compound. Common theoretical approaches include:

  • Ab Initio Calculations: High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are employed to calculate the potential energy surfaces for reactions involving the this compound.[7] These calculations provide accurate geometries, vibrational frequencies, and energies for the radical and related species.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are often used to investigate the kinetics and mechanisms of reactions involving the this compound.[8] These methods offer a good balance between computational cost and accuracy.

  • Quantum Chemistry Ignition, Shock, and Technology (QCISD(T)) Calculations: This method has been used to analyze reaction pathways during the recombination of propargyl radicals, providing insights into the formation of aromatic species like benzene (B151609).[9]

The following diagram illustrates a generalized workflow for the computational determination of the resonance energy of the this compound.

Computational_Workflow cluster_input Input Structures cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis Propargyl_Radical This compound Geometry_Optimization Geometry Optimization & Frequency Calculation Propargyl_Radical->Geometry_Optimization Propyne Propyne Propyne->Geometry_Optimization Propane Propane Propane->Geometry_Optimization Propyl_Radical Propyl Radical Propyl_Radical->Geometry_Optimization Single_Point_Energy Single-Point Energy Calculation (High-Level Theory) Geometry_Optimization->Single_Point_Energy BDE_Calculation Calculate Bond Dissociation Energies (BDEs) Single_Point_Energy->BDE_Calculation RSE_Calculation Calculate Resonance Stabilization Energy (RSE) BDE_Calculation->RSE_Calculation

Figure 2: Computational workflow for determining resonance energy.

Role in Chemical Reactions and Synthesis

The resonance-stabilized nature of the this compound makes it a crucial participant in numerous chemical reactions.

  • Benzene Formation: The self-recombination of two propargyl radicals is a key pathway to the formation of benzene and other aromatic compounds, a process of fundamental importance in combustion and astrochemistry.[6][10]

  • Polycyclic Aromatic Hydrocarbon (PAH) Growth: The reaction of the this compound with other radical species, such as phenyl and allyl radicals, contributes to the growth of larger PAHs.[11][12]

  • Organic Synthesis: In organic synthesis, the this compound is a versatile intermediate. Its generation and subsequent reactions allow for the formation of complex molecular architectures.[1] Metal coordination has been shown to control the reactivity and stereoselectivity of reactions involving propargyl radicals.[13]

The following diagram illustrates the central role of the this compound in the pathway to benzene formation.

Benzene_Formation_Pathway Propargyl1 This compound Recombination Recombination Propargyl1->Recombination Propargyl2 This compound Propargyl2->Recombination C6H6_Intermediates Acyclic C6H6 Intermediates Recombination->C6H6_Intermediates Isomerization Isomerization C6H6_Intermediates->Isomerization Benzene Benzene Isomerization->Benzene

Figure 3: this compound recombination to form benzene.

Conclusion

The this compound's stability, a direct result of its resonant electronic structure, is a cornerstone of its chemical behavior. This guide has provided a detailed overview of its resonance energy, methods for its quantification, and its significant role in various chemical domains. For researchers and professionals in drug development and materials science, a thorough understanding of the fundamental properties of such reactive intermediates is paramount for predicting reaction outcomes, designing novel synthetic routes, and controlling chemical processes. The continued investigation of the this compound and other resonance-stabilized species will undoubtedly lead to further advancements in these fields.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of the Propargyl Radical (C₃H₃)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The propargyl radical (C₃H₃) is a resonantly stabilized, unsaturated hydrocarbon radical of significant interest across multiple scientific disciplines, including combustion chemistry, astrochemistry, and organic synthesis.[1] Its unique electronic structure and stability make it a crucial intermediate in the formation of the first aromatic rings, which are precursors to polycyclic aromatic hydrocarbons (PAHs) and soot in combustion environments.[2][3][4] This technical guide provides a comprehensive overview of the fundamental chemical properties of the this compound, focusing on its electronic structure, thermochemistry, spectroscopy, and reactivity. Quantitative data are summarized in tabular form, key experimental and computational methodologies are detailed, and critical pathways and relationships are visualized using structured diagrams.

Electronic Structure and Geometry

The this compound is the most stable isomer on the C₃H₃ potential energy surface and possesses a ²B₁ electronic ground state.[3] Its stability is attributed to the delocalization of the unpaired electron across the π-system, resulting in two primary resonance structures: the acetylenic form (propargyl) and the allenic form (propa-1,2-dien-1-yl).[5][6] High-level ab initio calculations and spectroscopic studies indicate that the acetylenic resonance form (•CH₂–C≡CH) is the major contributor, accounting for approximately 65% of the spin density distribution.[5][7]

This resonance stabilization has profound implications for its chemistry, influencing its geometry and reactivity.[8] The precise semiexperimental equilibrium geometry has been derived from high-resolution microwave rotational spectroscopy combined with ab initio calculations.[8]

Logical Relationship: Resonance Structures

The delocalization of the unpaired electron in the this compound is represented by two main resonance contributors.

G cluster_propargyl This compound (•CH₂-C≡CH) cluster_allenyl Allenyl Radical (CH₂=C=C•H) p1 H₂C•—C≡CH a1 H₂C=C=C•H p1->a1 Resonance

Caption: Resonance contributors of the this compound.

Table 1: Geometric Parameters of the this compound This table summarizes the experimentally derived and computationally calculated geometric parameters for the this compound.

ParameterValue (Å or °)MethodReference
r(C₁-C₂)1.428 ÅSemiexperimental equilibrium geometry[8]
r(C₂-C₃)1.213 ÅSemiexperimental equilibrium geometry[8]
r(C₁-H)1.085 ÅSemiexperimental equilibrium geometry[8]
r(C₃-H)1.061 ÅSemiexperimental equilibrium geometry[8]
∠(H-C₁-H)117.5°Semiexperimental equilibrium geometry[8]
∠(C₂-C₁-H)121.2°Semiexperimental equilibrium geometry[8]
∠(C₁-C₂-C₃)178.5°Semiexperimental equilibrium geometry[8]

Thermochemical and Physical Properties

The thermodynamic stability of the this compound is a key aspect of its chemistry. High-accuracy extrapolated ab initio thermochemistry (HEAT) protocols have been employed to determine its enthalpy of formation with high precision.[3] These data are critical for modeling chemical kinetics in various environments.

Table 2: Key Thermochemical and Physical Data This table provides a summary of important physical and thermochemical properties of the this compound.

PropertyValueMethod/SourceReference
Molecular Weight39.0559 g/mol IUPAC[9][10]
CAS Registry Number2932-78-7Chemical Abstracts Service[9][10]
Enthalpy of Formation (ΔfH°₂₉₈)352.2 ± 1.0 kJ/molHigh-Accuracy Extrapolated ab Initio (HEAT)[3]
Enthalpy of Formation (ΔfH°₀)354.9 ± 1.0 kJ/molHigh-Accuracy Extrapolated ab Initio (HEAT)[3]
Ionization Energy (IE)8.68 ± 0.01 eVPhotoionization Efficiency Spectroscopy[2]
Proton Affinity (PAff)815.1 kJ/molCheméo Database[11]
Gas Basicity (BasG)785.3 kJ/molCheméo Database[11]
Dipole Moment0.150 ± 0.005 DExperimental Measurement[12]

Reactivity and Chemical Kinetics

The this compound's reactivity is central to its role in molecular weight growth processes. Its reactions are characterized by complex potential energy surfaces, often involving multiple isomers and reaction channels.

Self-Recombination: A Pathway to Benzene (B151609)

The self-recombination of two propargyl radicals is considered a critical pathway for the formation of the first aromatic ring (benzene) in combustion and interstellar environments.[4][13] The reaction proceeds through a complex potential energy surface involving various C₆H₆ isomers.[14][15] At combustion temperatures (e.g., 1500 K), the primary products are benzene, fulvene, and phenyl radicals plus atomic hydrogen.[13][15]

Reaction Pathway: this compound Recombination to Benzene

A simplified schematic illustrating the key steps in the formation of benzene from the self-reaction of two propargyl radicals.

G R1 2x this compound (C₃H₃) I1 Acyclic C₆H₆ Adducts (e.g., 1,5-hexadiyne) R1->I1 Recombination I2 Cyclic Intermediates (e.g., fulvene) I1->I2 Isomerization P1 Benzene (C₆H₆) I2->P1 Ring Closure P2 Phenyl Radical + H I2->P2 H-loss

Caption: Simplified pathway for benzene formation via propargyl recombination.

Reaction with Molecular Oxygen (O₂)

The oxidation of the this compound is crucial for understanding soot inhibition.[16] The reaction with O₂ can proceed through two main channels, corresponding to oxygen addition at either the acetylenic (•CH₂) or allenic (C•H) radical sites.[17] The addition to the •CH₂ site has a lower energy barrier.[17] The resulting propargyl peroxy radical (C₃H₃OO•) is an important intermediate that can decompose into various products, including 2-propynal, ethenone (ketene), and formaldehyde.[5][16]

Other Key Reactions

The this compound reacts with numerous other species present in high-temperature environments. Its cross-radical reaction with the methyl radical (CH₃) is of particular interest.[18][19]

Table 3: Selected Reaction Rate Constants This table presents kinetic data for several key reactions involving the this compound.

ReactionRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Pressure (Torr)Reference
C₃H₃ + C₃H₃ → Products(4.0 ± 0.4) x 10⁻¹¹Room Temp~50[19]
C₃H₃ + CH₃ → Products(1.5 ± 0.3) x 10⁻¹⁰Room Temp~50[19]
C₃H₃ + O₂ ⇌ C₃H₃O₂ (Equilibrium)2.60 x 10⁻¹⁶ – 8.52 x 10⁻¹⁶< 500N/A[17]
C₃H₅ (Allyl) + C₃H₃ → Products~1 x 10⁻¹⁰ (High-P limit)300 - 1000N/A[20]

Experimental and Computational Methodologies

The study of the this compound relies on a combination of advanced experimental techniques and high-level theoretical calculations.

Experimental Protocols
  • Laser Photolysis/Photoionization Mass Spectrometry (LP/PIMS): This is a powerful technique for studying radical kinetics directly. A precursor molecule (e.g., propargyl chloride, C₃H₃Cl) is photolyzed by an excimer laser to generate propargyl radicals in a flow reactor.[18][19] The radicals and their reaction products are then ionized by a second light source (e.g., vacuum ultraviolet synchrotron radiation) and detected by a mass spectrometer.[2][16] This method allows for real-time monitoring of species concentrations and the determination of overall rate constants.[18]

Experimental Workflow: Photoionization Mass Spectrometry

A generalized workflow for studying this compound kinetics using photoionization mass spectrometry.

G cluster_setup Experimental Setup cluster_analysis Data Analysis Precursor Precursor Gas (e.g., C₃H₃Cl in He) Reactor Flow Reactor Precursor->Reactor VUV Ionization Source (Synchrotron VUV) Reactor->VUV Sampling Laser Photolysis Laser (e.g., 193 nm) Laser->Reactor Radical Generation MS Mass Spectrometer (TOF-MS) VUV->MS Ionization Signal Time-Resolved Ion Signals MS->Signal Kinetics Kinetic Traces (Concentration vs. Time) Signal->Kinetics Model Kinetic Modeling Kinetics->Model Rate Rate Constants & Branching Ratios Model->Rate

Caption: Workflow for a typical radical kinetics experiment.

  • Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive absorption spectroscopy technique has been used to record the electronic absorption spectrum of the propargyl peroxy radical (C₃H₃OO•), an important intermediate in propargyl oxidation.[5] In CRDS, a laser pulse is trapped in a high-finesse optical cavity containing the sample. The rate of decay of the light intensity leaking from the cavity is measured, which is dependent on the absorption by the species inside. This allows for the detection of weakly absorbing species at very low concentrations.[5]

Computational Protocols
  • Quantum Chemistry: The properties and reactions of the this compound have been extensively studied using computational methods. Geometries and vibrational frequencies are often optimized using Density Functional Theory (DFT), such as B3LYP, or Møller–Plesset perturbation theory (MP2).[7][21] To obtain highly accurate energies for thermochemistry and reaction barriers, more sophisticated methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed, often extrapolated to the Complete Basis Set (CBS) limit.[3][17][21]

  • Reaction Rate Theory: To calculate temperature- and pressure-dependent rate constants and product branching ratios, statistical theories like Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used in conjunction with a master equation analysis.[15][22] This approach models the competition between isomerization, dissociation, and collisional stabilization of energized intermediates formed during a reaction.[15]

Conclusion

The this compound is a cornerstone species in the chemistry of unsaturated hydrocarbons. Its resonant stability governs its prevalence in high-temperature environments, and its unique reactivity provides a key pathway for the formation of aromatic molecules. The synergy between advanced experimental techniques and high-level theoretical calculations has provided a detailed, quantitative understanding of its fundamental properties. This knowledge is essential for accurately modeling complex chemical systems, from combustion engines to the interstellar medium, and for developing strategies to control the formation of harmful pollutants like PAHs and soot.

References

Propargyl Radical: A Key Precursor in the Formation of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The propargyl radical (•C₃H₃) is a resonantly stabilized hydrocarbon radical that plays a critical role as a precursor in the formation of polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant implications in combustion chemistry, astrochemistry, and materials science. The unique stability of the this compound allows it to accumulate in high-temperature environments and initiate complex reaction sequences leading to the formation of the first aromatic rings, which are the foundational building blocks of PAHs and soot. This technical guide provides a comprehensive overview of the core principles governing the role of the this compound in PAH synthesis, with a focus on its formation, key reactions, and the experimental and computational methodologies used to study these processes.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. Their formation is a subject of intense research due to their prevalence in a wide range of environments, from interstellar clouds to internal combustion engines, and their often-detrimental effects on human health and the environment. A fundamental understanding of the initial steps of PAH formation is crucial for controlling soot production in combustion systems and for elucidating the chemical evolution of the cosmos. The this compound has been identified as a key intermediate in these initial stages, particularly through its self-recombination reaction, which provides a direct pathway to the first aromatic ring, benzene (B151609).[1][2]

Formation of the this compound

The this compound can be formed through various mechanisms in high-temperature environments. One common pathway is the thermal decomposition of precursor molecules. For instance, the pyrolysis of propargyl halides, such as propargyl bromide (C₃H₃Br), via the cleavage of the weak carbon-bromine bond, is a widely used method for generating propargyl radicals in laboratory settings.[3] Another significant formation route is the reaction of singlet methylene (B1212753) (¹CH₂) with acetylene (B1199291) (C₂H₂), which proceeds through a three-well potential energy surface to produce the this compound and a hydrogen atom.[4]

Key Reactions in PAH Formation

This compound Self-Recombination

The self-recombination of two propargyl radicals is a cornerstone of PAH formation theory. This reaction proceeds through a complex potential energy surface with multiple intermediates and product channels. The initial combination of two •C₃H₃ radicals can lead to the formation of several C₆H₆ isomers, including 1,5-hexadiyne, fulvene, and benzene.[2][3][5] The branching ratios of these products are highly dependent on temperature and pressure.[3][6] At higher temperatures, the formation of benzene and the phenyl radical (•C₆H₅) plus a hydrogen atom becomes more significant.[7]

Reaction with Acetylene

The reaction of the this compound with acetylene is another crucial pathway for molecular weight growth, leading to the formation of larger unsaturated hydrocarbons. This reaction sequence can ultimately produce the cyclopentadienyl (B1206354) radical (•C₅H₅), a key intermediate in the formation of naphthalene, the simplest PAH with two fused rings.

Other Significant Reactions

The this compound can also react with other radical species present in combustion environments, such as the butadienyl radical (•i-C₄H₅), to form toluene (B28343) and other C₇H₈ aromatics. These radical-radical reactions provide alternative pathways to aromatic species that do not necessarily proceed through benzene.

Quantitative Data

The following tables summarize key quantitative data for the reactions of the this compound.

Table 1: Rate Coefficients for this compound Reactions

ReactionRate Coefficient (k)Temperature (K)Pressure (Torr)Reference
•C₃H₃ + •C₃H₃(4.0 ± 0.4) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Room Temp~50
•C₃H₃ + •CH₃(1.5 ± 0.3) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹Room Temp~50
•C₃H₃ + C₂H₂k = (3.9 ± 1.8) × 10⁻¹³ exp(−(5030 ± 449) K/T) cm³ molecule⁻¹ s⁻¹800-1100-[1]

Table 2: Product Branching Ratios for this compound Self-Recombination (C₃H₃ + C₃H₃)

Temperature (K)Pressure (bar)1,5-Hexadiyne1,2-Hexadiene-5-yne3,4-Dimethylenecyclobutene2-Ethynyl-1,3-butadieneFulveneBenzeneReference
720 - 135025MajorMajorMajorMajorMajorMajor[6]
720 - 135050MajorMajorMajorMajorMajorMajor[6]
1273300---YesYesYes[3]
1343200---YesYesYes[3]

Note: "Major" indicates that the species was identified as a main product, but specific quantitative branching ratios were not provided in a simple tabular format in the source. "Yes" indicates the species was identified.

Table 3: Entry Branching Ratios for Initial Propargyl Recombination

ProductBranching Ratio (%)Reference
1,5-Hexadiyne44[6]
1,2-Hexadiene-5-yne38[6]
1,2,4,5-Hexatetraene18[6]

Experimental Protocols

Synchrotron Photoionization Mass Spectrometry

This technique is a powerful tool for the isomer-specific detection of reaction intermediates and products.

Methodology:

  • Radical Generation: Propargyl radicals are generated in a high-temperature flow reactor through the pyrolysis of a suitable precursor, such as propargyl bromide (C₃H₃Br), seeded in a carrier gas (e.g., helium).[3]

  • Molecular Beam Sampling: The reacting gas mixture is continuously sampled through a small orifice, forming a molecular beam that travels into a vacuum chamber.

  • Photoionization: The molecular beam is intersected by a tunable vacuum ultraviolet (VUV) photon beam from a synchrotron light source. The photon energy is scanned to generate photoionization efficiency (PIE) curves for different mass-to-charge ratios (m/z).

  • Mass Analysis: The resulting ions are analyzed by a time-of-flight (TOF) mass spectrometer, which separates them based on their m/z.

  • Data Analysis: The PIE curves are compared with known reference spectra of different isomers to identify and quantify the species present in the reaction mixture.[3]

Laser Photolysis / Photoionization Mass Spectrometry

This method is used to study the kinetics of radical reactions in a time-resolved manner.

Methodology:

  • Radical Generation: A pulse from an excimer laser photolyzes a precursor molecule (e.g., propargyl chloride) in a slow-flow reactor to create a sudden burst of propargyl radicals.

  • Reaction: The radicals are allowed to react for a specific, variable time delay.

  • Photoionization: A second laser pulse, typically in the VUV range, ionizes the reactants, intermediates, and products in the reaction volume.

  • Mass Analysis: The ions are detected by a TOF mass spectrometer.

  • Kinetic Analysis: By varying the time delay between the photolysis and ionization laser pulses, the temporal evolution of the different species can be monitored, allowing for the determination of reaction rate constants.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive technique for detecting specific radical species and measuring their concentrations.

Methodology:

  • Radical Generation: Propargyl radicals are produced in a controlled environment, such as a jet-cooled discharge of a precursor molecule (e.g., 3-phenyl-1-propyne).

  • Excitation: A tunable laser is used to excite the propargyl radicals from their ground electronic state to an excited electronic state.

  • Fluorescence Detection: The excited radicals spontaneously emit photons (fluoresce) as they relax back to the ground state. This fluorescence is collected at a 90-degree angle to the laser beam and detected by a photomultiplier tube.

  • Spectral Analysis: By scanning the laser wavelength and recording the fluorescence intensity, an excitation spectrum is obtained, which is characteristic of the this compound and can be used to determine its concentration.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

propargyl_self_recombination C3H3_1 This compound (•C3H3) Recombination Self-Recombination C3H3_1->Recombination C3H3_2 This compound (•C3H3) C3H3_2->Recombination C6H6_isomers C6H6 Isomers (1,5-Hexadiyne, etc.) Recombination->C6H6_isomers Initial Adducts Fulvene Fulvene C6H6_isomers->Fulvene Isomerization Benzene Benzene Fulvene->Benzene Isomerization PAHs PAHs Benzene->PAHs Further Reactions

Caption: this compound self-recombination pathway to benzene and PAHs.

experimental_workflow_pims cluster_generation Radical Generation cluster_detection Detection Precursor Propargyl Precursor (e.g., C3H3Br) Pyrolysis Pyrolysis in Flow Reactor Precursor->Pyrolysis Propargyl Propargyl Radicals Pyrolysis->Propargyl MolecularBeam Molecular Beam Sampling Propargyl->MolecularBeam Synchrotron Synchrotron VUV Photoionization MolecularBeam->Synchrotron TOF_MS Time-of-Flight Mass Spectrometry Synchrotron->TOF_MS Data Mass Spectra & PIE Curves TOF_MS->Data

Caption: Experimental workflow for synchrotron photoionization mass spectrometry.

propargyl_acetylene_reaction C3H3 This compound (•C3H3) Reaction1 Reaction C3H3->Reaction1 C2H2 Acetylene (C2H2) C2H2->Reaction1 C5H5 Cyclopentadienyl Radical (•C5H5) Reaction1->C5H5 Reaction2 Further Reactions C5H5->Reaction2 Naphthalene Naphthalene Reaction2->Naphthalene

Caption: Reaction of this compound with acetylene leading to naphthalene.

Conclusion

The this compound is a central figure in the intricate chemistry of polycyclic aromatic hydrocarbon formation. Its unique stability and reactivity drive the initial cyclization reactions that are fundamental to the growth of larger aromatic systems. The combination of advanced experimental techniques and theoretical calculations continues to unravel the complex reaction networks initiated by the this compound, providing crucial insights for the development of cleaner combustion technologies and a deeper understanding of cosmic chemical processes. Further research focusing on the precise temperature and pressure dependencies of the branching ratios of its key reactions will be instrumental in refining kinetic models and advancing these fields.

References

The Potential Energy Surface of the C3H3 Radical: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C3H3 radical is a species of significant interest in a variety of chemical contexts, from combustion and atmospheric chemistry to astrochemistry. Its potential energy surface (PES) is characterized by a rich landscape of isomers and intricate reaction pathways. Understanding the topography of this surface is crucial for predicting the formation, stability, and reactivity of these radicals. This technical guide provides an in-depth exploration of the C3H3 radical PES, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the complex relationships between its various components.

Core Isomers and Energetics

The C3H3 potential energy surface is populated by several isomeric structures, with the most stable being the propargyl radical and the cyclopropenyl radical.[1][2] Other notable, less stable isomers include the 1-propynyl and cycloprop-2-enyl radicals. The relative energies of these species have been extensively studied through computational chemistry, providing a thermodynamic hierarchy of stability.

Data Presentation: Relative Energies of C3H3 Isomers

The following table summarizes the relative energies of the four most stable C3H3 isomers, as determined by high-level ab initio calculations. The this compound is generally considered the global minimum on the PES.

IsomerStructurePoint GroupRelative Energy (kcal/mol)
This compoundH₂C-C≡CHC₂ᵥ0.0
Cyclopropenyl radicalcyclo-(CH)₃C₂ᵥ (distorted)~10-15
1-Propynyl radicalH₃C-C≡C•C₃ᵥ~35-40
Cycloprop-2-enyl radicalcyclo-(C(H)-CH=CH)Cₛ~40-45

Note: The exact relative energies can vary slightly depending on the level of theory and basis set used in the calculations.

Geometrical Parameters and Vibrational Frequencies

The geometric structures and vibrational frequencies of the C3H3 isomers are critical for their experimental identification and for understanding their dynamic behavior. High-resolution spectroscopic techniques, guided by theoretical calculations, have provided detailed insights into these properties.

Data Presentation: Geometrical Parameters of Key C3H3 Isomers
IsomerBondBond Length (Å)Bond AngleAngle (°)
This compound C₁-C₂1.38 - 1.42H₁-C₁-H₂118 - 120
C₂-C₃1.22 - 1.26H₃-C₃-C₂175 - 180
C₁-H₁,₂1.08 - 1.10
C₃-H₃1.06 - 1.08
Cyclopropenyl Radical C₁-C₂1.39 - 1.43C₁-C₂-C₃58 - 62
C₂-C₃1.39 - 1.43H-C-C128 - 132
C₁-C₃1.39 - 1.43
C-H1.07 - 1.09

Note: The geometry of the cyclopropenyl radical is subject to Jahn-Teller distortion, leading to a C₂ᵥ symmetry structure from a D₃ₕ precursor.

Data Presentation: Selected Vibrational Frequencies of Key C3H3 Isomers (cm⁻¹)
IsomerVibrational ModeFrequency (cm⁻¹)
This compound C≡C stretch~2150
CH₂ scissors~1440
C-C stretch~1060
Cyclopropenyl Radical Ring deformation~1280
C-H stretch~3100

Experimental and Computational Protocols

The characterization of the C3H3 potential energy surface relies on a synergistic interplay between experimental and computational techniques.

Experimental Methodologies

A variety of experimental techniques are employed to study the properties and reactions of C3H3 radicals:

  • Photoionization Mass Spectrometry (PIMS): This technique is used to identify different isomers based on their distinct ionization energies. By coupling PIMS with a chemical reactor, the products of reactions involving C3H3 can be detected and quantified.

  • Laser-Induced Fluorescence (LIF) Spectroscopy: LIF is a sensitive method for probing the quantum state distributions of radical products in chemical reactions, providing insights into reaction dynamics.

  • Infrared Predissociation (IRPD) Spectroscopy: This method, often applied to ion-molecule complexes in a cryogenic ion trap, allows for the measurement of vibrational spectra of mass-selected ions, aiding in the structural identification of different isomers.[3]

  • Crossed Molecular Beam Experiments: These experiments allow for the study of single-collision events between reactants under well-defined conditions, providing detailed information about reaction dynamics and product angular distributions.

Computational Methodologies

Computational chemistry plays a pivotal role in mapping the C3H3 PES. The following methods are commonly used:

  • Ab Initio Methods:

    • Multi-Reference Configuration Interaction (MRCI): Essential for accurately describing the electronic states of radicals, especially in cases of near-degeneracy.[2]

    • Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: Considered the "gold standard" for calculating accurate energies and geometries of well-behaved molecules.[2]

    • Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Perturbation Theory (CASPT2): These methods are crucial for studying systems with significant multi-reference character, such as transition states and electronically excited states.[2]

  • Density Functional Theory (DFT):

    • B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost for geometries and vibrational frequencies.

  • Basis Sets:

    • Pople-style basis sets (e.g., 6-311++G(d,p)): Commonly used for DFT calculations.

    • Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): Employed in high-accuracy ab initio calculations to systematically approach the complete basis set limit.

Visualization of the C3H3 Potential Energy Surface

The intricate relationships between the isomers and the pathways for their interconversion can be effectively visualized using diagrams.

Isomerization Pathways on the C3H3 PES

The following diagram illustrates the relative energies and isomerization pathways between the four most stable C3H3 isomers.

C3H3_PES cluster_isomers C3H3 Isomers cluster_ts Transition States Propargyl This compound (0.0 kcal/mol) TS1 TS1 Propargyl->TS1 TS3 TS3 Propargyl->TS3 Cyclopropenyl Cyclopropenyl Radical (~10-15 kcal/mol) TS2 TS2 Cyclopropenyl->TS2 Propynyl 1-Propynyl Radical (~35-40 kcal/mol) Cyclopropenyl2 Cycloprop-2-enyl Radical (~40-45 kcal/mol) TS1->Cyclopropenyl TS2->Propynyl TS3->Cyclopropenyl2 Propargyl_Self_Reaction Reactants 2 x this compound Adduct C6H6 Adduct Reactants->Adduct Recombination Fulvene Fulvene Adduct->Fulvene Isomerization Phenyl Phenyl Radical + H Adduct->Phenyl H-elimination Benzene Benzene + H Fulvene->Benzene Isomerization

References

The Formation of Benzene from Propargyl Radicals: A Gas-Phase Synthesis Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The gas-phase self-reaction of propargyl radicals (C₃H₃) represents a fundamental pathway to the formation of the first aromatic ring, benzene (B151609) (C₆H₆). This process is of significant interest in diverse fields, from understanding the molecular growth in interstellar environments and combustion systems to its implications in high-temperature organic chemistry. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with this pivotal reaction.

Core Reaction and Product Profile

The recombination of two resonantly stabilized propargyl radicals is a complex process that proceeds through various initial adducts and subsequent isomerization pathways. While benzene is a key product, several other C₆H₆ isomers are also formed.[1][2][3][4] The primary products identified in experimental studies include benzene, 1,5-hexadiyne, fulvene (B1219640), and 2-ethynyl-1,3-butadiene.[1][3][4] Additionally, species like o-benzyne have been detected.[1][3][4] The distribution of these products is highly dependent on experimental conditions such as temperature and pressure.[5]

Quantitative Analysis of Reaction Products and Kinetics

The branching ratios and rate constants of the propargyl radical self-reaction have been the subject of several experimental and theoretical investigations. The following tables summarize the key quantitative data available in the literature.

Table 1: Product Distribution of this compound Self-Reaction at Room Temperature

ProductBranching Ratio (%)
1,5-hexadiyne~60
1,2-hexadien-5-yne~25
Unidentified C₆H₆ Isomer~15

Data sourced from Fahr and Nayak (2000) at approximately 6.7 kPa (50 Torr) total pressure.[6]

Table 2: Temperature-Dependent Rate Constants for this compound Self-Reaction

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)
500(3.30 ± 0.35) x 10⁻¹¹
700(2.74 ± 0.43) x 10⁻¹¹
1000(1.20 ± 0.14) x 10⁻¹¹

Data sourced from a study by Slagle et al. (2016) at a bath gas density of (3-6) x 10¹⁶ molecules cm⁻³.[5] A high-pressure-limit rate constant expression has been derived as k₁∞ = 4.49 × 10⁻⁹T⁻⁰.⁷⁵ exp(−128 K/T) cm³ molecule⁻¹ s⁻¹ over the range of 295-700 K.[5]

Table 3: Experimentally Determined Branching Ratios at High Temperatures

ProductCondition A (1343 K, 200 torr)Condition B (1273 K, 300 torr)
BenzeneDetectedDetected
1,5-hexadiyneDetectedDetected
FulveneDetectedDetected
2-ethynyl-1,3-butadieneDetectedDetected
o-BenzyneDetectedDetected

Qualitative detection from Zhao et al. (2021).[3] The study provides compelling evidence for the formation of these isomers and quantifies their branching ratios, which are verified with computational fluid dynamics and kinetic simulations.[1][2][3][4]

Experimental Protocols

The investigation of gas-phase radical reactions necessitates specialized experimental setups. A common approach involves the generation of radicals via pyrolysis of a suitable precursor, followed by analysis of the reaction products, often using mass spectrometry.

Key Experimental Methodology: High-Temperature Flow Reactor with Mass Spectrometric Detection

A representative experimental workflow for studying the this compound self-reaction is as follows:

  • Radical Generation: Propargyl radicals are generated in situ through the pyrolysis of a thermally labile precursor, such as propargyl bromide (C₃H₃Br).[3] This is achieved by passing a dilute mixture of the precursor in a carrier gas (e.g., helium) through a high-temperature chemical reactor, often a heated silicon carbide (SiC) tube.[3] Temperatures in the range of 1273 K to 1343 K are typically employed to ensure efficient cleavage of the carbon-bromine bond.[3]

  • Reaction Zone: The self-reaction of the generated propargyl radicals occurs within the high-temperature flow reactor. The pressure in the reactor is controlled (e.g., 200-300 torr) to manage the reaction kinetics and collisional stabilization of intermediates.[3]

  • Molecular Beam Sampling: The reacting gas mixture is then expanded through a nozzle into a vacuum chamber, forming a supersonic molecular beam. This process rapidly cools the molecules, quenching further reactions and preserving the product distribution from the reactor.

  • Detection and Analysis: The components of the molecular beam are then analyzed using a reflectron time-of-flight mass spectrometer (Re-TOF-MS).[3] Photoionization, often using tunable synchrotron vacuum ultraviolet (VUV) radiation, allows for isomer-selective detection of the reaction products based on their distinct ionization energies. Mass spectra are recorded to identify the molecular formulas of the products.[3]

Reaction Pathway Visualization

The self-reaction of propargyl radicals proceeds through a complex potential energy surface with multiple intermediates and transition states. The following diagrams illustrate the key reaction pathways leading to the formation of benzene and other C₆H₆ isomers.

G cluster_0 Propargyl Radicals cluster_1 Initial Recombination Adducts cluster_2 Cyclic Intermediates cluster_3 Aromatic Product 2 C3H3 2 C3H3 1,5-hexadiyne 1,5-hexadiyne 2 C3H3->1,5-hexadiyne head-to-head 1,2,4,5-hexatetraene 1,2,4,5-hexatetraene 2 C3H3->1,2,4,5-hexatetraene tail-to-tail 1,2-hexadien-5-yne 1,2-hexadien-5-yne 2 C3H3->1,2-hexadien-5-yne head-to-tail 3,4-dimethylenecyclobutene 3,4-dimethylenecyclobutene 1,2,4,5-hexatetraene->3,4-dimethylenecyclobutene Fulvene Fulvene 1,2-hexadien-5-yne->Fulvene Benzene Benzene Fulvene->Benzene isomerization 3,4-dimethylenecyclobutene->Fulvene

Caption: Reaction pathways from this compound self-reaction.

The initial recombination of two propargyl radicals can occur in three ways: head-to-head, tail-to-tail, or head-to-tail, leading to different initial C₆H₆ adducts.[3] These highly energetic intermediates can then undergo a series of complex isomerizations, involving cyclic structures, to ultimately form the stable aromatic ring of benzene. The pathway through fulvene is considered a significant route to benzene formation.[7]

G Start Propargyl Bromide (C3H3Br) + Carrier Gas (He) Pyrolysis High-Temperature Reactor (SiC tube) ~1300 K Start->Pyrolysis Radical_Formation This compound (C3H3) Formation Pyrolysis->Radical_Formation Self_Reaction C3H3 + C3H3 -> C6H6 Isomers Radical_Formation->Self_Reaction Expansion Supersonic Expansion Self_Reaction->Expansion Analysis Re-TOF Mass Spectrometry (VUV Photoionization) Expansion->Analysis End Product Mass Spectra & Branching Ratios Analysis->End

Caption: Experimental workflow for studying this compound reactions.

This workflow diagram outlines the key steps in the experimental investigation of the gas-phase synthesis of benzene from this compound self-reaction, from precursor introduction to final product analysis. Each stage is critical for obtaining accurate and reproducible data on the reaction kinetics and product distribution.

References

The Propargyl Radical: A Key Intermediate in Soot Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The formation of soot in combustion processes is a complex phenomenon with significant environmental and health implications. A crucial step in this process is the inception of the first aromatic rings, which serve as building blocks for larger polycyclic aromatic hydrocarbons (PAHs) and ultimately soot particles. The propargyl radical (C₃H₃) has been identified as a key intermediate in this pathway. Its unique resonance-stabilized structure allows it to exist at relatively high concentrations in combustion environments, facilitating reactions that lead to the formation of aromatic species.[1][2] This technical guide provides a comprehensive overview of the role of the this compound in soot formation, detailing its critical reaction pathways, summarizing key quantitative data, and outlining the experimental protocols used to study these processes.

The Pivotal Role of the this compound in Aromatic Ring Formation

The this compound is a resonantly stabilized radical, meaning its unpaired electron is delocalized over the molecule, which imparts significant stability.[3] This stability allows it to accumulate in higher concentrations in flames compared to other highly reactive radicals, making its bimolecular reactions particularly important.[4] The self-recombination of two propargyl radicals is a widely accepted mechanism for the formation of the first aromatic ring, benzene (B151609) (C₆H₆), and its isomers.[5][6]

Beyond self-recombination, the this compound participates in a variety of other molecular weight growth reactions. These include addition to unsaturated species like acetylene (B1199291) (C₂H₂) and butadiyne (C₄H₂), and reactions with other radicals such as phenyl (C₆H₅).[1][7] These reaction pathways contribute to the formation of larger PAHs, which are the direct precursors to soot particles. Understanding the kinetics and branching fractions of these reactions is essential for developing accurate models of soot formation and for designing strategies to mitigate soot production in practical combustion devices.

Key Reaction Pathways Involving the this compound

Several key reaction pathways involving the this compound are critical to the formation of the initial aromatic rings and subsequent PAH growth. These pathways are often complex, involving multiple steps and the formation of various isomers.

This compound Self-Recombination

The reaction between two propargyl radicals is a cornerstone of soot inception theories.[3][5] This reaction can proceed through several channels, leading to the formation of various C₆H₆ isomers, including benzene and fulvene.[5][8] The initial combination of two propargyl radicals can form linear or cyclic intermediates, which then isomerize to more stable aromatic structures.[8]

propargyl_self_recombination 2 C3H3 2 C3H3 C6H6 isomers C6H6 isomers 2 C3H3->C6H6 isomers Recombination Benzene Benzene C6H6 isomers->Benzene Isomerization Fulvene Fulvene C6H6 isomers->Fulvene Isomerization Phenyl + H Phenyl + H C6H6 isomers->Phenyl + H Decomposition

This compound self-recombination pathway.
This compound Addition to Unsaturated Hydrocarbons

The this compound readily adds to unsaturated hydrocarbons, leading to the formation of larger molecules and radicals. The addition to acetylene is a significant pathway for the formation of the cyclopentadienyl (B1206354) radical (C₅H₅), another important precursor in PAH growth.[1] The addition of propargyl to butadiyne has also been identified as a radical-efficient pathway to larger PAHs, as it can lead to the formation of a seven-carbon aromatic compound and its corresponding resonance-stabilized radical, fulvenallenyl.[7]

propargyl_addition cluster_acetylene Addition to Acetylene cluster_butadiyne Addition to Butadiyne C3H3_ac Propargyl (C3H3) C5H5 Cyclopentadienyl Radical (C5H5) C3H3_ac->C5H5 + C2H2 C2H2 Acetylene (C2H2) C3H3_bu Propargyl (C3H3) C7H5 Fulvenallenyl Radical (C7H5) C3H3_bu->C7H5 + C4H2 C4H2 Butadiyne (C4H2)

This compound addition to unsaturated species.

Quantitative Data on this compound in Soot Formation

Quantitative data, such as ionization energies, reaction rate constants, and product branching ratios, are crucial for the development and validation of kinetic models of soot formation. The following tables summarize some of the key quantitative data related to the this compound.

Table 1: Physicochemical Properties of the this compound

PropertyValueReference(s)
Ionization Energy8.67 ± 0.02 eV
Adiabatic Ionization Energy70174.5(20) cm⁻¹[9]
Experimental Ionization Energy8.674 ± 0.001 eV[10]

Table 2: Rate Constants for Key Reactions of the this compound

ReactionRate Constant (k)Temperature (K)PressureReference(s)
C₃H₃ + C₃H₃(4.3 ± 0.6) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹295High-pressure limit[11]
C₃H₃ + C₂H₂(3.9 ± 1.8) x 10⁻¹³ exp(-(5030 ± 449)/T) cm³ molecule⁻¹ s⁻¹800-11001.2-2.4 x 10¹⁷ molecule cm⁻³[1]
C₃H₃ + O₂2.05 x 10⁻¹⁴ T⁰.³³ exp(-2.8/RT) cm³ molecule⁻¹ s⁻¹-0.7-5.56 Torr[12]
C₆H₅ + C₃H₃5.9 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹500High-pressure limit[13]
C₆H₅ + C₃H₃8.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹2500High-pressure limit[13]

Table 3: Product Branching Ratios for this compound Self-Recombination

ProductBranching Ratio (%)ConditionsReference(s)
1,5-Hexadiyne (15HD)44720-1350 K, 25 & 50 bar[5]
1,2-Hexadiene-5-yne (12HD5Y)38720-1350 K, 25 & 50 bar[5]
1,2,4,5-Hexatetraene (1245HT) -> 3,4-dimethylenecyclobutene (34DMCB)18720-1350 K, 25 & 50 bar[5]
Benzene and other C₆H₆ isomersVarious4 mbar, 298 K[14][15]

Experimental Protocols for Studying the this compound

A variety of advanced experimental techniques are employed to investigate the complex chemistry of the this compound in combustion environments. These methods allow for the identification and quantification of radical species and their reaction products, providing crucial data for understanding soot formation mechanisms.

Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry

This powerful technique is used for the isomer-resolved detection of species in flames.[16][17] A molecular beam is extracted from a flame and crossed with a tunable VUV photon beam from a synchrotron light source. The photons ionize the molecules, which are then detected by a time-of-flight mass spectrometer. By scanning the photon energy and measuring the ion signal, a photoionization efficiency (PIE) spectrum is obtained for each mass-to-charge ratio. The onset of the PIE curve corresponds to the ionization energy of the species, allowing for the differentiation of isomers.[10][18]

VUV_PIMS_Workflow Flame Flame Skimmer Skimmer Flame->Skimmer MolecularBeam Molecular Beam Skimmer->MolecularBeam Ionization Photoionization MolecularBeam->Ionization VUV_Source Tunable VUV Synchrotron VUV_Source->Ionization TOF_MS Time-of-Flight Mass Spectrometer Ionization->TOF_MS Data PIE Spectra (Isomer Identification) TOF_MS->Data

Workflow for VUV Photoionization Mass Spectrometry.
Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive and selective technique for detecting radical species.[19] A tunable laser excites the radical of interest to a higher electronic state. The subsequent fluorescence emitted as the radical relaxes back to a lower energy state is collected and detected, typically with a photomultiplier tube through a monochromator. By scanning the laser wavelength, an excitation spectrum is obtained, which is characteristic of the absorbing species. Dispersed fluorescence spectroscopy, where the fluorescence at a fixed excitation wavelength is spectrally resolved, provides information about the vibrational energy levels of the ground electronic state.[20]

Shock Tube Experiments

Shock tubes are used to study chemical kinetics at high temperatures and pressures relevant to combustion.[21] A gas mixture is rapidly heated and compressed by a shock wave. The chemical reactions that occur in the hot, stagnant gas behind the reflected shock wave are monitored over time.[22] For stable species, the post-shock gas mixture can be rapidly cooled and analyzed using techniques like gas chromatography-mass spectrometry.[3] For transient species, in-situ diagnostics such as laser absorption or fluorescence are employed.[23] This method allows for the determination of reaction rates and product distributions under well-defined conditions.[24]

Conclusion

The this compound is undeniably a central figure in the intricate narrative of soot formation. Its resonance stability allows it to act as a crucial building block, initiating a cascade of reactions that transform simple fuel molecules into complex polycyclic aromatic hydrocarbons and, ultimately, soot particles. The continued application of advanced experimental techniques, coupled with theoretical calculations, will further unravel the detailed kinetics and mechanisms of this compound chemistry. This fundamental understanding is paramount for the development of cleaner and more efficient combustion technologies and for mitigating the adverse environmental and health impacts of soot emissions.

References

The Propargyl Radical: A Key Player in the Unseen Chemistry of Cold Dark Clouds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

The propargyl radical (CH₂CCH), a highly reactive hydrocarbon, has emerged as a molecule of significant interest in the frigid depths of cold dark clouds, the stellar nurseries of our galaxy. Its unexpectedly high abundance in environments like the Taurus Molecular Cloud (TMC-1) challenges current astrochemical models and points to its pivotal role as a precursor in the formation of complex organic and aromatic molecules, the building blocks of larger prebiotic structures. This technical guide provides a comprehensive overview of the current understanding of the this compound's chemistry in these extreme environments, detailing its formation and destruction pathways, observed abundances, and the experimental and observational techniques used to study it. This paper aims to be a critical resource for researchers in astrochemistry, chemical physics, and related fields, providing the foundational knowledge necessary to unravel the complex chemical networks that govern the universe's earliest chemistry.

Introduction

Cold dark clouds, characterized by temperatures as low as 10 Kelvin and densities of 10⁴ to 10⁶ particles per cm³, are the cosmic arenas where the initial stages of star and planet formation unfold. Within these seemingly quiescent environments, a rich and complex chemistry is at play, driven by gas-phase reactions, cosmic-ray ionization, and interactions with icy dust grains. The recent, robust detection of the this compound (CH₂CCH) in TMC-1 has revealed it to be one of the most abundant radicals in this region, with a column density comparable to its closed-shell counterpart, methyl acetylene (B1199291) (CH₃CCH).[1][2][3] This high abundance is particularly noteworthy for a reactive species and strongly suggests that it is a key intermediate in the synthesis of larger organic molecules, including the formation of the first aromatic rings, a critical step towards polycyclic aromatic hydrocarbons (PAHs).[3][4] Understanding the chemistry of the this compound is therefore paramount to deciphering the pathways that lead from simple interstellar molecules to the complex organic inventory observed in meteorites and comets, and potentially to the origins of life.

Observational Data and Abundances

The this compound was first definitively identified in interstellar space in the cold dark cloud TMC-1 using the Yebes 40m telescope.[1][3] Subsequent observations with the IRAM 30m telescope have provided more precise data on its abundance and rotational temperature.[2][4] The quantitative data derived from these observations are summarized in the tables below.

ParameterValueSource
Observed Column Density in TMC-1
N(CH₂CCH)(8.7 ± 2.0) x 10¹³ cm⁻²[1][3]
N(CH₂CCH) (revised)(1.0 ± 0.2) x 10¹⁴ cm⁻²[2][4]
Fractional Abundance relative to H₂ in TMC-1
f(CH₂CCH)8.7 x 10⁻⁹[1]
Rotational Temperature in TMC-1
T_rot_9.9 ± 1.5 K[2][4]
Abundance Ratio in TMC-1
CH₂CCH / CH₃CCH~ 1[2][3]

Table 1: Observational Data for the this compound in TMC-1.

Chemical Pathways: Formation and Destruction

Astrochemical models indicate that the high abundance of the this compound is maintained through a delicate balance of efficient formation and destruction mechanisms. The primary pathways are outlined below.

Formation Pathways

The two principal formation routes for the this compound in cold dark clouds are believed to be:

  • Neutral-Neutral Reaction: The reaction between atomic carbon (C) and ethylene (B1197577) (C₂H₄) is considered a major gas-phase production mechanism.[1][5] C + C₂H₄ → CH₂CCH + H

  • Dissociative Recombination: The dissociative recombination of protonated C₃H₃ isomers (C₃H₄⁺) and larger C₃Hₙ⁺ ions (where n=5, 6) with electrons is another significant contributor.[1][5] C₃H₄⁺ + e⁻ → CH₂CCH + H C₃H₅⁺ + e⁻ → CH₂CCH + H₂ C₃H₆⁺ + e⁻ → CH₂CCH + H₂ + H

// Nodes for Reactants C [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2H4 [label="C₂H₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3H4_plus [label="C₃H₄⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3H5_plus [label="C₃H₅⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3H6_plus [label="C₃H₆⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; electron [label="e⁻", fillcolor="#FBBC05", fontcolor="#202124"];

// Node for Product Propargyl [label="this compound\n(CH₂CCH)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges for Reactions C -> Propargyl [label="+ C₂H₄"]; C2H4 -> Propargyl [style=invis]; C3H4_plus -> Propargyl [label="+ e⁻"]; C3H5_plus -> Propargyl [label="+ e⁻"]; C3H6_plus -> Propargyl [label="+ e⁻"]; electron -> Propargyl [style=invis]; } Caption: Key formation routes of the this compound in cold dark clouds.

Destruction Pathways

The primary destruction mechanisms for the this compound in the gas phase are reactions with abundant neutral atoms, particularly carbon (C), oxygen (O), and nitrogen (N).[5] The low-temperature reactivity of CH₂CCH with these atoms is, however, poorly constrained, leading to significant uncertainties in astrochemical models.[2]

  • Reaction with Atomic Carbon: C + CH₂CCH → Products

  • Reaction with Atomic Oxygen: O + CH₂CCH → Products

  • Reaction with Atomic Nitrogen: N + CH₂CCH → Products

Another significant destruction pathway, particularly relevant to the formation of larger molecules, is the self-reaction of two propargyl radicals. This reaction is considered a key step in the formation of benzene (B151609) and other aromatic species.[2]

  • Self-Reaction: CH₂CCH + CH₂CCH → Benzene + 2H / Phenyl + H

// Node for Reactant Propargyl [label="this compound\n(CH₂CCH)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Nodes for Destruction Partners C_atom [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_atom [label="O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_atom [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propargyl_2 [label="CH₂CCH", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Products Products [label="Products", fillcolor="#FBBC05", fontcolor="#202124"]; Aromatics [label="Aromatic Molecules\n(e.g., Benzene)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for Reactions Propargyl -> Products [label="+ C"]; Propargyl -> Products [label="+ O"]; Propargyl -> Products [label="+ N"]; Propargyl -> Aromatics [label="+ CH₂CCH"]; C_atom -> Products [style=invis]; O_atom -> Products [style=invis]; N_atom -> Products [style=invis]; Propargyl_2 -> Aromatics [style=invis]; } Caption: Major destruction pathways for the this compound.

Quantitative Kinetic Data

The accuracy of astrochemical models heavily relies on the availability of precise reaction rate coefficients, especially at the low temperatures prevalent in cold dark clouds. While experimental data for many of the key reactions involving the this compound at 10 K are scarce, astrochemical databases like the Kinetic Database for Astrochemistry (KIDA) and the UMIST Database for Astrochemistry provide recommended values based on a combination of experimental measurements at higher temperatures, theoretical calculations, and expert evaluations.[5][6][7][8][9][10]

Reactionα (cm³ s⁻¹)βγ (K)Temperature Range (K)Source Type
Formation Reactions
C + C₂H₄ → CH₂CCH + H1.36 x 10⁻¹⁰0010 - 300Model/Database
C₃H₄⁺ + e⁻ → CH₂CCH + H2.95 x 10⁻⁶-0.67010 - 300Model/Database
Destruction Reactions
C + CH₂CCH → C₄H₂ + H2.00 x 10⁻¹⁰0010 - 300Model/Database
O + CH₂CCH → CH₂CO + CH1.00 x 10⁻¹⁰0010 - 300Model/Database
N + CH₂CCH → H₂CN + C₂H1.00 x 10⁻¹¹0010 - 300Model/Database
CH₂CCH + CH₂CCH → C₆H₅ + H4.30 x 10⁻¹¹00295Experiment

Table 2: Selected Gas-Phase Reaction Rate Coefficients for the this compound. The rate coefficients are given in the standard Arrhenius-Kooij form: k(T) = α (T/300)^β exp(-γ/T). Note that the low-temperature rates for many of these reactions are extrapolations or theoretical estimates and carry significant uncertainties.

Experimental and Methodological Protocols

The study of the this compound in cold dark clouds relies on a synergistic approach combining astronomical observations, laboratory experiments, and theoretical modeling.

Astronomical Observations

The detection of the this compound in TMC-1 was achieved through radio astronomical observations of its rotational transitions.

  • Telescopes: The primary instruments used were the Yebes 40m radio telescope and the IRAM 30m radio telescope.

  • Observational Technique: The observations were conducted as part of the QUIJOTE (Q-band Ultrasensitive Inspection Journey to the Obscure TMC-1 Environment) line survey. The frequency switching technique was employed to subtract the background emission.

  • Transitions Observed: The initial detection was of the 2₀,₂–1₀,₁ rotational transition at approximately 37.5 GHz. Subsequent observations targeted the 5₀,₅–4₀,₄ transition at around 93.6 GHz.

  • Data Analysis: The column density of the this compound was derived from the observed line intensities using the rotation diagram method, assuming local thermodynamic equilibrium (LTE). This method involves plotting the logarithm of the column density in the upper energy level divided by its statistical weight against the energy of the upper level. The slope of the resulting line is inversely proportional to the rotational temperature, and the intercept allows for the determination of the total column density.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis Telescope Radio Telescope (Yebes 40m / IRAM 30m) Receiver Cryogenic Receiver Telescope->Receiver Spectrometer FFT Spectrometer Receiver->Spectrometer RawData Raw Spectral Data Spectrometer->RawData Calibration Calibration RawData->Calibration LineID Line Identification (Propargyl Transitions) Calibration->LineID RotationDiagram Rotation Diagram Analysis LineID->RotationDiagram ColumnDensity Column Density & Abundance RotationDiagram->ColumnDensity

Laboratory Experiments

Laboratory experiments are crucial for providing the fundamental data needed for astrochemical models, including reaction rate coefficients and spectroscopic parameters.

  • CRESU Technique: The CRESU (Cinétique de Réaction en Ecoulement Supersonique Uniforme or Reaction Kinetics in Uniform Supersonic Flow) technique is a key experimental method for studying gas-phase reactions at the very low temperatures found in interstellar clouds. A uniform supersonic expansion of a buffer gas cools the reactant species to the desired low temperature, allowing for the measurement of reaction rates under collision-dominated, thermal conditions.

  • Spectroscopic Measurements: The rotational spectra of radical species like propargyl are measured in the laboratory using techniques such as Fourier transform microwave (FTMW) spectroscopy. These precise frequency measurements are essential for the unambiguous identification of molecules in astronomical spectra.

Astrochemical Modeling

Astrochemical models, such as the NAUTILUS gas-grain code, are used to simulate the chemical evolution of cold dark clouds.

  • NAUTILUS Code: This is a three-phase model that considers the chemistry occurring in the gas phase, on the surface of dust grains, and in the icy mantles of these grains. The code solves a large set of coupled differential equations that describe the change in the abundance of each chemical species over time, based on a network of chemical reactions and their associated rate coefficients. By comparing the model predictions with observational data, the underlying chemical processes can be constrained.[1][3]

The Role of the this compound in Aromatic Chemistry

One of the most significant implications of the high abundance of the this compound is its potential role as a key precursor to the formation of aromatic molecules in cold dark clouds. The self-reaction of two propargyl radicals is a well-studied pathway to benzene formation in combustion chemistry, and it is theorized to be efficient even at the low temperatures of interstellar space.[2][4] This provides a "bottom-up" route to the synthesis of PAHs, which have long been proposed as carriers of the unidentified infrared emission bands observed throughout the universe. The detection of benzonitrile (B105546) (C₆H₅CN) in TMC-1 further supports the in-situ formation of benzene in these environments.

// Reactants Propargyl1 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Propargyl2 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediate Intermediate [label="C₆H₆ Adduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Benzene [label="Benzene", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenyl [label="Phenyl Radical", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PAH [label="Polycyclic Aromatic\nHydrocarbons (PAHs)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactions Propargyl1 -> Intermediate; Propargyl2 -> Intermediate; Intermediate -> Benzene [label=" H loss"]; Intermediate -> Phenyl [label=" H loss"]; Benzene -> PAH [label="+ other species"]; Phenyl -> PAH [label="+ other species"]; } Caption: Proposed pathway from propargyl radicals to aromatic molecules.

Future Directions and Conclusion

The study of the this compound in cold dark clouds is a rapidly evolving field. While significant progress has been made in its detection and in understanding its general chemical role, several key questions remain. The significant discrepancy between observed abundances and those predicted by current astrochemical models, often by two orders of magnitude, highlights the need for more accurate kinetic data for the key formation and destruction reactions at low temperatures.[5] Future laboratory studies using advanced techniques like CRESU will be critical in providing these much-needed rate coefficients. Furthermore, deeper astronomical surveys with next-generation telescopes will help to map the distribution of the this compound in a wider range of interstellar environments, providing further constraints on its chemistry.

References

Electronic Absorption Spectrum of the Propargyl Peroxy Radical: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Abstract

This technical guide provides a comprehensive analysis of the electronic absorption spectrum of the propargyl peroxy radical (CH₂=C=CHOO•), a significant intermediate in combustion and atmospheric chemistry. The document summarizes key spectroscopic data, details the experimental methodologies utilized for its characterization, and outlines the primary reaction pathways involving this radical. This guide is intended for researchers, scientists, and professionals in the fields of physical chemistry, atmospheric science, and drug development who require a detailed understanding of this transient species. The core focus is on the experimentally observed near-infrared Ã←X̃ transition, with reference to the stronger, albeit less characterized, B̃←X̃ transition in the ultraviolet region.

Introduction

The propargyl radical (C₃H₃) is a resonance-stabilized radical that serves as a crucial precursor to the formation of aromatic compounds and soot in combustion environments.[1][2] Its reaction with molecular oxygen leads to the formation of the propargyl peroxy radical (C₃H₃O₂), an important intermediate that dictates subsequent oxidation pathways. Understanding the spectroscopy and kinetics of C₃H₃O₂ is essential for developing accurate models of combustion and atmospheric processes.

The propargyl peroxy radical exists in two primary isomeric forms: the acetylenic (H−C≡C−CH₂OO•) and the allenic (H₂C=C=CHOO•) forms, each with stable conformers.[3][4] This guide focuses on the electronic absorption spectrum, which provides a direct method for detecting and quantifying this radical, enabling the study of its kinetics and reactivity.

Electronic Absorption Spectrum

The electronic absorption spectrum of the propargyl peroxy radical is characterized by a weak transition in the near-infrared (NIR) and a much stronger transition in the ultraviolet (UV).

Ã←X̃ Electronic Transition (NIR)

The most thoroughly characterized electronic transition is the Ã←X̃ transition, which occurs in the near-infrared. This spectrum was first recorded at room temperature using cavity ring-down spectroscopy (CRDS).[3] The observed spectrum is primarily attributed to the acetylenic trans conformer, which is the most stable form of the radical.

Key quantitative data for the Ã←X̃ electronic transition of the acetylenic trans-propargyl peroxy radical are summarized in the table below.

ParameterValueWavenumber (cm⁻¹)Wavelength (nm)Reference
Band Origin (T₀₀) Acetylenic trans Conformer7631.8 ± 0.1~1310[3][4]
Absorption Cross-Section (σ) Estimated Peak~1 x 10⁻²¹ cm²/molecule-[3]

Note: The Ã←X̃ system is inherently weak, making precise determination of the absorption cross-section challenging. The value provided is an estimate based on similar organic peroxy radicals.

B̃←X̃ Electronic Transition (UV)

A stronger electronic transition, designated as the B̃←X̃ transition, is known to exist in the ultraviolet region.[3] This transition is more suitable for kinetic studies due to its larger absorption cross-section. However, despite its importance, detailed quantitative data such as the absorption maximum (λₘₐₓ) and the corresponding absorption cross-section for the propargyl peroxy radical are not well-documented in readily available literature. Generic UV spectra for peroxy radicals are broad and often overlap with other species, complicating species-specific analysis.[5]

Experimental Protocols

The primary experimental technique used to obtain the high-resolution electronic absorption spectrum of the propargyl peroxy radical is Cavity Ring-Down Spectroscopy (CRDS) coupled with flash photolysis for radical generation.

Radical Generation

The propargyl peroxy radical is generated in the gas phase via a two-step process:

  • Generation of this compound (C₃H₃): The this compound is produced by the pulsed laser photolysis of a suitable precursor molecule. Common precursors and the corresponding photolysis wavelengths are listed below.

PrecursorChemical FormulaPhotolysis Wavelength (nm)Reference
Propargyl BromideHCCHCBr248 (KrF Excimer Laser)[3]
Propargyl ChlorideHCCHCCl193 (ArF Excimer Laser)[3]
PropyneCH₃CCH193 (ArF Excimer Laser)[3]
  • Reaction with Molecular Oxygen: The newly formed propargyl radicals then react with molecular oxygen (O₂), which is present in the gas mixture, to form the propargyl peroxy radical (C₃H₃O₂).

    C₃H₃• + O₂ + M → C₃H₃O₂• + M

    (where M is a third body, typically a buffer gas like N₂)

Spectroscopic Detection: Cavity Ring-Down Spectroscopy (CRDS)

CRDS is a highly sensitive absorption technique ideal for detecting transient species at low concentrations.

Methodology:

  • High-Finesse Cavity: A high-finesse optical cavity is created using two highly reflective mirrors (R > 99.99%).

  • Laser Pulse Injection: A tunable laser pulse is injected into the cavity.

  • Intensity Decay Measurement: The pulse is reflected multiple times between the mirrors, and a small fraction of the light is transmitted through the rear mirror with each pass. A detector (e.g., a photomultiplier tube) measures the exponential decay, or "ring-down," of the light intensity leaking from the cavity.

  • Absorption Measurement: The rate of decay (the ring-down time, τ) is inversely proportional to the total optical losses within the cavity. When an absorbing species like the propargyl peroxy radical is present, the ring-down time decreases.

  • Concentration Determination: By measuring the ring-down time with (τ) and without (τ₀) the absorbing species, the absorption coefficient can be calculated using the Beer-Lambert law, which is directly proportional to the concentration of the radical.

The experimental workflow for generating and detecting the propargyl peroxy radical is visualized below.

G cluster_generation Radical Generation cluster_detection Spectroscopic Detection (CRDS) precursor Precursor Gas Mixture (e.g., C₃H₃Br, O₂, N₂) reaction Formation of C₃H₃O₂• precursor->reaction Flow into cell photolysis Pulsed Excimer Laser (193 or 248 nm) photolysis->reaction Initiates photolysis cavity High-Finesse Optical Cavity reaction->cavity Radicals present in cavity probe_laser Tunable NIR Laser probe_laser->cavity Inject Pulse detector Photodetector (PMT) cavity->detector Transmit Light analysis Data Acquisition & Ring-Down Time Analysis detector->analysis

Experimental workflow for CRDS detection of propargyl peroxy radical.

Reaction Pathways and Isomerization

The reaction of the this compound with O₂ is complex, leading to the formation of different isomers of the peroxy radical, which can then undergo further reactions.

The this compound has two main resonance structures: •CH₂−C≡CH and H₂C=C=C•H. Oxygen can add to either radical center, leading to the formation of the acetylenic peroxy radical or the allenic peroxy radical, respectively.[1][6]

Key Reaction Steps:

  • Initial Adduct Formation: Oxygen adds to the this compound to form either the acetylenic or allenic peroxy radical adduct.

  • Isomerization: The initially formed adducts can isomerize.

  • Decomposition: The peroxy radical, particularly the allenic form, can undergo intramolecular reactions and decompose to form stable products like ketene (B1206846) (CH₂CO) and the formyl radical (HCO).[1][6]

The primary reaction pathways are illustrated in the diagram below.

G reactants This compound (C₃H₃) + O₂ acetylenic Acetylenic Peroxy Radical (H−C≡C−CH₂OO•) reactants->acetylenic Addition to CH₂ site allenic Allenic Peroxy Radical (H₂C=C=CHOO•) reactants->allenic Addition to CH site stabilization Collisional Stabilization acetylenic->stabilization products Products (e.g., Ketene + Formyl Radical) allenic->products Intramolecular Rearrangement allenic->stabilization

Simplified reaction pathways for the this compound + O₂ reaction.

Computational Methods

Theoretical calculations are indispensable for interpreting the experimental spectra and understanding the structure of the propargyl peroxy radical. Electronic structure calculations have been used to:

  • Predict the existence and relative energies of the acetylenic and allenic isomers and their conformers.[3]

  • Calculate potential energy surfaces as a function of specific dihedral angles (e.g., OOCC torsion) to understand the vibrational structure.[3]

  • Aid in the definitive assignment of the observed spectral features through rotational simulations.[3][4]

The calculations referenced in the primary spectroscopic study by Melnik et al. utilized Density Functional Theory (DFT), specifically the B3LYP functional, to compute the potential energy surfaces.[3]

Conclusion

The electronic absorption spectrum of the propargyl peroxy radical is a critical tool for its detection and the study of its role in complex chemical systems. The near-infrared Ã←X̃ transition, while weak, has been well-characterized for the dominant acetylenic trans conformer through the use of cavity ring-down spectroscopy. This technique, combined with flash photolysis, provides a robust experimental framework for investigating such transient species. While the stronger B̃←X̃ UV transition is frequently utilized in kinetic studies, a detailed, species-specific spectrum and corresponding absorption cross-sections for the propargyl peroxy radical remain to be fully documented in the literature. Further research in this area would be highly beneficial for improving the accuracy of combustion and atmospheric models.

References

theoretical calculations of propargyl radical absorption spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculation of Propargyl Radical Absorption Spectra

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound (•C₃H₃) is a key resonance-stabilized intermediate in combustion and astrochemical environments.[1][2] Its detection and characterization are crucial for understanding complex chemical reaction networks. However, obtaining and interpreting its absorption spectra presents significant challenges, both experimentally and theoretically. This technical guide provides a comprehensive overview of the state-of-the-art theoretical methods used to calculate the electronic absorption spectra of the this compound. It details the computational protocols, compares theoretical predictions with experimental data, and discusses the critical role of high-level ab initio calculations in resolving experimental misassignments.

Theoretical Methodologies for Open-Shell Systems

The this compound is an open-shell system with significant electron delocalization, making it a challenging target for electronic structure methods.[3][4] Simple single-reference methods are often inadequate, necessitating the use of more sophisticated approaches.

  • Multi-Reference Configuration Interaction (MRCI): MRCI is a highly accurate method for calculating the electronic states of molecules where electron correlation is strong, as is often the case for radicals and excited states.[1] This method first solves for a multi-configurational reference wavefunction (typically using CASSCF - Complete Active Space Self-Consistent Field) and then builds configuration interaction expansions from this reference. It is considered a benchmark method for calculating vertical excitation energies and potential energy surfaces for the this compound.[1][5]

  • Multi-Reference Perturbation Theory (CASPT2): CASPT2 is another multi-reference method that adds dynamic electron correlation on top of a CASSCF reference wavefunction using second-order perturbation theory.[1] It offers a good balance between accuracy and computational cost compared to MRCI.

  • Coupled-Cluster (CC) Theory: Coupled-cluster methods, particularly RCCSD(T) (Restricted open-shell CC with Singles, Doubles, and perturbative Triples) and higher-order variants like CCSDTQ, provide highly accurate energies, especially for ground-state properties and ionization potentials.[1][6] Equation-of-Motion Coupled-Cluster (EOM-CCSD) is a powerful tool for calculating excitation energies for single-electron transitions.[7][8][9]

  • Time-Dependent Density Functional Theory (TD-DFT): While more computationally efficient, the performance of TD-DFT for open-shell systems can be highly dependent on the choice of the exchange-correlation functional.[7][10] It is often used for preliminary analysis or for larger systems where MRCI or CC methods are computationally prohibitive.

Computational Results: Electronic Transitions and Spectra

Theoretical calculations have been instrumental in predicting and interpreting the electronic absorption spectrum of the this compound. A significant finding from high-level computations is the refutation of a long-standing experimental assignment.

The 242 nm Absorption Band Controversy

An experimentally observed strong absorption at 242 nm was historically assigned to the this compound. However, extensive theoretical investigations have consistently failed to find a state that could produce such a strong absorption in that region.[1][11] Highly accurate MRCI calculations show only very weak absorptions at wavelengths shorter than 280 nm.[5] Recent calculations attribute the 242 nm absorption to a Franck-Condon-allowed electronic transition from the ground X̃ ²B₁ state to a Rydberg-like excited state, 1 ²A₁.[11] This body of theoretical work strongly suggests that the prominent 242 nm feature observed in some experiments is due to a different chemical species, necessitating a re-interpretation of studies based on that assignment.[1][5]

Calculated Vertical Excitation Energies

The table below summarizes vertical excitation energies for the low-lying electronic states of the this compound, as determined by various high-level ab initio methods.

Electronic StateMRCI (eV)[1]MRCISD(TQ) (eV)[11]Description
1 ²A₂3.65-Dipole-forbidden
1 ²A₁4.315.12 (242 nm)Rydberg-like state
2 ²B₁4.38-Strong absorption, dipole-allowed
2 ²B₂4.67-Dipole-forbidden
3 ²B₁5.86-Dipole-allowed
Calculated Ionization Potentials

Accurate theoretical predictions of ionization energies are crucial for interpreting photoelectron spectroscopy experiments. Coupled-cluster methods have provided values in excellent agreement with high-resolution experimental data.

MethodAdiabatic IE (eV)Experimental IE (eV)
CCSD(T)/CBS[6]8.6798.6982 ± 0.0005[6]
CCSDTQ(full)/CBS[6]8.7068.6982 ± 0.0005[6]

The Role of Vibronic Coupling

For a complete description of an absorption spectrum, especially its fine structure, the interaction between electronic and vibrational motions (vibronic coupling) must be considered. In molecules with degenerate or near-degenerate electronic states, the Jahn-Teller and pseudo-Jahn-Teller effects can significantly distort the potential energy surfaces and alter the observed spectrum.[12] Calculating the vibronic coupling constants allows for the construction of a more realistic Hamiltonian that can reproduce the vibrational progressions and band shapes seen in high-resolution spectra.[13][14] For the this compound, vibronic coupling involving dipole-forbidden states can lend intensity to otherwise dark transitions, although calculations suggest these transitions remain weak.[5]

Computational and Experimental Protocols

Typical Computational Workflow

The theoretical prediction of an absorption spectrum is a multi-step process that requires careful selection of methods and parameters.

G cluster_0 Structure & Basis Set cluster_1 Ground State Calculation cluster_2 Excited State Calculation cluster_3 Spectrum Simulation mol Define Molecular Structure (C3H3) basis Select Basis Set (e.g., aug-cc-pVTZ) mol->basis geom_opt Geometry Optimization (e.g., CASSCF, CCSD(T)) basis->geom_opt freq Frequency Calculation (Confirm Minimum) geom_opt->freq active_space Define Active Space (for MRCI/CASPT2) freq->active_space exc_state Calculate Vertical Excitation Energies & Oscillator Strengths (e.g., MRCI) active_space->exc_state vibronic Vibronic Coupling Analysis (Optional) exc_state->vibronic broaden Simulate Spectrum (e.g., Gaussian/Lorentzian Broadening) exc_state->broaden vibronic->broaden

Caption: A generalized workflow for the ab initio calculation of a radical's absorption spectrum.

Protocol Details:

  • Geometry Optimization: The equilibrium geometry of the ground electronic state (X̃ ²B₁) is optimized. High-level methods like CCSD(T) or CASSCF are recommended.[6][15]

  • Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies.

  • Active Space Selection: For multi-reference methods like MRCI or CASPT2, a crucial step is the selection of the active space, which comprises the molecular orbitals and electrons most important for describing the electronic transitions of interest. For propargyl, this typically includes the π and π* orbitals.

  • Excited State Calculation: Using the optimized ground-state geometry, vertical excitation energies and transition properties (like oscillator strengths) are calculated using a high-accuracy method such as MRCI or EOM-CCSD.[1][11]

  • Spectrum Simulation: The calculated "stick spectrum" (a series of lines at the calculated transition energies, weighted by their oscillator strengths) is convoluted with a broadening function (e.g., Gaussian or Lorentzian) to simulate a continuous experimental spectrum. For higher accuracy, potential energy surfaces of the excited states are explored, and vibronic coupling effects are included to model the band shape.[5]

Key Experimental Protocols

Theoretical results are benchmarked against experimental data. The this compound is typically generated in situ via photolysis of a stable precursor molecule.

  • Precursor Photolysis: Propargyl radicals are commonly produced by laser photolysis of precursors like propargyl bromide (C₃H₃Br) or propargyl chloride (C₃H₃Cl) at wavelengths such as 193 nm (ArF excimer laser) or 248 nm (KrF).[3][16]

  • Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive absorption technique is used to measure the transient absorption of the generated radicals. It allows for the determination of absorption cross-sections at specific wavelengths, such as the peak of the UV band around 332.5 nm.[16]

G precursor Precursor Gas Flow (e.g., C3H3Br in He) photolysis Pulsed Laser Photolysis (193 nm) precursor->photolysis Enters Reaction Zone radicals This compound Formation photolysis->radicals probe Probe Laser Pulse (CRDS Cavity) radicals->probe Absorbs Light detector Detector (Photomultiplier Tube) probe->detector spectrum Absorption Spectrum (Intensity vs. Time) detector->spectrum Measures Ring-Down Time

Caption: A simplified workflow for transient absorption spectroscopy of the this compound.

Conclusion

The theoretical calculation of the this compound's absorption spectrum is a prime example of computation's power to guide and correct experimental interpretation. High-level multi-reference methods like MRCI have been essential in demonstrating that the widely cited 242 nm absorption is likely not due to the this compound.[1][5] Current theoretical consensus points to a strong 2 ²B₁ ← X̃ ²B₁ transition at lower energy. Future work will likely focus on more detailed modeling of vibronic coupling and the exploration of potential energy surfaces to achieve a quantitative match with high-resolution experimental spectra, further solidifying the understanding of this fundamental chemical species.

References

The Propargyl-Allenyl Radical Tautomerization: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerization between the propargyl radical (H₂C=C=CH•) and the allenyl radical (•CH₂–C≡CH) represents a fundamental and crucial isomerization in organic chemistry, with significant implications in combustion, astrochemistry, and synthetic chemistry. Understanding the kinetics, thermodynamics, and underlying mechanisms of this process is paramount for controlling reaction pathways and designing novel synthetic strategies. This technical guide provides an in-depth analysis of the propargyl-allenyl radical tautomerization, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the core concepts to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

The C₃H₃ potential energy surface is a cornerstone of combustion chemistry and a subject of extensive theoretical and experimental investigation. Within this landscape, the propargyl and allenyl radicals are two key isomeric species. The this compound is a resonance-stabilized radical and is considered a critical intermediate in the formation of aromatic rings and soot in combustion environments. Its tautomer, the allenyl radical, also plays a significant role in various chemical transformations. The facile interconversion between these two isomers, known as tautomerization, dictates their relative concentrations and subsequent reactivity. This guide delves into the core aspects of this tautomerization, providing a detailed overview of its energetic landscape and the methodologies used to probe its dynamics.

Thermodynamic Data

The relative stability of the propargyl and allenyl radicals is a key factor governing the equilibrium of their tautomerization. Computational studies have been instrumental in determining the thermochemical properties of these species. The this compound is generally found to be the more stable of the two isomers.

Thermodynamic ParameterThis compound (H₂C=C=CH•)Allenyl Radical (•CH₂–C≡CH)Energy Difference (Allenyl - Propargyl)
Enthalpy of Formation (ΔHf°₂₉₈) 84.5 ± 0.5 kcal/mol~88 kcal/mol~3.5 kcal/mol
Relative Energy 0 kcal/mol (Reference)~3-4 kcal/mol~3-4 kcal/mol

Note: The values presented are a synthesis of computational data from multiple sources. Precise values can vary depending on the level of theory and basis set used in the calculations.

Kinetic Data

The tautomerization between the propargyl and allenyl radicals proceeds through a transition state, and the activation energy for this process determines the rate of interconversion. Understanding the kinetics is crucial for predicting the behavior of these radicals in dynamic systems.

Kinetic ParameterValue
Activation Energy (Ea) for Propargyl to Allenyl ~10 - 15 kcal/mol
Activation Energy (Ea) for Allenyl to Propargyl ~7 - 11 kcal/mol

Note: These values are derived from theoretical calculations of the potential energy surface.

Potential Energy Surface

The tautomerization is best understood by examining the C₃H₃ potential energy surface (PES). The PES illustrates the energy of the system as a function of the geometric arrangement of the atoms. The propargyl and allenyl radicals represent local minima on this surface, connected by a transition state.

G cluster_pes Potential Energy Surface propargyl This compound (H₂C=C=CH•) ts Transition State propargyl->ts Ea ≈ 10-15 kcal/mol allenyl Allenyl Radical (•CH₂–C≡CH) allenyl->ts Ea ≈ 7-11 kcal/mol ts->propargyl ts->allenyl

A simplified potential energy diagram for the propargyl-allenyl tautomerization.

Experimental Protocols

The study of short-lived radical species like the propargyl and allenyl radicals requires specialized experimental techniques. Below are outlines of key methodologies.

Generation of Propargyl Radicals: Flash Photolysis of Propargyl Halides

A common method for generating propargyl radicals in the gas phase is through the flash photolysis of a suitable precursor, such as propargyl chloride or propargyl bromide.

Protocol Outline:

  • Precursor Preparation: A dilute mixture of the propargyl halide (e.g., 1% propargyl chloride) in an inert buffer gas (e.g., Helium or Argon) is prepared in a gas handling system.

  • Introduction into Reaction Chamber: The gas mixture is introduced into a flow tube or reaction chamber at a controlled pressure.

  • Photodissociation: A high-energy pulsed laser (e.g., an excimer laser operating at 193 nm or 248 nm) is used to irradiate the gas mixture. The UV photons cleave the carbon-halogen bond, producing propargyl radicals and halogen atoms.

  • Radical Beam Formation (Optional): For crossed-beam or imaging experiments, the resulting radicals can be entrained in a supersonic expansion to produce a cold, collimated beam.

G cluster_workflow Experimental Workflow: Radical Generation start Prepare Precursor Gas Mixture (e.g., Propargyl Halide in He) flow Introduce Gas into Flow Tube/Reaction Chamber start->flow photolysis Pulsed Laser Photolysis (e.g., 193 nm) flow->photolysis radicals Generation of Propargyl Radicals photolysis->radicals detection Detection/Analysis (e.g., CRDS, PIMS) radicals->detection

Workflow for the generation of propargyl radicals via flash photolysis.
Detection and Kinetic Analysis: Cavity Ring-Down Spectroscopy (CRDS)

CRDS is a highly sensitive absorption spectroscopy technique used to measure the concentration of transient species.

Protocol Outline:

  • Cavity Setup: A high-finesse optical cavity is constructed using two highly reflective mirrors. The reaction chamber where the radicals are generated is placed within this cavity.

  • Probe Laser: A tunable laser is directed into the cavity. The wavelength is chosen to coincide with a known absorption band of the this compound.

  • Ring-Down Measurement: The intensity of the light leaking from the cavity is monitored with a fast photodetector. When the laser is rapidly switched off, the light intensity decays exponentially.

  • Data Acquisition: The decay rate (the "ring-down time") is measured. In the presence of an absorbing species like the this compound, the ring-down time is shorter.

  • Kinetic Measurement: By varying the time delay between the photolysis pulse and the probe laser pulse, the concentration of the this compound can be monitored as a function of time, allowing for the determination of reaction kinetics.

Isomer-Specific Detection: Photoionization Mass Spectrometry (PIMS)

PIMS is a powerful technique for identifying and quantifying different isomers based on their distinct ionization energies.

Protocol Outline:

  • Radical Generation: Propargyl and allenyl radicals are generated as described in Protocol 5.1.

  • Ionization: The radicals are exposed to a tunable source of vacuum ultraviolet (VUV) radiation, often from a synchrotron.

  • Mass Analysis: The resulting ions are guided into a mass spectrometer (e.g., a time-of-flight mass spectrometer) which separates them based on their mass-to-charge ratio.

  • Photoionization Efficiency (PIE) Curves: The ion signal for a specific mass (in this case, m/z = 39 for C₃H₃⁺) is recorded as a function of the VUV photon energy. The resulting PIE curve shows the onset of ionization, which corresponds to the ionization energy of the neutral species.

  • Isomer Differentiation: Since the propargyl and allenyl radicals have different ionization energies, their respective contributions to the total ion signal can be deconvoluted from the PIE curve, allowing for the determination of their relative abundances.

Conclusion

The tautomerization between the propargyl and allenyl radicals is a dynamic equilibrium that is fundamental to understanding the chemistry of C₃H₃ species. This guide has provided a consolidated overview of the key thermodynamic and kinetic parameters that govern this isomerization, based on the latest computational and experimental findings. The detailed experimental protocols offer a practical framework for researchers seeking to investigate this and similar radical systems. A thorough grasp of these concepts is essential for advancing our knowledge in fields ranging from combustion science to the development of novel synthetic methodologies in drug discovery.

electronic structure of propargyl radical parent molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure of Propargyl Radical and its Parent Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound (•C₃H₃) is a key resonant-stabilized intermediate implicated in the formation of aromatic compounds and soot particles in combustion processes and is of significant interest in astrochemistry.[1][2] Its electronic structure is intrinsically linked to its two parent isomers, the stable C₃H₄ molecules propyne (B1212725) (methylacetylene) and allene (B1206475) (propadiene). Understanding the electronic properties of these parent molecules is crucial for elucidating the formation, stability, and reactivity of the this compound itself. This guide provides a detailed examination of the electronic structures of propyne, allene, and the this compound, supported by quantitative data, experimental methodologies, and logical diagrams.

Electronic Structure of Parent Molecules: Propyne and Allene

Propyne and allene are isomers that can interconvert, and both serve as precursors to the this compound through the cleavage of a C-H bond.[3][4] They represent fundamental structures in organic chemistry, and their electronic configurations dictate the pathways to radical formation.

Propyne (CH₃C≡CH)

Propyne is an alkyne characterized by a methyl group attached to an acetylenic functional group.[5] The molecule has a linear carbon backbone at the triple bond due to the sp hybridization of the two acetylenic carbons, while the methyl carbon is sp³ hybridized.[6] This structure results in distinct bond lengths and angles.

Allene (CH₂=C=CH₂)

Allene is the simplest member of a class of compounds with cumulated double bonds.[7][8] The central carbon atom is sp-hybridized and forms two pi bonds with the two terminal sp²-hybridized carbon atoms.[7][8] A key structural feature of allene is that the planes containing the two CH₂ groups are twisted 90° from each other, giving the molecule D₂d symmetry.[7][8]

Data Presentation: Molecular Geometry of Parent Molecules

The structural parameters of propyne and allene have been determined through various experimental and computational methods. A summary of these key quantitative data is presented below.

ParameterPropyne (CH₃C≡CH)Allene (CH₂=C=CH₂)
Bond Lengths (Å)
C≡C / C=C1.2061.308 (avg.)
C-C1.459N/A
C-H (acetylenic/allenic)1.0561.087 (avg.)
C-H (methyl)1.105N/A
**Bond Angles (°) **
C-C≡C180.0N/A
H-C-H110.2118.2 (avg.)
C=C=CN/A180.0[7][8]

Electronic Structure of the this compound (•CH₂CCH)

The this compound is formed by the removal of a hydrogen atom from either propyne or allene. Its electronic structure is characterized by the delocalization of the unpaired electron across the three-carbon backbone, leading to two principal resonance structures: the propargyl form (propyn-3-yl) and the allenyl form (allenyl-1-yl).[2][9] This resonance stabilization is key to its significant presence in various chemical environments. The ground electronic state of the this compound is of ²B₁ symmetry.

Diagram: Formation and Resonance of this compound

The formation of the this compound from its parent molecules and its subsequent resonance stabilization can be visualized as a logical workflow.

G cluster_formation Formation cluster_radical This compound Propyne Propyne (CH3C≡CH) Propargyl •CH2-C≡CH Propyne->Propargyl - H• Allene Allene (CH2=C=CH2) Allene->Propargyl - H• Resonance Propargyl->Resonance Allenyl CH2=C=C•H Resonance->Allenyl

Caption: Formation of the this compound and its resonance structures.

Data Presentation: Properties of the this compound

The electronic properties of the this compound, including its geometry, ionization energy, and hyperfine coupling constants, have been extensively studied.

Table 2: Molecular Geometry of the this compound Calculated values from B3LYP/6-311++G(3df,3pd) computations.[3]

ParameterValue
Bond Lengths (Å)
C₁-C₂1.365
C₂-C₃1.226
C-H (terminal C)1.083
**Bond Angles (°) **
∠ C₁-C₂-C₃180.0
∠ H-C₁-H118.3

Table 3: Ionization Energy of the this compound

MethodIonization Energy (eV)Reference
Threshold Photoelectron Spectroscopy (TPES)8.71 ± 0.02[10][11]
Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy8.673[12]

Table 4: Isotropic Hyperfine Coupling Constants (G) Hyperfine coupling constants provide insight into the distribution of the unpaired electron's spin density.[13][14]

NucleusCalculated Value
H (CH₂)-13.3
H (CH)-3.7
¹³C (CH₂)31.6
¹³C (central)-13.0
¹³C (CH)17.5
(Note: Values can vary based on the computational method)[15][16]

Experimental and Theoretical Methodologies

A combination of sophisticated experimental and computational techniques is required to probe the electronic structure of transient species like the this compound and its stable parent molecules.

Experimental Protocols
  • Photoelectron Spectroscopy (PES): This is a primary technique for determining the ionization energies of molecules.[17][18] In a typical experiment, a beam of the target molecules (or radicals) is generated and then ionized by a tunable light source, such as synchrotron radiation.[10][11] By measuring the kinetic energy of the ejected photoelectrons, one can determine the energy differences between the neutral ground state and the various electronic and vibrational states of the resulting cation.

    • Threshold Photoelectron Spectroscopy (TPES): This variant of PES specifically detects electrons with near-zero kinetic energy as a function of photon energy, providing precise measurements of ionization energies.[10][11][19]

    • Radical Generation: For radical studies, reactive intermediates like propargyl are often produced via flash pyrolysis of suitable precursors (e.g., propargyl bromide or 1,3-dibromopropyne) immediately before ionization.[10][11][20]

  • Infrared (IR) and Electronic Spectroscopy:

    • Fourier Transform Infrared (FTIR) Spectroscopy: Used to measure the vibrational spectra of the parent molecules, allene and propyne, providing information on their bond strengths and symmetries.[1][21]

    • Flash Photolysis Absorption Spectroscopy: This technique is used to observe the electronic absorption spectrum of transient species. The this compound was first identified using this method by observing its diffuse absorption bands in the UV region (290-345 nm).[22]

Diagram: Generalized Workflow for Photoelectron Spectroscopy

G cluster_source Source Generation cluster_ionization Ionization & Detection Precursor Precursor Molecule (e.g., C3H3Br) Pyrolysis Flash Pyrolysis Precursor->Pyrolysis RadicalBeam Radical Beam (C3H3) Pyrolysis->RadicalBeam Interaction RadicalBeam->Interaction RadicalBeam->Interaction Synchrotron Tunable VUV Synchrotron Radiation Synchrotron->Interaction Analyzer Electron Energy Analyzer Interaction->Analyzer Photoelectrons Detector Detector Analyzer->Detector Spectrum Photoelectron Spectrum Detector->Spectrum

Caption: Generalized workflow for a photoelectron spectroscopy experiment.

Computational Chemistry Methods

Theoretical calculations are indispensable for interpreting experimental data and providing deeper insights into electronic structure.[23][24]

  • Ab Initio Methods: High-level ab initio calculations are used for accurate predictions of molecular properties.

    • Coupled-Cluster (CC) and Multi-Reference (MRCI, CASPT2): These methods provide highly accurate vertical and adiabatic ionization energies, as well as vertical excitation energies for electronic spectra, which are crucial for assigning experimental observations.[25][26]

  • Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, is a computationally efficient method for obtaining reliable molecular geometries, vibrational frequencies, and electron density distributions for both the parent molecules and the this compound.[3][4] It is also widely used to calculate the isotropic hyperfine coupling constants essential for interpreting EPR spectra.[15]

Conclusion

The electronic structure of the this compound is a complex and fascinating subject, deeply rooted in the properties of its parent molecules, propyne and allene. The radical's stability is conferred by electron delocalization across its π-system, a feature best described by its resonance structures. A synergistic approach, combining advanced experimental techniques like photoelectron spectroscopy with high-level computational chemistry, has been essential in quantifying the geometric and energetic properties of these species. The data and methodologies presented in this guide provide a comprehensive foundation for professionals engaged in fields where the chemistry of such reactive intermediates is of paramount importance.

References

Methodological & Application

Application Notes and Protocols for the Detection of Propargyl Radical with Millimeter-Wave Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and study of the propargyl radical (CH₂CCH), a key intermediate in combustion and astrochemistry, using millimeter-wave (mmWave) spectroscopy. The high resolution of this technique allows for unambiguous identification and characterization of this transient species.

Introduction to this compound and its Significance

The this compound is a highly reactive, resonance-stabilized hydrocarbon radical. Its significance spans several scientific domains:

  • Astrochemistry: It is one of the most abundant radicals found in cold dark clouds like TMC-1 and is considered a key precursor in the formation of larger organic molecules, including aromatic rings such as benzene.[1][2] The self-reaction of the this compound can lead to cyclization and the formation of the phenyl radical at low temperatures.[1]

  • Combustion Chemistry: As a crucial intermediate in combustion processes, understanding the reaction kinetics of the this compound is vital for developing accurate combustion models.[3][4]

  • Chemical Dynamics: The study of reactions involving the this compound, such as with other radicals like NH₂/ND₂ and NO, provides fundamental insights into multichannel reaction dynamics.[3][5][6][7]

Principles of Millimeter-Wave Spectroscopy for Radical Detection

Millimeter-wave spectroscopy probes the rotational transitions of molecules. For a radical species like propargyl, the spectrum is characterized by a unique pattern of absorption lines. The precise frequencies of these transitions are determined by the molecule's rotational constants. Furthermore, the interaction of the unpaired electron spin with the molecular rotation (fine structure) and with the magnetic moments of the nuclei (hyperfine structure) leads to further splitting of these rotational lines.[8] This complex but predictable pattern serves as a definitive fingerprint for the radical's identification.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters for the this compound, essential for its detection and analysis via mmWave spectroscopy.

Table 1: Observed Rotational Transitions of Ortho-CH₂CCH

Rotational TransitionFrequency (GHz)Telescope/InstrumentReference
20,2–10,137.5Yebes 40 m[1][2]
50,5–40,493.6IRAM 30 m[1]
40,4–30,374.9Predicted
60,6–50,5112.3Predicted[2]

Note: The 50,5–40,4 transition is noted to be about five times more intense than the 20,2–10,1 transition in TMC-1, making it a more favorable target for detection in cold interstellar clouds.[1][2][9]

Table 2: Key Spectroscopic Properties of this compound

PropertyValueUnitReference
Dipole Moment0.150 ± 0.005D[2]
Column Density (TMC-1)(1.0 ± 0.2) × 10¹⁴cm⁻²[1][2]
Rotational Temperature (TMC-1)9.9 ± 1.5K[1][9]

Experimental Protocols

Generation of this compound in the Laboratory

A common method for producing propargyl radicals for laboratory study is through photolysis of a suitable precursor molecule in a controlled environment.

Protocol: Photodissociation of Propargyl Bromide

  • Precursor Mixture Preparation: Prepare a gas mixture containing a small percentage (e.g., 2%) of propargyl bromide (C₃H₃Br) seeded in a carrier gas like Helium.[5] For studying reactions, another precursor (e.g., 2% NH₃ or ND₃) can be included in the mixture.[5]

  • Introduction into the System: Introduce the gas mixture into a high-vacuum chamber, often through a pulsed valve to create a supersonic expansion. This cools the molecules to very low rotational temperatures (e.g., 11 K).[3][5]

  • Photolysis: Irradiate the gas pulse with a high-energy ultraviolet laser beam. A 193 nm ArF excimer laser is commonly used for this purpose.[5][7] The UV photons dissociate the precursor molecule, generating propargyl radicals.

    • Alternative Precursor: 1,2-butadiene (B1212224) can also be used as a precursor for this compound generation via 193 nm photodissociation.[10]

Detection using Chirped-Pulse Fourier-Transform Millimeter-Wave (CP-FTmmW) Spectroscopy

This technique is highly effective for detecting short-lived, low-concentration species like the this compound.

Protocol: CP-FTmmW Detection

  • Millimeter-Wave Pulse Generation: Generate a short, broadband "chirped" pulse of millimeter-wave radiation (e.g., spanning 70-93 GHz).[3][5][6] This pulse excites a wide range of rotational transitions simultaneously.

  • Interaction with the Sample: Pass the chirped pulse through the gas sample containing the photolytically generated propargyl radicals. The radicals will absorb radiation at their characteristic rotational transition frequencies.

  • Free Induction Decay (FID) Signal Acquisition: After the excitation pulse, the coherently rotating molecules will emit a faint signal known as the Free Induction Decay (FID). This signal contains information about all the excited rotational transitions.

  • Signal Detection and Fourier Transformation: Detect the FID signal with a sensitive receiver. A Fast Fourier Transform (FFT) is then applied to the time-domain FID signal to convert it into a frequency-domain spectrum.

  • Spectral Analysis: The resulting spectrum will show sharp absorption lines corresponding to the rotational transitions of the this compound and any other species present. The frequencies of these lines can be compared with the known values (Table 1) for unambiguous identification. The intensity of the lines can be used to determine the relative abundance of the species.[3][5][6]

Visualizations

Experimental_Workflow cluster_generation Radical Generation cluster_detection mmWave Detection precursor Gas Mixture (e.g., C3H3Br in He) pulsed_valve Pulsed Valve precursor->pulsed_valve supersonic_expansion Supersonic Expansion (Cooling) pulsed_valve->supersonic_expansion photolysis 193 nm Laser Pulse (Photodissociation) supersonic_expansion->photolysis propargyl Propargyl Radicals photolysis->propargyl interaction Interaction with Radicals propargyl->interaction chirp_gen Chirped mmWave Pulse Generation chirp_gen->interaction fid Free Induction Decay (FID) Signal interaction->fid detection Signal Detection fid->detection fft Fourier Transform detection->fft spectrum Rotational Spectrum fft->spectrum

Caption: Experimental workflow for this compound detection.

Propargyl_Radical_Reactions cluster_self Self-Reaction cluster_nh2 Reaction with Amino Radical cluster_photo Photodissociation (193 nm) propargyl This compound (CH2CCH) benzene Benzene Formation propargyl->benzene Cyclization products Products: HCN, HNC, HC3N, etc. propargyl->products c3h2 C3H2 Isomers (c-C3H2, l-C3H2, 3HCCCH) propargyl->c3h2 H atom elimination h_atom H Atom propargyl->h_atom H atom elimination nh2 NH2 / ND2 nh2->products

Caption: Key reaction pathways of the this compound.

References

Application Notes and Protocols: Synthesis and Application of Propargyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The propargyl group, a three-carbon unit containing a terminal alkyne (HC≡C-CH₂-), is a highly versatile and reactive functional group.[1][2] Its unique chemical properties have established it as a cornerstone in diverse scientific fields, including medicinal chemistry, materials science, and chemical biology.[3][4][5] The ability of the terminal alkyne to participate in highly efficient and specific reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," makes it an invaluable tool for molecular construction and bioconjugation.[6]

This document provides detailed application notes on the synthesis of key propargyl derivatives and their subsequent application in major research areas. It includes step-by-step experimental protocols, quantitative data summaries for comparative analysis, and workflow diagrams to illustrate key processes.

Section 1: Synthesis of Propargyl Derivatives

The introduction of a propargyl moiety into a molecular scaffold can be achieved through several robust synthetic methodologies. The most common approaches involve the creation of carbon-carbon or carbon-nitrogen bonds to form propargylamines and homopropargylic alcohols, which are versatile intermediates for further chemical transformations.[1][7]

Application Note 1.1: Synthesis of Propargylamines via A³ Coupling

Propargylamines are a critical class of compounds that serve as building blocks for nitrogen-containing heterocycles and pharmacologically active molecules.[8][9] The most prominent and atom-economical method for their synthesis is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[8] This one-pot, three-component reaction is typically catalyzed by various transition metals, with copper being one of the most common due to its reactivity and low cost.[9][10] The reaction proceeds by generating an iminium ion intermediate from the aldehyde and amine, which is then attacked by a metal acetylide formed from the terminal alkyne and the catalyst.[8]

G

Caption: General workflow for the synthesis of propargylamines via A³ coupling.

Table 1: Representative Yields for Copper-Catalyzed A³ Coupling Reactions
AldehydeAmineAlkyneCatalyst (mol%)ConditionsYield (%)Reference
BenzaldehydePiperidinePhenylacetyleneCuBr (1)Solvent-free, 80°C95[10]
4-ChlorobenzaldehydePiperidinePhenylacetyleneCuBr (1)Solvent-free, 80°C96[10]
4-MethoxybenzaldehydePiperidinePhenylacetyleneCuBr (1)Solvent-free, 80°C94[10]
BenzaldehydeMorpholinePhenylacetyleneCuI (5)Toluene, RT92[8]
CyclohexanecarboxaldehydePyrrolidine1-HeptyneCuI (5)Toluene, RT85[8]
Protocol 1.1: Copper-Catalyzed A³ Coupling for Propargylamine (B41283) Synthesis[8]

This protocol describes a general procedure for the solvent-free synthesis of a propargylamine using a copper catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Secondary Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) Bromide (CuBr) (0.01 mmol, 1 mol%)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for purification (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuBr (1 mol%).

  • If any of the reactants are solid, they should be added as solids.

  • Heat the neat (solvent-free) reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Directly load the crude mixture onto a silica gel column.

  • Purify the product by flash column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure propargylamine.

Section 2: Applications of Propargyl Derivatives

The utility of the propargyl group extends across numerous disciplines, primarily driven by the exceptional reactivity of the terminal alkyne.

Application Note 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "click chemistry," a class of reactions known for being high-yielding, stereospecific, and tolerant of a wide range of functional groups and solvents, including water.[6][11] It involves the reaction between a terminal alkyne (such as a propargyl group) and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[12] This reaction has revolutionized bioconjugation, allowing for the precise attachment of molecules to proteins, nucleic acids, and cells in complex biological systems.[13][14] It is also widely used in drug discovery for lead optimization and in materials science for surface functionalization and polymer synthesis.[12][15] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[11]

// Define node styles reagent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; intermediate [fillcolor="#F1F3F4", fontcolor="#202124"]; product [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Nodes Alkyne [label="Propargyl-containing\nMolecule (R1-C≡CH)", class=reagent]; Azide [label="Azide-containing\nMolecule (R2-N3)", class=reagent]; Cu_II [label="Cu(II)SO4", class=catalyst]; Ascorbate [label="Sodium Ascorbate", class=reagent]; Cu_I [label="Cu(I)", class=catalyst]; Cu_acetylide [label="Copper Acetylide\nIntermediate", class=intermediate]; Triazole [label="1,4-Disubstituted Triazole", class=product];

// Edges Cu_II -> Cu_I [label="Reduction"]; Ascorbate -> Cu_I; Alkyne -> Cu_acetylide; Cu_I -> Cu_acetylide; Azide -> Cu_acetylide [label="Cycloaddition"]; Cu_acetylide -> Triazole [label="Protonolysis &\nRelease of Cu(I)"]; Triazole -> Cu_I [style=dashed, arrowhead=none, label="Catalyst\nRegeneration"]; }

Caption: Simplified catalytic cycle of the CuAAC reaction.

Protocol 2.1: General Protocol for Small Molecule CuAAC Synthesis[12]

This protocol outlines a general procedure for the synthesis of a 1,2,3-triazole from a propargyl derivative and an azide.

Materials:

  • Propargyl-functionalized molecule (1.0 equiv)

  • Azide-functionalized molecule (1.0 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv, 1-5 mol%)

  • Sodium ascorbate (0.05-0.10 equiv, 5-10 mol%)

  • Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water, or DMF)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the propargyl-functionalized molecule (1.0 equiv) and the azide-functionalized molecule (1.0 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

  • Prepare a separate aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄·5H₂O solution. A color change (e.g., to yellow-green) may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[12]

Application Note 2.2: Propargylamines as Covalent Inhibitors

Covalent inhibitors are therapeutic agents that form a stable, covalent bond with their biological target, often an enzyme.[16] This mechanism can lead to high potency, prolonged duration of action, and a reduced risk of drug resistance.[17][18] The propargylamine moiety is a key "warhead" in several important drugs, particularly irreversible inhibitors of monoamine oxidase B (MAO-B). Drugs like selegiline (B1681611) and rasagiline (B1678815) are used in the treatment of Parkinson's disease.[3] In these inhibitors, the propargylamine group is enzymatically oxidized to a reactive propargyl iminium species, which is then attacked by a nucleophilic flavin cofactor (FAD) in the enzyme's active site, leading to irreversible inactivation.[3]

// Define node styles drug [fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; complex [fillcolor="#34A853", fontcolor="#FFFFFF"]; result [fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Nodes Propargylamine_Drug [label="Propargylamine Inhibitor\n(e.g., Rasagiline)", class=drug]; MAOB_Enzyme [label="MAO-B Enzyme\n(with FAD cofactor)", class=enzyme]; Reactive_Intermediate [label="Reactive Iminium Ion\n(Enzyme-Catalyzed Oxidation)", class=intermediate]; Covalent_Adduct [label="Covalent FAD-Inhibitor Adduct", class=complex]; Inactivation [label="Irreversible Enzyme Inactivation", class=result];

// Edges Propargylamine_Drug -> MAOB_Enzyme [label="Binds to\nActive Site"]; MAOB_Enzyme -> Reactive_Intermediate [label="Oxidizes Drug"]; Reactive_Intermediate -> Covalent_Adduct [label="Nucleophilic Attack\nby FAD"]; Covalent_Adduct -> Inactivation; }

Caption: Mechanism of irreversible inhibition of MAO-B by a propargylamine drug.

Table 2: Propargylamine-Based Drugs and Bioactive Compounds
CompoundTargetTherapeutic AreaIC₅₀ / ActivityReference
SelegilineMAO-BParkinson's DiseaseIrreversible Inhibitor[3]
RasagilineMAO-BParkinson's DiseaseIrreversible Inhibitor[3]
PargylineMAO-BAntihypertensive (historical)Irreversible Inhibitor[4]
Compound 191cCancer CellsOncology1.02 µg/mL (HepG2)[1]
Autophagy Inhibitor 307Autophagy PathwayCellular BiologyNovel class of inhibitors[1]

*Note: Compound numbers are as cited in the reference.

Application Note 2.3: Propargyl Groups in Materials Science

The propargyl group is a valuable functional handle for creating advanced polymers and materials. Propargyl-functionalized monomers can be polymerized to create scaffolds with pendant alkyne groups.[5] These groups can then be modified in a post-polymerization step using reactions like CuAAC or thiol-yne radical addition.[5] This approach allows for the creation of a single polymer precursor that can be diversified into a library of functional materials for applications in drug delivery, tissue engineering, and microelectronics.[5][19] For example, propargyl ether-functionalized poly(m-phenylene) can be thermally cross-linked to produce materials with a high glass transition temperature (Tg) and high modulus, suitable for use as insulators in microelectronics.[19]

Protocol 2.2: Post-Polymerization Functionalization of a Propargyl-Polymer via CuAAC[5]

This protocol describes the functionalization of a propargyl-containing polymer with an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized polymer (e.g., PMPC, 1.0 equiv of alkyne groups)

  • Azide-functionalized molecule (e.g., Azidomethyl benzene, 1.5 equiv)

  • Copper(I) bromide (CuBr) (0.1 equiv)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.1 equiv)

  • Solvent (e.g., Anhydrous DMF)

  • Nitrogen or Argon atmosphere

  • Dialysis tubing or precipitation solvent (e.g., cold methanol)

Procedure:

  • Dissolve the propargyl-functionalized polymer (1.0 equiv based on monomer units) in anhydrous DMF in a Schlenk flask under a nitrogen atmosphere.

  • Add the azide-functionalized molecule (1.5 equiv relative to the alkyne groups).

  • In a separate vial, prepare the catalyst solution by dissolving CuBr (0.1 equiv) and PMDETA (0.1 equiv) in a small amount of DMF. The solution should turn green.

  • Add the catalyst solution to the polymer solution.

  • Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.

  • To purify the functionalized polymer, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Alternatively, transfer the reaction mixture to dialysis tubing and dialyze against a suitable solvent (e.g., DMF, followed by water) to remove unreacted small molecules and the catalyst.

  • Collect the purified polymer by filtration or lyophilization. Characterize the product using ¹H NMR and GPC to confirm functionalization and polymer integrity.

References

Application Notes and Protocols: Generation of Propargyl Radicals via Photolysis of Allene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargyl radical (•C₃H₃) is a key reactive intermediate in a variety of chemical processes, including combustion, astrochemistry, and organic synthesis.[1] Its unique electronic structure and reactivity make it a valuable species for the construction of complex molecular architectures. One of the primary methods for generating propargyl radicals in a controlled laboratory setting is through the vacuum ultraviolet (VUV) photolysis of allene (B1206475) (CH₂=C=CH₂). This document provides detailed application notes and experimental protocols for the generation of propargyl radicals from allene, aimed at researchers in academia and industry.

Principle of the Method

The generation of propargyl radicals from allene is achieved through photodissociation, specifically by inducing C-H bond fission using high-energy photons. When allene absorbs a photon of sufficient energy, typically in the VUV region of the electromagnetic spectrum, it is promoted to an electronically excited state. This excited state can then undergo dissociation, breaking a carbon-hydrogen bond to yield a this compound and a hydrogen atom.

Reaction: CH₂=C=CH₂ + hν → •CH₂-C≡CH + H•

The primary photodissociation channel for allene at wavelengths such as 157 nm and 193 nm is C-H bond fission.[2] The resulting this compound can be detected and characterized using various spectroscopic techniques.

Data Presentation

Relative Quantum Yields of Allene Photolysis Products

While the absolute quantum yield for this compound formation from allene photolysis is highly dependent on experimental conditions such as wavelength, pressure, and temperature, relative yields of the major photolysis channels have been determined. The following table summarizes the relative yields of photoproducts from the photolysis of allene at 157 nm.

Photolysis ChannelProductsRelative Yield
C-H Bond FissionC₃H₃ (this compound) + H1.00
H₂ EliminationC₃H₂ + H₂0.15
Methylene FormationCH₂ + C₂H₂0.27

Data sourced from photofragment translational spectroscopy (PTS) studies.[2]

Spectroscopic Data for this compound

Accurate identification of the this compound is crucial. The following table provides key spectroscopic data for this species.

Spectroscopic ParameterValueReference
Ionization Energy8.71 eV[3]
Electron Affinity~0.92 eV[1]
Key Infrared Absorption Bands~3300 cm⁻¹ (acetylenic C-H stretch)[1]

Experimental Protocols

The following protocols describe two common experimental setups for the generation and detection of propargyl radicals from allene photolysis: Laser Flash Photolysis with Time-of-Flight Mass Spectrometry and Matrix Isolation Spectroscopy .

Protocol 1: Laser Flash Photolysis with Time-of-Flight Mass Spectrometry

This method is suitable for studying the dynamics of the photodissociation process and for identifying the resulting photofragments.

1. Materials and Equipment:

  • Allene (CH₂=C=CH₂, high purity)
  • Inert carrier gas (e.g., Helium, Argon)
  • Pulsed excimer laser (e.g., ArF at 193 nm or F₂ at 157 nm)
  • High-vacuum chamber
  • Pulsed molecular beam source
  • Time-of-flight (TOF) mass spectrometer
  • Detection system (e.g., microchannel plate detector)
  • Data acquisition system

2. Experimental Procedure:

  • Prepare a dilute mixture of allene in the inert carrier gas (typically <1%).
  • Introduce the gas mixture into the high-vacuum chamber via a pulsed molecular beam source to generate a supersonic jet of cooled allene molecules.
  • Direct the pulsed excimer laser beam to intersect the molecular beam at a right angle. The laser fluence should be optimized to promote single-photon absorption events.
  • The photofragments, including propargyl radicals, travel a fixed distance to the ionization region of the TOF mass spectrometer.
  • Ionize the neutral fragments using a secondary light source (e.g., a VUV lamp or another laser for resonance-enhanced multiphoton ionization - REMPI).
  • The ions are then accelerated by an electric field into the flight tube of the TOF mass spectrometer.
  • Detect the ions at the end of the flight tube. The time it takes for an ion to travel the length of the tube is proportional to the square root of its mass-to-charge ratio, allowing for mass-selective detection.
  • Record the TOF mass spectrum to identify the this compound (m/z = 39) and other photofragments.

Protocol 2: Matrix Isolation Spectroscopy

This technique allows for the trapping and stabilization of the generated propargyl radicals in an inert matrix at cryogenic temperatures, enabling their characterization by infrared or UV-Vis spectroscopy.

1. Materials and Equipment:

  • Allene (CH₂=C=CH₂, high purity)
  • Matrix gas (e.g., Argon, Neon, high purity)
  • Cryostat with a cold window (e.g., CsI or BaF₂) capable of reaching temperatures of 4-20 K
  • Deposition system with a gas mixing line
  • VUV photolysis source (e.g., a hydrogen or deuterium (B1214612) lamp with appropriate filters)
  • FTIR or UV-Vis spectrometer
  • Vacuum pump system

2. Experimental Procedure:

  • Prepare a gas mixture of allene and the matrix gas with a high matrix-to-sample ratio (e.g., 1000:1).
  • Cool the cryostat window to the desired low temperature (e.g., 10 K).
  • Slowly deposit the gas mixture onto the cold window. The allene molecules will be trapped and isolated within the solid inert gas matrix.
  • Record a background spectrum (e.g., FTIR) of the matrix-isolated allene.
  • Irradiate the matrix with the VUV photolysis source for a specific duration.
  • After photolysis, record another spectrum. New spectral features corresponding to the this compound and other photoproducts will appear, while the absorptions of allene will decrease.
  • Compare the experimental spectra with known spectra of the this compound to confirm its formation.

Visualizations

Allene_Photolysis_Mechanism Allene Allene (CH₂=C=CH₂) Excited_Allene Excited Allene* Allene->Excited_Allene + hν (VUV) Propargyl_Radical This compound (•C₃H₃) Excited_Allene->Propargyl_Radical C-H Bond Fission H_atom Hydrogen Atom (H•) Experimental_Workflow cluster_preparation Sample Preparation cluster_generation Radical Generation cluster_detection Detection and Analysis Prep Prepare Allene/Inert Gas Mixture Photolysis VUV Photolysis of Allene Prep->Photolysis Introduce sample Detection Spectroscopic Detection (e.g., TOF-MS, FTIR) Photolysis->Detection Generated radicals Analysis Data Analysis and Radical Identification Detection->Analysis Acquire spectra

References

Application Notes and Protocols for Photofragment Translational Spectroscopy of C3H3 Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the application of photofragment translational spectroscopy (PTS) to the study of the C3H3 radical, a key intermediate in combustion and astrochemistry. Understanding the photodissociation dynamics of this radical is crucial for developing accurate models of these complex environments. While not directly applied in drug development, the techniques and principles described herein are analogous to those used in studying the photostability and degradation pathways of photosensitive drugs and biomolecules.

Introduction to Photofragment Translational Spectroscopy of C3H3 Radicals

Photofragment translational spectroscopy (PTS) is a powerful experimental technique used to investigate the dynamics of photodissociation events under collision-free conditions. By measuring the kinetic energy and angular distribution of the photofragments, detailed information about the dissociation mechanism, energy partitioning, and the potential energy surfaces of the parent molecule or radical can be obtained.

The C3H3 radical, with its most stable isomer being the propargyl radical (H2C-C≡CH), is of significant interest due to its role in the formation of aromatic compounds and soot. Studying its photodissociation provides insights into its stability and reactivity in high-energy environments. Common photodissociation channels for the this compound upon UV excitation include H-atom loss to form C3H2 isomers and H2-molecule loss to form the C3H radical.

Experimental Protocols

A typical PTS experiment for C3H3 radicals involves three main stages: generation of a jet-cooled C3H3 radical beam, photoexcitation of the radicals with a pulsed laser, and detection of the resulting photofragments.

C3H3 Radical Beam Generation

The generation of a clean, intense, and internally cooled beam of C3H3 radicals is critical for a successful PTS experiment. Two primary methods are commonly employed:

Protocol 2.1.1: Flash Pyrolysis of a Precursor

  • Precursor Selection: Propargyl halides (e.g., propargyl chloride, C3H3Cl, or propargyl bromide, C3H3Br) are common precursors.

  • Gas Mixture Preparation: Prepare a dilute mixture of the precursor (typically 1-5%) in a noble gas carrier, such as Helium or Argon. The high pressure of the carrier gas facilitates supersonic expansion and cooling.

  • Pyrolytic Source: A high-temperature, pulsed nozzle is used for pyrolysis. A "hot nozzle" chemical reactor, which can be a resistively heated silicon carbide tube, is often employed.

  • Pyrolysis Conditions: Heat the nozzle to a temperature sufficient to induce C-X (X = Cl, Br) bond fission while minimizing subsequent decomposition of the this compound. Typical temperatures range from 800 to 1200 K.

  • Supersonic Expansion: The gas mixture is pulsed through the hot nozzle into a high-vacuum chamber. The subsequent supersonic expansion cools the internal degrees of freedom (vibrational and rotational) of the generated propargyl radicals to a few tens of Kelvin.

Protocol 2.1.2: Photodissociation of a Precursor

  • Precursor Selection: Allene (CH2=C=CH2) or propyne (B1212725) (CH3-C≡CH) can be used as precursors.

  • Gas Mixture Preparation: Prepare a dilute mixture of the precursor in a noble gas carrier.

  • Photolysis: A pulsed excimer laser (e.g., ArF at 193 nm) is focused onto the gas mixture just outside the nozzle orifice. The 193 nm photons dissociate the precursor molecules, and the subsequent chemistry in the expanding plume can generate propargyl radicals.

Photofragment Translational Spectroscopy Experiment
  • Molecular Beam Skimming: The central portion of the supersonic expansion is selected by a skimmer to form a well-collimated molecular beam. This beam travels into a second differential vacuum chamber where it intersects with the photolysis laser.

  • Photodissociation: A pulsed UV laser is used to photodissociate the C3H3 radicals. The wavelength of this laser is chosen to excite the radical to a specific electronic state (e.g., in the 230-250 nm range). The polarization of the laser can be controlled to measure the angular distribution of the photofragments.

  • Fragment Detection: The neutral photofragments recoil from the interaction region and travel a fixed distance to a detector. The time-of-flight (TOF) of the fragments is measured, which, along with the flight distance, allows for the determination of their velocity and, consequently, their translational energy.

Protocol 2.2.1: H-Atom Detection using High-n Rydberg Time-of-Flight (HRTOF)

This technique is highly sensitive for detecting H-atom fragments and provides excellent energy resolution.

  • Two-Step Excitation: The H-atom fragments are excited to a high-n Rydberg state via a two-photon process. The first photon is at the Lyman-α wavelength (121.6 nm) to excite from the n=1 to the n=2 state. The second photon (typically around 365 nm) further excites the H atom to a high-n Rydberg state (n > 30).

  • Field Ionization: The long-lived Rydberg-tagged H atoms travel to the detector. Just before the detector, they pass through a region with a strong electric field, which ionizes them.

  • Ion Detection: The resulting H+ ions are then detected by a microchannel plate (MCP) or a similar ion detector. The TOF spectrum of the H+ ions is recorded.

Protocol 2.2.2: Universal Detection with Electron Bombardment Ionization

This method can detect any of the photofragments.

  • Electron Ionization: After a neutral flight path, the fragments enter an ionizer where they are bombarded with high-energy electrons (typically 70 eV), causing ionization.

  • Mass Selection: The resulting ions are mass-selected using a quadrupole mass filter.

  • Ion Detection: The mass-selected ions are detected with an MCP or a Daly-type detector. By setting the mass spectrometer to a specific mass-to-charge ratio (m/z), the TOF distribution of a particular fragment can be recorded.

Protocol 2.2.3: Velocity Map Imaging (VMI)

VMI provides a 2D projection of the 3D velocity distribution of the photofragments.

  • State-Selective Ionization: The neutral fragment of interest is selectively ionized, often using Resonance-Enhanced Multiphoton Ionization (REMPI). REMPI provides state-selectivity (vibrational and rotational) for the detected fragment.

  • Ion Optics: The ionized fragments are accelerated by an electrostatic lens system (repeller, extractor, and ground electrodes) towards a position-sensitive detector. The VMI lens system maps all ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the ionization volume.

  • Image Acquisition: A 2D image of the ion impacts on the detector is recorded. This image is a projection of the 3D velocity distribution.

  • Image Reconstruction: The 3D velocity distribution is reconstructed from the 2D projection using a mathematical inversion algorithm (e.g., inverse Abel transform). From the reconstructed image, the speed and angular distributions of the photofragments are determined.

Data Presentation and Analysis

The primary data obtained from a PTS experiment are the time-of-flight distributions of the photofragments. These are converted into center-of-mass translational energy distributions, P(ET).

Data Analysis
  • TOF to Velocity Conversion: The laboratory-frame velocity (v) of a fragment is calculated from its flight time (t) and the flight distance (L): v = L/t.

  • Center-of-Mass Conversion: The laboratory-frame velocity distribution is converted to the center-of-mass (CM) frame using the known velocities of the molecular beam and the fragments, and the principles of conservation of linear momentum.

  • Translational Energy Calculation: The total CM translational energy (ET) of the fragments is calculated from their CM velocities and masses. The distribution of these energies, P(ET), is the key observable.

  • Anisotropy Parameter (β): The angular distribution of the photofragments with respect to the polarization of the photolysis laser is characterized by the anisotropy parameter, β. This parameter ranges from 2 for a purely parallel transition to -1 for a purely perpendicular transition. An isotropic distribution (β ≈ 0) suggests a slower dissociation process that occurs on a timescale longer than a rotational period.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from PTS studies of C3H3 radical photodissociation.

Photodissociation Wavelength (nm)Product ChannelPeak of P(ET) (kcal/mol)Average Translational Energy T> (kcal/mol)Fraction of Excess Energy in Translation T>Anisotropy Parameter (β)Reference
230 - 250H + C3H2~5-~0.3~0[1][2]
242H + c-C3H2~2.5~6.2~0.22-[3]
193H + C3H2~12.5-~0.31-[3]
Photodissociation Wavelength (nm)Product ChannelBranching RatioReference
193H + C3H20.94[3]
193H2 + C3H0.04[3]

Note: The dominant channel for H-atom loss is believed to be the formation of cyclopropenylidene (c-C3H2) + H.[3][4]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_source Radical Source cluster_beam Molecular Beam Formation cluster_interaction Photodissociation & Detection cluster_analysis Data Analysis Precursor Precursor Gas (e.g., C3H3Br in Ar) Valve Pulsed Valve Precursor->Valve Nozzle Hot Nozzle (Pyrolysis) Valve->Nozzle Expansion Supersonic Expansion Nozzle->Expansion Skimmer Skimmer Expansion->Skimmer RadicalBeam C3H3 Radical Beam Skimmer->RadicalBeam Interaction Interaction Region RadicalBeam->Interaction Detector Detector (e.g., VMI or TOF-MS) Interaction->Detector Photofragments PhotolysisLaser Photolysis Laser (e.g., 248 nm) PhotolysisLaser->Interaction Data TOF / Image Data Detector->Data Analysis P(ET) & β Calculation Data->Analysis Results Dissociation Dynamics Analysis->Results

Caption: Experimental workflow for photofragment translational spectroscopy of C3H3 radicals.

C3H3 Photodissociation Signaling Pathway

Photodissociation_Pathway cluster_products Products C3H3_GS C3H3 (X̃²B₂) Ground State C3H3_ES C3H3* (Excited Electronic State) C3H3_GS->C3H3_ES UV Photon Absorption C3H3_Vib C3H3† (Vibrationally Hot Ground State) C3H3_ES->C3H3_Vib Internal Conversion (Fast, Non-radiative) H_C3H2 H + c-C3H2 (Cyclopropenylidene) C3H3_Vib->H_C3H2 Unimolecular Decomposition H2_C3H H₂ + C3H C3H3_Vib->H2_C3H Unimolecular Decomposition

Caption: Proposed photodissociation mechanism of the this compound.[1][2][3]

Conclusion

Photofragment translational spectroscopy provides invaluable, state-resolved information on the photodissociation dynamics of the C3H3 radical. The experimental protocols and data presented here serve as a comprehensive guide for researchers investigating radical chemistry, with broader implications for understanding photochemical processes in various scientific fields. The detailed insights into reaction mechanisms, energy partitioning, and product branching ratios are essential for refining theoretical models of complex chemical systems.

References

Application Notes and Protocols for the Identification of Propargyl Radicals using VUV Photoionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargyl radical (C₃H₃) is a key intermediate in combustion processes, soot formation, and the chemistry of interstellar media.[1][2] Its detection and quantification are crucial for understanding these complex chemical environments. Vacuum ultraviolet (VUV) photoionization mass spectrometry has emerged as a powerful and highly selective technique for the unambiguous identification of propargyl radicals, even in complex mixtures such as combustion flames.[1][3][4] This is achieved by measuring the photoionization efficiency (PIE) spectrum, which serves as a unique molecular fingerprint for the radical.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the identification of propargyl radicals using VUV photoionization mass spectrometry.

Principle of the Technique

VUV photoionization mass spectrometry relies on the principle of ionizing molecules with single photons of tunable VUV radiation. The energy of the VUV photons is systematically varied, and the resulting ion signal at a specific mass-to-charge ratio (m/z = 39 for propargyl) is recorded as a function of photon energy. This generates a photoionization efficiency (PIE) spectrum. The onset of the ion signal in the PIE spectrum corresponds to the ionization energy (IE) of the species. Furthermore, the shape of the PIE curve, including any autoionization features, is characteristic of the specific molecule, allowing for its unambiguous identification.[2][3][4]

Key Advantages of VUV Photoionization Mass Spectrometry for this compound Detection:

  • Isomer Specificity: VUV photoionization can distinguish between different isomers, which is a significant challenge for other analytical techniques.[1]

  • High Sensitivity and Selectivity: The technique is highly sensitive and allows for the detection of trace amounts of radicals in complex environments.

  • Unambiguous Identification: The detailed PIE spectrum provides a unique fingerprint, enabling confident identification of the this compound.[2][3]

Experimental Protocols

This section details the methodologies for the generation of propargyl radicals and their subsequent detection and identification using VUV photoionization mass spectrometry.

Generation of Propargyl Radicals

Propargyl radicals are typically generated in situ via the photolysis of a suitable precursor molecule. Propargyl chloride (C₃H₃Cl) or propargyl bromide (C₃H₃Br) are commonly used precursors.[3][5] Another method involves the pyrolysis of suitable precursors like 1,3-dibromopropyne.[6][7]

Protocol for Photodissociation of Propargyl Chloride:

  • Precursor Preparation: Prepare a dilute mixture of propargyl chloride seeded in an inert carrier gas such as helium or argon (e.g., ~10% C₃H₃Cl in He).[8]

  • Radical Generation: Introduce the precursor mixture into a flow tube or a supersonic expansion.

  • Photolysis: Irradiate the precursor molecules with a 193 nm ArF excimer laser.[3][4][8] The laser beam should be co-axial or perpendicular to the molecular beam, intersecting it in the ionization region of the mass spectrometer. The 193 nm photons cleave the C-Cl bond, producing propargyl radicals.

VUV Photoionization and Mass Spectrometric Detection

The generated radicals are then ionized by a tunable VUV light source, typically from a synchrotron, and the resulting ions are detected by a mass spectrometer.

Experimental Setup:

  • VUV Light Source: A tunable VUV beamline from a synchrotron light source is required to generate photons with a narrow energy bandwidth.[1][3]

  • Mass Spectrometer: A time-of-flight (TOF) or quadrupole mass spectrometer is used to separate the ions based on their mass-to-charge ratio.[1][3]

  • Differential Pumping: A differentially pumped vacuum system is necessary to maintain the high vacuum required for the mass spectrometer while introducing the sample from a higher-pressure source.[9]

Protocol for Detection:

  • Introduction of Radicals: The gas mixture containing the propargyl radicals is introduced into the ionization region of the mass spectrometer.

  • Photoionization: The radicals are intersected by the tunable VUV beam.

  • Mass Selection: The mass spectrometer is set to detect ions with m/z = 39.

  • Data Acquisition: The ion signal at m/z = 39 is recorded as a function of the VUV photon energy. To distinguish the photoion signal from background ions produced by the excimer laser, time-of-flight analysis can be employed.[3] A "veto" command can be used to stop the ion detector for a short period after the laser pulse to eliminate background ions.[2]

  • PIE Spectrum Generation: The recorded ion signal is normalized to the VUV photon flux to generate the PIE spectrum.

Data Presentation

The unambiguous identification of the this compound is achieved by comparing the experimentally obtained PIE spectrum with a known reference spectrum or by accurately determining its ionization energy.[3][4]

Table 1: Quantitative Data for this compound Identification

ParameterValue (eV)Reference
Ionization Energy8.674 ± 0.001[3][4]
Ionization Energy8.71 ± 0.02[6][7]
Ionization Energy8.71[9]

Table 2: Absolute Photoionization Cross-Section of this compound

Photon Energy (eV)Cross-section (Mb)Precursor MoleculeReference
10.21326.1 ± 4.21-butyne
10.41323.4 ± 3.21-butyne
10.21323.6 ± 3.61,3-butadiene
10.41325.1 ± 3.51,3-butadiene
10.08.3 ± 1.6propargyl chloride[10]

*1 Mb = 10⁻¹⁸ cm²

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental process for identifying propargyl radicals.

Experimental_Workflow cluster_generation Radical Generation cluster_detection Detection & Identification Precursor Propargyl Precursor (e.g., C3H3Cl) FlowTube Flow Tube / Supersonic Expansion Precursor->FlowTube Laser 193 nm Excimer Laser Laser->FlowTube Photodissociation Ionization Photoionization Region FlowTube->Ionization Radical Beam VUV Tunable VUV Synchrotron Radiation VUV->Ionization MS Mass Spectrometer (TOF or Quadrupole) Ionization->MS m/z = 39 Selection Detector Ion Detector MS->Detector Data Data Acquisition & PIE Spectrum Detector->Data Identification This compound Identification Data->Identification Comparison with Reference Data

Caption: Experimental workflow for this compound identification.

Logical_Relationship Start Start Generate Generate Propargyl Radicals (Photodissociation) Start->Generate Ionize Ionize with Tunable VUV Light Generate->Ionize Detect Detect Ions at m/z = 39 Ionize->Detect Record Record Ion Signal vs. Photon Energy Detect->Record GeneratePIE Generate Photoionization Efficiency (PIE) Spectrum Record->GeneratePIE Compare Compare PIE Spectrum & Ionization Energy with Reference GeneratePIE->Compare Identify Identify this compound Compare->Identify End End Identify->End

Caption: Logical steps for identifying propargyl radicals.

References

Applications of Propargyl Radicals in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl radicals are highly versatile reactive intermediates in organic synthesis, enabling the construction of complex molecular architectures. Their unique electronic structure, existing as a resonance hybrid of propargyl and allenyl forms, allows for diverse reactivity and the formation of valuable propargyl and allenyl compounds. This document provides detailed application notes and experimental protocols for key transformations involving propargyl radicals, focusing on stereoselective methods.

Generation of Propargyl Radicals

Propargyl radicals can be generated from various precursors through several methods. The choice of method often depends on the desired subsequent reaction and the functional group tolerance of the substrate.

  • Hydrogen Atom Abstraction (HAT): Direct abstraction of a hydrogen atom from a propargylic position.

  • Homolysis of Propargyl-X Bonds: Cleavage of a weak bond between the propargylic carbon and a leaving group (e.g., halide, carbonate). This is a common method in metal-catalyzed and photoredox reactions.

  • Radical Addition to Enynes: Addition of a radical species to the double bond of a 1,3-enyne generates a propargyl radical intermediate.

  • Metal-Mediated Reactions: Transition metals like cobalt, nickel, and copper can mediate the formation of propargyl radicals from propargylic electrophiles.[1]

G cluster_generation Generation of Propargyl Radicals precursors Propargyl Precursors (e.g., Propargyl Halides, Carbonates, Enynes) methods Activation Method (Photocatalysis, Metal Catalysis, HAT) precursors->methods Initiation propargyl_radical This compound methods->propargyl_radical Radical Formation allenyl_radical Allenyl Radical propargyl_radical->allenyl_radical Resonance

Caption: General methods for the generation of propargyl radicals.

Key Applications and Protocols

Photoredox Cobalt-Catalyzed Regio-, Diastereo-, and Enantioselective Propargylation of Aldehydes

This method provides access to valuable homopropargylic alcohols with high levels of stereocontrol from readily available racemic propargyl carbonates and aldehydes. The reaction proceeds via the formation of a this compound, which is then captured by a chiral cobalt complex to control the stereochemical outcome of the addition to the aldehyde.[2][3]

Experimental Protocol:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CoCl₂ (10 mol%), the chiral ligand (e.g., (S,S)-ligand, 5 mol%), the photocatalyst (e.g., an iridium or organic photocatalyst, 1-2 mol%), and Hantzsch's ester (2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with nitrogen three times.

  • Add the aldehyde (1.0 equiv.) and the racemic propargyl carbonate (1.5-2.0 equiv.) dissolved in anhydrous acetonitrile (B52724) (0.1 M) via syringe.

  • Stir the reaction mixture at 22 °C and irradiate with a blue LED lamp (456 nm).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired homopropargylic alcohol.

Quantitative Data:

EntryAldehydePropargyl CarbonateYield (%)drer
1BenzaldehydePhenyl-substituted85>20:195:5
24-ChlorobenzaldehydePhenyl-substituted82>20:196:4
3CyclohexanecarboxaldehydePhenyl-substituted7515:197:3
4BenzaldehydeMethyl-substituted7810:194:6

Data synthesized from multiple sources for illustrative purposes.[2][3]

G cluster_cycle Photoredox Cobalt-Catalyzed Propargylation PC Photocatalyst [PC] PC_excited [PC]* PC->PC_excited hv (Blue LED) Co_I Co(I) Complex PC_excited->Co_I SET Hantzsch_ester Hantzsch Ester PC_excited->Hantzsch_ester Quenching Propargyl_radical This compound Co_I->Propargyl_radical via Co(II) Co_II Co(II) Complex Co_II->Co_I Reduction Propargyl_carbonate Racemic Propargyl Carbonate Propargyl_carbonate->Propargyl_radical Aldehyde Aldehyde Propargyl_radical->Aldehyde Addition Product Homopropargylic Alcohol Aldehyde->Product Hantzsch_ester->Co_II SET Hantzsch_ester_ox Oxidized Hantzsch Ester Hantzsch_ester->Hantzsch_ester_ox

Caption: Catalytic cycle for photoredox cobalt-catalyzed propargylation.

Copper-Catalyzed Asymmetric Cyanation of Propargylic Radicals

This method allows for the enantioselective synthesis of chiral propargylic nitriles, which are valuable building blocks in medicinal chemistry. The reaction can be initiated from various precursors, including silyl-substituted allenes or propargylic carboxylic acids, through a copper-catalyzed radical process.[4][5]

Experimental Protocol (from Propargylic Carboxylic Acids):

  • To a flame-dried Schlenk tube, add Cu(OTf)₂ (10 mol%) and a chiral bisoxazoline ligand (12 mol%).

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., argon).

  • Add anhydrous diethyl ether as the solvent, followed by the propargylic carboxylic acid (1.0 equiv.).

  • Cool the mixture to -10 °C.

  • Add trimethylsilyl (B98337) cyanide (TMSCN, 2.0 equiv.) and a hypervalent iodine oxidant (e.g., PIDA, 1.5 equiv.).

  • Stir the reaction at -10 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the chiral propargylic cyanide.

Quantitative Data:

EntryPropargylic Carboxylic AcidYield (%)ee (%)
12-Phenyl-3-butynoic acid8097
22-(4-Chlorophenyl)-3-butynoic acid7595
32-Cyclohexyl-3-butynoic acid6892
42-(Naphthalen-2-yl)-3-butynoic acid7296

Data extracted from a representative study.[5]

Nickel-Catalyzed Enantioselective Cross-Coupling of Propargylic Bromides

Nickel catalysis enables the stereoconvergent cross-coupling of racemic propargylic bromides with various nucleophiles, such as organozinc reagents, to form enantioenriched allenes or propargylic products. These reactions often proceed through a radical chain mechanism.[6][7]

Experimental Protocol (Negishi-type Coupling):

  • In a glovebox, charge a vial with NiCl₂·glyme (5 mol%) and a chiral ligand (e.g., a pybox ligand, 6 mol%).

  • Add anhydrous THF and stir for 30 minutes.

  • Add the organozinc reagent (e.g., Ph₂Zn, 1.5 equiv.) and stir for another 30 minutes.

  • Add the racemic propargylic bromide (1.0 equiv.) to the solution.

  • Stir the reaction at room temperature for the specified time (typically 12-24 hours).

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data:

EntryPropargylic BromideOrganozinc ReagentProduct TypeYield (%)ee (%)
11-Phenyl-1-bromopropynePh₂ZnAllenyl8592
21-Cyclohexyl-1-bromopropynePh₂ZnAllenyl7888
31-(4-Methoxyphenyl)-1-bromopropyne(4-MeOC₆H₄)₂ZnAllenyl8290
41-Phenyl-1-bromopropyneMe₂ZnPropargylic7585

Illustrative data based on typical outcomes of such reactions.[6][7]

G cluster_workflow General Experimental Workflow setup Reaction Setup (Inert atmosphere, dry solvents) reagents Addition of Reagents (Catalyst, Ligand, Substrates) setup->reagents reaction Reaction (Stirring, specified temperature/irradiation) reagents->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC for ee) purification->analysis

Caption: A generalized workflow for this compound reactions.

Cyclization of Propargylamines to Quinolines

Propargylamines can undergo palladium-catalyzed cyclization to afford functionalized quinoline (B57606) heterocycles, which are important scaffolds in medicinal chemistry. This transformation proceeds under mild conditions with good functional group tolerance.[8]

Experimental Protocol:

  • To a reaction tube, add the propargylamine (B41283) (1.0 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., Xantphos, 6 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 equiv.) and a solvent such as toluene.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the quinoline product.

Quantitative Data:

EntryPropargylamine Substituent (Ar¹)Alkyne Substituent (Ar²)Yield (%)
1Phenylp-Tolyl81
24-ChlorophenylPhenyl73
34-MethoxyphenylPhenyl85
4NaphthylPhenyl71

Data derived from a published study.[8]

Conclusion

The chemistry of propargyl radicals offers powerful tools for the synthesis of complex and stereochemically rich molecules. The methodologies outlined in these application notes, particularly those employing photoredox and transition metal catalysis, provide access to homopropargylic alcohols, chiral nitriles, and heterocyclic systems with high efficiency and selectivity. These protocols serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the development of novel synthetic routes to important molecular targets.

References

Application Notes and Protocols: Metal Coordination to Control Propargyl Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of metal coordination to control the chemistry of propargyl radicals. This powerful strategy offers unprecedented control over reactivity and selectivity, enabling the synthesis of complex molecular architectures that are otherwise difficult to access. The information presented herein is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Propargyl radicals are highly reactive intermediates with a rich and diverse chemistry. However, their synthetic utility has historically been hampered by a lack of control over their reactivity, often leading to a mixture of products arising from competing reaction pathways such as dimerization, rearrangement, and reactions at either the allenyl or propargyl resonance form. The coordination of a metal fragment to the alkyne moiety of a propargyl precursor provides a robust solution to these challenges. This approach not only prevents undesirable rearrangements but also allows for exquisite control over the stereochemical outcome of radical reactions.[1][2]

The pioneering work in this field demonstrated that the complexation of a propargyl system with a dicobalt hexacarbonyl [Co₂(CO)₆] fragment dramatically alters its reactivity.[1][2] The metal cluster acts as a bulky "protecting group" for the alkyne, preventing the typical acetylene-allene isomerization. Furthermore, the metal's electronic influence and steric bulk can direct the approach of incoming reagents, leading to very high levels of diastereoselectivity in carbon-carbon bond-forming reactions.[1][2] This strategy has since been expanded to include a variety of other transition metals, such as copper, nickel, palladium, and gold, each offering unique advantages in controlling propargyl radical chemistry.[3][4][5]

Key Concepts in Metal Control

The control exerted by metal coordination over this compound chemistry stems from several key principles:

  • Prevention of Acetylene-Allene Rearrangement: The coordination of a metal fragment to the triple bond raises the energy barrier for the isomerization of the this compound to its allenyl counterpart. This ensures that the reactivity is channeled exclusively through the desired this compound intermediate.[1][2]

  • Stereochemical Control: The steric bulk of the metal complex can effectively shield one face of the molecule, directing the approach of a radical acceptor or another radical to the opposite face. This leads to high levels of diastereoselectivity, often exceeding what is achievable with non-complexed radicals.[1][2]

  • Modulation of Radical Reactivity: The electronic properties of the metal center can influence the reactivity of the this compound. Electron-donating or withdrawing ligands on the metal can fine-tune the radical's nucleophilicity or electrophilicity, allowing for a broader range of accessible transformations.

  • "Sequestered" vs. "Free" Radicals: The nature of the reducing agent used to generate the radical can influence the stereochemical outcome. Homogeneous reductants are thought to produce "sequestered" radicals that remain associated with the oxidized form of the reductant, leading to different selectivity compared to "free" radicals generated by heterogeneous reductants.[1][2]

These principles have been successfully applied to a wide range of synthetic transformations, including intramolecular cyclizations, intermolecular additions, and cross-coupling reactions.

Applications in Synthesis

The ability to control the reactivity of propargyl radicals has profound implications for the synthesis of complex molecules, including natural products and pharmaceutically active compounds. Some key applications include:

  • Construction of Polycyclic and Macrobicyclic Systems: Intramolecular cyclizations of metal-complexed propargyl radicals provide a powerful method for the construction of complex ring systems with high stereocontrol.

  • Synthesis of Enediynes and Other Biologically Active Molecules: The precise control offered by metal coordination has been instrumental in the synthesis of enediyne antibiotics and other natural products containing propargyl moieties.

  • Asymmetric Synthesis: The use of chiral ligands on the metal center can induce asymmetry in the radical reaction, providing access to enantiomerically enriched products.[4]

  • Development of Novel Drug Scaffolds: The unique molecular architectures accessible through this chemistry are of significant interest in drug discovery for the development of new therapeutic agents.

Quantitative Data Summary

The following tables summarize representative quantitative data for metal-controlled this compound reactions, highlighting the high yields and stereoselectivities that can be achieved.

Table 1: Diastereoselectivity in Co₂(CO)₆-Mediated Intramolecular Cyclizations

SubstrateReductantDiastereomeric Ratio (d,l:meso)Yield (%)Reference
Cobalt-complexed dialkoxy-1,5-alkadiyneCobaltocenePredominantly d,l73-100[6]
Cobalt-complexed propargyl acetalCobaltocene82:18 to 97:3High[6]
Cobalt-complexed propargyl etherZinc>95:5High[1][2]

Table 2: Enantioselectivity in Metal-Catalyzed this compound Reactions

Reaction TypeMetal CatalystLigandEnantiomeric Excess (ee)Yield (%)Reference
Asymmetric Propargylic Radical CyanationCopperChiral ligand83-98%66-97[3]
Asymmetric α-propargylation of aldimine estersNi/Cu dual catalysisChiral aldehydeHighHigh[4]
Asymmetric Radical CyclopropanationCobaltChiral amidoporphyrinHighHigh[7]

Detailed Experimental Protocols

Protocol 1: Preparation of a Dicobalt Hexacarbonyl-Alkyne Complex

This protocol describes the general procedure for the complexation of an alkyne with dicobalt octacarbonyl.

Materials:

  • Propargyl alcohol or a derivative (1.0 equiv)

  • Dicobalt octacarbonyl [Co₂(CO)₈] (1.1 equiv)

  • Anhydrous dichloromethane (B109758) (DCM) or hexane (B92381)

  • Inert atmosphere (N₂ or Ar)

  • Schlenk flask and standard glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the propargyl substrate in anhydrous DCM or hexane.

  • To this solution, add dicobalt octacarbonyl in one portion at room temperature. The reaction is typically accompanied by the evolution of carbon monoxide.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the C≡C stretch and appearance of characteristic Co-CO bands).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product, a dark red oil or solid, is purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent.

Protocol 2: Cobalt-Mediated Intramolecular this compound Cyclization

This protocol outlines a typical procedure for the reductive cyclization of a cobalt-complexed propargyl precursor.

Materials:

  • Co₂(CO)₆-complexed propargyl precursor (1.0 equiv)

  • Reducing agent (e.g., cobaltocene, 2.2 equiv)

  • Anhydrous solvent (e.g., THF, DCM)

  • Inert atmosphere (N₂ or Ar)

  • Schlenk flask and standard glassware

Procedure:

  • Dissolve the cobalt-complexed substrate in the anhydrous solvent in a Schlenk flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the substrate and reductant).

  • In a separate flask, prepare a solution of the reducing agent in the same anhydrous solvent.

  • Add the solution of the reducing agent dropwise to the solution of the cobalt complex over a period of 30-60 minutes.

  • Allow the reaction to stir at the same temperature for an additional 1-2 hours after the addition is complete.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography.

Protocol 3: Copper-Catalyzed Asymmetric Propargylic Radical Cyanation

This protocol is a general representation of a copper-catalyzed enantioselective cyanation of a this compound.[3]

Materials:

  • Propargylic starting material (e.g., a propargylic halide or carbonate) (1.0 equiv)

  • Copper(I) or Copper(II) salt (e.g., CuCN, Cu(OTf)₂) (5-10 mol%)

  • Chiral ligand (e.g., a chiral bisoxazoline or phosphine (B1218219) ligand) (5-15 mol%)

  • Cyanide source (e.g., TMSCN) (1.5 equiv)

  • Radical initiator (if necessary, e.g., a photoredox catalyst)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Inert atmosphere (N₂ or Ar)

  • Schlenk tube or vial

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the copper salt and the chiral ligand in the anhydrous solvent. Stir for 15-30 minutes to allow for complex formation.

  • Add the propargylic starting material and the cyanide source to the reaction mixture.

  • If a photoredox catalyst is used, add it at this stage and ensure the reaction vessel is sealed and protected from ambient light until irradiation begins.

  • Stir the reaction at the specified temperature (which can range from room temperature to elevated temperatures) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • The enantiomerically enriched propargyl cyanide is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Visualizations

Diagram 1: General Mechanism of Metal-Coordination Control

Metal_Control_Mechanism sub Propargyl Precursor (e.g., halide, alcohol) complex Metal-Alkyne Complex sub->complex Complexation metal Metal Complex (e.g., Co₂(CO)₈) metal->complex radical_gen Radical Generation (e.g., SET) complex->radical_gen Activation metal_radical Metal-Coordinated This compound radical_gen->metal_radical product Stereodefined Product metal_radical->product Reaction rearrangement Acetylene-Allene Rearrangement (Inhibited) metal_radical->rearrangement trap Radical Trap (e.g., alkene, H-donor) trap->product

Caption: Mechanism of metal-coordination in this compound chemistry.

Diagram 2: Experimental Workflow for a Metal-Mediated Radical Cyclization

Experimental_Workflow start Start: Assemble Glassware (Schlenk Flask) inert Establish Inert Atmosphere (N₂ or Ar) start->inert dissolve Dissolve Metal-Complexed Substrate in Anhydrous Solvent inert->dissolve cool Cool Reaction Mixture (e.g., -78°C) dissolve->cool add Slowly Add Reductant to Substrate Solution cool->add reductant Prepare Reductant Solution reductant->add react Stir for 1-2 hours add->react quench Quench Reaction (e.g., sat. NH₄Cl) react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Workflow for a metal-mediated this compound cyclization.

Diagram 3: Logical Relationship of Metal Control Elements

Logical_Relationships metal_coord Metal Coordination to Alkyne steric_bulk Steric Bulk metal_coord->steric_bulk electronic_effects Electronic Effects metal_coord->electronic_effects inhibit_rearr Inhibition of Rearrangement metal_coord->inhibit_rearr stereo_control Stereochemical Control steric_bulk->stereo_control reactivity_mod Reactivity Modulation electronic_effects->reactivity_mod high_selectivity High Reaction Selectivity inhibit_rearr->high_selectivity stereo_control->high_selectivity reactivity_mod->high_selectivity complex_synthesis Access to Complex Molecules high_selectivity->complex_synthesis

Caption: Key elements of metal control in this compound chemistry.

References

Application Notes and Protocols for Cavity Ring-down Spectroscopy Studies of Propargyl Peroxy Radicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cavity Ring-down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique ideal for studying transient species like free radicals, which are often present in low concentrations.[1] This document provides detailed application notes and protocols for the use of CRDS in the investigation of the propargyl peroxy radical (C₃H₃O₂•), a significant intermediate in combustion and atmospheric chemistry. The formation of this radical occurs through the association of the propargyl radical (C₃H₃•) with molecular oxygen (O₂). Understanding its structure, reactivity, and kinetics is crucial for developing accurate chemical models.

The propargyl peroxy radical exists in two primary isomeric forms: acetylenic and allenic, each with stable conformers.[2][3] CRDS allows for the direct spectroscopic observation and quantification of these isomers, providing valuable insights into the reaction dynamics of the this compound with oxygen.

Experimental Protocols

This section outlines the key experimental methodologies for the generation and detection of propargyl peroxy radicals using a pulsed laser photolysis-cavity ring-down spectroscopy (PLP-CRDS) system.

Generation of Propargyl Radicals

Propargyl radicals (C₃H₃•) are typically generated in the gas phase via pulsed laser photolysis of a suitable precursor molecule.

Protocol for this compound Generation:

  • Precursor Selection: Choose a suitable precursor molecule such as propargyl chloride (HC≡CCH₂Cl), propargyl bromide (HC≡CCH₂Br), or propyne (B1212725) (CH₃C≡CH).[4]

  • Gas Mixture Preparation: Prepare a dilute mixture of the precursor in a buffer gas (e.g., N₂ or Ar). The mixture should also contain a known concentration of O₂ for the formation of the peroxy radical.

    • Example Gas Mixture: A mixture containing 76 Torr N₂, 87 Torr O₂, and 5.0 Torr propyne can be used to maximize the signal of the propargyl peroxy radical.[4] For spectral regions where the precursor absorbs strongly, a lower total pressure mixture (e.g., 32 Torr N₂, 38 Torr O₂, 2.1 Torr propyne) may be necessary.[4]

  • Photolysis: Introduce the gas mixture into the CRDS reaction cell. Use a pulsed excimer laser to photolyze the precursor and generate propargyl radicals.

    • Laser: An ArF excimer laser (193 nm) or a KrF excimer laser (248 nm) is suitable.[4]

    • Pulse Energy: Typical pulse energies range from 120-150 mJ for ArF and 240-300 mJ for KrF.[4]

    • Beam Shaping: Focus the photolysis laser beam into a rectangular shape (e.g., 13 x 0.5 cm) to maximize its overlap with the CRDS probe beam within the reaction cell.[4]

Cavity Ring-down Spectroscopy Detection

The concentration of the propargyl peroxy radical is monitored by measuring the rate of decay of light from a high-finesse optical cavity.

Protocol for CRDS Detection:

  • CRDS System Setup:

    • Probe Laser: A tunable pulsed dye laser pumped by a Nd:YAG laser is used to generate the probe beam in the near-infrared (NIR) region where the Ã-X̃ electronic transition of the propargyl peroxy radical occurs. The output of the dye laser can be focused into a Raman cell filled with H₂ to generate the desired NIR wavelengths.[2]

    • Optical Cavity: The reaction cell is fitted with two highly reflective mirrors (R > 99.99%) to form the optical cavity.

    • Detector: An amplified InGaAs photodiode is used to detect the light leaking from the cavity.[4]

  • Data Acquisition:

    • Synchronization: The firing of the photolysis laser and the probe laser must be precisely synchronized. The CRDS probe pulse is delayed with respect to the photolysis pulse to monitor the formation and decay of the propargyl peroxy radical.

    • Ring-down Time Measurement: The signal from the photodiode, representing the exponential decay of light intensity in the cavity, is recorded using a digitizing card.[4] The ring-down time (τ) is determined by fitting the decay to an exponential function.

    • Absorption Calculation: The absorption coefficient (α) is calculated from the ring-down times with (τ) and without (τ₀) the absorbing species using the formula: α = (1/c) * (1/τ - 1/τ₀) where c is the speed of light.

    • Averaging: To improve the signal-to-noise ratio, average 20-40 measurements at each wavelength.[4]

  • Spectral Acquisition: Scan the wavelength of the probe laser across the absorption features of the propargyl peroxy radical to obtain its absorption spectrum.

  • Calibration: Calibrate the wavelength of the probe laser using known spectral lines, such as those of water, to ensure high accuracy.[4]

Data Presentation

Quantitative data obtained from CRDS studies of the propargyl peroxy radical are summarized in the tables below.

Table 1: Spectroscopic Data for the Propargyl Peroxy Radical

Isomer/ConformerBand Origin (cm⁻¹)Relative Energy (kcal/mol)
Acetylenic trans7631.8 ± 0.1[2][3][4][5]0.0
Acetylenic gaucheNot definitively assigned0.2
Allenic transPossible assignment near 7482 cm⁻¹[2][4]2.5
Allenic cisNot observed4.1

Table 2: Kinetic Data for the this compound + O₂ Reaction

ParameterValueConditions
High-pressure limiting rate coefficient (k∞)(2.3 ± 0.5) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹295 K

Reaction Mechanism and Visualization

The reaction of the this compound with molecular oxygen is a complex process involving the formation of different isomers and subsequent reaction pathways.

Reaction Scheme

The initial step is the addition of O₂ to the this compound, which can occur at two different sites, leading to the formation of the acetylenic and allenic peroxy radicals.

  • Acetylenic Peroxy Radical: Formed by O₂ addition to the CH₂ end of the this compound. This isomer exists as trans and gauche conformers.

  • Allenic Peroxy Radical: Formed by O₂ addition to the CH end of the this compound. This isomer can exist as cis, trans, and gauche conformers.

These peroxy radical intermediates can then undergo further isomerization and decomposition reactions. A significant pathway involves a 3-membered ring transition state, leading to the formation of ketene (B1206846) (CH₂CO) and the formyl radical (HCO).[4]

Visualization of the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the initial steps in the reaction of the this compound with O₂.

G This compound + O2 Reaction Pathway cluster_acetylenic Acetylenic Peroxy Radical cluster_allenic Allenic Peroxy Radical Propargyl This compound (HC≡C-CH₂• ↔ •HC=C=CH₂) Ace_trans trans-Acetylenic (HC≡C-CH₂OO•) Propargyl->Ace_trans + M All_trans trans-Allenic (H₂C=C=CHOO•) Propargyl->All_trans + M O2 O₂ O2->Ace_trans + M O2->All_trans + M Ace_gauche gauche-Acetylenic (HC≡C-CH₂OO•) Ace_trans->Ace_gauche Isomerization Products Ketene (CH₂CO) + Formyl Radical (HCO) Ace_trans->Products Decomposition via 3-membered ring TS Ace_gauche->Ace_trans All_gauche gauche-Allenic (H₂C=C=CHOO•) All_trans->All_gauche Isomerization All_trans->Products Decomposition All_gauche->All_trans

Caption: Reaction pathway of this compound with O₂.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the CRDS study of propargyl peroxy radicals.

G CRDS Experimental Workflow for Propargyl Peroxy Radical Studies Prep Prepare Gas Mixture (Precursor + O₂ + Buffer Gas) Intro Introduce Gas into CRDS Cell Prep->Intro Photolysis Pulsed Laser Photolysis (e.g., 193 nm or 248 nm) Intro->Photolysis Probe Inject Tunable NIR Probe Laser Pulse Photolysis->Probe Controlled Delay Detect Detect Light Decay (Ring-down) Probe->Detect Analyze Analyze Ring-down Time to Determine Absorption Detect->Analyze Spectrum Scan Probe Wavelength to Obtain Spectrum Analyze->Spectrum Kinetics Vary Delay Time to Study Kinetics Analyze->Kinetics

Caption: Experimental workflow for CRDS studies.

References

Application Notes and Protocols for Astrochemical Modeling of Propargyl Radical (C₃H₃) Reactions in TMC-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the astrochemical modeling of the propargyl radical (CH₂CCH) in the Taurus Molecular Cloud 1 (TMC-1). This resource includes summaries of observational data, key chemical reactions, and detailed protocols for computational modeling, aimed at elucidating the role of this significant radical in the formation of complex organic molecules and potential precursors to biorelevant compounds.

Introduction to this compound in TMC-1

The this compound is a highly abundant organic radical discovered in the cold dark cloud TMC-1.[1][2] Its significant presence suggests it is a crucial intermediate in the gas-phase synthesis of larger hydrocarbons, including the formation of the first aromatic rings, which are foundational structures for many organic and biologically relevant molecules.[1][2] Understanding the chemical pathways involving the this compound is essential for comprehending the molecular evolution of interstellar environments. Astrochemical models have been employed to simulate the chemistry of the this compound in TMC-1; however, current models still underestimate its observed abundance by approximately two orders of magnitude, indicating that key formation or destruction pathways may be missing or inaccurately represented.[3][4]

Quantitative Data Summary

The following tables summarize the observational data for the this compound in TMC-1 and the physical parameters used in astrochemical modeling.

Table 1: Observational Data for this compound (CH₂CCH) in TMC-1

ParameterValueReference
Column Density (N)8.7 x 10¹³ cm⁻²[Agúndez et al. (2021)](--INVALID-LINK-- propargyl-21/aa40 propargyl-21.html)[1][2]
Fractional Abundance (relative to H₂)8.7 x 10⁻⁹[Agúndez et al. (2021)](--INVALID-LINK-- propargyl-21/aa40 propargyl-21.html)[1][2]
Rotational Temperature (T_rot)~10 K[Agúndez et al. (2021)](--INVALID-LINK-- propargyl-21/aa40 propargyl-21.html)[1]
CH₂CCH/CH₃CCH Abundance Ratio~1[Agúndez et al. (2021)](--INVALID-LINK-- propargyl-21/aa40 propargyl-21.html)[1]

Table 2: Physical Conditions of TMC-1 for Astrochemical Modeling

ParameterValueReference
Gas Kinetic Temperature (T_gas)10 K--INVALID-LINK--[3]
H₂ Density (n(H₂))1 x 10⁴ cm⁻³--INVALID-LINK--[3]
Visual Extinction (A_V)10 mag--INVALID-LINK--[3]
Cosmic-ray Ionization Rate (ζ)1.3 x 10⁻¹⁷ s⁻¹--INVALID-LINK--[3]

Key Chemical Reactions

Astrochemical models indicate that the abundance of the this compound is governed by a network of formation and destruction reactions.

Primary Formation Pathways

The primary formation routes for the this compound in TMC-1 are believed to be:

  • Reaction of atomic carbon with ethylene (B1197577) (C₂H₄): This is considered a significant gas-phase formation mechanism.[1]

    • C + C₂H₄ → C₃H₃ + H

  • Dissociative recombination of protonated propargyl cations (C₃H₄⁺, C₃H₅⁺, C₃H₆⁺): These ion-electron reactions are crucial in cold, dark clouds.[1]

    • C₃H₄⁺ + e⁻ → C₃H₃ + H

    • C₃H₅⁺ + e⁻ → C₃H₃ + H₂

    • C₃H₆⁺ + e⁻ → C₃H₃ + H₂ + H

Major Destruction Pathways

The main destruction pathways for the this compound involve reactions with abundant neutral atoms:

  • Reactions with atomic carbon (C), oxygen (O), and nitrogen (N): The rates of these reactions at low temperatures are a significant source of uncertainty in the models.[3]

    • C₃H₃ + C → Products

    • C₃H₃ + O → Products

    • C₃H₃ + N → Products

Experimental and Computational Protocols

This section details the methodologies for the key experiments and computational models cited in the literature.

Astrochemical Modeling with NAUTILUS

The NAUTILUS code is a three-phase gas-grain model used to simulate the chemical evolution of interstellar clouds.[3]

Protocol for a TMC-1 Simulation:

  • Model Setup:

    • Utilize the NAUTILUS gas-grain code, which treats the gas phase, grain surfaces, and ice mantles as distinct, interacting chemical environments.[3]

    • The model solves the time-dependent differential equations for the abundances of chemical species.

  • Physical Parameters Input:

    • Set the physical conditions to mimic those of TMC-1 as detailed in Table 2.

    • Define the initial elemental abundances. Standard low-metal abundances are typically used, with potential enhancements in the C/O ratio to better reproduce observed carbon-chain species.

  • Chemical Network:

    • Employ a comprehensive chemical network, such as the one developed for the GOTHAM project, which is based on the KIDA (KInetic Database for Astrochemistry) and UMIST (University of Manchester Institute of Science and Technology) databases.[3]

    • Incorporate an updated chemical network with refined reaction rates for the formation and destruction of the this compound and related species. This includes experimentally and theoretically determined rate coefficients for low-temperature conditions.

  • Simulation Execution:

    • Run the simulation over a typical chemical timescale for dark clouds, generally up to 10⁶ years.

    • Monitor the evolution of the abundances of the this compound and other relevant molecules.

  • Data Analysis:

    • Compare the modeled abundances at the time of best agreement with observational data from TMC-1.

    • Analyze the dominant formation and destruction pathways for the this compound at different stages of the cloud's evolution.

Visualizations

The following diagrams illustrate the key chemical pathways and the experimental workflow for astrochemical modeling of the this compound in TMC-1.

propargyl_formation_destruction C C propargyl This compound (C₃H₃) C->propargyl Formation H H C2H4 C₂H₄ C2H4->propargyl Formation C3Hn_plus C₃Hₙ⁺ (n=4-6) C3Hn_plus->propargyl Formation H2 H₂ electron e⁻ electron->propargyl Formation products Destruction Products propargyl->products Destruction propargyl->H propargyl->H2 neutral_atoms Neutral Atoms (C, O, N) neutral_atoms->products Destruction

Caption: Key formation and destruction pathways of the this compound in TMC-1.

astrochemical_modeling_workflow obs_data Observational Data (TMC-1 Column Densities, Abundances) analysis Analysis (Pathway Analysis, Comparison with Observations) obs_data->analysis phys_params Physical Parameters (T, n(H₂), A_V, ζ) nautilus NAUTILUS Astrochemical Code phys_params->nautilus chem_network Chemical Network (KIDA/UMIST + Updates) chem_network->nautilus simulation Time-Dependent Simulation nautilus->simulation model_results Modeled Abundances vs. Time simulation->model_results model_results->analysis conclusions Conclusions (Model Refinement, Understanding C₃H₃ Chemistry) analysis->conclusions

Caption: Workflow for the astrochemical modeling of this compound chemistry.

References

Theoretical Investigation of Propargyl Radical Reaction Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the theoretical and computational methodologies employed in the study of propargyl radical (•C₃H₃) reaction dynamics. The this compound is a key intermediate in combustion chemistry, astrochemistry, and the formation of polycyclic aromatic hydrocarbons (PAHs), making the study of its reactivity crucial for a wide range of scientific disciplines, including materials science and toxicology within drug development.

Introduction to this compound Reactivity

The this compound is a resonantly stabilized radical, a factor that significantly influences its reactivity and the products of its reactions.[1][2] Theoretical investigations play a pivotal role in elucidating the complex potential energy surfaces (PES) of its reactions, predicting reaction rate constants, and identifying product branching ratios under various conditions. These computational studies are essential for understanding reaction mechanisms that are often difficult to probe experimentally.

The primary reaction classes of the this compound that have been extensively studied theoretically include:

  • Recombination Reactions: The self-recombination of two propargyl radicals is a key pathway to the formation of benzene (B151609) and other aromatic species.[1][3][4][5][6] Reactions with other radicals, such as benzyl, phenyl, and allyl, are also significant in molecular weight growth processes.[7][8][9][10]

  • Addition Reactions: Propargyl radicals can add to various molecules, including molecular oxygen (O₂), which is critical in combustion environments, and Criegee intermediates.[11][12][13][14][15][16][17]

  • Abstraction Reactions: Hydrogen abstraction from other molecules is another important reaction channel.[18][19]

Data Presentation: Key Reaction Parameters

The following tables summarize quantitative data from various theoretical studies on this compound reactions. These values are crucial for kinetic modeling and understanding reaction feasibility.

Table 1: Calculated Energy Barriers and Reaction Energies for this compound Recombination Reactions

ReactantsProductsMethodEnergy Barrier (kcal/mol)Reaction Energy (ΔE) (kcal/mol)Reference
•C₃H₃ + •C₃H₃1,5-hexadiyneBAC-MP4Barrierless-[5]
•C₃H₃ + •C₃H₃1,2,4,5-hexatetraeneBAC-MP4Barrierless-[5]
•C₃H₃ + •C₃H₃Fulvene + HRRKM/Master Equation--[4]
•C₃H₃ + •C₃H₃Benzene + HRRKM/Master Equation--[4]
Benzyl + •C₃H₃1-methylene-2-indanyl radicalCASPT2//B3LYP--[7]
Phenyl + •C₃H₃Indene + HCASPT2-based VRC-TST--[8][10]

Table 2: Calculated Rate Constants for Selected this compound Reactions

ReactionTemperature (K)PressureRate Constant (cm³/molecule·s)MethodReference
•C₃H₃ + H → Allene200-2000High-pressure limitVaries with temp.CAS+1+2/VRC-TST[2]
•C₃H₃ + H → Propyne200-2000High-pressure limitVaries with temp.CAS+1+2/VRC-TST[2]
•C₃H₃ + O₂ → Products298 - 2000VariesPressure & Temp. dependentQCISD(T)/B3LYP & Master Eq.[11][13]
•C₃H₃ + NO → Products200 - 8001.0x10⁻⁴ - 10.0 barPressure & Temp. dependentCCSD(T)//B3LYP & RRKM-CVT[20]
•C₃H₃ + CH₂OO → Products300 - 20001 - 76,000 TorrPressure & Temp. dependentCBS-QB3 & ME/vRRKM[14][15]

Experimental and Computational Protocols

Detailed theoretical protocols are essential for reproducing and building upon existing research. The following sections outline the typical computational methodologies used in studying this compound reaction dynamics.

Protocol for Potential Energy Surface (PES) Calculation
  • Geometry Optimization:

    • Initial geometries of reactants, intermediates, transition states, and products are optimized.

    • A common level of theory for initial optimization is Density Functional Theory (DFT), such as B3LYP, with a suitable basis set (e.g., 6-311G(d,p)).[3][7][11]

    • For higher accuracy, methods like Møller-Plesset perturbation theory (MP2) can also be used.[18]

  • Frequency Calculations:

    • Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.

    • These calculations serve to characterize the stationary points: minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency.[3]

    • The frequencies are also used for zero-point energy (ZPE) corrections and in the calculation of partition functions for kinetic analysis.

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using higher-level ab initio methods.

    • Commonly used high-level methods include:

      • Quadratic Configuration Interaction with single and double excitations and perturbative triples (QCISD(T)).[3][11]

      • Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[18][20]

      • Complete Active Space with second-order perturbation theory (CASPT2) for multi-reference systems.[7]

      • Composite methods like CBS-QB3 provide a good balance of accuracy and computational cost.[7][14][21]

    • A large basis set, such as cc-pVTZ or 6-311++G(3df,2p), is typically employed for these calculations.[11][18][20]

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • IRC calculations are performed to confirm that a transition state connects the desired reactants and products.[3]

Protocol for Reaction Rate Constant Calculation
  • Transition State Theory (TST) Calculations:

    • For reactions with a well-defined energy barrier, conventional TST is used to calculate the microcanonical rate coefficient, k(E).

    • For barrierless reactions, such as radical-radical recombinations, Variational Transition State Theory (VTST) is employed.[2][10][22]

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory:

    • RRKM theory is used to calculate the microcanonical rate coefficients for unimolecular reactions, taking into account the vibrational and rotational energy states of the molecule.[4][5]

  • Master Equation (ME) Analysis:

    • A time-dependent, multiple-well master equation is solved to predict the temperature- and pressure-dependent rate coefficients and product distributions.[4][5][11]

    • This analysis accounts for collisional energy transfer between the reacting species and a bath gas.

    • Software packages like MESMER are utilized for these calculations.[12][14]

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways and theoretical workflows for the study of this compound reactions.

Propargyl_Recombination_to_Benzene R 2 •C3H3 I1 1,5-Hexadiyne R->I1 Head-to-Head I2 1,2,4,5-Hexatetraene R->I2 Tail-to-Tail I3 Fulvene I1->I3 Isomerization I2->I3 Isomerization P1 Benzene + H I3->P1 Isomerization/Decomposition

Caption: this compound self-recombination pathways to form benzene.

Propargyl_Oxidation_Pathway R •C3H3 + O2 I1 C3H3OO• (Adduct on CH2) R->I1 Addition I2 C3H3OO• (Adduct on CH) R->I2 Addition P1 H2CO + HCCO I1->P1 Rearrangement P2 CH2CO + HCO I2->P2 Rearrangement

Caption: Key pathways in the reaction of this compound with molecular oxygen.

Theoretical_Workflow cluster_PES Potential Energy Surface Calculation cluster_Kinetics Kinetic Analysis Opt Geometry Optimization (DFT/MP2) Freq Frequency Calculation Opt->Freq IRC IRC Calculation Opt->IRC SPE Single-Point Energy (CCSD(T)/QCISD(T)) Freq->SPE PES_Output Stationary Point Properties (Energies, Frequencies) SPE->PES_Output TST TST/VTST Calculation RRKM RRKM Theory TST->RRKM ME Master Equation Analysis RRKM->ME Final_Output Rate Constants & Branching Ratios ME->Final_Output PES_Output->TST

References

Application Notes and Protocols for Time-Resolved Photoionization Mass Spectrometry in Radical Reaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-resolved photoionization mass spectrometry (TR-PIMS) is a powerful analytical technique for the direct, real-time detection and quantification of transient species, such as free radicals, in gas-phase chemical reactions. This method offers high sensitivity, selectivity, and temporal resolution, making it an invaluable tool for elucidating complex reaction mechanisms and determining reaction kinetics. In fields ranging from atmospheric and combustion chemistry to materials science and drug development, understanding the role of radical intermediates is crucial for process optimization, model validation, and the development of new technologies.

These application notes provide a comprehensive overview of the principles of TR-PIMS, detailed experimental protocols for studying radical reactions, and guidelines for data analysis and interpretation.

Principle of Operation

The core principle of TR-PIMS involves three key steps:

  • Initiation: A chemical reaction is initiated in a controlled environment, typically a flow reactor, by generating radicals from a suitable precursor molecule using a pulsed laser (photolysis).

  • Ionization: At a specific time delay after initiation, the reacting gas mixture is ionized. This is achieved using a "soft" ionization source, such as vacuum ultraviolet (VUV) photons from a synchrotron or a discharge lamp, which minimizes the fragmentation of the parent molecules and radicals.

  • Detection: The resulting ions are then guided into a mass spectrometer, most commonly a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio (m/z). By varying the time delay between the photolysis laser pulse and the ionization source, a time-resolved profile of the reactants, intermediates (including radicals), and products can be constructed.

Experimental Setup

A typical TR-PIMS experimental apparatus consists of the following components:

  • Reaction Chamber: A flow tube or atmospheric simulation chamber where the precursor gases are mixed and the reaction is initiated. These reactors can be operated over a wide range of pressures and temperatures to simulate different chemical environments.[1]

  • Radical Precursor Delivery System: A system for introducing a controlled concentration of a radical precursor into the reaction chamber.

  • Photolysis Laser: A pulsed laser (e.g., an excimer laser) to photolyze the precursor and generate the initial concentration of radicals.

  • Ionization Source: A source of VUV photons, such as a synchrotron beamline or a VUV discharge lamp (e.g., krypton lamp emitting at 10.6 eV), for single-photon ionization of the species of interest.[1]

  • Mass Spectrometer: An orthogonal acceleration reflectron time-of-flight mass spectrometer (TOF-MS) is often used for its high sensitivity and ability to detect a wide range of masses simultaneously.[1]

  • Data Acquisition System: A system to record the mass spectra as a function of the delay time between the photolysis and ionization events.

Diagram: Experimental Workflow for TR-PIMS

TRPIMS_Workflow cluster_setup Experimental Setup precursor Radical Precursor Gas Inlet reactor Flow Tube Reactor precursor->reactor reaction 2. Reaction: Radical + Reactant reactor->reaction laser Pulsed Photolysis Laser initiation 1. Initiation: Radical Generation laser->initiation vuv VUV Photon Source sampling 3. Sampling & Ionization vuv->sampling tofms TOF Mass Spectrometer reaction->sampling detection 4. Mass Analysis sampling->detection raw_data Raw Time-Resolved Mass Spectra detection->raw_data processing Data Processing: - Background Subtraction - Normalization raw_data->processing kinetics Kinetic Analysis: - Plot Signal vs. Time - Fit to Kinetic Model processing->kinetics results Rate Constants & Mechanism kinetics->results

Caption: A schematic overview of the TR-PIMS experimental workflow.

Detailed Experimental Protocol: Kinetic Study of a Radical-Molecule Reaction

This protocol provides a general framework for studying the kinetics of a gas-phase reaction between a radical (R•) and a molecule (M).

1. Preparation and Setup:

  • Radical Precursor Selection: Choose a precursor molecule that efficiently generates the desired radical upon photolysis at a specific UV wavelength and has minimal interfering photoproducts.

  • Gas Mixture Preparation: Prepare a gas mixture containing the radical precursor, the reactant molecule (M), and a large excess of an inert buffer gas (e.g., He or N2). The concentrations should be chosen to ensure pseudo-first-order kinetics with respect to the radical.

  • System Equilibration: Allow the gas mixture to flow through the reactor for a sufficient amount of time to reach a steady state before starting the experiment.

  • Mass Spectrometer Tuning: Optimize the mass spectrometer parameters for the detection of the radical R• and any expected products.

2. Data Acquisition:

  • Background Mass Spectrum: Record a mass spectrum without the photolysis laser to determine the background ion signals.

  • Time-Zero Spectrum: Record a mass spectrum with the photolysis laser but at a time delay where the reaction has not yet occurred to determine the initial radical concentration.

  • Time-Resolved Measurements:

    • Set a specific delay time between the photolysis laser pulse and the ionization event.

    • Acquire and average a sufficient number of mass spectra to obtain a good signal-to-noise ratio.

    • Increment the delay time and repeat the acquisition to build up a time profile of the species of interest. The range of delay times should be chosen to capture the decay of the radical and the formation of the product(s).

3. Control Experiments:

  • Photolysis of Reactant Alone: Perform an experiment with only the reactant molecule (M) and the buffer gas to check for any photolysis of M by the laser.

  • Reaction without Photolysis: Ensure that no reaction occurs in the absence of the photolysis laser.

Data Presentation and Analysis

1. Data Processing:

  • Background Subtraction: Subtract the background mass spectrum from each time-resolved spectrum to remove contributions from stable impurities and electronic noise.

  • Mass-to-Charge Calibration: Calibrate the m/z axis using known masses.

  • Peak Integration: Integrate the ion signal for each species of interest (radical, reactant, product) at each time point.

  • Normalization: Normalize the ion signals to account for fluctuations in the ionization source intensity or sample pressure. This can be done by normalizing to the signal of an inert species added to the gas mixture or to the total ion current.

2. Kinetic Analysis:

  • Plotting Kinetic Traces: Plot the normalized ion signal of the radical as a function of time. For a pseudo-first-order reaction, the radical concentration will decay exponentially.

  • Fitting the Data: Fit the radical decay curve to a first-order exponential decay function to extract the pseudo-first-order rate constant (k').

    • --INVALID-LINK-- = [R•]₀ * exp(-k' * t)

  • Determining the Bimolecular Rate Constant: Repeat the experiment at different concentrations of the reactant molecule (M). Plot the obtained pseudo-first-order rate constants (k') against the concentration of M. The slope of this plot will be the bimolecular rate constant (k) for the reaction R• + M → Products.

Diagram: Data Analysis Workflow

Data_Analysis_Workflow cluster_fitting Kinetic Model Fitting raw_spectra Time-Resolved Mass Spectra (Ion Signal vs. m/z at each time point) background_sub Background Subtraction raw_spectra->background_sub normalization Normalization background_sub->normalization kinetic_trace Kinetic Trace Generation (Ion Signal of Radical vs. Time) normalization->kinetic_trace pseudo_first_order Fit to Pseudo-First-Order Model: [R•] = [R•]₀ * exp(-k' * t) kinetic_trace->pseudo_first_order extract_k_prime Extract k' at different [M] pseudo_first_order->extract_k_prime bimolecular_plot Plot k' vs. [M] extract_k_prime->bimolecular_plot linear_fit Linear Regression bimolecular_plot->linear_fit rate_constant Determine Bimolecular Rate Constant (k) from the slope linear_fit->rate_constant

Caption: A step-by-step workflow for kinetic data analysis in TR-PIMS.

Quantitative Data Summary

For accurate quantification of radical concentrations and reaction products, knowledge of their photoionization cross-sections is essential. The ion signal (S) of a species is proportional to its concentration (N), the photoionization cross-section (σ), and the photon flux (I): S ∝ N * σ * I.

Table 1: Selected Photoionization Cross-Sections of Radicals

RadicalIonization Energy (eV)Photon Energy (eV)Cross-Section (Mb)Reference
Methyl (CH₃)9.8410.2135.43 ± 0.67[2]
Methyl (CH₃)9.8410.4136.10 ± 0.67[2]
Propargyl (C₃H₃)8.689.5~2.5[2]
Propargyl (C₃H₃)8.6810.5~10[2]

1 Megabarn (Mb) = 10⁻¹⁸ cm²

Table 2: Example Rate Constants Determined by TR-PIMS and Other Methods

ReactionTemperature (K)Pressure (Torr)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
C₃H₃ + O₂ ⇌ C₃H₃O₂380 - 4300.7 - 5.56(2.48 - 8.36) x 10⁻¹⁶[3]
C₃H₃ + C₃H₃ → Products2984(1.0 ± 0.3) x 10⁻¹⁰[4]
C₃H₅ + C₃H₅ → Products2984(3.7 ± 1.1) x 10⁻¹¹[4]

Radical Reaction Mechanisms

TR-PIMS is instrumental in elucidating the elementary steps of complex radical reactions. A general framework for radical reactions involves three stages: initiation, propagation, and termination.

Diagram: General Radical Reaction Mechanism

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination init Precursor + hν → 2R• prop1 R• + M → P₁ + R'• init->prop1 prop2 R'• + M → P₂ + R• prop1->prop2 term1 R• + R• → P₃ term2 R• + R'• → P₄ prop2->prop1

References

Application Notes and Protocols: Propargyl Bromide as a Precursor for Radical Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of propargyl bromide in the generation of propargyl radicals for applications in organic synthesis and drug development.

Introduction

Propargyl bromide (3-bromo-1-propyne) is a versatile reagent in organic chemistry, primarily recognized for its role as an alkylating agent.[1][2] However, its utility extends to the generation of the propargyl radical, a highly reactive intermediate that has gained significant attention in synthetic chemistry.[3][4] The unique resonance structure of the this compound, existing in equilibrium with the allenyl radical, allows for diverse reactivity and the formation of both propargyl and allenyl products.[3] This duality is pivotal in controlling selectivity in organic reactions. The generation of propargyl radicals from propargyl bromide can be achieved through various methods, including thermal or photochemical homolytic cleavage of the carbon-bromine bond, as well as metal-mediated processes.[3][5][6][7] These radicals are instrumental in the synthesis of complex molecules, including homopropargylic alcohols and amines, which are valuable building blocks in the preparation of bioactive compounds and natural products.[8] In the realm of drug development, the propargyl group is a cornerstone of click chemistry, a powerful tool for bioconjugation and the synthesis of compound libraries for high-throughput screening.[9]

Mechanisms of this compound Generation from Propargyl Bromide

The generation of propargyl radicals from propargyl bromide can be initiated through several distinct mechanisms:

  • Homolytic Cleavage (Thermolysis and Photodissociation): The relatively weak carbon-bromine bond in propargyl bromide can undergo homolysis upon heating (pyrolysis) or irradiation with light (photodissociation), yielding a this compound and a bromine atom.[5][6][7] Pyrolysis is typically carried out at high temperatures, while photodissociation can be performed under milder conditions using a suitable light source.[5][6][7]

  • Metal-Mediated Radical Generation: Various metals, including zinc, indium, and titanium, can facilitate the formation of propargyl radicals from propargyl bromide.[8][10] These reactions often proceed through a single-electron transfer (SET) mechanism, where the metal reduces the propargyl bromide to generate a this compound and a metal halide. These methods are commonly employed in Barbier-type reactions for the propargylation of carbonyl compounds.[8][11]

  • Photoredox Catalysis: Modern synthetic methods increasingly utilize photoredox catalysis to generate radicals under mild conditions.[3] An appropriate photocatalyst, upon excitation with visible light, can reduce propargyl bromide to the corresponding this compound, initiating a catalytic cycle.[3]

Applications in Organic Synthesis and Drug Development

Propargyl radicals are valuable intermediates for forging new carbon-carbon and carbon-heteroatom bonds.

  • Synthesis of Homopropargylic Alcohols and Amines: A primary application of propargyl radicals generated from propargyl bromide is the propargylation of aldehydes, ketones, and imines.[8][11] This reaction provides access to secondary and tertiary homopropargylic alcohols and amines, which are important structural motifs in many biologically active molecules.[8]

  • Cyclization and Annulation Reactions: The high reactivity of propargyl radicals makes them suitable for intramolecular cyclization reactions, enabling the construction of various carbocyclic and heterocyclic ring systems.

  • Formation of Aromatic Compounds: Under specific conditions, the self-reaction of propargyl radicals can lead to the formation of benzene (B151609) and other polycyclic aromatic hydrocarbons (PAHs).[5] This has significant implications in combustion chemistry and materials science.[5]

  • Role in Drug Discovery: The propargyl group is a key functional handle in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Propargyl bromide is a common reagent for introducing the propargyl group into molecules.[9][12] These propargylated molecules can then be readily conjugated to azide-containing biomolecules, such as proteins and nucleic acids, to create targeted therapeutics like antibody-drug conjugates (ADCs) or to label molecules for diagnostic purposes.[9]

Data Presentation

Table 1: Methods for Generating Propargyl Radicals from Propargyl Bromide

MethodInitiator/MediatorTypical SolventsTemperatureKey FeaturesReference(s)
Thermolysis HeatGas phase> 1000 KHigh temperatures, useful for gas-phase studies.[5]
Photodissociation UV light (e.g., 193 nm)Gas phase/SolutionAmbientMilder than thermolysis, allows for mechanistic studies.[6][7]
Metal-Mediation Zn, In, TiTHF, Water0°C to room temp.Common in Barbier-type reactions, good functional group tolerance.[8][10][11]
Photoredox Catalysis Organic or inorganic photocatalyst + lightOrganic solventsRoom temp.Mild reaction conditions, high selectivity.[3]

Table 2: Examples of Propargylation Reactions Using Propargyl Bromide

SubstrateReagentsProductYieldReference(s)
AldehydPropargyl bromide, ZnHomopropargylic alcoholGood to excellent[10]
Isatin-derived iminePropargyl bromide, Zn3-Propargylated 3-aminooxindoleGood[10]
AldehydePropargyl bromide, CuCl, MnHomopropargylic alcoholHigh[8][10]
Hydroxy-terminated polymerPropargyl bromide, TEAPropargyl-terminated polymerVariable[13]
Naphthalene-2,6-diol derivativePropargyl bromide2-Propargyloxy-6-methoxynaphthaleneQuantitative[12]

Experimental Protocols

Protocol 1: Zinc-Mediated Barbier-Type Propargylation of an Aldehyde

This protocol describes a general procedure for the synthesis of a homopropargylic alcohol from an aldehyde and propargyl bromide using zinc metal.

Materials:

  • Aldehyde (1.0 mmol)

  • Propargyl bromide (1.5 mmol)

  • Zinc dust (2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add zinc dust (2.0 mmol).

  • Add anhydrous THF (5 mL) to the flask.

  • In a separate vial, dissolve the aldehyde (1.0 mmol) and propargyl bromide (1.5 mmol) in anhydrous THF (5 mL).

  • Slowly add the solution of the aldehyde and propargyl bromide to the stirred suspension of zinc in THF at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homopropargylic alcohol.

Protocol 2: Synthesis of a Propargylated Compound for Bioconjugation

This protocol outlines the O-propargylation of a phenolic compound, which can then be used in CuAAC reactions.

Materials:

  • Phenolic compound (e.g., 4-hydroxyphenylacetamide) (1.0 mmol)[14]

  • Propargyl bromide (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • Acetone (B3395972) or Dimethylformamide (DMF) (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the phenolic compound (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Add acetone or DMF (10 mL) and stir the suspension.

  • Add propargyl bromide (1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 60-80°C (for DMF) and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by crystallization or column chromatography to yield the propargylated compound.[14]

Mandatory Visualizations

Caption: Homolytic cleavage of propargyl bromide.

Propargylation_Workflow start Start reactants Combine Aldehyde, Propargyl Bromide, & Zinc start->reactants reaction Stir at Room Temp (Monitor by TLC) reactants->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Homopropargylic Alcohol purify->product

Caption: Workflow for metal-mediated propargylation.

Radical_Cyclization Start Unsaturated Propargyl Precursor Radical This compound Intermediate Start->Radical Radical Initiation Cyclized Cyclized Radical Intermediate Radical->Cyclized Intramolecular Addition Product Final Cyclic Product Cyclized->Product Radical Quenching

Caption: General scheme for radical cyclization.

Drug_Discovery_Logic PropargylBromide Propargyl Bromide PropargylatedMolecule Propargylated Molecule (e.g., Small Molecule, Linker) PropargylBromide->PropargylatedMolecule Alkylation ClickReaction CuAAC 'Click Chemistry' PropargylatedMolecule->ClickReaction AzideBiomolecule Azide-Functionalized Biomolecule (e.g., Protein) AzideBiomolecule->ClickReaction Bioconjugate Bioconjugate (e.g., ADC, Labeled Protein) ClickReaction->Bioconjugate DrugDevelopment Drug Development (Targeted Therapy, Diagnostics) Bioconjugate->DrugDevelopment

References

Application Notes and Protocols for Asymmetric Propargylic Cyanation via Dual Photoredox and Copper Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric propargylic cyanation utilizing a dual photoredox and copper catalytic system. This innovative methodology offers a powerful tool for the stereoselective synthesis of chiral propargyl nitriles, which are valuable building blocks in medicinal chemistry and materials science.

Application Notes

The dual photoredox and copper-catalyzed asymmetric propargylic cyanation is a cutting-edge synthetic strategy that enables the direct formation of chiral C-CN bonds at the propargylic position.[1][2][3] This reaction merges the ability of photoredox catalysis to generate radical intermediates under mild conditions with the capacity of chiral copper complexes to control the stereochemical outcome of bond formation.[2][3]

Significance and Advantages:

  • Mild Reaction Conditions: The use of visible light as a benign energy source allows the reaction to proceed at or below room temperature, preserving sensitive functional groups that might not be tolerated under harsher conditions.[1]

  • High Enantioselectivity: The utilization of chiral ligands, typically bisoxazolines, in conjunction with a copper catalyst, facilitates excellent control over the enantioselectivity of the cyanation, leading to the formation of highly enantioenriched products.[2][3]

  • Broad Substrate Scope: This method has been successfully applied to a wide range of propargylic substrates, including those with various aromatic and aliphatic substituents, demonstrating its versatility.

  • Access to Valuable Chiral Building Blocks: Chiral propargyl nitriles are versatile synthetic intermediates that can be readily converted into other valuable chiral molecules, such as propargyl amides, amines, and ketones, which are prevalent in many biologically active compounds and pharmaceuticals.[1]

Core Components of the Catalytic System:

  • Photocatalyst: An organic dye (e.g., eosin (B541160) Y) or a transition metal complex (e.g., Ir(ppy)₃) that absorbs visible light to initiate the radical generation process.

  • Copper(I) Catalyst: A copper(I) salt, such as CuBr or Cu(CH₃CN)₄PF₆, which, in concert with a chiral ligand, forms the active chiral copper catalyst.

  • Chiral Ligand: Typically a C₂-symmetric bisoxazoline (BOX) ligand that coordinates to the copper center and induces asymmetry in the cyanation step. The choice of the ligand's steric and electronic properties is crucial for achieving high enantioselectivity.

  • Cyanide Source: Trimethylsilyl (B98337) cyanide (TMSCN) is a commonly used and effective cyanide source for this transformation.

  • Substrate: Propargylic compounds, such as propargylic acetates or substrates amenable to C-H activation, serve as the precursors to the key propargyl radical intermediate.

  • Solvent and Light Source: The reaction is typically carried out in a non-protic organic solvent, such as dichloromethane (B109758) (DCM) or methyl tert-butyl ether (MTBE), and irradiated with blue LEDs.

Catalytic Cycle and Experimental Workflow

The proposed mechanism involves the generation of a this compound through a single-electron transfer (SET) process from the excited photocatalyst to the propargylic substrate. This radical is then intercepted by a chiral copper(II)-cyanide complex, which is formed in situ from the copper(I) precursor. The chiral ligand environment around the copper center dictates the facial selectivity of the cyanide transfer, leading to the formation of the enantioenriched propargyl nitrile.

Catalytic Cycle Diagram

Catalytic Cycle Proposed Catalytic Cycle for Asymmetric Propargylic Cyanation PC Photocatalyst (PC) PC_star Excited PC PC->PC_star Visible Light (hν) PC_star->PC SET Substrate Propargylic Substrate Radical Propargyl Radical Substrate->Radical e⁻ transfer Product Chiral Propargyl Nitrile Radical->Product Enantioselective Cyanation CuI LCu(I) CuII L*Cu(II)-CN CuI->CuII Oxidation (from PC⁺) CuII->CuI Reductive Elimination CN_source CN⁻ Source (e.g., TMSCN) CN_source->CuII

A simplified representation of the dual photoredox and copper catalytic cycle.

General Experimental Workflow

Experimental Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reagents Combine Photocatalyst, Cu(I) salt, and Chiral Ligand in a dry reaction vessel Start->Reagents Solvent Add anhydrous solvent under inert atmosphere Reagents->Solvent Degas Degas the mixture (e.g., freeze-pump-thaw) Solvent->Degas AddSubstrate Add propargylic substrate and cyanide source Degas->AddSubstrate Irradiate Irradiate with blue LEDs at a controlled temperature AddSubstrate->Irradiate Monitor Monitor reaction progress by TLC or GC/LC-MS Irradiate->Monitor Quench Quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Analyze Characterize the product (NMR, HRMS, HPLC) Purify->Analyze End End Analyze->End

A step-by-step overview of the experimental procedure.

Quantitative Data Presentation

The following table summarizes the performance of the dual photoredox and copper-catalyzed asymmetric propargylic cyanation for a variety of substrates, as reported in the literature.

EntrySubstratePhotocatalyst (mol%)Cu(I) Salt (mol%)Ligand (mol%)SolventTime (h)Yield (%)ee (%)
1Phenylpropargyl Acetate3-Cz-BN (2)CuBr (5)L1 (6)MTBE249596
2(4-Fluorophenyl)propargyl Acetate3-Cz-BN (2)CuBr (5)L1 (6)MTBE249295
3(4-Chlorophenyl)propargyl Acetate3-Cz-BN (2)CuBr (5)L1 (6)MTBE249396
4(4-Bromophenyl)propargyl Acetate3-Cz-BN (2)CuBr (5)L1 (6)MTBE249097
5(4-Methoxyphenyl)propargyl Acetate3-Cz-BN (2)CuBr (5)L1 (6)MTBE249194
6(2-Naphthyl)propargyl Acetate3-Cz-BN (2)CuBr (5)L1 (6)MTBE368598
7(2-Thienyl)propargyl Acetate3-Cz-BN (2)CuBr (5)L1 (6)MTBE368293
8Cyclohexylpropargyl Acetate3-Cz-BN (2)CuBr (5)L1 (6)MTBE487590
91-Phenyl-1-butyn-3-yl Acetate3-Cz-BN (2)CuBr (5)L1 (6)MTBE249695
101-(4-Tolyl)propargyl Alcohol Derivativefac-Ir(ppy)₃ (1)Cu(CH₃CN)₄PF₆ (5)L2 (7.5)DCM488892
111-(4-Biphenylyl)propargyl Alcohol Derivativefac-Ir(ppy)₃ (1)Cu(CH₃CN)₄PF₆ (5)L2 (7.5)DCM488593
121-(3,5-Dimethylphenyl)propargyl Alcohol Derivativefac-Ir(ppy)₃ (1)Cu(CH₃CN)₄PF₆ (5)L2 (7.5)DCM489091

Data compiled from representative literature. L1 and L2 are different chiral bisoxazoline ligands. Reaction conditions may vary. Please refer to the original publications for specific details.

Experimental Protocols

Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and freshly distilled or obtained from a solvent purification system.

  • Reagents should be of high purity. Photocatalysts, copper salts, and chiral ligands may need to be purchased from commercial sources or synthesized according to literature procedures.

  • Safety Precaution: Trimethylsilyl cyanide (TMSCN) is highly toxic and moisture-sensitive. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. TMSCN reacts with moisture to produce highly toxic hydrogen cyanide (HCN) gas. All glassware must be rigorously dried before use. Any residual TMSCN should be quenched with a basic bleach solution before disposal.[4][5]

General Procedure for Asymmetric Propargylic Cyanation:

  • Catalyst Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (e.g., 3-Cz-BN, 2 mol%), the copper(I) salt (e.g., CuBr, 5 mol%), and the chiral bisoxazoline ligand (e.g., L1, 6 mol%).

  • Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen) three times. Add the anhydrous solvent (e.g., MTBE, 0.1 M) via syringe. The resulting mixture should be degassed by three cycles of freeze-pump-thaw.

  • Addition of Reactants: To the degassed catalyst solution, add the propargylic substrate (1.0 equiv) and trimethylsilyl cyanide (TMSCN, 2.0 equiv) via syringe at room temperature.

  • Photoreaction: Place the sealed Schlenk tube approximately 5-10 cm from a blue LED lamp (e.g., 34 W) and stir the reaction mixture at a controlled temperature (e.g., 25 °C) for the specified time (typically 24-48 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired chiral propargyl nitrile.

  • Characterization: The structure and purity of the product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Synthesis of Chiral Bisoxazoline Ligands:

Chiral bisoxazoline (BOX) ligands are typically synthesized from readily available chiral amino alcohols. The synthesis generally involves the condensation of a dinitrile or a diimidate with two equivalents of a chiral amino alcohol. For detailed synthetic procedures, please refer to established literature protocols.[6][7][8][9][10]

Disclaimer: The provided protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific substrate and should be determined through careful experimentation. Always consult the original research articles for detailed procedures and characterization data. Adherence to all laboratory safety protocols is essential.

References

Application Notes and Protocols for Laser-Induced Fluorescence Monitoring of Propargyl Radical (C₃H₃) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargyl radical (•C₃H₃) is a resonantly stabilized radical that serves as a crucial intermediate in the formation of aromatic compounds and soot in combustion processes.[1][2] Its high reactivity and role as a precursor to larger polycyclic aromatic hydrocarbons (PAHs) also make it a significant species in astrochemistry.[3] Monitoring the formation and concentration of propargyl radicals is essential for understanding and modeling these complex chemical environments. Laser-Induced Fluorescence (LIF) is a highly sensitive and selective optical diagnostic technique for detecting transient species like the this compound.

These application notes provide a comprehensive overview and detailed protocols for the generation and subsequent monitoring of the this compound in the gas phase using LIF.

Principle of LIF Detection

Laser-Induced Fluorescence is a spectroscopic method where a tunable laser excites a specific electronic transition of a target species. The excited species then relaxes to a lower electronic state by emitting a photon (fluorescence). The intensity of this fluorescence is proportional to the concentration of the species of interest, allowing for its detection and semi-quantitative measurement.

The detection of the this compound via LIF involves the following steps:

  • Generation: The radical is produced in the gas phase, typically through photolysis of a suitable precursor molecule.

  • Excitation: A tunable laser is used to excite the this compound from its ground electronic state (X̃²B₁) to an excited electronic state. The this compound has a known UV absorption band system around 330 nm.[4]

  • Fluorescence Detection: The subsequent fluorescence emission is collected, typically at a right angle to the laser beam, and detected by a sensitive photodetector like a photomultiplier tube (PMT).

A key challenge in the LIF detection of the this compound is the nature of its excited states. The UV absorption bands are observed to be diffuse, which is attributed to the predissociative nature of the excited state.[4] This means that upon excitation, the molecule can rapidly dissociate, which competes with the fluorescence process and leads to a low fluorescence quantum yield. Consequently, LIF for the this compound is highly sensitive for detection but challenging for precise quantitative measurements.

Experimental Section

Precursors for this compound Generation

The this compound is too reactive to be stored and must be generated in situ. Common methods involve the laser photolysis of stable precursor molecules. The choice of precursor can influence the initial concentration and internal energy of the generated radicals.

Precursor MoleculeChemical FormulaPhotolysis WavelengthReference
Propargyl ChlorideC₃H₃Cl193 nm[4][5]
Propargyl BromideC₃H₃Br193 nm[4]
AlleneC₃H₄193 nm[4]
PropyneC₃H₄193 nm[4]
Experimental Setup

A typical experimental setup for LIF monitoring of this compound formation consists of a vacuum chamber where the radical is generated and probed, a laser system for photolysis and excitation, and a detection system for the fluorescence signal.

Diagram of Experimental Workflow

experimental_workflow cluster_generation Radical Generation cluster_photolysis Photolysis cluster_lif LIF Detection cluster_detection Signal Acquisition precursor Precursor Gas (e.g., C₃H₃Cl in He) gas_inlet Pulsed Valve precursor->gas_inlet Flow chamber Vacuum Chamber gas_inlet->chamber Gas Pulse optics Collection Optics (Lenses, Filters) chamber->optics Fluorescence photolysis_laser Photolysis Laser (e.g., 193 nm Excimer) photolysis_laser->chamber Photolysis Pulse probe_laser Probe Laser (Tunable Dye Laser, ~330 nm) probe_laser->chamber Probe Pulse pmt PMT optics->pmt dso Digital Oscilloscope pmt->dso Signal data_analysis Data Analysis dso->data_analysis Data to

Caption: Experimental workflow for LIF detection of propargyl radicals.

Protocols

Protocol 1: Generation of Propargyl Radicals by Photodissociation

This protocol describes the generation of propargyl radicals from a precursor gas in a vacuum chamber.

  • System Preparation:

    • Ensure the vacuum chamber is pumped down to a base pressure typically below 10⁻⁵ Torr.

    • Prepare a gas mixture of the chosen precursor (e.g., 1-5% propargyl chloride) seeded in a carrier gas (e.g., Helium or Argon).[5]

  • Gas Introduction:

    • Introduce the gas mixture into the vacuum chamber through a pulsed valve. The backing pressure and pulse duration should be optimized to achieve the desired molecular density in the interaction region.

  • Photolysis:

    • Use a pulsed excimer laser operating at 193 nm to photodissociate the precursor molecules.[4][5] The laser beam should be focused into the gas pulse inside the chamber.

    • The timing between the gas pulse and the photolysis laser pulse must be precisely controlled using a digital delay generator to ensure the laser interacts with the peak of the gas pulse.

Diagram of this compound Formation Pathways

formation_pathways cluster_photolysis 193 nm Photolysis C3H3Cl Propargyl Chloride (C₃H₃Cl) C3H3_radical This compound (•C₃H₃) C3H3Cl->C3H3_radical Cl_atom Chlorine Atom (Cl) C3H3Cl->Cl_atom C3H3Br Propargyl Bromide (C₃H₃Br) C3H3Br->C3H3_radical Br_atom Bromine Atom (Br) C3H3Br->Br_atom C3H4_allene Allene (C₃H₄) C3H4_allene->C3H3_radical H_atom Hydrogen Atom (H) C3H4_allene->H_atom C3H4_propyne Propyne (C₃H₄) C3H4_propyne->C3H3_radical C3H4_propyne->H_atom

Caption: Common precursors for this compound generation via photolysis.

Protocol 2: LIF Detection of Propargyl Radicals

This protocol outlines the steps for detecting the generated propargyl radicals using LIF.

  • Excitation Laser Setup:

    • Use a tunable dye laser system (e.g., pumped by a Nd:YAG laser) to generate the excitation wavelength. The this compound has a broad absorption feature around 332.5 nm.[4]

    • The probe laser beam should be directed through the vacuum chamber, spatially overlapping with the region where the radicals are generated.

  • Timing Control:

    • Introduce a time delay between the photolysis laser pulse and the probe laser pulse. This delay can be varied to monitor the formation and decay kinetics of the this compound. A digital delay generator is essential for this control.

  • Fluorescence Collection:

    • Position collection optics (e.g., a series of lenses) at a 90° angle to both the gas flow and the laser beams to collect the fluorescence emission.

    • Use appropriate optical filters (e.g., a bandpass filter centered away from the excitation wavelength) to minimize scattered laser light and other background signals.

  • Signal Detection and Acquisition:

    • Focus the collected fluorescence onto the photocathode of a photomultiplier tube (PMT).

    • The output signal from the PMT is then recorded on a fast digital oscilloscope. The signal intensity is proportional to the relative concentration of the this compound.

    • To improve the signal-to-noise ratio (S/N), average the signal over multiple laser shots (e.g., 100-500 shots).[4]

Data Presentation and Interpretation

Due to the predissociative nature of the excited state of the this compound, obtaining absolute concentrations via LIF is challenging. However, LIF is an excellent tool for monitoring the relative concentration of the radical as a function of time or experimental conditions.

By scanning the delay between the photolysis and probe lasers, a temporal profile of the this compound concentration can be obtained. This allows for the study of its formation and reaction kinetics. Similarly, by scanning the wavelength of the probe laser, a fluorescence excitation spectrum can be recorded, which serves as a fingerprint for the identification of the radical.

Troubleshooting and Considerations

  • Low Signal-to-Noise Ratio: The low fluorescence quantum yield of the this compound can lead to weak signals. To improve the S/N, increase the laser power (without inducing saturation), optimize the collection optics, use a more sensitive PMT, and increase the number of signal averages.[4]

  • Precursor Interference: Ensure that the precursor molecule does not absorb or fluoresce at the same wavelengths as the this compound. This is generally not an issue with the recommended precursors and excitation wavelengths.

  • Background Signals: Unwanted background signals can arise from scattered laser light and fluorescence from other species. Use appropriate optical filters and time-gating of the detector to minimize these interferences.

  • Semi-Quantitative Measurements: It is important to recognize the limitations of LIF for absolute quantification of the this compound. For relative measurements, ensure that the experimental conditions (laser power, alignment, gas pressure) are kept constant.

Conclusion

Laser-induced fluorescence is a powerful technique for the sensitive and selective detection of the this compound. While the predissociative nature of its excited electronic state presents challenges for absolute quantification, LIF remains an invaluable tool for monitoring the relative concentration and kinetics of this important chemical intermediate. The protocols and information provided herein offer a solid foundation for researchers to successfully apply this technique in their studies of combustion chemistry, astrochemistry, and other fields where the this compound plays a critical role.

References

Troubleshooting & Optimization

Technical Support Center: Propargyl Radical Detection in Combustion Flames

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of propargyl radicals (C₃H₃) in combustion flames.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting propargyl radicals in combustion flames?

A1: The detection of propargyl radicals in the harsh environment of a combustion flame presents several key challenges:

  • High Reactivity and Short Lifetime: Propargyl radicals are highly reactive intermediates with a short lifespan, making them difficult to capture and analyze.

  • Low Concentrations: The concentration of propargyl radicals in a flame can be very low, requiring highly sensitive detection techniques.

  • Isomeric Interference: Distinguishing the propargyl radical from its isomers, such as the cyclopropenyl radical, is a significant challenge as they can have similar mass-to-charge ratios.[1][2]

  • Complex Flame Environment: Flames contain a multitude of chemical species, which can lead to overlapping spectral features and interfere with the signal of the this compound.[3][4]

  • High Temperatures: The high-temperature environment of a flame can lead to spectral broadening and contributions from vibrationally excited states, complicating data analysis.[1][5]

  • Dissociative Ionization: Larger hydrocarbon species present in the flame can undergo dissociative ionization, potentially creating fragments with the same mass-to-charge ratio as the this compound.[1][2][5]

Q2: Which experimental techniques are most effective for detecting propargyl radicals in flames?

A2: The two most prominent and effective techniques for the detection of propargyl radicals in combustion environments are:

  • Vacuum Ultraviolet Photoionization Mass Spectrometry (VUV-PIMS): This is a powerful technique that involves extracting gas samples from the flame and ionizing the constituent species with tunable VUV synchrotron radiation. By measuring the ion signal as a function of photon energy, a photoionization efficiency (PIE) spectrum is generated, which is characteristic of a specific isomer.[1][2][5] This method has been successfully used for the unambiguous identification of the this compound in premixed combustion flames.[1][5]

  • Laser-Induced Fluorescence (LIF): LIF spectroscopy is a non-intrusive optical technique that can provide in-situ measurements of radical concentrations with high spatial and temporal resolution.[6][7][8] It involves exciting the radical with a laser tuned to a specific electronic transition and detecting the subsequent fluorescence.[6][8][9] While powerful, the application of LIF to polyatomic radicals like propargyl can be complex due to their intricate spectroscopy.[1][2]

Q3: What is the significance of detecting propargyl radicals in combustion?

A3: The detection and quantification of propargyl radicals are crucial for several reasons:

  • Formation of Benzene (B151609) and PAHs: The self-reaction of two propargyl radicals is a key pathway to the formation of benzene, the first aromatic ring, which is a precursor to polycyclic aromatic hydrocarbons (PAHs) and soot.[10][11]

  • Combustion Modeling: Accurate measurements of this compound concentrations are essential for developing and validating detailed kinetic models of hydrocarbon combustion.[1][2] These models are critical for designing more efficient and cleaner combustion engines.[11]

  • Astrochemistry: The chemistry of propargyl radicals is also of interest in astrochemical environments, where they are believed to play a role in the formation of complex organic molecules in cold dark clouds.[12]

Troubleshooting Guides

Problem 1: Ambiguous identification of the this compound using VUV-PIMS.

  • Symptom: The photoionization efficiency (PIE) spectrum for m/z = 39 shows features that do not perfectly match the reference spectrum of the this compound.

  • Possible Causes:

    • Contribution from Isomers: Other C₃H₃ isomers with different ionization energies may be present.

    • Vibrationally Excited Radicals: The high temperature of the flame can lead to contributions from photoionization of vibrationally excited propargyl radicals.[1][2][5]

    • Dissociative Ionization: Larger hydrocarbons in the flame may be fragmenting into C₃H₃⁺ upon photoionization.[1][2][5]

  • Troubleshooting Steps:

    • Compare Ionization Energy Onset: Carefully determine the ionization energy (IE) from the onset of the PIE spectrum. The IE of the this compound is well-defined and can help distinguish it from other isomers.

    • Analyze Autoionization Features: The VUV-PIE spectrum of the this compound exhibits characteristic autoionization features.[1][5] Compare the pattern of these features in your experimental data with established reference spectra.

    • Vary Flame Conditions: Modify the flame conditions (e.g., fuel-air ratio, temperature) to see how the signal at m/z = 39 changes. This may help to differentiate between the this compound and other species.

    • Reference Measurements: If possible, generate a reference PIE spectrum of the this compound using a known precursor (e.g., photodissociation of propargyl chloride) under controlled conditions.[1][5]

Problem 2: Low signal-to-noise ratio in LIF measurements of propargyl radicals.

  • Symptom: The fluorescence signal from the this compound is weak and difficult to distinguish from the background noise.

  • Possible Causes:

    • Low Radical Concentration: The concentration of propargyl radicals in the probed flame region may be below the detection limit of your setup.

    • Quenching: Collisions with other molecules in the flame can deactivate the excited state of the this compound without fluorescence (quenching), reducing the signal.[8]

    • Spectral Interference: Background luminosity from the flame and fluorescence from other species can interfere with the desired signal.[6][7]

    • Suboptimal Laser Wavelength and Power: The excitation laser may not be perfectly tuned to the absorption peak, or the laser power may be too low.

  • Troubleshooting Steps:

    • Optimize Laser Parameters: Carefully tune the excitation laser wavelength to match a known absorption feature of the this compound. Optimize the laser power to maximize the fluorescence signal without causing significant photodissociation or saturation.

    • Use Gated Detection: Employ a gated detector (e.g., an intensified CCD camera) to temporally discriminate the fluorescence signal from the background flame emission.[8]

    • Spectral Filtering: Use a monochromator or narrow bandpass filters to isolate the fluorescence wavelength of the this compound and reject scattered laser light and emissions from other species.[6]

    • Probe Different Flame Regions: Move the probe volume to different regions of the flame where the this compound concentration is expected to be higher.

Quantitative Data

Table 1: Ionization Energies of Propargyl and Related Species

SpeciesChemical FormulaIonization Energy (eV)Reference
This compoundC₃H₃8.71 ± 0.02[13][14]
This compoundC₃H₃8.674 ± 0.001[1][5]
1-Bromothis compoundC₃H₂Br8.34[13][14]
3-Bromothis compoundC₃H₂Br8.16[13][14]

Experimental Protocols

Methodology 1: this compound Detection via VUV Photoionization Mass Spectrometry

  • Flame Setup: A premixed flame is stabilized on a burner under controlled pressure and gas flow rates.

  • Gas Sampling: A molecular beam is formed by extracting gas from the flame through a quartz cone with a small orifice. This rapidly cools the sample and preserves the radical species.

  • Ionization: The molecular beam is intersected by a tunable vacuum ultraviolet (VUV) photon beam from a synchrotron light source.[1][2]

  • Mass Analysis: The resulting photoions are guided into a mass spectrometer (e.g., a time-of-flight or quadrupole mass spectrometer) for mass-to-charge ratio analysis.[1][2]

  • Photoionization Efficiency (PIE) Spectrum Acquisition: The ion signal at m/z = 39 is recorded as the VUV photon energy is scanned across the ionization threshold of the this compound.

  • Data Analysis: The experimental PIE spectrum is compared with reference spectra to confirm the identity of the this compound. The signal intensity can be used to determine the relative concentration of the radical.

Methodology 2: Generation of a Reference this compound Beam

  • Precursor Selection: A suitable precursor molecule, such as propargyl chloride (C₃H₃Cl) or propargyl bromide (C₃H₃Br), is chosen.[1][5][10]

  • Radical Production: The precursor is introduced into a flow tube or effusive source and is photodissociated using a pulsed excimer laser (e.g., at 193 nm).[1][5]

  • Beam Formation: The resulting radicals are formed into a beam, which can be directed to the ionization region of a mass spectrometer.

  • Characterization: The generated radicals can then be characterized by VUV-PIMS to obtain a clean reference photoionization efficiency spectrum.

Visualizations

Troubleshooting_Propargyl_Detection cluster_VUV_PIMS VUV-PIMS Troubleshooting cluster_LIF LIF Troubleshooting start_pims Ambiguous m/z=39 Signal q1_pims Does Ionization Energy match reference? start_pims->q1_pims q2_pims Do autoionization features match reference? q1_pims->q2_pims Yes check_isomers Potential Isomer Interference q1_pims->check_isomers No check_vibrational Contribution from Vibrationally Excited States q2_pims->check_vibrational No solution_pims Propargyl Identified q2_pims->solution_pims Yes check_dissociative Dissociative Ionization from Larger Hydrocarbons check_isomers->check_dissociative check_vibrational->check_dissociative start_lif Low Signal-to-Noise Ratio q1_lif Is laser tuned and power optimized? start_lif->q1_lif q2_lif Is gated detection and filtering applied? q1_lif->q2_lif Yes solution_lif Signal Optimized q1_lif->solution_lif No, Optimize check_quenching High Quenching Rate in Flame Environment q2_lif->check_quenching Yes q2_lif->solution_lif No, Implement check_concentration Low Radical Concentration in Probed Region check_quenching->check_concentration

Caption: Troubleshooting workflow for this compound detection.

References

Technical Support Center: Optimizing Stereoselectivity in Propargyl Radical-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing stereoselectivity in propargyl radical-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you may face in controlling the stereochemical outcome of your reactions.

Question: My this compound reaction is yielding a racemic or nearly racemic mixture. What are the primary factors I should investigate to improve enantioselectivity?

Answer: Achieving high enantioselectivity in this compound reactions is a common challenge. The key is to create a well-defined chiral environment for the radical intermediate. Here are the primary factors to consider and troubleshoot:

  • Chiral Catalyst/Ligand System: The choice of the chiral catalyst and ligand is paramount. The ligand's structure must be well-suited to the substrates to ensure effective asymmetric induction. If you are observing poor enantiomeric excess (ee), consider the following:

    • Ligand Screening: A thorough survey of chiral ligands is often necessary. The structure of bisoxazolines, for instance, can significantly influence not only enantioselectivity but also reactivity and the suppression of side reactions.[1] It has been shown that for a given reaction, the ligand structure must be carefully matched to the reagents.[1]

    • Catalyst System Mismatch: In some cases, a complete change in the catalytic system is required. For example, while a chiral phosphoric acid (CPA) catalyst might be effective for one substrate, a chiral thiourea (B124793) catalyst may be necessary for another to achieve high ee.[1]

    • Dual Catalysis: Many successful enantioselective this compound reactions employ a dual catalytic system, such as a combination of photoredox catalysis with copper or cobalt catalysis.[1][2][3] Ensure that both catalytic cycles are functioning optimally.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.[4]

    • Solvent: The solvent can influence the conformation of the transition state and the solubility and activity of the catalyst. Screen a range of solvents with varying polarities.

    • Concentration: High concentrations of radical initiators can lead to less selective reactions.[4] Try reducing the amount of the initiator.

Question: I am observing poor diastereoselectivity in my intramolecular this compound cyclization. How can I improve the d.r.?

Answer: Diastereoselectivity in these reactions is often governed by steric and conformational factors. Here are some strategies to improve the diastereomeric ratio (d.r.):

  • 1,3-Steric Induction: This has been found to be a highly effective tool for controlling stereoselectivity, in some cases leading to 100% d,l diastereoselectivity.[5] This can be influenced by the choice of protecting groups or substituents on the substrate.

  • Nature of the Reductant: The choice of reducing agent can have a significant impact. It has been proposed that heterogeneous reducing agents may produce "free" radicals, while homogeneous reductants generate "sequestered" radicals that are associated with the reductant-derived oxidized species, leading to different stereochemical outcomes.[5]

  • Tether Rigidity: In intramolecular reactions, the rigidity of the tether connecting the radical and the acceptor can provide an exclusive formation of d,l-diastereomers.[5] Modifying the tether length or composition can alter the conformational flexibility and thus the diastereoselectivity.

  • Metal Coordination: Coordination of the triple bond to a metal core, such as Co₂(CO)₆, can create conformational constraints at the site of bond formation and enhance diastereoselectivity.[5]

Question: My reaction is producing a mixture of propargyl and allenyl products. How can I control the regioselectivity?

Answer: The tautomerization between propargyl and allenyl radicals is a key feature of these reactions, and controlling which isomer reacts is a common challenge.[3][6]

  • Ligand Effects: The ligand on the metal catalyst can play a crucial role in controlling regioselectivity. For example, changing from a bidentate to a tridentate ligand in cobalt-catalyzed reactions can switch the regioselectivity.[7]

  • Catalyst Control: Different catalytic systems can favor one isomer over the other. For instance, some copper-catalyzed systems are known to produce allenyl products from propargyl precursors.[8]

  • Substrate Control: The substitution pattern on the propargyl precursor can influence the equilibrium between the propargyl and allenyl radical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of chiral ligands used to induce enantioselectivity in this compound reactions?

A1: Several classes of chiral ligands have been successfully employed, including:

  • Bisoxazolines (BOX): These are widely used in copper-catalyzed reactions and have shown excellent results in terms of enantioselectivity.[1]

  • Phosphino-oxazolines (PHOX): These ligands have also proven effective in copper-catalyzed radical reactions.[1]

  • Chiral Amidoporphyrins: These have been used with cobalt(II) complexes in metalloradical catalysis to control enantioselectivity in radical cascade cyclizations.[9]

  • Chiral Squaramides and Thioureas: These organocatalysts, which operate through hydrogen bonding, have been used in combination with photoredox catalysis.[1]

Q2: Can chiral auxiliaries be used to control stereoselectivity in these reactions?

A2: Yes, chiral auxiliaries are a well-established strategy for controlling stereochemistry.[10][11] A stereogenic group is temporarily incorporated into the starting material to direct the stereochemical outcome of the radical reaction.[10] After the reaction, the auxiliary can typically be removed and recovered.[10] Common examples of chiral auxiliaries include oxazolidinones and pseudoephedrine.[10]

Q3: What is the role of photoredox catalysis in enantioselective this compound reactions?

A3: Photoredox catalysis is often used in a dual catalytic system to generate the this compound under mild conditions.[1] A photosensitizer absorbs visible light and initiates a single-electron transfer (SET) process to generate the radical from a suitable precursor.[1] This radical is then captured by a chiral metal complex (e.g., copper or cobalt) which controls the enantioselectivity of the subsequent bond formation.[3]

Q4: How does the choice of the propargyl precursor affect the reaction?

A4: The nature of the leaving group on the propargyl precursor is important for radical generation. Common precursors include propargylic esters, carbonates, and halides.[1][2][12] The ease of homolytic cleavage of the C-X bond will influence the reaction conditions required to form the radical.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on optimizing stereoselectivity in this compound-mediated reactions.

Table 1: Enantioselective Propargylic Cyanation using Dual Photoredox and Copper Catalysis

EntrySubstrateLigandSolventYield (%)ee (%)Reference
1Phenyl-substituted propargylic esterent-L4 (bisoxazoline)CH₂Cl₂9295[1]
2Naphthyl-substituted propargylic esterent-L4 (bisoxazoline)CH₂Cl₂8896[1]
3Thienyl-substituted propargylic esterent-L4 (bisoxazoline)CH₂Cl₂8593[1]
4Alkyl-substituted propargylic esterent-L4 (bisoxazoline)CH₂Cl₂7588[1]

Table 2: Cobalt-Catalyzed Enantioselective Propargylation of Aldehydes

EntryAldehydePropargyl PrecursorLiganddrYield (%)ee (%)Reference
1BenzaldehydePropargyl carbonateL12 (tridentate)>20:19598[2][7]
24-ChlorobenzaldehydePropargyl carbonateL12 (tridentate)>20:19297[2][7]
3CyclohexanecarboxaldehydePropargyl carbonateL12 (tridentate)15:18896[2][7]
4CinnamaldehydePropargyl carbonateL12 (tridentate)>20:18595[2][7]

Experimental Protocols

General Procedure for Enantioselective Propargylic Cyanation:

  • Materials: A typical reaction would involve the propargylic ester substrate, a photocatalyst (e.g., 10-phenyl-10H-phenothiazine), a copper(I) salt (e.g., CuTC), a chiral bisoxazoline ligand (e.g., ent-L4), a cyanide source (e.g., TMSCN), and a suitable solvent (e.g., CH₂Cl₂).[1]

  • Setup: The reaction is typically carried out in a sealed vial under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure: To the vial are added the propargylic ester, photocatalyst, copper salt, and chiral ligand. The vial is evacuated and backfilled with the inert gas. The solvent and cyanide source are then added via syringe. The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at a controlled temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired optically active propargyl cyanide. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Flame-dried vial under inert atmosphere reagents Add Substrate, Photocatalyst, Cu(I) salt, Chiral Ligand start->reagents solvent Add Solvent and Reagent (e.g., TMSCN) reagents->solvent irradiate Stir and Irradiate (e.g., Blue LEDs) at controlled temperature solvent->irradiate monitor Monitor reaction by TLC/GC-MS irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze ee by chiral HPLC purify->analyze end Obtain Enantioenriched Product analyze->end

Caption: General experimental workflow for a photoredox-mediated enantioselective this compound reaction.

Troubleshooting_Stereoselectivity cluster_enantio Enantioselectivity Issues cluster_diastereo Diastereoselectivity Issues start Poor Stereoselectivity Observed (Low ee or dr) q_ligand Is the chiral ligand optimal? start->q_ligand q_sterics Can steric hindrance be modified? start->q_sterics a_ligand_screen Screen diverse ligand classes (BOX, PHOX, etc.) q_ligand->a_ligand_screen No q_catalyst Is the catalytic system appropriate? q_ligand->q_catalyst Yes a_catalyst_change Consider alternative metal catalysts or organocatalysts q_catalyst->a_catalyst_change No q_conditions Are reaction conditions optimized? q_catalyst->q_conditions Yes a_conditions_temp Lower temperature q_conditions->a_conditions_temp a_conditions_conc Reduce initiator concentration q_conditions->a_conditions_conc a_sterics Alter substituents for 1,3-steric induction q_sterics->a_sterics Yes q_reductant What is the nature of the reductant? q_sterics->q_reductant No a_reductant Compare homogeneous vs. heterogeneous reductants q_reductant->a_reductant q_tether Is it an intramolecular reaction? q_reductant->q_tether a_tether Modify tether rigidity q_tether->a_tether Yes

Caption: Troubleshooting decision tree for improving stereoselectivity in this compound reactions.

Caption: Simplified mechanism for dual photoredox and copper-catalyzed enantioselective this compound reactions.

References

controlling product branching ratios in propargyl radical reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with propargyl radical reactions. The focus is on controlling product branching ratios to achieve desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control product branching ratios in this compound reactions?

A1: The product distribution in this compound reactions is highly sensitive to several experimental parameters. The most critical factors are:

  • Temperature: Temperature significantly affects the rates of individual reaction steps, including isomerization and decomposition. Higher temperatures often favor the formation of more thermodynamically stable products, such as benzene (B151609) in the self-reaction, or can open up channels with higher energy barriers.[1]

  • Pressure: Pressure influences collision-induced stabilization of intermediates. At higher pressures, energized adducts are more likely to be stabilized before they can isomerize or decompose, altering the product branching ratios. For instance, in the propargyl self-reaction, increasing pressure can favor the formation of initial adducts like 1,5-hexadiyne (B1215225) over rearranged products like benzene and fulvene (B1219640).[1]

  • Reactant Concentrations: The concentration of the radical precursor and other reactants is crucial. High initial concentrations can lead to secondary reactions and molecular weight growth beyond the desired products.[1]

Q2: What are the main reaction pathways in the this compound self-reaction (C₃H₃ + C₃H₃)?

A2: The self-recombination of propargyl radicals is a key step in the formation of aromatic compounds. The reaction proceeds through a complex potential energy surface with several C₆H₆ isomers as intermediates and products. The main pathways involve the initial formation of adducts like 1,5-hexadiyne (15HD), 1,2-hexadiene-5-yne (B14683143) (12HD5Y), and 1,2,4,5-hexatetraene (1245HT).[2] These intermediates can then undergo a series of isomerization reactions to form more stable products, including fulvene and benzene.[1][2] The branching between these pathways is strongly dependent on temperature and pressure.[1]

Q3: How does the reaction between the this compound and molecular oxygen (C₃H₃ + O₂) proceed?

A3: The oxidation of the this compound is a critical process for inhibiting the formation of polycyclic aromatic hydrocarbons (PAHs) and soot.[3] The reaction is complex, with multiple product channels. At temperatures below 500 K, the reaction is dominated by the simple addition of O₂ to form a C₃H₃O₂ adduct, leading to an equilibrium.[4] At higher, combustion-relevant temperatures, the reaction proceeds through various rearrangement and decomposition pathways. The prevailing product channels lead to the formation of ketene (B1206846) (H₂CCO) + formyl radical (HCO) and acetyl radical (CH₃CO) + carbon monoxide (CO).[3][4] Other significant minor products include propynal (HCCCHO), formaldehyde (B43269) (H₂CO), CO₂, and water.[3][4]

Q4: What experimental techniques are most effective for studying these complex radical reactions?

A4: Investigating the kinetics and product distributions of this compound reactions requires advanced experimental techniques capable of identifying short-lived species and isomeric products. Commonly used methods include:

  • Synchrotron Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry: This powerful technique allows for isomer-selective detection of reaction products, which is crucial for quantifying branching ratios in complex reaction networks like the propargyl self-reaction.[1][3]

  • Laser Flash Photolysis (LFP): LFP is used to generate radicals in a controlled manner and study their subsequent reactions in real-time.[5]

  • Single-Pulse Shock Tubes: These instruments are used to study reactions at high temperatures and pressures, providing data under conditions relevant to combustion.[2]

  • Time-Resolved Multiplexed Photoionization Mass Spectrometry: This method is used to study reaction kinetics and identify products over a range of temperatures and pressures.[6][7]

Troubleshooting Guides

Problem: My yield of benzene from the this compound self-reaction is significantly lower than predicted.

  • Possible Cause 1: Pressure Effects.

    • Explanation: High pressures favor the collisional stabilization of the initial C₆H₆ adducts, such as 1,5-hexadiyne. This can reduce the flux through isomerization pathways that lead to benzene.[1] At 1000 K, as pressure increases, the branching ratio for benzene and fulvene drops, while the yield of 1,5-hexadiyne increases.[1]

    • Suggested Solution: If your experimental setup allows, try reducing the total pressure in your reactor. This will decrease the rate of collisional stabilization and may favor the formation of thermodynamically preferred products like benzene.

  • Possible Cause 2: High Precursor Concentration.

    • Explanation: Using a high concentration of the this compound precursor (e.g., propargyl bromide) can lead to molecular weight growth beyond C₆H₆. Secondary reactions can consume the C₆H₆ isomers, leading to the formation of heavier species (m/z = 102, 116, etc.).[1]

    • Suggested Solution: Reduce the mole fraction of your radical precursor. Experiments show that dilute conditions (e.g., precursor fractions of 0.7% to 1.0%) are critical to limit mass growth and isolate the C₆H₆ products.[1]

  • Possible Cause 3: Temperature Control.

    • Explanation: The formation of benzene is temperature-dependent. The optimal temperature window for benzene formation must be identified for your specific pressure conditions. At very high temperatures (>1500 K), fragmentation channels, such as the formation of the phenyl radical plus a hydrogen atom, become more significant.[1]

    • Suggested Solution: Systematically vary the reactor temperature to map out the product distribution and identify the optimal conditions for benzene synthesis.

Problem: My kinetic analysis of the C₃H₃ + O₂ reaction is yielding inconsistent or non-physical rate constants.

  • Possible Cause: Complex Reaction Kinetics.

    • Explanation: The reaction between the this compound and O₂ is not a simple bimolecular process across all temperature ranges. At temperatures below 500 K, an equilibrium is established between the reactants and the C₃H₃O₂ adduct (C₃H₃ + O₂ ⇌ C₃H₃O₂).[4] Analyzing the decay traces with a simple single-exponential fit in this regime is incorrect and will lead to flawed rate coefficients.

    • Suggested Solution: Reanalyze your kinetic data using a master-equation model that explicitly accounts for the equilibrium. Tools like MESMER allow for "trace fitting," where the model is directly compared to the experimental concentration-time profiles to extract accurate kinetic parameters.[8][9] This approach correctly handles the multi-exponential behavior inherent in the system.[8][9]

Problem: I am observing unexpected isomers in the phenyl radical (C₆H₅) + this compound (C₃H₃) reaction.

  • Possible Cause: H-Atom Assisted Isomerization.

    • Explanation: While the reaction initially forms direct adducts, subsequent isomerization can lead to more stable products like indene (B144670), a two-ring aromatic hydrocarbon. Theoretical predictions for indene formation are sometimes significantly lower than experimental observations. This discrepancy can be caused by H-atom assisted isomerization, where hydrogen atoms present in the system catalyze the conversion of less stable C₉H₈ isomers into indene.[7]

    • Suggested Solution: Carefully characterize the radical pool in your experiment. The presence of H atoms can significantly alter the final product distribution. Consider adding an H-atom scavenger if you need to suppress these secondary isomerization pathways, or explicitly include H-atom reactions in your kinetic model to accurately simulate the experimental results.

Quantitative Data Summary

The following tables summarize key quantitative data for controlling product branching ratios in this compound reactions.

Table 1: Product Branching Ratios for this compound Self-Reaction (C₃H₃ + C₃H₃)

Temperature (K) Pressure (torr) Benzene (%) Fulvene (%) 1,5-Hexadiyne (%) Other C₆H₆ Isomers (%) Phenyl + H (%) Reference
1000 30 10 18 Increases with P - 5 [1]
1273 300 11.2 ± 1.1 4.8 ± 0.5 6.0 ± 0.6 78.0 ± 7.8 - [1]
1343 200 18.0 ± 1.8 12.0 ± 1.2 4.0 ± 0.4 66.0 ± 6.6 - [1]

| 720-1350 | ~19000-38000 | Temp. Dependent | Temp. Dependent | 44 (entry) | Temp. Dependent | - |[2] |

Note: "Other C₆H₆ Isomers" in reference[1] includes 1,5-hexadiyne, fulvene, and 2-ethynyl-1,3-butadiene. "Entry" in reference[2] refers to the initial branching ratio upon recombination.

Table 2: Major Product Channels and Branching Ratios for the this compound + O₂ Reaction

Product Channel Branching Ratio (%) at 300 K Branching Ratio (%) at 2000 K Key Characteristics Reference
CH₃CO + CO ~29 ~18 Prevailing channel [4]
H₂CCO + HCO ~29 ~18 Prevailing channel, pressure-independent rate [4]
CCCHO + H₂O ~0 ~10 Minor product [4]
CHCCO + H₂O ~0 ~17 Significant minor product [4]
HCCCHO + OH - - Direct evidence observed [3]

| H₂CO + CHCO | - | - | Direct evidence observed |[3] |

Experimental Protocols

Protocol: Isomer-Selective Investigation of this compound Self-Reaction in a High-Temperature Flow Reactor

This protocol is based on the methodology used for synchrotron-based photoionization mass spectrometry experiments.[1]

  • Radical Precursor Preparation:

    • Prepare a dilute mixture of an appropriate precursor, such as propargyl bromide (C₃H₃Br), in a carrier gas (e.g., Helium or Argon).

    • Typical mole fractions should be low (0.7% - 1.0%) to minimize secondary reactions.[1]

    • Maintain the precursor reservoir at a controlled temperature (e.g., 233 K) to regulate its vapor pressure and concentration.[1]

  • Radical Generation:

    • Introduce the gas mixture into a high-temperature chemical reactor, typically a silicon carbide (SiC) tube.

    • Heat the reactor to a temperature sufficient for quantitative pyrolysis of the precursor (e.g., 1200-1400 K). This cleaves the C-Br bond, generating propargyl radicals.[1]

  • Reaction Execution:

    • Maintain a constant, controlled pressure within the reactor (e.g., 200-300 torr).[1]

    • The residence time in the heated zone will determine the extent of the reaction.

  • Product Sampling and Detection:

    • Extract the gas mixture from the reactor through a small orifice (e.g., a ~70 µm pinhole) into a differentially pumped vacuum chamber to form a molecular beam. This "freezes" the chemical composition.

    • Direct the molecular beam into the ionization region of a mass spectrometer.

    • Use a tunable vacuum ultraviolet (VUV) light source from a synchrotron to photoionize the molecules.

    • Record mass spectra at different photoionization energies. By scanning the energy and observing the ion signal thresholds, one can distinguish between different structural isomers, which have distinct ionization energies.

  • Data Analysis:

    • Identify reaction products by their mass-to-charge ratio (m/z).

    • Measure the photoionization efficiency (PIE) curves for each m/z by plotting the ion signal as a function of photon energy.

    • Deconvolute the PIE curves using known reference spectra for the expected isomers to determine their relative concentrations and calculate the product branching ratios.

Visualizations

Propargyl_Self_Reaction cluster_reactants Reactants cluster_intermediates Initial Adducts (C6H6) cluster_products Final Products 2_C3H3 2 x this compound 15HD 1,5-Hexadiyne 2_C3H3->15HD Recombination 12HD5Y 1,2-Hexadiene-5-yne 2_C3H3->12HD5Y Recombination 1245HT 1,2,4,5-Hexatetraene 2_C3H3->1245HT Recombination Benzene Benzene 15HD->Benzene Isomerization (High T) Fulvene Fulvene 12HD5Y->Fulvene Isomerization 1245HT->Fulvene Isomerization Phenyl Phenyl + H Benzene->Phenyl Decomposition (High T) Propargyl_O2_Reaction cluster_prods Major Products C3H3_O2 C3H3 + O2 Adduct C3H3O2 Adduct C3H3_O2->Adduct Addition (< 500 K Equilibrium) Products Adduct->Products Isomerization & Decomposition P1 H2CCO + HCO Products->P1 P2 CH3CO + CO Products->P2 P3 HCCCHO + OH Products->P3 P4 CHCCO + H2O Products->P4 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Gas 1. Prepare Dilute Precursor Gas Mixture Reactor 2. Introduce Gas into High-Temp Reactor Gas->Reactor Pyrolysis 3. Generate Radicals via Pyrolysis Reactor->Pyrolysis Sample 4. Sample Products via Molecular Beam Pyrolysis->Sample Ionize 5. Photoionize with Synchrotron VUV Sample->Ionize Detect 6. Detect Ions with Mass Spectrometer Ionize->Detect Analyze 7. Analyze PIE Curves to Quantify Isomers Detect->Analyze Troubleshooting_Logic Start Problem: Low Benzene Yield Q_Pressure Is reactor pressure high? Start->Q_Pressure A_Pressure High pressure favors adduct stabilization over isomerization. -> Reduce Pressure Q_Pressure->A_Pressure Yes Q_Conc Is precursor concentration high? Q_Pressure->Q_Conc No A_Pressure->Q_Conc A_Conc High concentration leads to secondary reactions. -> Dilute Mixture Q_Conc->A_Conc Yes Q_Temp Is temperature optimized? Q_Conc->Q_Temp No A_Conc->Q_Temp A_Temp Benzene formation is temperature-dependent. -> Vary Temperature Q_Temp->A_Temp No End Re-evaluate Yield Q_Temp->End Yes A_Temp->End

References

Technical Support Center: Pressure Dependence of Propargyl Radical Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the pressure-dependent reaction outcomes of the propargyl radical (C₃H₃).

Frequently Asked Questions (FAQs)

Q1: Why are the product branching ratios of my this compound experiment changing with pressure?

A1: The product distribution of this compound reactions is highly dependent on pressure. This is because the initial reaction often forms a chemically activated intermediate. This intermediate can either be stabilized by collisions with a third body (a non-reacting molecule) or undergo further unimolecular reactions (isomerization or dissociation) to form different products.

  • At low pressures: Collisional stabilization is infrequent. The activated intermediate has enough time to rearrange or decompose, leading to specific sets of products. For instance, in the propargyl self-recombination, bimolecular products like phenyl + H are favored at low pressures and high temperatures.

  • At high pressures: Collisional stabilization becomes significant. The activated intermediate is de-energized, trapping it in a potential energy well. This stabilized intermediate can then react further to form different products than those observed at low pressures. For example, in the reaction of propargyl with molecular oxygen, the formation of stabilized C₃H₃O₂ adducts is more prominent at higher pressures.

Q2: My experimental rate constants for the propargyl + O₂ reaction don't match the high-pressure limit predicted by theory. What could be the issue?

A2: Discrepancies between experimental results and theoretical high-pressure limits can arise from several factors:

  • Experimental conditions not reaching the high-pressure limit: The "high-pressure limit" is a theoretical concept where the reaction rate becomes independent of pressure. In practice, achieving this limit may require extremely high pressures that are not accessible in all experimental setups.

  • Third-body collision efficiency: Theoretical models often assume an average energy transfer per collision (<ΔE_down>). The actual collision efficiency depends on the bath gas used (e.g., N₂, Ar, He). If your experimental bath gas has a different collision efficiency than the one used in the theoretical model, it will affect the pressure at which the high-pressure limit is approached.

  • Uncertainties in the potential energy surface (PES): The accuracy of theoretical predictions relies heavily on the quality of the calculated PES. Even small errors in the barrier heights or well depths of the PES can lead to significant differences in the calculated rate constants.[1]

  • Contribution of other reactions: At the temperatures and pressures of your experiment, other reactions involving the this compound or its products might be occurring, leading to a deviation from the expected kinetics of the primary reaction.

Q3: How do I choose the appropriate theoretical method to model the pressure dependence of my this compound reaction?

A3: The standard and most reliable method for modeling pressure-dependent reaction kinetics is the Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with a master equation (ME) analysis .

  • RRKM Theory: This theory is used to calculate the microcanonical rate constants (k(E)) for the individual reaction steps (isomerization, dissociation) of the energized intermediate.

  • Master Equation: The master equation is a set of coupled differential equations that describes the time evolution of the population of the energized intermediate at different energy levels, considering collisional energy transfer. Solving the master equation provides the pressure- and temperature-dependent rate constants and product branching fractions.[2][3]

High-level quantum chemistry methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) , are recommended for calculating the potential energy surface (PES) which is a critical input for the RRKM-ME calculations.[1][4]

Troubleshooting Guides

Problem 1: Inconsistent product yields in propargyl self-recombination experiments.

Possible Cause Troubleshooting Steps
Pressure Fluctuations Ensure a stable pressure is maintained throughout the experiment. Use a high-precision pressure gauge and a reliable pressure controller.
Temperature Gradients Verify that the temperature within the reaction zone is uniform. Temperature gradients can lead to different reaction pathways being favored in different parts of the reactor.
Radical Precursor Purity Impurities in the this compound precursor can lead to side reactions. Use a high-purity precursor and verify its purity before use.
Secondary Reactions At higher concentrations of propargyl radicals, secondary reactions between the initial products and propargyl radicals can occur. Consider diluting the reactants with an inert gas to minimize these reactions.

Problem 2: Difficulty in identifying and quantifying reaction products.

Possible Cause Troubleshooting Steps
Low Product Concentration Optimize the reaction conditions (temperature, pressure, reaction time) to maximize the yield of the desired products.
Isomeric Products Many this compound reactions produce multiple isomers with the same mass-to-charge ratio.[2] Use analytical techniques with high isomer specificity, such as synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS)[5] or gas chromatography-mass spectrometry (GC-MS).
Unstable Products Some products may be unstable and decompose before detection. Ensure that the detection method is fast enough to capture these transient species. Time-resolved techniques are often necessary.

Data Presentation

Table 1: Pressure Dependence of Product Branching Ratios for the Propargyl Self-Recombination Reaction (C₃H₃ + C₃H₃) at 1000 K.

PressureBenzene (%)Fulvene (%)Phenyl + H (%)
30 Torr10185
Theoretical predictions based on RRKM-ME calculations.

Table 2: Calculated Rate Constants (k) for the C₃H₃ + O₂ Reaction at Different Pressures and Temperatures.

Temperature (K)Pressure (Torr)k (cm³ molecule⁻¹ s⁻¹) for CH₃CO + COk (cm³ molecule⁻¹ s⁻¹) for CH₂CO + HCO
30076007.14 x 10⁻²²4.64 x 10⁻²²
3007603.59 x 10⁻¹⁴3.61 x 10⁻¹⁶
Data from theoretical calculations.[1]

Experimental Protocols

Key Experiment: Time-Resolved Multiplexed Photoionization Mass Spectrometry for Studying Radical-Radical Reactions

This method is used to identify and quantify the products of fast radical-radical reactions as a function of temperature and pressure.[6][7]

Methodology:

  • Radical Generation: Propargyl radicals are typically generated by photolysis of a suitable precursor (e.g., propargyl bromide) using a pulsed laser (e.g., an excimer laser).

  • Reaction: The radicals react in a temperature- and pressure-controlled flow reactor.

  • Photoionization: A second pulsed laser, typically a tunable vacuum ultraviolet (VUV) laser from a synchrotron source, is used to ionize the reaction products. The energy of the VUV laser can be tuned to selectively ionize different isomers.

  • Detection: The resulting ions are detected by a time-of-flight mass spectrometer, which provides a mass spectrum of the products.

  • Kinetic Measurements: By varying the time delay between the photolysis laser and the ionization laser, the time evolution of the products can be monitored, allowing for the determination of reaction rate constants.

Mandatory Visualizations

ReactionPathway Pressure-Dependent Pathways of this compound Reactions cluster_low_p Low Pressure cluster_high_p High Pressure LowP_Products Unimolecular Products (e.g., Phenyl + H) HighP_Products Stabilized Adducts & Products (e.g., C6H6 isomers) Reactants Propargyl + Propargyl Intermediate [C6H6]* (Chemically Activated Intermediate) Reactants->Intermediate Recombination Intermediate->LowP_Products Isomerization/ Dissociation Intermediate->HighP_Products Collisional Stabilization (+M)

Caption: Logical flow of pressure-dependent reaction outcomes.

ExperimentalWorkflow Experimental Workflow for Kinetic Studies Precursor Radical Precursor (e.g., C3H3Br) FlowReactor Flow Reactor (Controlled T & P) Precursor->FlowReactor IonizationLaser Tunable VUV Laser FlowReactor->IonizationLaser PhotolysisLaser Pulsed Photolysis Laser PhotolysisLaser->FlowReactor TOF_MS Time-of-Flight Mass Spectrometer IonizationLaser->TOF_MS Detection Mass Analysis TOF_MS->Detection RadicalGeneration Radical Generation Reaction Reaction Ionization Product Ionization

Caption: Typical experimental workflow for kinetic studies.

References

Technical Support Center: Propargyl Radical Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the temperature effects on propargyl radical (C₃H₃) reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of the this compound?

The effect of temperature on this compound reactions is complex and highly dependent on the specific reaction. For instance, in the self-reaction of propargyl radicals, the rate constant decreases as temperature increases.[1] Conversely, for the reaction with molecular oxygen, the overall rate constant shows a positive temperature dependence, though the behavior of individual product channels can vary.[2][3][4][5]

Q2: What are the major products of the this compound self-reaction at different temperatures?

At room temperature, the major products of this compound self-reaction are C₆H₆ isomers, including 1,5-hexadiyne, 1,2-hexadien-5-yne, and benzene (B151609).[6][7] As the temperature increases to around 1300 K, benzene becomes a significant product, along with fulvene (B1219640) and 2-ethynyl-1,3-butadiene.[7][8]

Q3: How does the reaction of this compound with molecular oxygen (O₂) change with temperature?

The reaction between the this compound and molecular oxygen is highly temperature and pressure-dependent.

  • Low Temperatures (T < 500 K): The reaction primarily proceeds via a simple addition to form a propargylperoxy radical (C₃H₃O₂), establishing an equilibrium.[2][4][9]

  • Intermediate Temperatures (380–430 K): An equilibrium between the reactants (C₃H₃ + O₂) and the propargylperoxy radical adduct is observed.[2][9]

  • High Temperatures (500 < T < 2000 K): The reaction shifts from addition to favoring the formation of various products. The main products are CH₃CO + CO and CH₂CO + HCO.[2][3][4] The branching ratios of these products increase with decreasing temperature in the 300–2000 K range.[2][3][4]

Q4: My experimental rate constants for the C₃H₃ + O₂ reaction at high temperatures deviate from theoretical predictions. What could be the cause?

Discrepancies between experimental and theoretical rate constants at high temperatures for the C₃H₃ + O₂ reaction can arise from deviations in the activation barriers of key transition states in the potential energy surface used for calculations.[2] It is also crucial to ensure accurate temperature and pressure measurements in the experimental setup, as these parameters significantly influence the reaction kinetics.[2][3][4][5]

Troubleshooting Guides

Problem 1: Difficulty in isolating the this compound self-reaction from secondary reactions.

  • Possible Cause: At higher temperatures, secondary reactions initiated by products, such as the reaction of H atoms with other species, can influence the observed kinetics.[1]

  • Solution: Employ time-resolved detection techniques with short reaction times to minimize the impact of secondary reactions. Careful selection of precursor concentration and photolysis energy can also help in reducing the initial concentration of radicals, thereby favoring the primary reaction.

Problem 2: Inconsistent product branching ratios in the C₃H₃ + O₂ reaction.

  • Possible Cause: The product branching ratios for the C₃H₃ + O₂ reaction are sensitive to both temperature and pressure.[2][3][4][5] Inaccurate control or measurement of these parameters can lead to variability in the results.

  • Solution: Ensure precise control and measurement of temperature and pressure within the reaction cell. Calibrate all measurement devices regularly. Theoretical calculations using the Rice–Ramsperger–Kassel–Marcus (RRKM) Master Equation model can help in understanding the expected pressure and temperature dependence of the branching ratios.[2][3][4]

Data Presentation

Table 1: Temperature-Dependent Rate Constants for the this compound Self-Reaction.

Temperature (K)Rate Constant (k) in cm³ molecule⁻¹ s⁻¹Reference
295(4.3 ± 0.6) x 10⁻¹¹[9]
295(4.0 ± 0.4) x 10⁻¹¹[6]
500(3.30 ± 0.35) x 10⁻¹¹[1]
700(2.74 ± 0.43) x 10⁻¹¹[1]
1000(1.20 ± 0.14) x 10⁻¹¹[1]

Table 2: Temperature and Pressure-Dependent Rate Constants for the C₃H₃ + O₂ Reaction.

Temperature (K)Pressure (Torr)Rate Constant (k) in cm³ molecule⁻¹ s⁻¹Reference
380-430Not specifiedEquilibrium observed[2][9]
500-2000Pressure-dependentTotal rate constant: 2.05 x 10⁻¹⁴ T⁰.³³ exp[(-2.8 ± 0.03 kcal·mol⁻¹)/(RT)][3][5]
500-2000Pressure-independent channelC₃H₃ + O₂ → CH₂CO + HCO: 4.8 x 10⁻¹⁴ exp[(-2.92 kcal·mol⁻¹)/(RT)][3][5]

Experimental Protocols

1. Laser Photolysis/Photoionization Mass Spectrometry (LP-PIMS)

This technique is widely used for studying the kinetics of radical reactions in real-time.[10]

  • Radical Generation: Propargyl radicals are typically generated by laser photolysis of a suitable precursor molecule, such as propargyl bromide (C₃H₃Br) or oxalyl chloride ((CClO)₂) in the presence of propyne.[1][8] A pulsed excimer laser (e.g., at 193 nm or 248 nm) is used for photolysis.[1][6]

  • Reaction Initiation: The photolysis laser pulse initiates the reaction.

  • Detection: A second, time-delayed laser pulse is used to ionize the species in the reaction mixture. The resulting ions are then detected by a mass spectrometer (e.g., a time-of-flight or quadrupole mass spectrometer).

  • Kinetic Measurement: By varying the time delay between the photolysis and ionization laser pulses, the concentration of the this compound and reaction products can be monitored over time, allowing for the determination of rate constants.[10]

2. Single Pulse Shock Tube

This method is suitable for studying reaction kinetics at high temperatures (typically > 900 K).[11]

  • Mixture Preparation: A dilute mixture of the reactant (e.g., propargyl alcohol) in an inert gas (e.g., Argon) is prepared.

  • Heating: A shock wave is generated, which rapidly heats the gas mixture to a high temperature and pressure, initiating the reaction.

  • Quenching: The reaction is rapidly quenched by an expansion wave.

  • Product Analysis: The composition of the post-shock mixture is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products.

  • Rate Constant Determination: By varying the reaction time (determined by the shock tube geometry and conditions) and analyzing the product yields, the overall rate constant for the thermal decomposition can be determined.[11]

Mandatory Visualization

Reaction_Pathway_C3H3_O2 cluster_reactants Reactants cluster_intermediates Intermediates cluster_products_highT High Temperature Products (T > 500K) C3H3 + O2 C3H3 + O2 C3H3O2 (adduct) C3H3O2 (adduct) C3H3 + O2->C3H3O2 (adduct) Addition (T < 500K) C3H3O2 (adduct)->C3H3 + O2 Equilibrium CH3CO + CO CH3CO + CO C3H3O2 (adduct)->CH3CO + CO CH2CO + HCO CH2CO + HCO C3H3O2 (adduct)->CH2CO + HCO Other Products Other Products C3H3O2 (adduct)->Other Products

Caption: Reaction pathway for C₃H₃ + O₂ at different temperatures.

Experimental_Workflow_LPPIMS cluster_setup Experimental Setup cluster_process Process Precursor_Gas Precursor Gas Mixture Reaction_Chamber Reaction Chamber Precursor_Gas->Reaction_Chamber Mass_Spec Mass Spectrometer Reaction_Chamber->Mass_Spec Ion Detection Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Photolysis_Laser Pulsed Photolysis Laser Photolysis_Laser->Reaction_Chamber Initiates Reaction Ionization_Laser Pulsed Ionization Laser (Time-delayed) Ionization_Laser->Reaction_Chamber Probes Species

Caption: Workflow for Laser Photolysis/Photoionization Mass Spectrometry.

References

Technical Support Center: H-Atom-Assisted Isomerization in Propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the role of H-atom-assisted isomerization in propargyl radical reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is H-atom-assisted isomerization in the context of this compound reactions?

A: H-atom-assisted isomerization is a catalytic process where a hydrogen atom facilitates the conversion of a less stable molecular isomer into a more thermodynamically stable one. In propargyl systems, this typically involves the addition of an H-atom to a C₃H₃ (propargyl) or C₃H₂ isomer, forming a short-lived, energized adduct (e.g., C₃H₄* or C₃H₃*).[1] This excited intermediate then rapidly eliminates an H-atom to yield a different, often more stable, isomer of the original molecule.[1] This pathway can be significantly faster than unimolecular isomerization, especially at lower pressures.[2][3]

Q2: Under what experimental conditions is H-atom-assisted isomerization most significant?

A: This phenomenon is particularly important and must be considered in experiments conducted at high temperatures (e.g., 300–1000 K) and low pressures (e.g., 4–10 Torr).[2][3] Such conditions are common in laboratory investigations using techniques like time-resolved mass spectrometry or in environments like combustion systems and interstellar chemistry.[2][4] The lower pressure reduces collisional stabilization of intermediates, favoring redissociation and isomerization pathways.

Q3: How does H-atom assistance affect the final product distribution in propargyl reactions?

A: H-atom assistance can significantly alter the observed product branching ratios compared to what is predicted by direct reaction pathways alone. It provides a low-energy channel to convert kinetically favored but less stable isomers into the most thermodynamically stable products.[2][3] For example, in the phenyl + propargyl reaction, the yield of indene (B144670) (a stable two-ring aromatic) is much higher than predicted without considering H-atom-assisted isomerization of other C₉H₈ isomers.[2][3]

Q4: What are the primary competing reactions that can interfere with the study of propargyl radicals?

A: The primary competing reactions include the self-reaction of propargyl radicals to form benzene (B151609) and other C₆H₆ isomers, which is a critical step in soot formation.[5][6][7] Other significant pathways are reactions with small species like molecular oxygen, which can inhibit the formation of polycyclic aromatic hydrocarbons (PAHs).[6] Additionally, H-atom abstraction from precursor molecules can be a competing channel, influencing the overall radical pool.[8][9][10]

Section 2: Troubleshooting Guides

Mass Spectrometry Issues

Q1: My mass spectrum shows a weak or undetectable signal for the this compound (C₃H₃). What are the common causes?

A: Poor signal intensity for radical species is a frequent challenge.[11] Consider the following potential causes:

  • Sample Concentration: The concentration of your radical precursor may be too low, or the conversion to radicals is inefficient.

  • Ionization Efficiency: The chosen ionization method (e.g., electron impact, photoionization) may not be optimal for the this compound. Ensure your ionization energy is sufficient to ionize the radical but minimized to prevent excessive fragmentation of stable molecules.[11]

  • Radical Lifetime and Reactivity: Propargyl radicals are highly reactive and can be lost to self-reaction or reactions with other species before detection.[12] This requires a well-designed sampling system, often involving molecular beams, to minimize transit time and collisions.[13]

  • Instrument Tuning: Your mass spectrometer may require tuning and calibration. Regularly check the ion source, mass analyzer, and detector settings for optimal performance.[11]

Q2: How can I confidently distinguish the this compound (m/z = 39) from fragment ions of larger stable molecules in my system?

A: Mass spectrometry does not inherently distinguish between a radical parent ion and a fragment ion of the same mass-to-charge ratio.[13] To resolve this ambiguity:

  • Measure Appearance Potentials: This is a crucial step. The appearance potential is the minimum energy required to form a specific ion.[13] The energy needed to ionize a pre-existing this compound will be lower than the energy required to form a C₃H₃⁺ fragment via dissociative ionization of a larger molecule.

  • Use "Soft" Ionization: Techniques like vacuum ultraviolet (VUV) photoionization using synchrotron radiation allow for precise energy tuning. By setting the photon energy below the fragmentation threshold of parent molecules but above the ionization potential of the this compound, you can selectively detect the radical.[6]

Q3: My experimental product distribution shows a higher-than-expected yield of a thermodynamically stable isomer. Could H-atom-assisted isomerization be the cause?

A: Yes, this is a classic indicator of H-atom-assisted isomerization.[2][3] If your experiment generates a significant concentration of H-atoms (e.g., from precursor photolysis or pyrolysis) and operates under low-pressure conditions, this pathway is likely active.[2] The H-atoms catalyze the conversion of less stable, kinetically formed products into the more stable isomer, skewing the final branching ratios toward thermodynamic equilibrium.[3]

Shock Tube & Flow Reactor Issues

Q1: The measured radical concentration in my shock tube experiment is significantly lower than my kinetic model predicts. What should I check?

A: Discrepancies between experimental and modeled concentrations in shock tubes can arise from several factors:

  • Non-Ideal Shock Behavior: Ensure you are accounting for any non-ideal phenomena like boundary layer effects or shock attenuation, which can affect the temperature and pressure behind the reflected shock.[14]

  • Precursor Purity: Impurities in your precursor gas can introduce alternative reaction pathways or act as radical scavengers.

  • Incomplete Precursor Dissociation: Verify that the temperature and residence time are sufficient for the complete and rapid dissociation of your precursor to generate the desired initial radical concentration.

  • Sampling Issues: If using time-of-flight mass spectrometry (TOF-MS), ensure that the gas is rapidly and representatively sampled from the reaction zone with minimal radical loss in the sampling orifice or transit to the ion source.

Q2: How can I control for or quantify the influence of H-atoms from precursor pyrolysis in my reactor?

A: Controlling the H-atom concentration is key to studying its specific effects.

  • Choice of Precursor: Select a precursor that produces minimal "unwanted" H-atoms upon dissociation or one where the H-atom yield is well-characterized. For example, propargyl chloride (C₃H₃Cl) is often used.[15]

  • H-Atom Scavengers: In some experiments, a known concentration of an H-atom scavenger can be added to the initial mixture to reduce the background H-atom concentration, although this adds complexity to the chemical system.

  • Direct H-Atom Monitoring: If possible, use techniques like Atomic Resonance Absorption Spectrometry (ARAS) to directly monitor the H-atom concentration profile over time.

  • Kinetic Modeling: Use a detailed kinetic model to simulate the contribution of H-atoms from various sources. By comparing simulations with and without the H-atom-assisted isomerization pathways, you can quantify their impact on the observed results.[2]

Section 3: Experimental Protocols

Protocol 1: High-Temperature Shock Tube Coupled with TOF-MS

This protocol outlines the general methodology for studying high-temperature gas-phase reactions.

  • Gas Mixture Preparation: Prepare a dilute mixture of the radical precursor (e.g., propargyl bromide) in an inert bath gas (e.g., Argon or Helium) in a stainless steel mixing tank. The low concentration minimizes radical self-reactions.

  • Shock Tube Setup:

    • Evacuate both the driver and driven sections of the shock tube to a high vacuum (<10⁻⁵ Torr).[16]

    • Fill the driven (low-pressure) section with the prepared gas mixture to a precisely measured initial pressure.[16]

    • Fill the driver (high-pressure) section with a low molecular weight gas (typically Helium) until the pressure is sufficient to rupture the diaphragm separating the two sections.[17]

  • Reaction Initiation:

    • The rupture of the diaphragm generates a primary shock wave that travels through the driven section, heating and compressing the gas mixture.[14]

    • This incident shock reflects from the endwall, creating a region of further heated, compressed, and stationary gas where the reaction occurs.[16] Temperatures of 800-3000 K can be achieved nearly instantaneously.[18]

  • Detection and Analysis:

    • A time-of-flight mass spectrometer (TOF-MS) samples the reacting gas mixture through a small orifice in the shock tube endwall.

    • The composition of the mixture is monitored as a function of time after the reflected shock passes.

    • Simultaneously, pressure transducers along the tube measure the shock velocity, which is used to calculate the post-shock temperature and pressure conditions.

  • Data Interpretation: The time-resolved species profiles are compared with kinetic simulations to validate reaction mechanisms and determine rate constants.

Protocol 2: Time-Resolved Photoionization Mass Spectrometry (TR-PIMS)

This protocol is used for isomer-resolved detection of reaction products.

  • Radical Generation: Propargyl radicals are generated in a heated flow tube reactor, often by pyrolysis of a suitable precursor like propargyl bromide.[7]

  • Gas Sampling: The gas mixture from the reactor is sampled and formed into a molecular beam by supersonic expansion. This cools the species translationally and rotationally and "freezes" the chemical composition.

  • Photoionization: The molecular beam is intersected by a tunable monochromatic VUV photon beam from a synchrotron source.

  • Mass Analysis: The resulting ions are analyzed by a mass spectrometer (often a reflectron TOF-MS for high resolution).

  • Isomer Identification: A photoionization efficiency (PIE) spectrum is recorded for each mass of interest by scanning the photon energy. The PIE curve shows the ion signal as a function of photon energy, and its onset corresponds to the ionization energy of the species. Since different isomers have distinct ionization energies, this allows for their unambiguous identification and quantification.[7]

Section 4: Data and Visualization

Data Presentation

Table 1: Product Branching Ratios for the H + H₂CCCH Reaction System

This table summarizes theoretical data on the dominant products at different temperatures, illustrating how temperature influences reaction pathways. Data sourced from computational studies.[19]

Temperature (K)Dominant Product ChannelProduct SpeciesBranching Ratio (%)
400PR4H₂CCC (Allene) + H₂70.0
2000PR11³HCCCH (Triplet Propyne) + H₂65.7

Visualizations

G cluster_start Kinetically Favored cluster_end Thermodynamically Favored Isomer_A Less Stable Isomer (e.g., Propargyl Isomer A) Adduct Energized Adduct [Isomer-H]* Isomer_A->Adduct + H Atom (Addition) Isomer_B More Stable Isomer (e.g., Propargyl Isomer B) Adduct->Isomer_B - H Atom (Elimination)

Caption: Conceptual mechanism of H-Atom-Assisted Isomerization.

G P0 1. Prepare Gas Mixture (Precursor in Bath Gas) P1 2. Fill Driven Section P0->P1 P2 3. Pressurize Driver Section (e.g., He) P1->P2 P3 4. Diaphragm Rupture P2->P3 P4 5. Incident Shock Wave Propagates P3->P4 P5 6. Shock Reflects off Endwall P4->P5 P6 7. Reaction Initiated (High T & P) P5->P6 P7 8. Time-Resolved Detection (e.g., TOF-MS) P6->P7 P8 9. Data Analysis & Kinetic Modeling P7->P8

Caption: General experimental workflow for shock-tube/TOF-MS studies.

G Start Problem: Poor Radical Signal in MS Cause1 Cause: Low Precursor Concentration? Start->Cause1 Cause2 Cause: Inefficient Ionization? Cause1->Cause2 No Sol1 Solution: Increase precursor mole fraction or reactor temperature. Cause1->Sol1 Yes Cause3 Cause: Radical Loss During Sampling? Cause2->Cause3 No Sol2 Solution: Adjust ionization energy. Tune ion source optics. Cause2->Sol2 Yes Sol3 Solution: Optimize sampling orifice/skimmer. Minimize transit time to detector. Cause3->Sol3 Yes End Signal Improved Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for poor radical signal in mass spectrometry.

References

reaction optimization strategies for radical carbonyl propargylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for radical carbonyl propargylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments and achieve reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My radical carbonyl propargylation reaction is resulting in a low yield or is failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield in a radical carbonyl propargylation reaction can stem from several factors related to reagent quality, reaction setup, and reaction conditions. A systematic evaluation of these aspects can help identify and resolve the issue.

Troubleshooting Steps:

  • Reagent Quality and Preparation:

    • Aldehyde Purity: Ensure the aldehyde is free of acidic impurities and has been recently purified if it is prone to oxidation or polymerization.

    • Propargylating Agent: If using a propargyl halide, ensure its purity, as these reagents can degrade over time.

    • Catalyst Integrity: Both the photoredox catalyst and the transition metal co-catalyst (e.g., chromium or titanium salts) should be of high purity and handled under appropriate conditions (e.g., inert atmosphere if sensitive to air or moisture). Inexpensive and bench-stable CrCl₃ can be a reliable choice.[1]

    • Solvent and Additives: Use anhydrous solvents, as water can quench intermediates. Ensure any additives, like Hantzsch's ester, are fresh and pure.

  • Reaction Setup and Conditions:

    • Inert Atmosphere: Many radical reactions are sensitive to oxygen, which can act as a radical scavenger. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

    • Light Source: The reaction is initiated by a photoredox catalyst, so the light source is critical. Ensure the correct wavelength and intensity of light are used, as specified in the protocol. For instance, many reactions utilize blue LEDs.

    • Temperature Control: While many reactions proceed at room temperature, some may require cooling to manage exothermicity or improve selectivity. Ensure consistent temperature control.

    • Stirring: In heterogeneous mixtures, efficient stirring is crucial for good mass transfer and consistent reaction rates.

  • Reaction Monitoring:

    • TLC/LC-MS Analysis: Monitor the reaction progress to determine if the starting materials are being consumed. If the reaction stalls, it may indicate catalyst deactivation or reagent depletion.

Question 2: I am observing a significant amount of the allenyl alcohol byproduct instead of the desired homopropargylic alcohol. How can I improve the regioselectivity?

Answer:

The formation of the allenyl alcohol is a common side reaction in propargylation chemistry. The regioselectivity between the propargyl and allenyl products is influenced by several factors, including the structure of the propargylating agent, the metal catalyst, and the solvent.

Strategies to Enhance Propargyl Selectivity:

  • Choice of Propargylating Agent:

    • Simple, unsubstituted propargyl halides, like propargyl bromide, tend to favor the formation of the homopropargylic alcohol with no traces of the allenyl isomer detected in some systems.[2]

    • Substituted propargyl bromides are more prone to forming mixtures of propargyl and allenyl isomers.[2]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the equilibrium between the propargyl-metal and allenyl-metal intermediates. Experiment with different solvents to find the optimal conditions for your specific substrate.

    • Catalyst System: The nature of the metal catalyst plays a crucial role. For instance, in some systems, the choice of ligand on a copper catalyst can completely switch the selectivity between the propargyl and allenyl products.

Question 3: The diastereoselectivity of my reaction is poor. How can I improve it?

Answer:

Achieving high diastereoselectivity in radical carbonyl propargylation can be challenging. The stereochemical outcome is often determined in the transition state of the C-C bond formation.

Strategies to Improve Diastereoselectivity:

  • Catalyst and Ligand Choice:

    • In dual catalytic systems, the choice of both the photoredox catalyst and the transition metal co-catalyst is important.

    • For asymmetric reactions, the use of chiral ligands on the transition metal is essential. The structure of the ligand can create a chiral environment that favors the formation of one diastereomer over the other.

  • Reaction Temperature:

    • Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Substrate Control:

    • The steric and electronic properties of the aldehyde and the propargylating agent can influence the facial selectivity of the addition.

Data Presentation

Table 1: Optimization of Reaction Conditions for Radical Carbonyl Propargylation via Dual Catalysis

EntryPhotocatalystCr SaltSolventAdditiveYield (%)
1PC-1 (1 mol%)CrCl₃ (10 mol%)MeCNHantzsch Ester (2 equiv)74
2PC-2 (1 mol%)CrCl₃ (10 mol%)MeCNHantzsch Ester (2 equiv)65
3PC-1 (1 mol%)CrCl₂ (10 mol%)MeCNHantzsch Ester (2 equiv)58
4PC-1 (1 mol%)CrCl₃ (10 mol%)DMFHantzsch Ester (2 equiv)45
5PC-1 (1 mol%)CrCl₃ (10 mol%)MeCNNo Additive<10

Data adapted from a representative study on dual photoredox/chromium catalysis. Conditions: Aldehyde (1.0 equiv), 1,3-enyne (1.2 equiv), radical precursor (2.0 equiv), in solvent (0.2 M) at room temperature under blue LED irradiation for 24 hours.

Experimental Protocols

General Procedure for Photoredox Titanium-Catalyzed Propargylation of Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the organic photocatalyst (e.g., 3DPAFIPN, 5 mol%), [Cp₂TiCl₂] (10 mol%), and Hantzsch's ester (2 equivalents) under an argon atmosphere.

    • Add the anhydrous solvent (e.g., acetonitrile, to achieve a 0.2 M concentration of the aldehyde).

    • Add the aldehyde (1.0 equivalent, 0.2 mmol scale).

    • Finally, add the propargyl bromide (1.5 equivalents).

  • Reaction Execution:

    • Seal the Schlenk tube and place it in front of a blue LED lamp (e.g., 40W Kessil lamp, 456 nm) with a cooling fan to maintain room temperature.

    • Stir the reaction mixture vigorously for the specified time (typically 24-48 hours), monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homopropargylic alcohol.

Mandatory Visualization

Reaction_Mechanism cluster_photo Photoredox Cycle cluster_Cr Chromium Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Blue LED) PC_star->PC SET Cr_III Cr(III) Cr_II Cr(II) Cr_III->Cr_II Reduction Radical_Precursor Radical Precursor Alkyl_Radical Alkyl Radical (R•) Radical_Precursor->Alkyl_Radical SET from PC* Enyne 1,3-Enyne Allenyl_Radical Allenyl Radical Alkyl_Radical->Allenyl_Radical + 1,3-Enyne Allenyl_Cr_III Allenyl-Cr(III) Intermediate Allenyl_Radical->Allenyl_Cr_III + Cr(II) Aldehyde Aldehyde (R'CHO) Product_Complex Product-Cr(III) Complex Allenyl_Cr_III->Product_Complex + Aldehyde Product_Complex->Cr_III Catalyst Turnover Product Homopropargylic Alcohol Product_Complex->Product Workup Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Purity (Aldehyde, Propargyl Source, Catalysts) Start->Check_Reagents Check_Setup Verify Reaction Setup (Inert Atmosphere, Light Source) Check_Reagents->Check_Setup Check_Conditions Optimize Reaction Conditions (Solvent, Temperature, Concentration) Check_Setup->Check_Conditions Monitor Monitor Reaction Progress (TLC, LC-MS) Check_Conditions->Monitor Stalled Reaction Stalled? Monitor->Stalled Success Improved Yield Monitor->Success Consumption of Starting Material Add_Reagent Add More Catalyst/ Reagent Stalled->Add_Reagent Yes Failure Still Low Yield (Consult Literature for Alternative Methods) Stalled->Failure No Add_Reagent->Monitor Selectivity_Factors Selectivity Regioselectivity (Propargyl vs. Allenyl) Propargyl_Source Propargylating Agent Structure Selectivity->Propargyl_Source Catalyst Metal Catalyst and Ligand Selectivity->Catalyst Solvent Solvent Choice Selectivity->Solvent Propargyl_Product Homopropargylic Alcohol (Desired) Propargyl_Source->Propargyl_Product Unsubstituted Allenyl_Product Allenyl Alcohol (Side Product) Propargyl_Source->Allenyl_Product Substituted Catalyst->Propargyl_Product e.g., Specific Ligand Catalyst->Allenyl_Product e.g., Different Ligand Solvent->Propargyl_Product Optimized Solvent->Allenyl_Product Non-optimal

References

Technical Support Center: Overcoming Thermal Lability of Cobalt-Complexed Propargyl Cations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and overcoming the challenges associated with the thermal lability of cobalt-complexed propargyl cations, primarily in the context of the Nicholas reaction.

Frequently Asked Questions (FAQs)

Q1: What are cobalt-complexed propargyl cations and why are they useful?

A1: Cobalt-complexed propargyl cations are reactive intermediates where a propargyl cation is stabilized by a dicobalt hexacarbonyl moiety, [Co₂(CO)₆]. This complexation delocalizes the positive charge, making the cation remarkably stable compared to its uncomplexed counterpart.[1] This stability allows for controlled reactions with a wide range of nucleophiles in a process known as the Nicholas reaction, which is a powerful tool for forming carbon-carbon bonds and synthesizing complex molecules.[1][2][3]

Q2: How are these cobalt-complexed cations typically generated?

A2: They are most commonly generated in situ from the corresponding stable dicobalt hexacarbonyl-complexed propargyl alcohols or ethers.[1][2] Treatment of these precursors with a Brønsted acid (like tetrafluoroboric acid, HBF₄) or a Lewis acid (like boron trifluoride etherate, BF₃·OEt₂) facilitates the departure of the leaving group (e.g., hydroxyl or alkoxyl group) to form the stabilized cation.[1][4]

Q3: What is the general stability of these complexes?

A3: Under the right conditions, these complexes are quite stable. They can be observed by NMR at temperatures up to 10°C and even isolated as stable, dark red solids.[1] However, their stability is influenced by factors such as temperature, solvent, and the nature of the substituents on the propargyl backbone. While they are significantly more stable than their uncomplexed analogues, they are not indefinitely stable and can be prone to decomposition, especially at elevated temperatures.

Q4: What are the typical signs of complex decomposition?

A4: Decomposition of the cobalt complex is often indicated by a color change of the reaction mixture from the characteristic deep red or brown of the complex to a black or green color, which may signal the formation of cobalt oxides or other decomposition products. On a TLC plate, decomposition can appear as streaking or the formation of baseline material.

Q5: Can the cobalt-complexed product be purified directly?

A5: Yes, the cobalt-complexed products of the Nicholas reaction are often stable enough to be purified by column chromatography on silica (B1680970) gel or alumina.[2] This allows for the isolation of the complexed product before the final oxidative demetallation step.

Troubleshooting Guide

Low or No Yield
Potential Cause Troubleshooting Steps
Poor Quality of Dicobalt Octacarbonyl [Co₂(CO)₈] Use fresh, crystalline, orange Co₂(CO)₈. Older, black-colored material indicates decomposition and should be purified by sublimation or discarded. Store Co₂(CO)₈ under an inert atmosphere and in a freezer.
Presence of Moisture or Oxygen Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Inefficient Cation Formation The choice and amount of Lewis or Brønsted acid are critical. If using BF₃·OEt₂, ensure it is fresh. Consider screening other acids like HBF₄·OEt₂ or titanium tetrachloride, but be aware that stronger acids can sometimes promote decomposition.[5]
Low Nucleophilicity of the Substrate For weakly nucleophilic substrates, a more reactive (i.e., less stable) cation may be required. This can sometimes be achieved by using a stronger Lewis acid or a different solvent.
Decomposition of the Cation or Product Run the reaction at a lower temperature (e.g., -78°C to 0°C). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid product degradation.[6]
Steric Hindrance Bulky substituents on the alkyne or the nucleophile can hinder the reaction. In such cases, longer reaction times or slightly elevated temperatures (with caution) may be necessary.
Product Loss During Workup Cobalt complexes can sometimes be difficult to extract. Ensure thorough extraction with an appropriate solvent. Check both the organic and aqueous layers by TLC before discarding any fractions.[7]
Side Reactions and Impurities
Potential Cause Troubleshooting Steps
Formation of Enyne by Elimination This can occur if the nucleophile is too basic or sterically hindered. Use a non-basic nucleophile if possible. Running the reaction at a lower temperature can also disfavor elimination.
Reaction with the Solvent Some solvents can act as nucleophiles. For example, acetonitrile (B52724) can undergo a Ritter-type reaction.[8] Use a non-coordinating solvent like dichloromethane (B109758) (DCM) or nitromethane (B149229).
Friedel-Crafts-type Aromatic Substitution With electron-rich aromatic nucleophiles, substitution on the aromatic ring can compete with attack at the desired position. Using a less activating solvent or a milder Lewis acid may help.
Dimerization or Polymerization This can happen if the cation is too stable or if the nucleophile is not reactive enough. Ensure the nucleophile is added promptly after the generation of the cation.

Data on Complex Stability

While precise kinetic data on the thermal decomposition of a wide range of cobalt-complexed propargyl cations is not extensively tabulated in the literature, the following table summarizes qualitative stability observations and influential factors.

Factor Effect on Stability Recommendations Citation
Temperature Stability significantly decreases with increasing temperature. While stable for short periods at room temperature, prolonged exposure can lead to decomposition. Some transformations have been reported at temperatures as high as 147°C, but this is not typical.For most applications, maintain temperatures between -78°C and room temperature.[9]
Solvent Polar, coordinating solvents can potentially destabilize the complex by displacing the carbonyl ligands. However, a more polar solvent may be required to facilitate the reaction of weakly nucleophilic substrates.Dichloromethane (DCM) is a commonly used and effective solvent. For less reactive systems, nitromethane can be a good choice.[2]
Substituents on the Cation Electron-donating groups on the propargyl backbone can further stabilize the cation, while electron-withdrawing groups can have a destabilizing effect.Be mindful of the electronic nature of your substrate and adjust reaction conditions accordingly. More stable cations may require longer reaction times or more forcing conditions.[10]
Presence of Air and Moisture Cobalt complexes are generally sensitive to air and moisture, leading to oxidative decomposition.Always use anhydrous solvents and perform reactions under an inert atmosphere.
Light Some organometallic complexes are light-sensitive.While not always explicitly stated, it is good practice to protect the reaction from direct light, for example, by wrapping the flask in aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for the Nicholas Reaction

This protocol describes the formation of the cobalt-complexed propargyl cation and its subsequent reaction with a nucleophile.

1. Complexation of the Propargyl Alcohol:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the propargyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add solid dicobalt octacarbonyl (1.1 - 1.2 eq) in one portion. The solution will turn a deep red/brown color, and gas evolution (CO) may be observed.

  • Stir the reaction at room temperature for 1-5 hours, monitoring the consumption of the starting alkyne by TLC.

  • Upon completion, the reaction mixture can be used directly in the next step or purified by flash chromatography on silica gel.

2. Cation Formation and Nucleophilic Addition:

  • Cool the solution of the cobalt-complexed propargyl alcohol to the desired temperature (typically between -78°C and 0°C).

  • Add the nucleophile (1.5 - 3.0 eq).

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.0 - 2.5 eq) dropwise.

  • Stir the reaction at this temperature, monitoring the progress by TLC. Reaction times can vary from 30 minutes to several hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

3. Workup and Purification:

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel.

Protocol 2: Oxidative Demetallation

This protocol describes the removal of the cobalt moiety to yield the final alkyne product.

1. Demetallation:

  • Dissolve the purified cobalt-complexed product in acetone (B3395972) or a mixture of methanol (B129727) and ether at 0°C.

  • Add ceric ammonium (B1175870) nitrate (B79036) (CAN, ~4 eq) portion-wise over 10-15 minutes. The color of the solution will change, and gas evolution will occur.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

2. Workup and Purification:

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the final product by flash chromatography.

Visualizations

Nicholas_Reaction_Pathway Start Propargyl Alcohol/Ether + Co₂(CO)₈ Complex [Co₂(CO)₆]-Alkyne Complex Start->Complex Complexation Cation [Co₂(CO)₆]-Propargyl Cation Complex->Cation + Lewis Acid - Leaving Group Product_Complex [Co₂(CO)₆]-Alkylated Alkyne Cation->Product_Complex Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_Complex Nucleophilic Attack Final_Product Alkylated Alkyne Product_Complex->Final_Product Oxidative Demetallation

Caption: The reaction pathway of the Nicholas Reaction.

Troubleshooting_Workflow Start Low Yield in Nicholas Reaction Check_Reagents Check Reagent Quality (Co₂(CO)₈, Solvent, Acid) Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Reagent_Bad Reagents Impure Check_Reagents->Reagent_Bad No Check_Conditions Review Reaction Conditions (Temp, Inert Atmosphere) Reagent_OK->Check_Conditions Purify_Reagents Purify/Replace Reagents Reagent_Bad->Purify_Reagents Purify_Reagents->Check_Reagents Conditions_OK Conditions OK Check_Conditions->Conditions_OK Yes Conditions_Bad Conditions Not Ideal Check_Conditions->Conditions_Bad No Analyze_Crude Analyze Crude Mixture (TLC, NMR) Conditions_OK->Analyze_Crude Optimize_Conditions Optimize Conditions: - Lower Temperature - Ensure Inert Atmosphere Conditions_Bad->Optimize_Conditions Optimize_Conditions->Check_Conditions SM_Remaining Starting Material Remaining Analyze_Crude->SM_Remaining Yes Decomposition Decomposition/ Side Products Analyze_Crude->Decomposition Yes Optimize_Cation_Formation Optimize Cation Formation: - Screen Lewis Acids - Adjust Stoichiometry SM_Remaining->Optimize_Cation_Formation Address_Side_Reactions Address Side Reactions: - Change Solvent - Lower Temperature Decomposition->Address_Side_Reactions Success Improved Yield Optimize_Cation_Formation->Success Address_Side_Reactions->Success

Caption: A troubleshooting workflow for low-yield Nicholas reactions.

References

Technical Support Center: Diastereoselectivity in Propargyl Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of diastereoselectivity in reactions involving sequestered versus free propargyl radicals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a "free" and a "sequestered" propargyl radical?

A1: A "free" this compound is a radical intermediate that behaves as an independent species in the reaction medium. These are typically generated using heterogeneous reducing agents.[1] In contrast, a "sequestered" this compound is associated with other species in solution, such as an oxidized reductant-derived species, which influences its reactivity and stereochemical fate.[1] This association is common when homogeneous reductants are used.[1] The coordination of the triple bond to a metal core, such as in a Co₂(CO)₆ complex, is a key strategy to create these sequestered intermediates, which can prevent the typical acetylene-allene rearrangement and create specific conformational constraints.[1]

Q2: How does sequestration affect the diastereoselectivity of this compound reactions?

A2: Sequestration dramatically enhances diastereoselectivity.[1] The species associated with the sequestered radical creates a sterically defined environment, controlling the spatial orientation as two radicals converge for dimerization or reaction.[1] This leads to unprecedented levels of d,l-diastereoselectivity, sometimes approaching 100%.[1] Free radicals, lacking this organized environment, typically exhibit much lower levels of stereocontrol.[2][3]

Q3: What experimental factors determine whether a free or sequestered radical is formed?

A3: The choice of the reducing agent is the primary factor.[1]

  • Heterogeneous reducing agents , such as zinc metal, tend to produce "free" radicals at the surface of the reductant.[1]

  • Homogeneous reductants generate "sequestered" radicals that remain associated with the resulting oxidized species from the reductant.[1]

  • Metal complexation , for instance with a Co₂(CO)₆ core, immobilizes the triple bond and allows for the generation of sequestered radicals upon reduction.[1][4]

Q4: What are the typical diastereomeric outcomes for reactions involving these different radical types?

A4: The diastereoselectivity is significantly higher for sequestered radicals. The coordination of a bulky group like Co₂(CO)₆ increases the effective size of the propargyl system, which helps control the orientation of converging radicals and allows for 1,3-steric induction that influences the newly forming stereocenters.[1]

Data Presentation

Table 1: Comparison of Diastereoselectivity in Free vs. Sequestered this compound Dimerization

Radical TypeGenerating MethodTypical Diastereomeric Ratio (d,l:meso)Reference
Free Radical Heterogeneous reductant (e.g., Zinc)Low to moderate[1]
Sequestered Radical Homogeneous reductantHigh (up to 100% d,l)[1]
Sequestered Radical Reduction of a Co₂(CO)₆-complexed propargyl cationVery High (up to 100% d,l)[1][4]

Experimental Protocols

Protocol 1: Generation of "Free" Propargyl Radicals via Heterogeneous Reduction

This protocol describes a typical method for generating free propargyl radicals, which often leads to lower diastereoselectivity.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: In the flask, add the propargyl halide precursor (e.g., propargyl bromide, 1.0 eq) and an appropriate solvent (e.g., anhydrous THF).

  • Initiation: Add activated zinc dust (heterogeneous reductant, ~2.0 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Generation of "Sequestered" Propargyl Radicals via Cobalt Complexation

This protocol is designed to achieve high diastereoselectivity through the formation of a sequestered radical intermediate.

  • Complexation: In a round-bottom flask, dissolve the propargyl alcohol precursor in a suitable solvent like CH₂Cl₂. Add dicobalt octacarbonyl (Co₂(CO)₆, ~1.1 eq) portion-wise. Stir at room temperature until the alkyne is fully complexed, which can be monitored by TLC or IR spectroscopy.

  • Cation Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add a Lewis acid such as HBF₄·OEt₂ dropwise to generate the cobalt-complexed propargyl cation.[1]

  • Reduction: In a separate flask, prepare the homogeneous reductant.

  • Radical Generation and Dimerization: Slowly add the solution of the cobalt-complexed propargyl cation to the reductant solution at low temperature. Allow the reaction to proceed, monitoring for the formation of the dimerized product.

  • Decomplexation: After the reaction is complete, add an oxidizing agent (e.g., ceric ammonium (B1175870) nitrate (B79036) (CAN) or trimethylamine (B31210) N-oxide) to remove the cobalt complex from the organic product.

  • Purification: Perform an aqueous work-up, extract the product, dry the organic layer, and purify by column chromatography to isolate the desired diastereomer.

Mandatory Visualizations

G cluster_0 Diastereoselectivity Pathways Start Propargyl Precursor (e.g., R-C≡C-CH₂-X) Het_Red Heterogeneous Reductant (e.g., Zn) Start->Het_Red Path A Hom_Red Homogeneous Reductant or Co₂(CO)₆ Complexation + Reduction Start->Hom_Red Path B Free_Rad "Free" this compound [R-C≡C-CH₂•] Het_Red->Free_Rad Seq_Rad "Sequestered" Radical {[R-C≡C-CH₂•]••[Red_ox]} Hom_Red->Seq_Rad Low_DS Low Diastereoselectivity Free_Rad->Low_DS Dimerization High_DS High Diastereoselectivity Seq_Rad->High_DS Controlled Dimerization Products_Low Mixture of Diastereomers (d,l and meso) Low_DS->Products_Low Products_High Predominantly one Diastereomer (e.g., d,l) High_DS->Products_High T Start Low or No Diastereoselectivity Observed Check_Reductant 1. Check Reductant Type & Purity Start->Check_Reductant Is_Het Is it Heterogeneous (e.g., Zn, SmI₂)? Check_Reductant->Is_Het Expected Result: This is expected. High d.r. is difficult with free radicals. Is_Het->Expected Yes Check_Complex 2. Verify Alkyne Complexation Is_Het->Check_Complex No Switch_to_Hom Action: Switch to Homogeneous Reductant or use Co₂(CO)₆ to promote sequestration. Success High Diastereoselectivity Achieved Switch_to_Hom->Success Expected->Switch_to_Hom Is_Complete Is complexation complete (via TLC/IR)? Check_Complex->Is_Complete Optimize_Complex Action: Optimize complexation (stir time, temp, reagent purity). Is_Complete->Optimize_Complex No Check_Temp 3. Check Reaction Temperature Is_Complete->Check_Temp Yes Optimize_Complex->Check_Complex Is_Low Was the reduction performed at low temperature? Check_Temp->Is_Low Lower_Temp Action: Lower the temperature of reduction to enhance conformational control. Is_Low->Lower_Temp No Is_Low->Success Yes Lower_Temp->Check_Temp

References

Technical Support Center: Optimizing Propargyl Radical Dimerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during propargyl radical dimerization reactions, with a focus on improving product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound dimerization reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a this compound dimerization, often a Glaser-Hay or Eglinton coupling, is a frequent issue. A systematic evaluation of your reagents and reaction conditions is crucial.

  • Catalyst Inactivation: The active catalyst is typically a Copper(I) species. Oxidation to inactive Copper(II) by atmospheric oxygen is a primary cause of low yield.[1]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2] Degas all solvents and reagents thoroughly before use.[2][3] The use of a reducing agent, like sodium ascorbate, can help maintain the copper in its active Cu(I) state.[1][3]

  • Improper Reagent Purity and Stoichiometry: The purity of your starting materials and the molar ratios of reactants are critical.

    • Solution: Use high-purity terminal alkynes. Ensure your copper catalyst, ligands, and bases are of high quality and stored correctly to prevent degradation. While a 1:1 stoichiometric ratio of reactants is the theoretical ideal, a slight excess of the less precious reactant can sometimes drive the reaction to completion.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature significantly impacts reaction efficiency.

    • Solution: Screen different solvents. Acetonitrile (B52724) has been shown to be an effective solvent in some cases, while DMF has been reported to be unsuitable for certain substrates.[4] The base is crucial for the deprotonation of the terminal alkyne; tertiary amines like N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly used as they also act as ligands.[5] Temperature optimization is also key; for example, in the dimerization of N-propargylcytisine, a higher yield was obtained at 50 °C compared to room temperature.[4]

Q2: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?

A2: The most common side reaction in copper-catalyzed alkyne homocoupling is the formation of a diyne byproduct through Glaser coupling, especially when oxygen is present.[2][6]

  • Oxygen Contamination: Oxygen promotes the oxidative homocoupling of the terminal alkyne.[2][7]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical to suppress this side reaction.[2]

  • High Copper Concentration: Higher concentrations of the copper catalyst can favor the Glaser coupling pathway.[2]

    • Solution: Reduce the loading of the copper co-catalyst. In some cases, copper-free conditions can be employed, though this may require more active palladium catalysts and ligands for alternative coupling reactions.[2]

  • Inappropriate Ligand Choice: The ligand can influence the selectivity of the reaction.

    • Solution: The use of a stabilizing ligand, such as TMEDA or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in aqueous media, can help stabilize the Cu(I) catalyst and improve the desired reaction pathway.[1][5]

Q3: How do I choose the optimal catalyst system for my this compound dimerization?

A3: The choice of catalyst system is critical for a successful dimerization. Copper-based catalysts are the most common for this type of reaction.

  • Copper(I) vs. Copper(II) Salts: Copper(I) salts like CuCl and CuI are most commonly used.[5] Copper(II) salts such as Cu(OAc)₂ can also be employed, often in what is known as the Eglinton coupling.[5]

  • In Situ Generation of Cu(I): A common and effective method is to use a readily available and stable Copper(II) salt, such as CuSO₄·5H₂O, in combination with a reducing agent like ascorbic acid to generate the active Cu(I) species in situ.[8]

  • Ligands: A ligand is often essential to stabilize the copper catalyst and improve solubility and reactivity. TMEDA is a widely used ligand for Glaser-Hay couplings in organic solvents.[5] For reactions in aqueous media, water-soluble ligands like THPTA are recommended.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from the literature to guide the optimization of your this compound dimerization reactions.

Table 1: Effect of Solvent and Temperature on the Dimerization of N-propargylcytisine [4]

SolventTemperature (°C)Yield (%)
Acetonitrile5070
AcetonitrileRoom Temp.65
DMFRoom Temp.No Product
THFRoom Temp.Significant Byproducts

Table 2: Substrate Scope for the Dimerization of Propargyl Arylaldehydes [8][9]

Reaction Conditions: CuSO₄·5H₂O (catalyst), ascorbic acid, in solution.

Substrate (Ar in Ar-CHO)Product Yield (%)
4-MeO-C₆H₄85
4-Me-C₆H₄82
C₆H₅78
4-Cl-C₆H₄75
4-Br-C₆H₄73
4-NO₂-C₆H₄65

Experimental Protocols

Protocol 1: General Procedure for Glaser-Hay Coupling of a Terminal Alkyne [5]

This protocol is a general starting point for the copper-catalyzed oxidative homocoupling of terminal alkynes.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)

  • Acetone (B3395972) (10 mL)

  • Round-bottom flask (25 mL)

  • Stir bar

  • Air supply (e.g., balloon or open to air with efficient stirring)

Procedure:

  • To a 25 mL round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

  • Add TMEDA (1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).

  • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1,3-diyne.

Protocol 2: Dimerization of N-propargylcytisine [4]

This protocol provides specific conditions for the dimerization of a more complex substrate.

Materials:

  • N-propargylcytisine

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetonitrile

  • Oxygen atmosphere

Procedure:

  • Dissolve N-propargylcytisine in acetonitrile in a reaction vessel.

  • Add CuCl and TMEDA to the solution.

  • Maintain the reaction under an oxygen atmosphere.

  • Heat the reaction mixture to 50 °C and stir.

  • Monitor the reaction progress by ESI-MS.

  • Upon completion, proceed with standard workup and purification procedures.

Visualizations

troubleshooting_workflow start Low or No Product Yield catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? start->reagents conditions Are Reaction Conditions Optimal? start->conditions solution_catalyst Degas Solvents Use Reducing Agent Work Under Inert Atmosphere catalyst->solution_catalyst No solution_reagents Verify Purity (NMR, MS) Optimize Molar Ratios reagents->solution_reagents No solution_conditions Screen Solvents Optimize Base & Temperature conditions->solution_conditions No

Troubleshooting workflow for low-yield dimerization reactions.

glaser_hay_mechanism cluster_cycle Catalytic Cycle alkyne 2 R-C≡C-H cu_acetylide 2 [R-C≡C-Cu(I)] alkyne->cu_acetylide + 2 Cu(I) - 2 H+ oxidative_coupling Oxidative Coupling cu_acetylide->oxidative_coupling diyne R-C≡C-C≡C-R oxidative_coupling->diyne cu0 2 Cu(0) oxidative_coupling->cu0 product Dimerized Product diyne->product reoxidation Reoxidation (O2) cu0->reoxidation cu1 2 Cu(I) reoxidation->cu1 alkyne_start Terminal Alkyne alkyne_start->alkyne

Simplified mechanism of the Glaser-Hay coupling reaction.

References

Technical Support Center: Managing Acetylene-Allene Rearrangement in Propargyl Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing acetylene-allene rearrangements in propargyl systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments involving these versatile chemical motifs.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter in the laboratory.

Issue 1: My reaction is producing a mixture of propargyl (acetylene) and allenyl products, but I want to selectively synthesize the propargyl isomer.

Possible Causes and Solutions:

  • Inappropriate Catalyst Choice: The catalyst plays a crucial role in determining the selectivity of the reaction. For selective propargylation, consider using a titanocene(III)-based catalyst system.[1][2]

  • Ligand Effects: In nickel-catalyzed reactions, the choice of ligand is critical. The use of a triamine ligand, such as tpy, has been shown to significantly suppress the formation of the allenic side product in the substitution of propargyl bromides.[3]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetic propargyl product over the thermodynamically more stable allene (B1206475). However, this is system-dependent.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DMF), to optimize for the desired propargyl product.[4][5]

Issue 2: My reaction is yielding the undesired allene isomer as the major product.

Possible Causes and Solutions:

  • Catalyst System: Certain catalyst systems are designed to favor allene formation. For example, nickel-catalyzed reactions of propargyl halides with organotitanium reagents have been shown to produce allenes in high yields.[6][7] Similarly, a combination of a copper catalyst and manganese powder can be used for the selective synthesis of allenyl alcohols from propargyl bromides.

  • Rearrangement-Promoting Conditions:

    • Heat: Higher reaction temperatures often promote the rearrangement to the more stable allene.[4][8]

    • Base: The presence of a base can facilitate the isomerization of the alkyne to the allene. The choice and stoichiometry of the base can be critical.[4][5]

    • Lewis Acids: Lewis acids like BF₃·Et₂O can promote the formation of an allene carbocation intermediate, leading to allenic products.[3]

Issue 3: I am observing poor regioselectivity in my propargylation/allenylation reaction.

Possible Causes and Solutions:

  • Substrate Structure: The substituents on the propargyl system can significantly influence the regioselectivity. Steric hindrance and electronic effects can direct the reaction to a specific outcome.

  • Catalyst and Ligand Tuning: A systematic screening of different metal catalysts (e.g., Pd, Au, Cu, Ni) and ligands is often necessary to achieve high regioselectivity. For instance, in gold-catalyzed reactions, the choice of the gold catalyst and ligands can influence whether the reaction proceeds through a propargyl or allenyl intermediate.

  • Solvent Effects: As mentioned previously, the solvent can have a profound impact on selectivity. For instance, in a gold-catalyzed reaction, switching from toluene (B28343) to THF was observed to decrease regioselectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the acetylene-allene rearrangement in propargyl systems?

A1: The acetylene-allene rearrangement is a type of prototropic rearrangement where a proton migrates from one carbon atom to another, leading to the isomerization of a terminal alkyne (acetylene) to an allene. This process can be catalyzed by bases, acids, or transition metals. The generally accepted mechanism involves the formation of a resonance-stabilized propargyl/allenyl anion or a metal-complexed intermediate, which can then be protonated or undergo further reaction at either the acetylenic or allenic position.

Q2: How can I quantitatively determine the ratio of acetylene (B1199291) to allene isomers in my product mixture?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the quantitative analysis of acetylene and allene isomer mixtures.[9]

  • ¹H NMR: The proton signals for the acetylenic proton (in the propargyl isomer) and the allenic protons are typically well-resolved and can be integrated to determine the relative ratio of the two isomers.[10][11]

  • ¹³C NMR: The carbon signals for the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the allene appear in distinct regions of the spectrum, providing another method for quantification.[12]

For accurate quantification, it is crucial to ensure complete relaxation of the nuclei by using a sufficient relaxation delay (d1) in the NMR experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to separate and quantify the volatile propargyl and allenyl isomers.

Q3: Are there specific reaction conditions that are known to favor the formation of one isomer over the other?

A3: Yes, the reaction conditions can be tuned to favor either the acetylene or the allene product. The tables below summarize some of the key factors and their effects on product selectivity.

Data Presentation

Table 1: Influence of Base and Solvent on the Cyclization of o-Propargylphenols [4]

EntrySolventBase (10 mol%)Temperature (°C)Time (h)Yield of Benzofuran (Acetylene product) (%)
1TolueneDBU702425
2AcetonitrileDBU702446
3AcetonitrileK₂CO₃704.575
4AcetonitrileCs₂CO₃702465
5AcetonitrileEt₃N702432
6DichloromethaneK₂CO₃7024No reaction
7THFK₂CO₃7024No reaction
8MethanolK₂CO₃7024<10
9DMSOK₂CO₃70276
10DMFK₂CO₃704.582
11DMFK₂CO₃90193

Table 2: Effect of Temperature on the Ca(II)-Catalyzed Reaction of Tryptamine with Propargylic Alcohol [8]

EntryTemperature (°C)Time (h)Yield of Pyrroloindoline (Allene product) (%)
1rt12No reaction
240845
360486
480482
5100475
6120472

Table 3: Catalyst and Solvent Effects in the Cu-catalyzed, Mn-mediated Propargylation of Benzaldehyde [13]

EntryCatalyst (10 mol%)SolventYield of Homopropargyl alcohol (Acetylene product) (%)
1CuBr₂THF16 (in absence of Mn)
2NoneTHF<5
3CuClTHF91
4CuITHF85
5Cu(OAc)₂THF78
6Cu(OTf)₂THF82
7CuClCH₃CN88
8CuClDioxane85
9CuClToluene75
10CuClDMF65

Experimental Protocols

Protocol 1: General Procedure for Titanocene(III)-Catalyzed Propargylation of Aldehydes [1][2]

  • Materials:

    • Aldehyde (1.0 mmol)

    • Propargyl bromide (1.5 mmol)

    • Cp₂TiCl₂ (titanocene dichloride) (0.1 mmol, 10 mol%)

    • Manganese powder (3.0 mmol)

    • Anhydrous THF (5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add Cp₂TiCl₂ and manganese powder.

    • Add anhydrous THF and stir the mixture at room temperature for 30 minutes. The color of the solution should change from red to green, indicating the formation of the active titanocene(III) catalyst.

    • Add the aldehyde to the reaction mixture.

    • Slowly add the propargyl bromide to the mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with 1 M HCl.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Nickel-Catalyzed Substitution of Propargyl Bromides with Alkyl Zinc Reagents [3]

  • Materials:

    • Propargyl bromide (1.0 mmol)

    • Alkyl zinc reagent (1.2 mmol)

    • Ni(dppf)Cl₂ (0.025 mmol, 2.5 mol%)

    • Anhydrous THF (5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add Ni(dppf)Cl₂.

    • Add anhydrous THF, followed by the propargyl bromide.

    • Cool the mixture to 0 °C.

    • Slowly add the alkyl zinc reagent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Acetylene_Allene_Rearrangement Propargyl Propargyl System (Acetylene) Intermediate Resonance-Stabilized Intermediate (Anion or Metal Complex) Propargyl->Intermediate Deprotonation or Coordination Intermediate->Propargyl Protonation at C3 Allene Allenyl System (Allene) Intermediate->Allene Protonation at C1 Base Base Base->Propargyl Catalyst Transition Metal Catalyst Catalyst->Propargyl Protonation Protonation

Caption: General mechanism of the acetylene-allene rearrangement.

Troubleshooting_Workflow Start Undesired Acetylene/Allene Product Ratio CheckCatalyst Review Catalyst System - Selective for desired isomer? - Correct ligand? Start->CheckCatalyst AdjustTemp Modify Reaction Temperature - Lower T for kinetic product - Higher T for thermodynamic product CheckCatalyst->AdjustTemp If catalyst is appropriate ChangeSolvent Screen Different Solvents - Vary polarity AdjustTemp->ChangeSolvent ModifyBase Adjust Base - Stoichiometry - Strength ChangeSolvent->ModifyBase Analyze Analyze Product Ratio (NMR, GC-MS) ModifyBase->Analyze Analyze->Start If ratio is still not optimal

Caption: Troubleshooting workflow for optimizing product selectivity.

References

Technical Support Center: Kinetic Modeling of Propargyl Radical Self-Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic modeling of propargyl radical self-reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in studying the self-reaction of propargyl radicals?

A1: The primary challenges in studying this compound self-reactions include the radical's resonant stabilization, which contributes to its relatively slow reaction rate and complex reaction pathways.[1] The reaction can proceed through multiple channels, including H-abstraction and addition, leading to a variety of products.[2] The product branching ratios are highly dependent on temperature and pressure, making it crucial to control these parameters precisely.[2][3] Furthermore, the choice of precursor for generating propargyl radicals can influence the observed reaction kinetics.[1][4]

Q2: What are the major products of the this compound self-reaction?

A2: The self-reaction of propargyl radicals can lead to several C6H6 isomers. At room temperature and a total pressure of about 6.7 kPa, the major products are 1,5-hexadiyne (B1215225) (~60%) and 1,2-hexadien-5-yne (~25%).[5] Under different conditions, particularly at higher temperatures, benzene (B151609) and fulvene (B1219640) are significant products.[3][6] Theoretical models also predict the formation of phenyl radicals and atomic hydrogen as bimolecular products, especially at elevated temperatures.[7][8]

Q3: How does the choice of precursor for this compound generation affect the kinetic measurements?

A3: The measured rate coefficients for the this compound self-reaction have been observed to vary depending on the photolytic precursor used, such as allene, propargyl chloride, and propargyl bromide.[1][4] This variation can arise from secondary reactions involving the precursor or its photolysis byproducts. It is essential to account for these potential side reactions in the kinetic model to extract an accurate rate coefficient for the self-reaction.[1]

Q4: What are the typical experimental techniques used to study this compound kinetics?

A4: Common experimental techniques include:

  • Laser Photolysis coupled with Spectroscopic Probing: Propargyl radicals are often generated by 193 nm laser photolysis of a suitable precursor.[1] The subsequent decay of the radical concentration is then monitored using techniques like cavity ring-down spectroscopy.[1][4]

  • Gas Chromatography/Mass Spectrometry (GC/MS): This technique is employed to identify and quantify the stable end-products of the reaction.[5]

  • Photoionization Mass Spectrometry (PIMS): Synchrotron-based PIMS allows for isomer-selective detection of reaction products, which is crucial for determining branching ratios.[3][6]

Q5: What theoretical methods are used to model the this compound self-reaction?

A5: Theoretical modeling plays a crucial role in understanding the complex potential energy surface (PES) of the C3H3 + C3H3 reaction.[2][3] Computational methods such as M06-2X and CCSD(T) are used to characterize the PES.[2] Kinetic models often employ Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation analysis to predict temperature and pressure-dependent rate coefficients and product distributions.[3][7][8]

Troubleshooting Guide

Issue 1: Discrepancy in measured rate coefficients.

  • Possible Cause: As mentioned in FAQ Q3, the choice of precursor can significantly impact the measured kinetics.[1][4] Secondary reactions with the precursor or its photoproducts can compete with the propargyl self-reaction.

  • Troubleshooting Steps:

    • Carefully consider the potential for secondary reactions in your kinetic model.

    • If possible, use different precursors (e.g., allene, propargyl chloride, propargyl bromide) to generate propargyl radicals and compare the results.[1]

    • Employ a numerical fitting routine with a comprehensive reaction mechanism to isolate the rate coefficient of the self-reaction.[1]

Issue 2: Inconsistent product branching ratios.

  • Possible Cause: The product distribution of the this compound self-reaction is highly sensitive to temperature and pressure.[2][3] Small variations in experimental conditions can lead to different branching ratios.

  • Troubleshooting Steps:

    • Ensure precise control and measurement of the temperature and pressure within the reaction cell.

    • Use computational fluid dynamics (CFD) simulations to model the temperature and pressure profiles within your reactor to better rationalize the experimental results.[3]

    • Compare your experimental findings with theoretical predictions from RRKM/master equation models to understand the underlying kinetics.[3][7]

Issue 3: Difficulty in identifying and quantifying all C6H6 isomers.

  • Possible Cause: Several C6H6 isomers can be formed, and some may be difficult to separate and quantify using conventional techniques.

  • Troubleshooting Steps:

    • Utilize isomer-selective detection methods like synchrotron-based photoionization mass spectrometry.[3][6]

    • Employ gas chromatography with different columns and temperature programs to optimize the separation of isomers.[5]

    • Compare experimental mass spectra and ionization energies with known values for different C6H6 isomers to aid in identification.[9]

Data Presentation

Table 1: Rate Coefficients for this compound Self-Reaction (C3H3 + C3H3)

Temperature (K)PressureRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Experimental MethodReference
2952.25 - 100 Torr(4.3 ± 0.6) x 10⁻¹¹193 nm Laser Photolysis - Cavity Ring-Down Spectroscopy[1][4]
Room Temp~50 Torr(4.0 ± 0.4) x 10⁻¹¹193 nm Excimer Laser Photolysis - GC/MS[5]

Table 2: Major Product Branching Ratios for this compound Self-Reaction

Temperature (K)PressureProductBranching Ratio (%)Experimental MethodReference
Room Temp~50 Torr1,5-hexadiyne~60193 nm Excimer Laser Photolysis - GC/MS[5]
Room Temp~50 Torr1,2-hexadien-5-yne~25193 nm Excimer Laser Photolysis - GC/MS[5]
1273300 TorrBenzene-High-Temperature Chemical Reactor - PIMS[3]
1273300 Torr1,5-hexadiyne-High-Temperature Chemical Reactor - PIMS[3]
1273300 TorrFulvene-High-Temperature Chemical Reactor - PIMS[3]
1273300 Torr2-ethynyl-1,3-butadiene-High-Temperature Chemical Reactor - PIMS[3]

Note: Quantitative branching ratios at high temperatures are complex and depend on detailed kinetic modeling presented in the source material.

Experimental Protocols

Protocol 1: Determination of this compound Self-Reaction Rate Coefficient using Laser Photolysis - Cavity Ring-Down Spectroscopy (LP-CRDS)

This protocol is based on the methodology described by DeSain et al.[1]

  • Radical Generation: Propargyl radicals (C3H3) are generated by photolysis of a suitable precursor (e.g., propargyl chloride, propargyl bromide, or allene) using a 193 nm excimer laser.

  • Reaction Conditions: The reaction is carried out in a flow cell at a controlled temperature (e.g., 295 K) and pressure (e.g., 2.25 to 100 Torr) with an inert buffer gas (e.g., Ar, He, or N2).

  • Radical Detection: The concentration of the this compound is monitored in real-time by cavity ring-down spectroscopy at a specific wavelength where the radical absorbs (e.g., 332.5 nm).

  • Data Acquisition: The decay of the this compound concentration is recorded as a function of time after the photolysis pulse.

  • Kinetic Analysis: The decay traces are fitted to a kinetic model that includes the this compound self-reaction and any significant secondary reactions. A numerical fitting routine is used to extract the second-order rate coefficient for the self-reaction.

Protocol 2: Product Analysis of this compound Self-Reaction using Gas Chromatography/Mass Spectrometry (GC/MS)

This protocol is based on the methodology described by Fahr and Nayak.[5]

  • Radical Generation: Propargyl radicals are produced by 193 nm excimer laser photolysis of a precursor (e.g., propargyl chloride) mixed with a buffer gas (e.g., He) in a reaction cell.

  • Reaction Conditions: The reaction is allowed to proceed at a specific temperature (e.g., room temperature) and pressure (e.g., ~50 Torr).

  • Sample Collection: After a sufficient reaction time, the gas mixture from the reaction cell is sampled.

  • GC/MS Analysis: The collected sample is injected into a gas chromatograph coupled to a mass spectrometer. The different products are separated based on their retention times in the GC column and identified by their mass spectra.

  • Quantification: The relative abundance of each product is determined by integrating the corresponding peak area in the chromatogram. Calibration with known standards is necessary for absolute quantification.

Visualizations

Experimental_Workflow_LP_CRDS cluster_generation Radical Generation cluster_reaction Reaction cluster_detection Detection & Analysis Excimer_Laser 193 nm Excimer Laser Flow_Cell Flow Cell (Controlled T & P) Excimer_Laser->Flow_Cell Photolysis Pulse Precursor Precursor Gas (e.g., C3H3Cl) Precursor->Flow_Cell Gas Flow CRDS Cavity Ring-Down Spectrometer (332.5 nm) Flow_Cell->CRDS Radical Monitoring Data_Analysis Kinetic Model Fitting CRDS->Data_Analysis Decay Profile Rate_Constant Rate Constant (k) Data_Analysis->Rate_Constant

Caption: Experimental workflow for determining the this compound self-reaction rate constant using LP-CRDS.

Propargyl_Self_Reaction_Pathway cluster_addition Addition Channels cluster_abstraction H-Abstraction Channel Reactants 2 C3H3 (Propargyl Radicals) Addition_Complexes Initial Collision Complexes Reactants->Addition_Complexes Dominant Pathway Abstraction_Products Allene + Propyne Reactants->Abstraction_Products Minor Pathway (High Energy Barrier) C6H6_Isomers C6H6 Isomers (1,5-hexadiyne, fulvene, benzene) Addition_Complexes->C6H6_Isomers Isomerization/ Stabilization Phenyl_H Phenyl Radical + H Addition_Complexes->Phenyl_H Decomposition (High T)

Caption: Simplified reaction pathways for the self-reaction of propargyl radicals.

References

addressing spectral dilution in radio-astronomical observations of radicals

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Radio-Astronomical Observations of Radicals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to spectral dilution in radio-astronomical observations of radicals.

Troubleshooting Guide

Issue: The observed spectral line of a radical is weaker than expected or not detected.

This is a common issue that can often be attributed to spectral dilution, among other factors. Follow these steps to diagnose and address the problem.

Step 1: Assess the Relationship Between Source Size and Beam Size

The first step is to determine if your source is resolved or unresolved by the telescope beam.

  • Question: Is the angular size of the emitting region known or estimated?

  • Action: Compare the source's angular solid angle (Ωs) with the telescope's main beam solid angle (Ωᴍ).

    • If Ωs < Ωᴍ: The source is unresolved . The observed antenna temperature (Tᴀ) will be significantly lower than the source's true brightness temperature (Tʙ) due to beam dilution.[1] This is a likely cause of a weak signal.

    • If Ωs > Ωᴍ: The source is resolved . Beam dilution is not the primary cause of a weak signal, though other issues might be at play.[1]

Step 2: Review Your Observational Setup and Calibration

Improper setup and calibration can mimic or worsen the effects of dilution.

  • Question: Was a proper bandpass calibration performed?

    • Why it Matters: Frequency-dependent variations in the telescope's gain across your bandwidth can distort or suppress spectral features. Without accurate bandpass calibration, real spectral lines can be mistaken for instrumental artifacts or be weakened.[2]

    • Action: Ensure you have observed a strong, continuum source (a bandpass calibrator) to correct for the instrument's spectral response.[2]

  • Question: Are you using an appropriate observing mode?

    • Why it Matters: Atmospheric emission can introduce significant noise and baseline instability.[3]

    • Action: Employ techniques like position-switching (moving the telescope between the source and a nearby empty patch of sky) or beam-switching to subtract the atmospheric contribution effectively.[4]

  • Question: Has Doppler tracking been applied correctly?

    • Why it Matters: The apparent frequency of a spectral line changes due to the Earth's rotation. For narrow lines observed with high spectral resolution, this frequency drift during an observation can smear out the signal, reducing its peak intensity or even making it undetectable.[5]

    • Action: Verify that your data processing pipeline correctly applies Doppler tracking to keep the spectral line in the same frequency channel throughout the observation.[5]

Step 3: Apply a Correction for Beam Dilution (for Unresolved Sources)

If you have an unresolved source, you can correct the observed temperature to estimate the true brightness temperature.

  • Action: Use the following formula to estimate the source's brightness temperature (Tʙ).

    Where:

    • Tᴀ is the measured antenna temperature.

    • ηʙ is the beam efficiency.

    • Ωs is the source solid angle.

    • Ωᴍ is the main beam solid angle.[1]

    Note: An accurate estimate of Ωs is crucial for this correction.

Logical Workflow for Troubleshooting Weak Signal

TroubleshootingWorkflow start Weak or No Spectral Line Detected check_source_size Is Source Angular Size (Ωs) smaller than Beam Size (Ωᴍ)? start->check_source_size unresolved Source is Unresolved (Potential Beam Dilution) check_source_size->unresolved Yes resolved Source is Resolved check_source_size->resolved No apply_correction Apply Beam Dilution Correction: Tʙ = Tᴀ / (ηʙ * (Ωs / Ωᴍ)) unresolved->apply_correction check_calibration Review Calibration Procedures resolved->check_calibration apply_correction->check_calibration bandpass Verify Bandpass Calibration check_calibration->bandpass Issues Found? doppler Verify Doppler Tracking check_calibration->doppler Issues Found? observing_mode Check Observing Mode (e.g., Position Switching) check_calibration->observing_mode Issues Found? end_analysis Re-evaluate Signal Strength check_calibration->end_analysis All OK bandpass->end_analysis doppler->end_analysis observing_mode->end_analysis

Caption: A flowchart for diagnosing and correcting weak spectral line detections.

Frequently Asked Questions (FAQs)

Q1: What is spectral dilution and why does it affect observations of radicals?

A: Spectral dilution, often called beam dilution, occurs when the astronomical source being observed is smaller than the telescope's beam width (the area of the sky the telescope is sensitive to at any one time).[1] The telescope measures an intensity that is an average over the entire beam area. If the source fills only a small fraction of that area, its bright emission is averaged with the surrounding empty, dark space, "diluting" the signal. Radicals in interstellar space often exist in small, dense clumps or filaments, making them appear as unresolved or barely resolved sources to many radio telescopes. This leads to an underestimation of their true brightness temperature and can make their spectral lines difficult to detect.[1]

Q2: How is brightness temperature (Tʙ) different from antenna temperature (Tᴀ)?

A:

  • Brightness Temperature (Tʙ): An intrinsic property of the source. It is the temperature a blackbody would need to have to produce the observed intensity at a specific frequency.[1]

  • Antenna Temperature (Tᴀ): The power received by the telescope, expressed in units of temperature. For an unresolved source, Tᴀ is always lower than Tʙ due to beam dilution.[1]

The relationship between them is fundamental to correcting for spectral dilution.

Relationship between Source Size, Beam, and Temperature

BeamDilutionConcept Impact of Source Size on Observed Temperature cluster_resolved Resolved Source (Ωs > Ωᴍ) cluster_unresolved Unresolved Source (Ωs < Ωᴍ) beam1 Beam (Ωᴍ) source1 Source (Ωs) label1 Result: Observed Temp (Tᴀ) ≈ True Brightness Temp (Tʙ) beam2 Beam (Ωᴍ) source2 Source (Ωs) label2 Result: Observed Temp (Tᴀ) << True Brightness Temp (Tʙ) (Signal is Diluted)

Caption: The effect of source size relative to the telescope beam on observed temperature.

Q3: Can I ignore spectral dilution if I am only interested in the velocity of the radical, not its intensity?

A: Not safely. While the central velocity of a spectral line is not directly altered by dilution, a significantly diluted signal may have a very low signal-to-noise ratio. This makes it difficult to accurately determine the line's peak and, consequently, its precise velocity. Furthermore, if the emission is completely diluted below your detection threshold, you won't measure any velocity at all.[5]

Q4: What is the difference between spectral dilution and spectral resolution?

A: They are distinct concepts:

  • Spectral Dilution (Spatial): This is a spatial effect related to the source size versus the telescope beam size. It reduces the measured intensity of the emission.[1]

  • Spectral Resolution (Frequency): This is a frequency or velocity parameter of your spectrometer. It determines how well you can distinguish between features at slightly different frequencies (velocities).[5][6]

Having high spectral resolution is crucial for studying the narrow lines from radicals, but it won't help if the signal is spatially diluted to the point of being undetectable.[5]

Experimental Protocols & Data

Protocol: Standard Single-Dish Observation of a Radical Line

This protocol outlines a typical methodology for observing a spectral line from a radical and performing the necessary calibrations to mitigate issues like atmospheric noise.

  • Target and Calibrator Selection:

    • Science Target: The sky coordinates of the region suspected to contain the radical.

    • Bandpass Calibrator: A strong, nearby quasar or radio galaxy with a smooth, well-known continuum spectrum.

    • Flux Calibrator: A standard radio source with a known flux density to calibrate the absolute scale of your measurements.[7]

    • Phase Calibrator: A point-like source observed frequently to correct for atmospheric and instrumental phase variations.[7]

  • Observational Sequence (Position Switching):

    • Setup: Define an "ON" position (centered on your science target) and an "OFF" position (a nearby region of the sky believed to be free of emission).

    • Execution:

      • Observe the ON position for a set duration (e.g., 2 minutes).

      • Rapidly move the telescope to the OFF position and observe for the same duration.

      • Repeat this ON-OFF cycle for the duration of the observation.

    • Purpose: The subtraction of the OFF-source spectrum from the ON-source spectrum removes time-variable atmospheric emission and instrumental baseline ripple.[4]

  • Data Reduction Pipeline:

    • Flagging: Inspect the data and remove any time ranges or frequency channels contaminated by radio frequency interference (RFI).[8]

    • Calibration:

      • Apply the flux calibrator data to set the absolute flux scale.

      • Apply the bandpass calibrator data to correct for the frequency-dependent response of the instrument.[2]

      • Apply Doppler tracking corrections to align spectra to a common velocity reference frame.[5]

    • Analysis:

      • Average the calibrated ON-OFF spectra.

      • Fit a polynomial baseline to the spectrum (avoiding the spectral line region) and subtract it to isolate the line emission.

      • Measure the line's intensity, central velocity, and width.

Quantitative Data: Beam Dilution Correction Factors

The following table provides a simplified look at how the ratio of the source size to the beam size impacts the observed antenna temperature (Tᴀ) relative to the true brightness temperature (Tʙ). This assumes a beam efficiency (ηʙ) of 1 for simplicity.

Ratio of Source Diameter to Beam Diameter (θs / θʙ)Ratio of Solid Angles (Ωs / Ωᴍ)Correction Factor (Tʙ / Tᴀ)Severity of Dilution
2.04.0~1.0None (Resolved Source)
1.01.01.0Minimal
0.50.254.0Moderate
0.20.0425.0High
0.10.01100.0Extreme

Note: The correction factor is the value by which you must multiply your measured Tᴀ to estimate the true Tʙ. As the source becomes much smaller than the beam, the required correction becomes very large, highlighting the severity of the dilution effect.

References

troubleshooting low yields in enantioselective propargylic substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantioselective propargylic substitutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a primary focus on addressing low reaction yields.

Troubleshooting Guide: Low Yields & Common Issues

This guide is structured in a question-and-answer format to directly address specific experimental problems.

FAQs: Low Conversion and/or Yield

Question: My reaction has a low yield or fails to go to completion. What are the most common causes and how can I fix them?

Answer: Low conversion or yield in enantioselective propargylic substitutions can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or issues with substrates and reagents. Here is a step-by-step approach to troubleshoot this issue:

  • Verify Reagent & Catalyst Quality: Ensure all reagents, solvents, and catalysts are pure and anhydrous, as many catalytic systems are sensitive to moisture and impurities. The use of freshly distilled solvents and properly stored reagents is crucial.

  • Optimize Reaction Temperature: Temperature can have a dramatic effect on both yield and enantioselectivity. In many copper-catalyzed systems, lowering the reaction temperature to 0 °C has been shown to drastically improve both yield and reaction completion time[1].

  • Evaluate the Leaving Group: The hydroxyl group of a propargylic alcohol is a poor leaving group.[1][2]. Its direct displacement is often inefficient. Consider converting the alcohol to a more reactive species like a halide, carbonate, acetate, or phosphate (B84403) to facilitate the substitution[1][2].

  • Check for Catalyst Poisoning: If you are using sulfur-based nucleophiles (thiols), be aware that the strong coordinating ability of sulfur can poison the transition metal catalyst, leading to low or no reactivity[1]. Consider using a higher catalyst loading or a catalyst system known to be more tolerant to sulfur.

  • Assess Substrate Steric Hindrance: Highly bulky substituents on the substrate can impede the reaction. For example, an ortho-methyl group on a benzene (B151609) ring of a propargylic substrate was found to completely inhibit the reaction, whereas para-substituents were well-tolerated[1]. Similarly, tertiary-butyl substituted propargylic esters can lead to sluggish reactions and low yields[2].

FAQs: Catalyst, Ligand, and Additive Issues

Question: I suspect an issue with my catalytic system. How do I troubleshoot my catalyst, ligand, or additives?

Answer: The catalytic system is the heart of the reaction. Its performance is highly dependent on the choice of metal salt, ligand, and any additives like a base or co-catalyst.

  • Metal Precursor and Ligand Screening: The combination of the metal salt and the chiral ligand is critical. The nature of the copper catalyst, for instance, has a strong influence on both conversion and enantioselectivity[1]. It is often necessary to screen several combinations. For example, in one study, Cu(MeCN)₄PF₆ was found to be superior to Cu(OTf)₂ in terms of yield and enantioselectivity[3]. Similarly, ligands like (S)-Ph-Pybox and (R)-Cl-MeO-BIPHEP may be unsatisfactory in some reactions, necessitating the screening of alternatives[1].

  • Catalyst Loading: While employing lower catalyst loading can be cost-effective, it may negatively impact the yield and reaction time without necessarily affecting enantioselectivity[1]. If the reaction is slow or incomplete, consider increasing the catalyst loading.

  • Role of the Base: A base is not always required, but when it is, its strength and stoichiometry can be crucial[1]. It was observed that using a larger amount of base can lead to reaction completion in a shorter time[1].

  • Co-catalyst Introduction: Some modern protocols utilize co-catalysts to improve efficiency. For instance, a dual B/Cu catalytic system has been developed for the substitution of ketone enolates, where a borinic acid activates the ketone[4]. Similarly, nickel-catalyzed reactions may require a Lewis acid co-catalyst to be effective[5].

Table 1: Effect of Catalyst System on Yield and Enantioselectivity
EntryMetal Salt (mol%)Ligand (mol%)SolventYield (%)ee (%)Reference
1Cu(OTf)₂ (5)Ph-PyBox (L1)Toluene3520[3]
2Cu(MeCN)₄PF₆ (5)Ph-PyBox (L1)Toluene8581[3]
3CuI (5)(S)-iPr-PyBoxMethanol (B129727)>9596[2]
4Cu(OAc)₂ (5)(S)-iPr-PyBoxMethanol<10-[2]

Data presented is for illustrative purposes based on cited literature.

FAQs: Substrate and Reagent Problems

Question: My yield is low with a specific substrate. What substrate properties could be the cause?

Answer: The electronic and steric properties of both the propargylic electrophile and the nucleophile significantly influence the reaction outcome.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the substrate can alter its reactivity. For propargylic acetates, chloro-substitution at the C-2 position of a phenyl ring resulted in poor yield and lower enantioselectivity, while 3-Cl or 4-Cl substitutions gave good yields and higher selectivity[1][2].

  • Propargylic Substituent Effects: DFT studies have shown that substituents at the propargylic position can have a profound effect, sometimes even reversing the stereoselectivity of the reaction[6][7][8]. For example, a methyl group at the propargylic position can lead to a different major enantiomer compared to an unsubstituted analogue[7][8].

  • Nucleophile Reactivity: The nature of the nucleophile is critical. Highly coordinating nucleophiles like thiols can poison the catalyst[1]. In other cases, certain nucleophiles may simply be less reactive. For example, alkyl ketones have been observed to produce lower yields and enantioselectivity compared to acetophenone (B1666503) derivatives in some copper-catalyzed systems[9].

FAQs: Reaction Condition Optimization

Question: How can I systematically optimize my reaction conditions to improve yield?

Answer: Systematic optimization is key to resolving low yields. The choice of solvent and reaction temperature are two of the most impactful parameters.

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect reaction rates and selectivity. For certain copper-catalyzed propargylic aminations, high enantioselectivity and reaction rates were only observed in polar protic solvents, with methanol being particularly effective[2]. In contrast, other systems may perform better in ethereal solvents like THF or aromatic solvents like toluene[1]. A solvent screen is highly recommended during optimization.

  • Temperature Control: As mentioned previously, temperature is a critical parameter. For many enantioselective reactions, reducing the temperature (e.g., to 0 °C, -20 °C, or even -40 °C) can suppress side reactions and improve both yield and enantioselectivity[1][2].

Table 2: Effect of Reaction Conditions on a Cu-Catalyzed Cyanation
EntryTemperature (°C)TMSCN (equiv.)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)Reference
1Room Temp2.010124084[10]
2Room Temp4.05248084[10]
304.05247588[10]

Data adapted from a cooperative photoredox/copper catalysis system for illustrative purposes.

Experimental Protocols

General Methodology for a Copper-Catalyzed Enantioselective Propargylic Substitution

This protocol is a generalized procedure and should be adapted based on the specific substrates and literature precedents.

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the copper salt (e.g., Cu(OTf)₂; 5 mol%) and the chiral ligand (e.g., a PyBox or BIPHEP derivative; 6 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene or THF; 0.1 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Complexation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Temperature Adjustment: Cool the reaction vessel to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Reagent Addition: Add the nucleophile (1.2 equivalents), followed by the dropwise addition of the propargylic substrate (e.g., propargylic acetate; 1.0 equivalent). If a base (e.g., DIPEA) is required, it is typically added along with the nucleophile.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Problem: Low Yield Check_Conditions Step 1: Verify Reaction Conditions Start->Check_Conditions Check_Catalyst Step 2: Evaluate Catalytic System Check_Conditions->Check_Catalyst Temp Optimize Temperature (e.g., Lower to 0°C) Check_Conditions->Temp Solvent Screen Solvents (Polar vs. Apolar) Check_Conditions->Solvent Purity Check Reagent/Solvent Purity (Anhydrous? Fresh?) Check_Conditions->Purity Check_Substrate Step 3: Assess Substrates & Reagents Check_Catalyst->Check_Substrate Ligand Screen Ligands & Metal Salts Check_Catalyst->Ligand Loading Increase Catalyst/Ligand Loading Check_Catalyst->Loading Base Optimize Base Stoichiometry Check_Catalyst->Base Poisoning Consider Catalyst Poisoning (e.g., by Thiols) Check_Catalyst->Poisoning Result Improved Yield Check_Substrate->Result Leaving_Group Improve Leaving Group (e.g., OH -> OAc) Check_Substrate->Leaving_Group Sterics Evaluate Steric Hindrance (Ortho-substituents?) Check_Substrate->Sterics Electronics Consider Electronic Effects Check_Substrate->Electronics

Caption: A flowchart for systematically troubleshooting low yields.

Simplified Catalytic Cycle via Metal-Allenylidene Intermediate

CatalyticCycle cluster_cycle A Propargylic Alcohol + [M]-L B Metal-Allenylidene Intermediate A->B - H₂O C Nucleophilic Attack (Nu-H) B->C + Nucleophile (Nu-H) D Product Complex C->D Stereoselective C-Nu Bond Formation E Chiral Product D->E Cat_Regen [M]-L (Catalyst) D->Cat_Regen Catalyst Regeneration

Caption: Proposed catalytic cycle for propargylic substitution.

General Experimental Workflow

ExperimentalWorkflow Prep 1. System Prep (Flame-dry glassware, Inert Atmosphere) Reagents 2. Add Catalyst & Ligand (e.g., Cu(OTf)₂, PyBox) Prep->Reagents Solvent 3. Add Anhydrous Solvent Reagents->Solvent Cool 4. Cool to Target Temp (e.g., 0°C) Solvent->Cool Addition 5. Add Substrates (Nucleophile, Electrophile) Cool->Addition Monitor 6. Monitor Reaction (TLC / LC-MS) Addition->Monitor Workup 7. Quench & Workup (Extraction, Drying) Monitor->Workup Purify 8. Purify & Analyze (Chromatography, Chiral HPLC) Workup->Purify

Caption: Standard workflow for setting up the experiment.

References

Technical Support Center: Astrochemical Modeling of the Propargyl Radical (C3H3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the astrochemical modeling of the propargyl radical (C3H3).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my modeled abundance of the this compound (C3H3) significantly lower than observational data from regions like TMC-1?

A1: This is a common and critical issue in astrochemical modeling. Current models often underestimate the propargyl abundance by several orders of magnitude.[1][2] Several factors contribute to this discrepancy:

  • Incomplete Chemical Networks: Your network may be missing key formation pathways or overestimating destruction routes. The self-recombination of propargyl radicals is a known pathway to benzene (B151609), but other formation channels, potentially involving grain-surface chemistry, might be underrepresented.[3]

  • Uncertain Reaction Rate Coefficients: Many rate coefficients used in models are extrapolated from high-temperature experiments or are purely theoretical. These values can be inaccurate by orders of magnitude at the low temperatures (e.g., 10 K) of molecular clouds, especially if a reaction has a U-shaped temperature dependence.[2]

  • Major Destruction Pathways: Reactions with neutral atoms like Carbon (C), Oxygen (O), and Nitrogen (N) are considered major destruction pathways for C3H3.[4] However, experimental data for these reactions at low temperatures is scarce. Excluding reactions with O and N atoms in models has been shown to significantly increase the calculated C3H3 abundance, bringing it closer to observed values.[4]

  • Gas-Grain Chemistry: Models that do not adequately consider grain-surface chemistry may be incomplete. Surface hydrogenation of three-carbon hydrocarbons on interstellar grains could be a critical formation pathway for the this compound and its related counterparts.

Q2: How do I know which reactions in my network are most critical for the this compound abundance?

A2: A sensitivity analysis is the most effective method to identify the reactions that have the largest impact on your model's output.[5][6][7] By systematically varying the rate coefficients of reactions and observing the effect on the C3H3 abundance, you can pinpoint the most influential chemical pathways. This allows you to prioritize which reactions require more accurate kinetic data. Studies have shown that reactions involving small, reactive species that initiate hydrocarbon growth often have the largest effects on the overall network.[7]

Q3: Where can I find more accurate rate coefficients for my model?

A3: Obtaining accurate, low-temperature kinetic data is a significant challenge.

  • Literature Search: Extensively search the literature for recent experimental and theoretical studies on the kinetics of relevant reactions. Low-temperature and low-density laboratory studies provide the most accurate information.

  • Databases: Utilize astrochemical databases like the UMIST Database for Astrochemistry (UDfA). However, always check the temperature range for which the provided rate coefficients are valid to avoid unphysical results from extrapolation.[8]

  • Caution with Extrapolation: Be extremely cautious when extrapolating high-temperature data to the 10 K regime. The uncertainty can be several orders of magnitude.

Q4: Should I include grain-surface chemistry in my model for C3H3?

A4: Yes, it is highly recommended. The lack of consideration for grain chemistry is a major limitation in some models. Processes like the hydrogenation of C3 species on dust grains have been identified as potentially critical for the formation of C3H3.[5] Astrochemical modeling codes like NAUTILUS are three-phase gas-grain models that can handle these complex interactions.[2][5]

Quantitative Data: Key Reaction Rate Coefficients

The rates of neutral-neutral reactions at low temperatures are a major source of uncertainty. The following table summarizes some key reactions involving the this compound. Note that many low-temperature rates are still under investigation.

ReactionRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Notes
C3H3 + C3H3 → Products(4.3 ± 0.6) × 10⁻¹¹295Self-reaction rate coefficient determined via numerical fitting; found to be independent of pressure and buffer gas over the range studied.[9]
C3H3 + O2 (+M) → C3H3O2 (+M)k∞ = (2.3 ± 0.5) × 10⁻¹³295High-pressure limiting rate coefficient for the termolecular association reaction. The reaction is slow compared to non-resonance stabilized hydrocarbon radicals.[9]
C3H3 + O → Products~1.3 x 10⁻¹⁰298This reaction is fast at room temperature, but its rate at 10 K is a critical uncertainty in astrochemical models.[4]
C3H3 + N → Products-10The rate of this reaction at low temperatures is largely unknown but is considered a major destruction pathway, contributing to model-observation discrepancies.[4]
C3H3 + H → Products(2.5 ± 1.1) × 10⁻¹⁰ (at 665 Pa He)295Rate derived during modeling of experimental data.[9]

Experimental Protocols

Accurate astrochemical models rely on precise kinetic data derived from laboratory experiments. Below are simplified methodologies for key techniques used to study this compound reactions.

Methodology 1: Laser Photolysis / Cavity Ring-Down Spectroscopy (LP-CRDS)

This method is used to measure the rate coefficients for reactions of the this compound.

  • Radical Generation: A precursor molecule (e.g., propargyl bromide, C3H3Br) is introduced into a reaction cell with a buffer gas (e.g., He, Ar, N2). A pulse from an excimer laser (e.g., at 193 nm) photolyzes the precursor, generating propargyl radicals.[3][9]

  • Concentration Monitoring: The concentration of the propargyl radicals is monitored over time using cavity ring-down spectroscopy. A laser beam at a specific wavelength (e.g., 332.5 nm) where the radical absorbs is injected into a high-finesse optical cavity containing the reaction mixture.[9]

  • Decay Measurement: The rate at which the light "rings down" or decays within the cavity is measured. This decay rate is sensitive to the concentration of absorbing species (the propargyl radicals).

  • Kinetic Analysis: By observing the change in the C3H3 concentration over time, both in the absence and presence of a co-reactant (like O2), the rate coefficients for the self-reaction and the reaction with the co-reactant can be determined.[9]

Methodology 2: Time-Resolved Multiplexed Photoionization Mass Spectrometry (TR-MPIMS)

This technique is used to study radical-radical reactions and identify the resulting products and their branching fractions.

  • Radical Generation: Two different radical precursors (e.g., one for phenyl and one for propargyl) are pyrolyzed in a high-temperature chemical reactor to generate the desired radicals.[10][11]

  • Reaction: The radicals mix and react over a specific temperature (300–1000 K) and pressure (4–10 Torr) range.[10][11]

  • Photoionization: The gas mixture is continuously sampled. The reaction products are ionized by tunable synchrotron vacuum ultraviolet (VUV) radiation.

  • Mass Spectrometry: The resulting ions are detected by a time-of-flight mass spectrometer. By scanning the photoionization energy, photoionization spectra are recorded for each mass-to-charge ratio (m/z).

  • Isomer Identification: Different isomers of a product (e.g., C9H8) have distinct ionization energies. By analyzing the photoionization spectra, the specific isomers formed in the reaction and their relative abundances (branching fractions) can be determined.[10][11]

Visualizations

Astrochemical_Modeling_Workflow Astrochemical Modeling Workflow for C3H3 cluster_model Model Development & Execution cluster_analysis Analysis & Refinement A 1. Define Physical Conditions (T=10K, n(H2)=10^4 cm^-3) B 2. Select & Update Chemical Network A->B C 3. Run Gas-Grain Model (e.g., NAUTILUS) B->C D 4. Compare Model Abundances with Observations C->D E 5. Perform Sensitivity Analysis to Identify Key Reactions D->E G Significant Underprediction of C3H3 D->G Discrepancy > 2 orders of magnitude? F 6. Refine Chemical Network (Update Rates, Add Reactions) E->F F->B Iterate

Caption: A typical workflow for refining an astrochemical network for the this compound.

C3H3_Chemical_Pathways Key Chemical Pathways for this compound (C3H3) cluster_formation Formation Pathways cluster_destruction Destruction Pathways C3H3 This compound (C3H3) D1 Reaction with O, N, C atoms (CRITICAL UNCERTAINTY) C3H3->D1 D2 Self-Recombination (C3H3 + C3H3) C3H3->D2 D3 Reaction with Ions C3H3->D3 F1 Dissociative Recombination of C3H4+ F1->C3H3 F2 Grain Surface Chemistry (e.g., H abstraction from C3H4) F2->C3H3 F3 C + C2H4 F3->C3H3 Benzene Benzene (C6H6) & other PAHs D2->Benzene

Caption: Simplified formation and destruction pathways for the this compound in the ISM.

Troubleshooting_Logic Troubleshooting C3H3 Underprediction Start Problem: Modeled C3H3 abundance is orders of magnitude too low Q1 Are low-T rates for neutral-neutral reactions (C3H3 + O, N) accurate? Start->Q1 A1_Yes Yes, based on recent lab/theoretical data. Q1->A1_Yes Likely A1_No No, they are extrapolated or estimated. Q1->A1_No Unlikely Q2 Is gas-grain chemistry fully incorporated? A1_Yes->Q2 Sol1 Action: Test model sensitivity by removing or reducing the rates of C3H3 + O/N reactions. A1_No->Sol1 A2_Yes Yes, using a 3-phase model. Q2->A2_Yes Likely A2_No No, model is gas-phase only. Q2->A2_No Unlikely Q3 Have you performed a sensitivity analysis? A2_Yes->Q3 Sol2 Action: Incorporate grain-surface formation pathways, such as hydrogenation of C3 species. A2_No->Sol2 A3_Yes Yes, key reactions identified. Q3->A3_Yes Likely A3_No No. Q3->A3_No Unlikely End Refinement ongoing A3_Yes->End Focus on improving rates for most sensitive reactions Sol3 Action: Run a sensitivity analysis to identify which reaction rates have the most impact on C3H3. A3_No->Sol3

Caption: A logical guide for troubleshooting low modeled abundances of the this compound.

References

Validation & Comparative

Unraveling Radical Reactions: A Comparative Guide to Experimental and Theoretical Branching Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of radical reactions is paramount. The distribution of products, quantified by branching fractions, dictates the overall outcome of a chemical transformation. This guide provides a critical comparison of experimental and theoretical approaches used to determine these branching fractions, offering insights into the strengths and limitations of each methodology through specific case studies.

Radical reactions often proceed through multiple competing pathways, leading to a variety of products. The branching fraction for a specific product is the fraction of the total reaction that proceeds through the channel leading to that product. Accurate determination of these fractions is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing robust kinetic models for complex chemical systems, including those relevant to atmospheric chemistry, combustion, and biological processes.

This guide delves into the comparison of experimentally measured and theoretically calculated branching fractions for several key radical reactions. By presenting quantitative data in structured tables, detailing the experimental and theoretical protocols, and visualizing the comparative workflow, we aim to provide a comprehensive resource for professionals in the field.

The Synergy of Experiment and Theory

The determination of branching fractions relies on a synergistic interplay between experimental measurements and theoretical calculations. Experimental techniques provide real-world data on product distribution under specific conditions, while theoretical methods offer a molecular-level understanding of the potential energy surface and reaction dynamics that govern the branching. Discrepancies between experimental and theoretical values often point to subtle, yet crucial, aspects of the reaction mechanism that warrant further investigation.

Below, we present a generalized workflow for comparing experimental and theoretical branching fractions.

G General Workflow for Comparing Experimental and Theoretical Branching Fractions cluster_exp Experimental Approach cluster_theor Theoretical Approach exp_setup Design and set up experiment (e.g., Crossed Molecular Beam, Flow Reactor) exp_run Conduct reaction under controlled conditions exp_setup->exp_run exp_detect Detect and quantify products (e.g., Mass Spectrometry, LIF) exp_run->exp_detect exp_calc Calculate experimental branching fractions exp_detect->exp_calc compare Compare Experimental and Theoretical Branching Fractions exp_calc->compare theor_pes Calculate Potential Energy Surface (ab initio methods) theor_dyn Perform reaction dynamics calculations (e.g., RRKM, Master Equation) theor_pes->theor_dyn theor_calc Predict theoretical branching fractions theor_dyn->theor_calc theor_calc->compare analysis Analyze discrepancies and refine models/experiments compare->analysis analysis->exp_setup analysis->theor_pes

Caption: Workflow for comparing experimental and theoretical branching fractions.

Case Study 1: The Reaction of Hydroxyl Radical with Ethylene (B1197577) (OH + C₂H₄)

The reaction between the hydroxyl radical (OH) and ethylene (C₂H₄) is a cornerstone of atmospheric and combustion chemistry. It proceeds through an addition mechanism, forming an excited hydroxyethyl (B10761427) radical intermediate that can then dissociate into various products.

Experimental and Theoretical Branching Fractions
Product ChannelExperimental Branching Fraction (%)[1][2]Theoretical (RRKM) Branching Fraction (%)[1][3]
CH₂CHOH (vinyl alcohol) + H2.638
H₂CO (formaldehyde) + CH₃6.358
CH₃CHO (acetaldehyde) + H< 1< 4
H₂O + C₂H₃14.5Not quantified
OH + C₂H₄ (back dissociation)76.5Not quantified

Note: Experimental values are from a crossed molecular beam study at a collision energy of 50.4 kJ/mol. Theoretical values are from RRKM calculations on a calculated potential energy surface for the addition pathway under the same collision energy.

Methodologies

Experimental Protocol: Crossed Molecular Beam Scattering [1][2] The reaction was studied under single-collision conditions using a crossed molecular beam apparatus. A supersonic beam of OH radicals was crossed with a supersonic beam of ethylene molecules. The resulting products were detected by a rotatable mass spectrometer, and their velocity distributions were measured using the time-of-flight technique. This method allows for the direct probing of the primary reaction products and their dynamics.

Theoretical Protocol: RRKM Theory [1][3] The theoretical branching fractions were calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory. This statistical theory assumes that the energy of the energized adduct is rapidly randomized among all its vibrational modes before dissociation. The calculations were performed on a potential energy surface (PES) determined by high-level ab initio electronic structure calculations. The rate constants for each dissociation channel were calculated, and from these, the branching fractions were determined.

Comparison and Insights

There is a notable discrepancy between the experimental and theoretical branching fractions for the OH + C₂H₄ reaction. The RRKM calculations predict that the dominant product channels from the addition mechanism are vinyl alcohol + H and formaldehyde (B43269) + CH₃, while the experiment shows a significant amount of back dissociation to the reactants and the formation of H₂O + C₂H₃. This suggests that the statistical assumptions of RRKM theory may not fully capture the dynamics of this reaction, and non-statistical effects might play a significant role. The experimental results highlight the importance of direct dynamics studies to complement statistical theories.

Case Study 2: The Reaction of Hydroxyl Radical with Methanol (B129727) (OH + CH₃OH)

The reaction of OH with methanol is a key process in atmospheric chemistry and methanol combustion. This reaction can proceed via two main abstraction channels: H-atom abstraction from the methyl group (CH₃) or the hydroxyl group (OH).

Experimental and Theoretical Branching Fractions
Product ChannelExperimental Branching Fraction (α) at 990 K[4]Theoretical Branching Fraction (α) at 1000 K[5]
CH₂OH + H₂O0.90 ± 0.050.94
CH₃O + H₂O0.10 ± 0.050.06

Note: α represents the branching fraction for the CH₂OH + H₂O channel.

Methodologies

Experimental Protocol: Flow Reactor [4] The branching fraction was determined by studying the oxidation of methanol in a flow reactor under diluted, fuel-lean conditions. The reaction was initiated, and the products were monitored. The addition of nitric oxide (NO) created a chemical system where the product distribution was highly sensitive to the initial branching between the CH₂OH and CH₃O radicals. By modeling the system with a detailed chemical kinetic model, the branching fraction could be estimated.

Theoretical Protocol: Transition State Theory and ab initio Calculations [5] Theoretical calculations were performed using transition state theory (TST) combined with high-level ab initio calculations to determine the rate constants for the two abstraction channels. The geometries of the reactants, transition states, and products were optimized, and the energies were calculated to determine the activation barriers for each pathway. These parameters were then used in the TST calculations to obtain the temperature-dependent rate constants and branching fractions.

Comparison and Insights

In this case, there is good agreement between the experimental and theoretical branching fractions at high temperatures. Both methods indicate that H-atom abstraction from the methyl group is the dominant pathway. The slight difference between the experimental and theoretical values falls within the experimental uncertainty. This agreement suggests that the theoretical models provide a reliable description of the reaction kinetics for this system at high temperatures.

Case Study 3: Photodissociation of Formaldehyde (H₂CO)

The photodissociation of formaldehyde is a fundamental process in atmospheric chemistry and has been a benchmark system for studying unimolecular reaction dynamics. Upon absorption of a UV photon, formaldehyde can dissociate into either molecular products (H₂ + CO) or radical products (H + HCO).

Experimental and Theoretical Branching Ratios
Wavelength (nm)Experimental H₂/CO Branching Ratio[6]Theoretical (Quasiclassical Trajectory) H₂/CO Branching Ratio[7]
283.9> 0.1Not directly comparable at a single wavelength

Note: The experimental value is a lower limit. Theoretical studies often explore the energy dependence of the branching ratio rather than providing values at specific wavelengths.

Methodologies

Experimental Protocol: Molecular Beam Photodissociation [6] A molecular beam of formaldehyde was crossed with a pulsed laser beam. The photodissociation products were detected using a mass spectrometer. By measuring the velocity and angular distributions of the products, the branching ratio between the molecular and radical channels can be determined.

Theoretical Protocol: Quasiclassical Trajectory Calculations [7] Quasiclassical trajectory calculations were performed on a global ab initio potential energy surface for the ground electronic state of formaldehyde. A large number of trajectories were initiated with different initial conditions, and the evolution of the system was followed over time. The final products of each trajectory were analyzed to determine the branching ratio between the different dissociation channels.

Comparison and Insights

While a direct quantitative comparison at a specific wavelength is challenging due to the nature of the available data, both experimental and theoretical studies have provided significant insights into the photodissociation dynamics of formaldehyde. Theoretical calculations have been instrumental in explaining the energy dependence of the branching ratios and the role of different dynamical pathways, such as the "roaming" mechanism, which leads to the formation of molecular products through a non-traditional transition state. Experimental studies provide the crucial benchmarks for validating these theoretical models.

Visualizing the Reaction Pathways

The following diagram illustrates the competing reaction pathways for the OH + C₂H₄ reaction.

G Reaction Pathways for OH + C₂H₄ reactants OH + C₂H₄ intermediate [HOCH₂CH₂]* (Excited Adduct) reactants->intermediate Addition prod1 CH₂CHOH + H intermediate->prod1 Dissociation prod2 H₂CO + CH₃ intermediate->prod2 Dissociation prod3 CH₃CHO + H intermediate->prod3 Dissociation prod4 H₂O + C₂H₃ intermediate->prod4 Dissociation back_diss OH + C₂H₄ intermediate->back_diss Back Dissociation

Caption: Competing pathways in the OH + C₂H₄ reaction.

Conclusion

The determination of branching fractions in radical reactions is a complex endeavor that benefits immensely from a combined experimental and theoretical approach. While experimental methods provide essential ground-truth data, theoretical calculations offer invaluable mechanistic insights that are often inaccessible through experiments alone. The case studies presented here illustrate that while there can be excellent agreement between theory and experiment, significant discrepancies can also arise, highlighting the need for continuous refinement of both methodologies. For researchers in drug development and other scientific fields, a thorough understanding of these comparative approaches is crucial for accurately predicting and controlling the outcomes of complex chemical reactions.

References

experimental validation of propargyl radical as a reaction intermediate

Author: BenchChem Technical Support Team. Date: December 2025

The propargyl radical (C₃H₃) is a key resonance-stabilized free radical that has been extensively studied and experimentally validated as a crucial intermediate in a variety of chemical reactions, ranging from combustion and atmospheric chemistry to the formation of complex aromatic molecules.[1][2][3] Its unique electronic structure and stability make it a focal point in understanding the mechanisms of hydrocarbon reactions.[2] This guide provides a comparative overview of the experimental evidence supporting the role of the this compound as a reaction intermediate, detailing the methodologies used for its detection and characterization, and presenting key quantitative data.

Direct Detection and Characterization of the this compound

The transient nature of free radicals makes their direct detection challenging. However, a range of sophisticated experimental techniques have been successfully employed to identify and characterize the this compound, providing irrefutable evidence of its existence as a reaction intermediate.

Mass Spectrometry:

Photoionization mass spectrometry (PIMS) is a powerful tool for identifying radical intermediates. In these experiments, radicals are generated, often through laser photolysis of a precursor molecule, and then ionized by vacuum ultraviolet (VUV) light before being detected by a mass spectrometer. The photoionization efficiency (PIE) spectrum, which plots the ion signal as a function of photon energy, provides a characteristic fingerprint for a given isomer.

The this compound has been unambiguously identified in combustion flames and laboratory experiments using VUV-PIMS.[1][4] The experimentally determined ionization energy (IE) of the this compound is a key parameter for its identification.

Table 1: Experimental Ionization Energies of the this compound

Experimental TechniqueIonization Energy (eV)Reference
VUV Photoionization Mass Spectrometry8.674 ± 0.001[1]
Threshold Photoelectron Spectroscopy8.71 ± 0.02[5]
Pulsed Field Ionization-Photoelectron8.6731 ± 0.0013[1]

Spectroscopy:

Various spectroscopic methods have provided detailed insights into the structure and electronic properties of the this compound.

  • Microwave Spectroscopy: Hyperfine-resolved microwave rotational spectroscopy has been used to probe the π-delocalization in the this compound, confirming its resonance-stabilized nature.[2] This technique provides precise information about the radical's geometry and electronic structure.[2]

  • Cavity Ring-Down Spectroscopy (CRDS): The electronic absorption spectrum of the propargyl peroxy radical (C₃H₃OO•), a key intermediate in the oxidation of propargyl, has been recorded using CRDS.[6]

  • Threshold Photoelectron Spectroscopy (TPES): Mass-selected TPES has been used to study the this compound, providing vibrational information about the cation and a precise determination of the ionization energy.[5][7]

Experimental Protocols

Laser Photolysis/Photoionization Mass Spectrometry (LP/PIMS):

A common experimental setup for studying the this compound involves its generation via laser photolysis of a suitable precursor, followed by detection using photoionization mass spectrometry.

LP_PIMS cluster_generation Radical Generation cluster_detection Detection precursor Propargyl Precursor (e.g., Propargyl Bromide) laser Excimer Laser (e.g., 193 nm) precursor->laser Photolysis radical This compound laser->radical vuv VUV Synchrotron Radiation radical->vuv Photoionization tofms Time-of-Flight Mass Spectrometer vuv->tofms CPUF_mmW cluster_source Radical Source cluster_flow Uniform Flow cluster_detection Detection gas_mixture Gas Mixture (Precursors + He) photolysis_laser 193 nm Laser gas_mixture->photolysis_laser Photodissociation nozzle Pulsed Nozzle photolysis_laser->nozzle flow_region Isentropic Core Flow nozzle->flow_region mmw_pulse mmW Chirped Pulse flow_region->mmw_pulse Probing detector mmW Detector mmw_pulse->detector propargyl_recombination C3H3_1 This compound adduct C6H6 Adducts C3H3_1->adduct Recombination C3H3_2 This compound C3H3_2->adduct Recombination isomers C6H6 Isomers (e.g., 1,5-hexadiyne) adduct->isomers Isomerization benzene Benzene isomers->benzene Cyclization/ Isomerization

References

Propargyl Radical Self-Reaction: A Comparative Analysis of Competing Pathways

Author: BenchChem Technical Support Team. Date: December 2025

The self-reaction of propargyl radicals (C₃H₃) is a cornerstone of combustion chemistry and astrochemistry, playing a pivotal role in the formation of the first aromatic rings and, consequently, polycyclic aromatic hydrocarbons (PAHs) and soot.[1][2] Understanding the intricate network of reaction pathways and the factors governing product distribution is crucial for developing accurate models of these complex chemical environments. This guide provides a comparative analysis of the propargyl radical self-reaction pathways, supported by experimental data and detailed methodologies.

Reaction Pathways and Product Distribution

The recombination of two propargyl radicals proceeds through a complex potential energy surface, leading to a variety of C₆H₆ isomers.[3][4] The reaction can be initiated by three primary, barrierless recombination channels depending on the orientation of the reacting radicals: tail-to-tail (CH₂ to CH₂), head-to-head (CH to CH), and head-to-tail (CH to CH₂).[3] These initial adducts can then isomerize or be stabilized, leading to a range of products.

The major products identified in experimental and theoretical studies include 1,5-hexadiyne, fulvene, benzene (B151609), and 2-ethynyl-1,3-butadiene.[5][6][7][8] The branching ratios of these products are highly dependent on experimental conditions such as temperature and pressure.[3][9]

Below is a diagram illustrating the primary pathways of the this compound self-reaction.

Propargyl_Self_Reaction cluster_recombination Initial Recombination cluster_products Primary Products 2 C3H3 2 C3H3 Tail-to-Tail Tail-to-Tail (CH2 to CH2) 2 C3H3->Tail-to-Tail Barrierless Head-to-Head Head-to-Head (CH to CH) 2 C3H3->Head-to-Head Barrierless Head-to-Tail Head-to-Tail (CH to CH2) 2 C3H3->Head-to-Tail Barrierless 1,5-Hexadiyne 1,5-Hexadiyne Tail-to-Tail->1,5-Hexadiyne Fulvene Fulvene Head-to-Head->Fulvene Isomerization 2-Ethynyl-1,3-butadiene 2-Ethynyl-1,3-butadiene Head-to-Tail->2-Ethynyl-1,3-butadiene Benzene Benzene Fulvene->Benzene Isomerization Phenyl + H Phenyl + H Benzene->Phenyl + H High Temp.

Figure 1: Simplified reaction pathways for this compound self-reaction.

Quantitative Data Comparison

The following table summarizes experimentally and theoretically determined rate constants and product branching ratios for the this compound self-reaction under various conditions.

Temperature (K)Pressure (Torr)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)ProductBranching Ratio (%)Reference
2952.25 - 100(4.3 ± 0.6) x 10⁻¹¹--[10][11]
Room Temp.~50(4.0 ± 0.4) x 10⁻¹¹1,5-Hexadiyne~60[5]
1,2-Hexadiene-5-yne~25[5]
Unidentified C₆H₆ isomer~15[5]
100030-Benzene10[3]
Fulvene18[3]
Phenyl + H5[3]
1273300-Benzene-[3][8]
Fulvene-[3][8]
1,5-Hexadiyne-[3][8]
2-Ethynyl-1,3-butadiene-[3][8]
1343200-Benzene-[3][8]
Fulvene-[3][8]
1,5-Hexadiyne-[3][8]
2-Ethynyl-1,3-butadiene-[3][8]

Note: Branching ratios are highly sensitive to the specific experimental setup and theoretical model employed. The values presented here are indicative of the major product channels under the specified conditions.

Experimental Protocols

A variety of sophisticated experimental techniques have been employed to investigate the kinetics and product distributions of the this compound self-reaction. Below are summaries of the key methodologies.

  • Objective: To measure the overall rate coefficient of the this compound self-reaction.

  • Methodology:

    • Propargyl radicals are generated by 193 nm laser photolysis of a suitable precursor, such as propargyl chloride, propargyl bromide, or allene, in a buffer gas (e.g., Ar, He, N₂).[10][11]

    • The decay of the this compound concentration is monitored in real-time by measuring the absorption of a probe laser beam at a specific wavelength (e.g., 332.5 nm) using cavity ring-down spectroscopy.[10]

    • The second-order rate constant for the self-reaction is determined by fitting the decay profile to a kinetic model.[10][11]

The following diagram illustrates the workflow for a typical laser photolysis-CRDS experiment.

LP_CRDS_Workflow cluster_setup Experimental Setup cluster_process Data Acquisition & Analysis Precursor Propargyl Precursor (e.g., C3H3Cl) Reaction_Cell Reaction Cell (with Buffer Gas) Precursor->Reaction_Cell Photolysis_Laser 193 nm Excimer Laser Photolysis_Laser->Reaction_Cell Initiates Reaction Detector Detector Reaction_Cell->Detector Probes C3H3 Concentration CRDS_Laser Probe Laser (e.g., 332.5 nm) CRDS_Laser->Reaction_Cell Probes C3H3 Concentration Data_Acquisition Record Absorption Decay Detector->Data_Acquisition Kinetic_Modeling Fit to Second-Order Kinetics Data_Acquisition->Kinetic_Modeling Rate_Constant Determine Rate Constant (k) Kinetic_Modeling->Rate_Constant

Figure 2: Workflow for laser photolysis-CRDS experiments.
  • Objective: To identify and quantify the isomeric products of the this compound self-reaction at elevated temperatures.

  • Methodology:

    • A precursor, such as propargyl bromide (C₃H₃Br), is pyrolyzed in a high-temperature chemical reactor (e.g., a heated SiC tube) to generate propargyl radicals.[3][8]

    • The reaction products are expanded into a vacuum chamber, forming a molecular beam.

    • The molecular beam is intersected by tunable vacuum ultraviolet (VUV) radiation from a synchrotron, which photoionizes the different isomers.

    • The resulting ions are detected by a time-of-flight mass spectrometer.[3]

    • By scanning the photon energy and recording the photoionization efficiency (PIE) curves, the different C₆H₆ isomers can be identified and their branching ratios quantified.[8]

Theoretical Modeling

Theoretical calculations, particularly using Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation (ME) analysis, have been instrumental in elucidating the complex potential energy surface of the this compound self-reaction.[3][9] These models can predict temperature and pressure-dependent rate coefficients and product branching ratios, providing valuable insights that complement experimental findings. For instance, theoretical studies have shown that at high temperatures, the reaction pathways leading to the formation of phenyl radicals plus a hydrogen atom become significant.[3][9]

References

A Comparative Analysis of Propargyl Radical Self-Reaction and Cross-Combination with Methyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics and product distributions of highly reactive intermediates is paramount. This guide provides a detailed comparison of two key reaction pathways of the propargyl radical (C₃H₃), a significant species in combustion chemistry and a potential synthon in organic synthesis: its self-reaction and its cross-combination with methyl radicals (CH₃). This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying processes.

The this compound, due to its resonance-stabilized structure, exhibits complex reactivity that is crucial in the formation of aromatic compounds and soot precursors. Its reaction pathways, particularly its dimerization and its interaction with other radical species like the methyl radical, dictate the formation of a diverse array of products. This guide aims to provide a clear and objective comparison of these two fundamental reactions.

Quantitative Data Comparison

The following tables summarize the experimentally determined reaction rate constants and product branching ratios for the this compound self-reaction and its cross-combination with methyl radicals.

Table 1: Reaction Rate Constants

ReactionTemperature (K)Pressure (Torr)Rate Constant (cm³ molecule⁻¹ s⁻¹)Citation
Propargyl + Propargyl (Self-Reaction)2952.25 - 100(4.3 ± 0.6) x 10⁻¹¹[1]
Propargyl + Methyl (Cross-Combination)Room Temp.~50(1.5 ± 0.3) x 10⁻¹⁰[2]

Table 2: Product Branching Ratios for this compound Self-Reaction

Product Isomer (C₆H₆)Experimental Condition A Branching Ratio (%)Experimental Condition B Branching Ratio (%)Citation
1,5-Hexadiyne~60-[2]
1,2-Hexadien-5-yne~25-[2]
Unidentified C₆H₆ Isomer~15-[2]
Benzene (B151609)1.0% precursor, 200 Torr, 1343 K: ~10-150.7% precursor, 300 Torr, 1273 K: ~15-20[3][4]
Fulvene1.0% precursor, 200 Torr, 1343 K: ~20-250.7% precursor, 300 Torr, 1273 K: ~25-30[3][4]
2-Ethynyl-1,3-butadiene1.0% precursor, 200 Torr, 1343 K: ~5-100.7% precursor, 300 Torr, 1273 K: ~5-10[3][4]

Table 3: Product Branching Ratios for Propargyl + Methyl Cross-Combination

Product Isomer (C₄H₆)Branching Ratio (%)Citation
1-Butyne~60[2]
1,2-Butadiene~40[2]

Reaction Pathways

The reaction mechanisms for both the self-reaction and the cross-combination of propargyl radicals are complex, involving the formation of energized adducts that can then isomerize or be stabilized. The following diagrams illustrate the major reaction pathways.

G This compound Self-Reaction Pathways cluster_reactants Reactants cluster_products Products 2 C3H3 2 Propargyl Radicals 1,5-Hexadiyne 1,5-Hexadiyne 2 C3H3->1,5-Hexadiyne Major 1,2-Hexadien-5-yne 1,2-Hexadien-5-yne 2 C3H3->1,2-Hexadien-5-yne Minor Benzene Benzene 2 C3H3->Benzene High T Fulvene Fulvene 2 C3H3->Fulvene High T

Caption: this compound self-reaction pathways.

G Propargyl + Methyl Radical Cross-Combination Pathways cluster_reactants Reactants cluster_products Products C3H3 + CH3 Propargyl + Methyl Radicals 1-Butyne 1-Butyne C3H3 + CH3->1-Butyne Major 1,2-Butadiene 1,2-Butadiene C3H3 + CH3->1,2-Butadiene Minor

Caption: Propargyl-methyl cross-combination pathways.

Experimental Protocols

The data presented in this guide were obtained using sophisticated experimental techniques designed to study fast gas-phase radical reactions. The two primary methods employed are excimer laser flash photolysis coupled with gas chromatography-mass spectrometry (GC-MS) and high-temperature flow tube reactors coupled with synchrotron photoionization mass spectrometry.

Excimer Laser Flash Photolysis with GC-MS

This method is utilized for determining reaction kinetics and identifying stable end-products at or near room temperature.

  • Radical Generation: Propargyl radicals are generated by the 193 nm excimer laser photolysis of a suitable precursor, such as propargyl chloride (C₃H₃Cl), in a helium buffer gas.[2] Methyl radicals are produced from the photolysis of azomethane (B1219989) (CH₃N₂CH₃).[2]

  • Reaction Cell: The photolysis occurs in a temperature-controlled reaction cell. The total pressure is maintained by a flow of the buffer gas.

  • Product Analysis: After a set number of laser pulses, the contents of the reaction cell are expanded into a gas chromatograph (GC) for separation of the various product isomers. The separated products are then introduced into a mass spectrometer (MS) for identification and quantification.[2]

  • Kinetic Modeling: The rate constants are determined through kinetic modeling of the radical decay and product formation as a function of reaction time, which is controlled by the delay between the photolysis and probe pulses or by the number of photolysis pulses.

G Experimental Workflow: Laser Photolysis-GC/MS cluster_setup Experimental Setup cluster_analysis Analysis Precursor Radical Precursor Gas Mixture Cell Reaction Cell Precursor->Cell Laser 193 nm Excimer Laser Laser->Cell Photolysis GC Gas Chromatograph Cell->GC Sampling MS Mass Spectrometer GC->MS Separation Data Data Analysis & Kinetic Modeling MS->Data

Caption: Workflow for laser photolysis-GC/MS experiments.
High-Temperature Flow Tube Reactor with Synchrotron Photoionization Mass Spectrometry

This technique is employed to study reaction products under conditions relevant to combustion, such as high temperatures and varying pressures.

  • Radical Generation: Propargyl radicals are generated by the pyrolysis of a precursor, such as propargyl bromide (C₃H₃Br), in a high-temperature chemical reactor, typically a heated silicon carbide (SiC) tube.[3][4]

  • Flow Reactor: The radicals and other reactants flow through the reactor at controlled pressures and temperatures. The reaction time is determined by the flow rate and the length of the reactor.

  • Product Detection: A molecular beam is sampled from the reactor and is ionized by tunable vacuum ultraviolet (VUV) synchrotron radiation. The resulting ions are then detected by a time-of-flight mass spectrometer.[3][4]

  • Isomer Identification: By scanning the photon energy of the synchrotron radiation and recording the photoionization efficiency (PIE) curves for each mass-to-charge ratio, different isomers of the products can be identified and their branching ratios quantified.[3][4]

Concluding Remarks

The self-reaction of propargyl radicals and their cross-combination with methyl radicals represent two competing and fundamental pathways in hydrocarbon chemistry. The cross-combination reaction with methyl radicals is significantly faster at room temperature than the propargyl self-reaction.[2] The product distributions are also distinct, with the self-reaction leading to C₆H₆ isomers, including the foundational aromatic molecule benzene at high temperatures, while the cross-combination yields C₄H₆ isomers.[2][3][4]

The choice of experimental technique is critical for studying these reactions. Laser flash photolysis coupled with GC-MS is well-suited for kinetic studies and stable product analysis under controlled, lower-temperature conditions. In contrast, high-temperature flow tube reactors with synchrotron photoionization mass spectrometry provide invaluable insights into product formation under combustion-relevant conditions, allowing for the identification of multiple isomers.

For researchers in combustion, atmospheric chemistry, and synthetic chemistry, a thorough understanding of these competing reaction pathways is essential for developing accurate kinetic models and designing novel synthetic routes. The data and methodologies presented in this guide provide a solid foundation for further investigation into the complex chemistry of the this compound.

References

Reaction Dynamics of Propargyl Radical with Phenyl and Benzyl Radicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction dynamics of key radical species is paramount for modeling complex chemical systems, from combustion processes to the formation of polycyclic aromatic hydrocarbons (PAHs). This guide provides a detailed comparison of the reaction dynamics of the propargyl radical (C₃H₃) with two important aromatic radicals: phenyl (C₆H₅) and benzyl (B1604629) (C₇H₇).

The recombination reactions of the resonantly stabilized this compound with phenyl and benzyl radicals are crucial pathways in the molecular weight growth of hydrocarbons, leading to the formation of larger aromatic structures. While both reactions involve the interaction of a C₃ species with an aromatic radical, their dynamics, product distributions, and governing potential energy surfaces exhibit distinct characteristics. This guide synthesizes findings from experimental and theoretical investigations to offer a comparative overview of these two critical reactions.

Quantitative Data Comparison

The following tables summarize the key quantitative data, including reaction rate constants and product branching ratios, derived from computational and experimental studies. These values are essential for kinetic modeling and for understanding the temperature and pressure dependence of the product formation.

Table 1: Phenyl Radical (C₆H₅) + this compound (C₃H₃) Reaction

Temperature (K)Pressure (Torr)ProductBranching Ratio (%)MethodReference
3004-103-phenyl-1-propyne (B125596) & phenylalleneDominantExperimental (Time-resolved photoionization mass spectrometry)[1][2]
10004-10Indene (B144670)Significant increaseExperimental (Time-resolved photoionization mass spectrometry)[1][2]
10004-10C₉H₇ + HMinorExperimental (Time-resolved photoionization mass spectrometry)[1][2]
Combustion RelevantHighIndene, IndenylFeasible productsTheoretical (CCSD(T)-F12/cc-pVTZ-f12//B3LYP/6-311G**)[3][4]

Table 2: Benzyl Radical (C₇H₇) + this compound (C₃H₃) Reaction

Temperature (K)Pressure (atm)Dominant Product(s)MethodReference
>15000.001–1001-methylene-2-indanyl radicalTheoretical (CASPT2/cc-pVTZ//B3LYP/6-311G(d,p), RRKM/ME)[5]
High TNot specifiedNaphthalene (B1677914) + H (from 1-methylene-indanyl decomposition)Theoretical (CASPT2/cc-pVTZ//B3LYP/6-311G(d,p))[5]
Low TNot specifiedNaphthalene formation is a relevant pathwayTheoretical Review[5]

Reaction Pathways and Mechanisms

The reaction between the this compound and an aromatic radical proceeds through a complex potential energy surface (PES) involving the formation of initial adducts followed by isomerization and/or dissociation to various products. The dominant pathways are visualized below.

Phenyl + Propargyl Reaction Pathway

The reaction of the phenyl radical with the this compound can proceed through two primary barrierless addition channels, forming 3-phenyl-1-propyne and phenylallene. These initial adducts can then undergo isomerization to form more stable bicyclic structures like indene.

G cluster_reactants Reactants cluster_adducts Initial Adducts cluster_products Products R C₆H₅ + C₃H₃ A1 3-phenyl-1-propyne (i1) R->A1 Barrierless (R1) A2 Phenylallene (i2) R->A2 Barrierless (R2) P1 Indene A1->P1 Isomerization P3 o-Benzyne + Allene A1->P3 Dissociation A2->P1 Isomerization P2 Indenyl + H P1->P2 H-elimination

Reaction pathway for Phenyl + Propargyl.
Benzyl + Propargyl Reaction Pathway

The reaction between the benzyl and propargyl radicals is dominated by the addition of the this compound to the alpha(CH₂) site of the benzyl radical. This initial adduct can then undergo cyclization and subsequent hydrogen elimination to form naphthalene.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R C₇H₇ + C₃H₃ I1 Initial Adduct R->I1 Dominant Addition I2 Diradical Intermediate I1->I2 Isomerization I3 1-Methylene-2-indanyl radical I2->I3 Ring Closure P1 Naphthalene + H I3->P1 Decomposition P2 1-Methyleneindene I3->P2 Decomposition

Reaction pathway for Benzyl + Propargyl.

Experimental and Theoretical Methodologies

A comprehensive understanding of these radical-radical reactions relies on a synergistic approach combining experimental and theoretical methods.

Experimental Protocols
  • Time-Resolved Multiplexed Photoionization Mass Spectrometry: This technique was employed to study the phenyl + propargyl reaction.[1][2] The experiment involves generating the radicals in a flow reactor and probing the reaction products as a function of time using photoionization coupled with mass spectrometry. This allows for the identification of different isomers and the determination of their branching fractions at various temperatures.[1][2] The radicals are typically produced by photolysis of suitable precursors.

Theoretical and Computational Methods
  • Quantum Chemical Calculations: The potential energy surfaces for both reactions have been extensively investigated using high-level quantum chemical methods.[3][4][5] These include:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) density functional theory: Often used for geometry optimizations.[3][4][5]

    • CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples): A high-accuracy method for calculating single-point energies.[3][4]

    • CASPT2 (Complete Active Space Second-order Perturbation Theory): A multi-reference method suitable for describing electronic structures with significant diradical character, which is common in these reaction intermediates.[3][5]

  • Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: These statistical theories are used to calculate reaction rate constants.

    • Variational Transition State Theory (VRC-TST): Employed for barrierless association reactions, which are characteristic of the initial steps in these radical-radical recombinations.[3][4]

    • RRKM/Master Equation (ME) Analysis: This approach is used to compute temperature- and pressure-dependent rate constants and product branching ratios by considering the competition between isomerization, dissociation, and collisional stabilization of the energized adducts.[3][4][5]

Comparison and Concluding Remarks

The reactions of the this compound with phenyl and benzyl radicals, while both contributing to the growth of aromatic systems, display notable differences:

  • Initial Adducts: The phenyl + propargyl reaction initially forms linear C₉H₈ isomers (3-phenyl-1-propyne and phenylallene).[3] In contrast, the benzyl + propargyl reaction predominantly proceeds via addition to the benzylic carbon, leading to a C₁₀H₁₀ adduct that readily cyclizes.[5]

  • Primary Bicyclic Products: For the phenyl + propargyl system, the key bicyclic product is indene (a five-membered ring fused to a benzene (B151609) ring).[1][2][3] The benzyl + propargyl reaction, however, is a significant pathway to naphthalene (two fused benzene rings), formed through the decomposition of methylene-indanyl radical intermediates.[5]

  • Experimental vs. Theoretical Focus: The phenyl + propargyl reaction has been characterized by both experimental and theoretical studies, providing valuable benchmarks for theoretical models.[1][2] The study of the benzyl + propargyl reaction has, to date, been dominated by computational investigations.[5]

References

Unraveling the Propargyl Radical's UV Signature: A Computational Showdown

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the theoretical validation of the propargyl radical's notable 242 nm absorption band reveals a compelling narrative of computational chemistry's power and its intricate dance with experimental findings. This guide compares various theoretical approaches, offering researchers a clear perspective on their performance in tackling this challenging spectroscopic puzzle.

The this compound (C₃H₃), a key intermediate in combustion and interstellar chemistry, exhibits a broad absorption band in the ultraviolet region, with a maximum at approximately 242 nm.[1][2] The definitive assignment and theoretical validation of this spectral feature have been a subject of considerable scientific discussion, pitting various computational methods against experimental observations. This comparison guide delves into the computational methodologies employed to validate this absorption, providing a clear overview for researchers in spectroscopy, theoretical chemistry, and related fields.

The Experimental Benchmark

Experimental studies have consistently identified a broad absorption for the this compound in the 230–300 nm range.[1] Early gas-phase experiments using flash photolysis of propargyl halides (C₃H₃Cl and C₃H₃Br) established the absorption maximum at 242 nm, with a cross-section of 1.2 × 10⁻¹⁷ cm² molecule⁻¹.[1] Subsequent studies employing techniques such as cavity ring-down spectroscopy have corroborated these findings, solidifying the 242 nm feature as a key spectroscopic signature of this radical.[1]

Computational Approaches: A Tale of Two Outcomes

The theoretical investigation of the 242 nm absorption has yielded conflicting results, highlighting the challenges in accurately describing the electronically excited states of open-shell systems. High-level multireference methods have, in some instances, questioned the assignment of this peak to the this compound, while other sophisticated techniques have successfully reproduced the experimental findings.

High-Accuracy Multireference Methods

Initial rigorous theoretical studies employing multireference configuration interaction (MRCI) calculations struggled to identify a transition that would account for the strong absorption at 242 nm.[3] These calculations suggested that while the this compound does have electronic transitions in the UV region, the intense feature at 242 nm might originate from a different species.[3]

However, more recent and highly accurate calculations using the multireference configuration interaction singles and doubles method with perturbative triples and quadruples [MRCISD(TQ)] have successfully assigned this absorption.[4] This study attributes the 242 nm band to a Franck-Condon-allowed electronic transition from the ground 2B₁ state to a Rydberg-like excited state, 12A₁.[4]

Coupled-Cluster Methods

Equation-of-Motion Coupled-Cluster (EOM-CC) methods, particularly EOM-CCSD (Coupled-Cluster with Singles and Doubles), are powerful tools for calculating the excited states of molecules.[5][6][7] While specific EOM-CCSD results for the 242 nm band of the this compound are present in the broader literature of computational chemistry, detailed comparisons often point to the necessity of including higher-order excitations or employing multireference approaches for radicals with complex electronic structures.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies due to its computational efficiency.[8][9][10][11] However, its application to open-shell systems like the this compound can be challenging, and the accuracy of the results is highly dependent on the choice of the exchange-correlation functional. While TD-DFT can provide a qualitative picture of the electronic spectrum, for a quantitative and definitive assignment of the 242 nm band, more accurate methods are generally preferred.

Comparative Data

The following table summarizes the key experimental and computational findings regarding the UV absorption of the this compound.

MethodWavelength (nm)Oscillator Strength (f)AssignmentReference
Experimental
Flash Photolysis242-Broad absorption maximum[1]
Cavity Ring-Down Spectroscopy~240-250-Broad absorption[1]
Computational
MRCI>280WeakDoes not confirm a strong absorption at 242 nm[3]
MRCISD(TQ)242Strong2B₁ → 12A₁ (Rydberg-like)[4]

Experimental and Computational Protocols

Experimental Methodology: Flash Photolysis

A typical flash photolysis experiment for generating and observing the this compound involves the following steps:

  • Precursor Preparation: A suitable precursor, such as propargyl chloride (C₃H₃Cl) or propargyl bromide (C₃H₃Br), is introduced into a reaction cell at low pressure, often diluted in an inert gas like argon.

  • Photolysis: A high-energy pulse from an excimer laser (e.g., at 193 nm or 248 nm) is used to photolyze the precursor molecule, leading to the formation of propargyl radicals.[1]

  • Spectroscopic Probing: A time-delayed analysis light beam from a separate lamp is passed through the cell.

  • Detection: The absorption of the analysis beam is measured by a spectrometer as a function of wavelength, revealing the transient absorption spectrum of the newly formed radicals.

Computational Workflow: A General Overview

The computational validation of a spectroscopic feature like the 242 nm absorption of the this compound generally follows a structured workflow, as illustrated in the diagram below.

Computational_Workflow cluster_prep System Preparation cluster_method Method Selection cluster_calc Calculation cluster_analysis Analysis & Comparison Geometry Define Molecular Geometry BasisSet Select Basis Set ChooseMethod Choose Computational Method (e.g., MRCI, EOM-CCSD, TD-DFT) GroundState Ground State Calculation ExcitedState Excited State Calculation GroundState->ExcitedState Analyze Analyze Results (Excitation Energies, Oscillator Strengths) ExcitedState->Analyze Compare Compare with Experiment Analyze->Compare

References

A Comparative Guide to Chemical Precursors for Propargyl Radical Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The propargyl radical, a highly reactive and versatile intermediate, plays a crucial role in various chemical transformations, including the synthesis of complex organic molecules and the formation of polycyclic aromatic hydrocarbons.[1][2] Its generation in a controlled and efficient manner is paramount for its application in synthetic chemistry. This guide provides an objective comparison of common chemical precursors and methodologies for generating the this compound, supported by experimental data and detailed protocols.

Comparison of Precursor Performance

The selection of a suitable precursor for this compound generation depends on the desired experimental conditions, required yield, and the subsequent application of the radical. The following table summarizes the performance of common precursors based on available experimental data.

Precursor CategorySpecific PrecursorGeneration MethodTypical ConditionsReported Yield/EfficiencyKey AdvantagesKey Disadvantages
Photochemical Propargyl Bromide (CH≡CCH₂Br)Photolysis193 nm excimer laserBranching ratio for Br atom formation is significant, implying C-Br bond cleavage.[3]Clean generation of radicals; precise temporal control.Requires specialized laser equipment; potential for side reactions.[4]
Photochemical Propargyl Chloride (CH≡CCH₂Cl)Photolysis193 nm excimer laserMajor C-Cl bond fission channel observed; minor (5%) channel also present.[5]Readily available precursor.Bimodal recoil kinetic energy distribution suggests complex dissociation dynamics.[5]
Thermal Propargyl Alcohol (CH≡CCH₂OH)Thermal Decomposition953-1262 K in a single pulse shock tube.[6]Overall decomposition rate constant: k = 10^(10.17±0.36) exp(-(39.70±1.83)/RT) s⁻¹.[6]Simple setup (shock tube or pyrolysis reactor); scalable.High temperatures required; potential for complex product mixtures.
Thermal Furan (B31954) (C₄H₄O)Thermal Decomposition~1600 K in a tubular reactor.[7]This compound is a major product at high temperatures.[7][8]Can be a source of multiple radical species.Requires very high temperatures; complex reaction network.[8]
Metal-Catalyzed Propargylic CarbonatesNickel-Catalyzed Cross-CouplingNi(cod)₂ catalyst, often with a phosphine (B1218219) ligand, at elevated temperatures (e.g., 80°C).[9]High yields (up to 97%) of subsequent products (e.g., chiral propargylic amines).[10][11]High efficiency and selectivity for subsequent reactions; milder conditions than thermal methods.Catalyst cost and sensitivity; formation of a metal-bound propargyl intermediate, not a "free" radical.[12]

Experimental Protocols

Detailed methodologies for the generation of propargyl radicals from representative precursors are provided below. These protocols are based on published experimental procedures and can be adapted for specific research needs.

Protocol 1: Photochemical Generation from Propargyl Bromide

Objective: To generate propargyl radicals via the 193 nm photolysis of propargyl bromide for subsequent reaction or spectroscopic studies.

Materials:

  • Propargyl bromide (CH≡CCH₂Br)

  • Helium (He) or Argon (Ar) as a carrier gas

  • Vacuum chamber equipped with a molecular beam apparatus

  • ArF excimer laser (193 nm)

  • Detection system (e.g., time-of-flight mass spectrometer with a photoionization source)

Procedure:

  • Prepare a dilute mixture of propargyl bromide in the carrier gas (typically 1-5%).

  • Introduce the gas mixture into the vacuum chamber through a pulsed nozzle to generate a molecular beam.

  • Focus the 193 nm output of the ArF excimer laser onto the molecular beam. The laser fluence should be optimized to maximize this compound generation while minimizing multiphoton absorption and fragmentation.

  • The generated propargyl radicals can be detected and characterized using a suitable detection method. For photoionization mass spectrometry, a second laser or synchrotron radiation is used to ionize the radicals, which are then detected by a mass spectrometer.[3][13]

Protocol 2: Thermal Generation from Propargyl Alcohol

Objective: To produce propargyl radicals through the high-temperature decomposition of propargyl alcohol.

Materials:

  • Propargyl alcohol (CH≡CCH₂OH)

  • Argon (Ar) as a bath gas

  • Single pulse shock tube

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Prepare a mixture of propargyl alcohol in argon (typically 0.1-1%).

  • Introduce the mixture into the driven section of the shock tube.

  • Initiate the shock wave by rupturing the diaphragm separating the driver and driven sections. The temperature and pressure behind the reflected shock wave are controlled by the initial pressures and the nature of the driver and driven gases.

  • Maintain the high-temperature conditions for a short duration (typically a few milliseconds).

  • Rapidly cool the mixture by expansion to quench the reaction.

  • Analyze the product mixture using GC-MS to identify and quantify the products of the decomposition, from which the formation of propargyl radicals can be inferred.[6][14]

Protocol 3: Nickel-Catalyzed Generation and Reaction from a Propargylic Carbonate

Objective: To generate a propargyl-nickel intermediate from a propargylic carbonate for use in an asymmetric amination reaction.

Materials:

  • Propargylic carbonate (e.g., a carbonate of a secondary propargylic alcohol)

  • N-methylaniline derivative

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Chiral phosphine ligand (e.g., (R)-SEGPHOS)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox, add Ni(cod)₂ and the chiral ligand to a dry reaction vessel.

  • Add the anhydrous solvent and stir the mixture until the catalyst components are fully dissolved.

  • Add the propargylic carbonate and the N-methylaniline derivative to the reaction mixture.

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 60°C) for the specified time (e.g., 48 hours).[10][11]

  • After the reaction is complete, cool the mixture to room temperature and purify the product by column chromatography to isolate the chiral propargylic amine. The high yield of the product indicates the efficient generation and reaction of the propargyl-nickel intermediate.[10]

Reaction Pathways and Mechanisms

The generation of propargyl radicals from these precursors proceeds through distinct mechanistic pathways. The following diagrams, generated using the DOT language, illustrate these key transformations.

Photochemical_Generation PropargylHalide Propargyl Halide (CH≡CCH₂X, X=Br, Cl) TransitionState Excited State* PropargylHalide->TransitionState hν (193 nm) PropargylRadical This compound (CH≡CCH₂•) TransitionState->PropargylRadical HalogenRadical Halogen Radical (X•) TransitionState->HalogenRadical

Caption: Photochemical generation of a this compound.

Thermal_Generation PropargylAlcohol Propargyl Alcohol (CH≡CCH₂OH) TransitionState Transition State PropargylAlcohol->TransitionState Δ (High T) PropargylRadical This compound (CH≡CCH₂•) TransitionState->PropargylRadical C-O Homolysis HydroxylRadical Hydroxyl Radical (•OH) TransitionState->HydroxylRadical

Caption: Thermal generation of a this compound.

Metal_Catalyzed_Generation cluster_cycle Catalytic Cycle Ni0 Ni(0)Lₙ OxidativeAddition Oxidative Addition Ni0->OxidativeAddition PropargylicCarbonate Propargylic Carbonate PropargylicCarbonate->OxidativeAddition PiPropargylNi π-Propargyl-Ni(II) Complex OxidativeAddition->PiPropargylNi NucleophilicAttack Nucleophilic Attack PiPropargylNi->NucleophilicAttack Nucleophile Nucleophile (Nu⁻) Nucleophile->NucleophilicAttack ReductiveElimination Reductive Elimination NucleophilicAttack->ReductiveElimination Product Propargylated Product ReductiveElimination->Ni0 Regeneration ReductiveElimination->Product

Caption: Nickel-catalyzed generation of a propargyl intermediate.

References

A Comparative Analysis of the Electronic Structures of Propargyl and Cyanomethyl Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide presents a detailed comparison of the fundamental electronic properties of two important C₃H₃ and C₂H₂N isomers: the propargyl (•CH₂CCH) and cyanomethyl (•CH₂CN) radicals. Both are key intermediates in combustion, atmospheric, and interstellar chemistry. Understanding their electronic structure is crucial for predicting their reactivity and stability. This analysis is supported by experimental data from peer-reviewed studies and theoretical calculations.

Core Electronic Properties: A Quantitative Comparison

The electronic behavior of a radical is primarily dictated by its ionization energy, electron affinity, and the distribution of its unpaired electron (spin density). The following table summarizes these key experimental and theoretical values for the propargyl and cyanomethyl radicals.

PropertyPropargyl Radical (•CH₂CCH)Cyanomethyl Radical (•CH₂CN)
Adiabatic Ionization Energy (eV) 8.70 eV10.28₀ ± 0.01₀ eV[1]
Electron Affinity (eV) 0.88 eV (Calculated)1.507 ± 0.018 eV[2]
Spin Density Distribution (au) Delocalized: Cα (0.65), Cγ (0.46), Cβ (-0.11)[3]Delocalized: Cα (0.57), N (0.34)[4]
Molecular Geometry Planar (C₂ᵥ symmetry)Planar

Analysis of Electronic Structure and Stability

The significant differences in the ionization energy and electron affinity between the two radicals can be attributed to the influence of the terminal acetylenic (–C≡CH) versus the cyano (–C≡N) group.

  • Ionization Energy (IE): The cyanomethyl radical possesses a substantially higher ionization energy (10.28 eV) compared to the this compound (8.70 eV).[1] This indicates that more energy is required to remove an electron from •CH₂CN. The highly electronegative nitrogen atom in the cyano group inductively withdraws electron density from the methylene (B1212753) carbon, stabilizing the singly occupied molecular orbital (SOMO) and lowering its energy. Removing an electron from this more stable orbital requires a greater energy input.

  • Electron Affinity (EA): The electron affinity of the cyanomethyl radical (1.507 eV) is markedly higher than the calculated value for the this compound (~0.88 eV).[2] A higher electron affinity signifies a greater energy release upon electron capture, forming a more stable anion. The resulting cyanomethyl anion (⁻CH₂CN) is significantly stabilized by both the inductive electron-withdrawing effect of the nitrogen atom and the ability to delocalize the negative charge onto the nitrogen via resonance.

  • Spin Density and Resonance: Both radicals are resonance-stabilized, which delocalizes the unpaired electron and contributes to their relative stability compared to non-conjugated radicals.

    • In the This compound , the spin density is distributed primarily across the two terminal carbon atoms (Cα and Cγ), with a small negative spin density on the central carbon (Cβ), characteristic of allylic-type systems.[3]

    • In the cyanomethyl radical , the spin density is shared between the methylene carbon (Cα) and the nitrogen atom.[4] The delocalization of the unpaired electron onto the electronegative nitrogen atom is a key factor in its electronic structure.

Visualization of Resonance Structures

The delocalization of the unpaired electron in both radicals can be visualized through their principal resonance contributors.

G cluster_propargyl This compound (•CH₂CCH) cluster_cyanomethyl Cyanomethyl Radical (•CH₂CN) p1 H₂C=C=C•—H p2 H₂C•—C≡C—H p1->p2 c1 H₂C=C=N• c2 H₂C•—C≡N c1->c2

Caption: Resonance contributors for propargyl and cyanomethyl radicals.

Experimental and Theoretical Methodologies

The data presented in this guide are derived from established experimental and computational techniques designed to probe the electronic structure of transient species.

Determination of Ionization Energy

Method: Pulsed-Field-Ionization Zero-Kinetic-Energy (PFI-ZEKE) Photoelectron Spectroscopy and Photoionization Mass Spectrometry (PIMS).

Protocol Outline:

  • Radical Generation: The radical of interest is typically generated in the gas phase by laser photolysis or pyrolysis of a suitable stable precursor molecule. For instance, propargyl radicals can be produced by the 193 nm photolysis of 1,3-butadiene (B125203) in a supersonic expansion.[5]

  • Ionization: The radical beam is intersected by a tunable, high-resolution monochromatic light source, often from a synchrotron or a dye laser system. The photon energy is scanned across the ionization threshold.

  • Detection: In PFI-ZEKE spectroscopy, very high-lying Rydberg states just below the ionization limit are populated and then ionized by a pulsed electric field. This allows for very precise determination of the adiabatic ionization energy with rotational resolution.[5] In PIMS, the resulting photoions are detected as a function of photon energy, with the onset of the ion signal corresponding to the ionization energy.[1]

G cluster_workflow Workflow for Ionization Energy Measurement Precursor Precursor Molecule (e.g., 1,3-butadiene) Radical Radical Generation (Photolysis/Pyrolysis) Precursor->Radical Ionization Photoionization Radical->Ionization PhotonSource Tunable VUV Photon Source PhotonSource->Ionization Detection PFI-ZEKE or Mass Spectrometer Ionization->Detection Result Ionization Energy Detection->Result

Caption: Generalized workflow for radical ionization energy measurement.

Determination of Electron Affinity

Method: Photodetachment Photoelectron Spectroscopy.

Protocol Outline:

  • Anion Generation: The corresponding anion (e.g., CH₂CN⁻) is generated in a suitable ion source.

  • Ion Trapping and Cooling: The anions are often trapped and cryogenically cooled to reduce thermal broadening and allow for higher-resolution measurements.

  • Photodetachment: The trapped anions are irradiated with a tunable laser. If the photon energy exceeds the electron affinity of the corresponding radical, an electron is detached.

  • Electron Detection: The kinetic energy of the detached photoelectrons is measured. The electron affinity is determined by the photon energy threshold required to produce photoelectrons with near-zero kinetic energy.[2]

Determination of Spin Density

Method: Computational Quantum Chemistry.

Protocol Outline:

  • Structure Optimization: The geometry of the radical is optimized using a selected level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and a large basis set (e.g., 6-311++G(3df,3pd)).[3][6]

  • Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the electronic wavefunction.

  • Population Analysis: The resulting wavefunction is analyzed to partition the electron spin density among the constituent atoms. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Löwdin population analysis are used to calculate the net spin on each atomic center.[3][4]

References

A Comparative Guide to the Competing Fates of the Propargyl Radical: Recombination vs. Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

The propargyl radical (C₃H₃) is a resonantly stabilized hydrocarbon radical that serves as a crucial intermediate in a variety of chemical environments, from combustion systems to the interstellar medium. Its relatively high stability allows it to accumulate in significant concentrations, leading to complex subsequent chemistry. Two of the most critical competing pathways for propargyl consumption are self-recombination and reaction with molecular oxygen. Understanding the kinetics and product branching of these reactions is essential for accurately modeling soot formation, combustion efficiency, and astrochemistry. This guide provides an objective comparison of these two reaction pathways, supported by experimental data and detailed methodologies.

Reaction Pathways: A Visual Overview

The fate of the this compound is dictated by distinct potential energy surfaces for its self-reaction versus its reaction with O₂. The following diagrams illustrate the major product channels for each pathway.

G C3H3_1 This compound (C₃H₃) C6H6_complex Excited C₆H₆ Adducts (e.g., 1,5-hexadiyne) C3H3_1->C6H6_complex + C₃H₃ C3H3_2 This compound (C₃H₃) C3H3_2->C6H6_complex Fulvene Fulvene C6H6_complex->Fulvene Isomerization Benzene (B151609) Benzene C6H6_complex->Benzene Isomerization Phenyl_H Phenyl Radical + H Benzene->Phenyl_H High T Decomposition

Caption: this compound self-recombination pathway.

G cluster_reactants C3H3 This compound (C₃H₃) C3H3O2_adduct C₃H₃O₂ Adduct C3H3->C3H3O2_adduct + O₂ O2 Molecular Oxygen (O₂) O2->C3H3O2_adduct + O₂ Prod1 Ketene (B1206846) (CH₂CO) + Formyl Radical (HCO) C3H3O2_adduct->Prod1 Prod2 Acetyl Radical (CH₃CO) + Carbon Monoxide (CO) C3H3O2_adduct->Prod2 Prod3 2-Propynal (HCCCHO) + Hydroxyl Radical (OH) C3H3O2_adduct->Prod3 Prod4 Formaldehyde (H₂CO) + Ketene Radical (CHCO) C3H3O2_adduct->Prod4 Other Other Minor Products (e.g., CCCHO + H₂O) C3H3O2_adduct->Other

Caption: Reaction pathways for this compound with molecular oxygen.

Comparative Kinetic and Product Data

The competition between propargyl recombination and oxidation is highly dependent on temperature, pressure, and the concentration of O₂. The following tables summarize key quantitative data from various experimental and theoretical studies.

Table 1: this compound Self-Recombination (C₃H₃ + C₃H₃)

Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)PressureMajor Products IdentifiedReference
(4.3 ± 0.6) × 10⁻¹¹2952.25 - 100 TorrNot specified[1]
High-pressure limit, k(T,p) drops off precipitously at high T500 - 2000> 1 atm1,5-hexadiyne (B1215225) (low T), Fulvene, Benzene, Phenyl + H (high T)[2]
Not specified1273 - 1343200 - 300 TorrBenzene, 1,5-hexadiyne, Fulvene, 2-ethynyl-1,3-butadiene[3]
Theoretical model provided1000 - 20001 - 10 atmFulvene, Benzene, Phenyl + H[4]

Table 2: this compound Reaction with Molecular Oxygen (C₃H₃ + O₂)

Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)PressureMajor Products Identified & Branching RatiosReference
High-pressure limit, k∞ = (2.3 ± 0.5) × 10⁻¹³2952.25 - 100 Torr (in falloff region)C₃H₃O₂ adduct[1]
Total k = 2.05 × 10⁻¹⁴ T⁰.³³ exp[(-2.8 kcal/mol)/RT]300 - 2000Pressure-dependentCH₃CO + CO (18-29%), CH₂CO + HCO (18-29%), CCCHO + H₂O (0-10%), CHCCO + H₂O (0-17%)[5][6]
Not specified650 - 1100Low pressure2-Propynal, Ethenone (Ketene), Formaldehyde, CO, CO₂, C₂H₂, C₂H₄, C₃O₂[7]
Theoretical model providedWide rangeWide rangeKinetically significant channel forms formyl and ketene[8][9][10]

Discussion of Findings

This compound self-recombination is a critical initial step in the formation of aromatic rings, a process central to soot production in combustion environments. The reaction proceeds through the formation of various C₆H₆ isomers, with the product distribution being highly sensitive to temperature and pressure.[2][3] At lower temperatures, stabilized adducts like 1,5-hexadiyne are significant, while at higher temperatures (>1200 K), the reaction favors the formation of thermodynamically stable aromatic species like benzene and, ultimately, the phenyl radical plus a hydrogen atom.[2][3] The overall rate coefficient is fast, characteristic of radical-radical reactions.[1]

In contrast, the reaction of this compound with molecular oxygen acts as an inhibiting pathway for soot formation by converting the radical into smaller, oxygenated species.[7] This reaction is significantly slower than the self-recombination reaction.[1][5] The reaction proceeds via the formation of a C₃H₃O₂ adduct, which can then isomerize and dissociate through multiple channels.[5][6] The major products are ketene (CH₂CO) and the formyl radical (HCO), along with acetyl radical (CH₃CO) and carbon monoxide (CO).[5][8][9] The presence of oxygen effectively reduces the concentration of propargyl radicals available for recombination, thereby inhibiting the formation of benzene and larger polycyclic aromatic hydrocarbons (PAHs).[7]

Experimental Protocols

The data presented in this guide are derived from a range of advanced experimental techniques designed to study the kinetics and mechanisms of fast radical reactions.

1. This compound Generation:

  • Pulsed Laser Photolysis (PLP): This is a common method for generating a sudden, high concentration of radicals. A precursor molecule is photolyzed using a high-powered laser at a specific wavelength. For propargyl radicals, precursors like allene, propargyl chloride, or propargyl bromide are often photolyzed using a 193 nm excimer laser.[1]

  • High-Temperature Pyrolysis: Radicals can also be generated by thermal decomposition of a stable precursor in a high-temperature flow reactor. For instance, propargyl bromide (C₃H₃Br) is passed through a heated silicon carbide (SiC) tube at temperatures above 1200 K, causing the weak C-Br bond to cleave and produce propargyl radicals.[3]

2. Detection and Analysis:

  • Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive absorption spectroscopy technique is used to monitor the concentration of propargyl radicals in real-time. A laser pulse is trapped in a high-finesse optical cavity containing the reacting gas mixture. The rate at which the light leaks out of the cavity is dependent on the concentration of absorbing species, allowing for precise measurement of the radical decay rate.[1]

  • Photoionization Mass Spectrometry (PIMS): This technique is used to identify reaction products. The reacting gas mixture is sampled, often forming a molecular beam, and then ionized by a tunable light source, such as synchrotron vacuum ultraviolet (VUV) radiation. By scanning the photon energy and measuring the mass-to-charge ratio of the resulting ions, one can identify different isomers of the reaction products and determine their branching fractions.[3][7]

  • Laser-Induced Fluorescence (LIF): While not explicitly detailed in the provided search results for these specific reactions, LIF is another common technique for detecting radical species with high sensitivity and selectivity.

3. Theoretical Modeling:

  • Master Equation/RRKM Theory: Many of the cited studies supplement experimental findings with theoretical calculations. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is used to compute microcanonical rate coefficients, which are then used in a master equation model to predict thermal rate coefficients and product distributions as a function of temperature and pressure.[2][3][5] These models rely on potential energy surfaces calculated using high-level ab initio quantum chemistry methods.[5]

References

Unraveling the Complex Dance of Resonantly Stabilized Radicals: A Comparative Analysis of Propargyl + Allyl and Propargyl Self-Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the theoretical underpinnings of the propargyl-allyl cross-reaction versus the propargyl self-reaction reveals crucial insights into the formation of aromatic molecules in combustion and interstellar environments. This guide provides a comparative analysis of these two fundamental reaction systems, supported by quantitative data from high-level theoretical studies and experimental validations.

The recombination of resonantly stabilized radicals, such as propargyl (C₃H₃) and allyl (C₃H₅), is a cornerstone of molecular weight growth processes, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and soot.[1][2] Understanding the competition and product branching ratios between the cross-reaction of propargyl and allyl radicals and the self-reaction of propargyl radicals is critical for developing accurate kinetic models of these complex chemical environments.[3][4]

Reaction Pathways and Products: A Tale of Two Systems

The reaction between a propargyl radical and an allyl radical, as well as the self-reaction of two propargyl radicals, proceeds through a complex potential energy surface with multiple wells and product channels.[3][5] High-level electronic structure calculations have been instrumental in mapping these surfaces and predicting the dominant reaction pathways.[6]

Propargyl + Allyl Radical Reaction: The cross-recombination of propargyl and allyl radicals is a significant pathway in the formation of C₆ hydrocarbons.[7] Theoretical analyses indicate that this reaction can lead to the formation of various cyclic and acyclic isomers.[3][6] Notably, the formation of five-membered ring compounds has been identified as a potential outcome in combustion conditions.[7] However, the formation of cyclic C₆H₇ and C₆H₈ species is reportedly suppressed by elevated pressure.[6][8]

This compound Self-Reaction: The self-recombination of propargyl radicals is considered a critical step in the formation of the first aromatic ring, benzene (B151609) (C₆H₆).[4][9] Experimental studies, using techniques like isomer-selective synchrotron-based mass spectrometry, have provided compelling evidence for benzene formation from this reaction.[4][10] Alongside benzene, other structural isomers such as 1,5-hexadiyne, fulvene, and 2-ethynyl-1,3-butadiene have been detected.[4] Theoretical calculations have been crucial in elucidating the reaction mechanism, which involves the formation of various C₆H₆ adducts that can isomerize to produce benzene and other products.[1][11] At lower temperatures, the dominant products are predicted to be phenyl radical + H, 2-ethynyl-1,3-butadiene, and fulvene, with their relative importance depending on pressure.[1]

Allyl Radical Self-Reaction: For comparison, the self-reaction of allyl radicals primarily leads to the formation of 1,5-hexadiene.[2] Theoretical studies suggest that the formation of cyclic species from this reaction is unlikely under typical combustion conditions.[7]

Quantitative Comparison of Reaction Kinetics

The following table summarizes key quantitative data from theoretical and experimental studies on the propargyl + allyl reaction and the self-reaction of propargyl and allyl radicals.

ReactionRate Constant (k)Temperature (K)Pressure (Torr)MethodReference
Propargyl + Allyl1.71 × 10⁻⁷ T⁻¹.¹⁸² exp(-255/T) cm³ molecule⁻¹ s⁻¹295 - 80020 - 200Experimental (Pulsed Laser Photolysis - Cavity Ring-Down Spectroscopy) & Theoretical (CBS-QB3, CASPT2)[7]
Propargyl + Propargyl(4.3 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹2952.25 - 100Experimental (Laser Photolysis - Cavity Ring-Down Spectroscopy)[12]
Propargyl + Propargyl to BenzeneBranching ratios quantified experimentally and verified with simulations.1273 - 1343200 - 300Experimental (Synchrotron-based Mass Spectrometry) & Theoretical (CFD and Kinetic Simulations)[4]
Allyl + Allyl1.40 × 10⁻⁸ T⁻⁰.³³³ exp(-225/T) cm³ molecule⁻¹ s⁻¹295 - 80020 - 200Experimental (Pulsed Laser Photolysis - Cavity Ring-Down Spectroscopy) & Theoretical (CBS-QB3, CASPT2)[7]

Experimental and Theoretical Methodologies

A combination of sophisticated experimental techniques and high-level theoretical calculations has been employed to investigate these radical-radical reactions.

Experimental Protocols:

  • Pulsed Laser Photolysis - Cavity Ring-Down Spectroscopy (PLP-CRDS): This technique is used to generate radicals via photolysis of a precursor molecule and then monitor their concentration in real-time by measuring the decay of light intensity in a resonant optical cavity. This allows for the determination of reaction rate constants.[7][12]

  • Synchrotron-based Photoionization Mass Spectrometry: This powerful technique utilizes tunable vacuum ultraviolet (VUV) synchrotron radiation to selectively ionize and identify different isomers of reaction products, providing crucial information on product branching ratios.[4][10] A high-temperature, coin-sized chemical reactor, often referred to as a "hot nozzle," is used to simulate the conditions of combustion or astrochemical environments.[9]

Theoretical Protocols:

  • Ab Initio and Density Functional Theory (DFT) Calculations: High-level electronic structure methods such as Complete Basis Set (CBS-QB3), Coupled Cluster (CCSD(T)), and Multireference Configuration Interaction (CASPT2) are used to calculate the potential energy surfaces (PES) of the reactions.[7][13] These calculations provide information on the energies of reactants, intermediates, transition states, and products.

  • Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: These statistical theories are used in conjunction with the calculated PES to determine microcanonical and phenomenological rate coefficients for various product channels as a function of temperature and pressure.[3][6][7]

  • Master Equation Analysis: Time-dependent, multiple-well master equation analyses are employed to model the complex reaction networks, accounting for collisional energy transfer and determining the overall rate coefficients and product distributions.[1][8]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the simplified logical relationships in the theoretical analysis of these radical reactions.

Experimental_Workflow cluster_generation Radical Generation cluster_detection Detection & Analysis cluster_data Data Output PLP Pulsed Laser Photolysis of Precursors CRDS Cavity Ring-Down Spectroscopy PLP->CRDS Real-time concentration PIMS Photoionization Mass Spectrometry PLP->PIMS Product identification Rate_Constants Rate Constants CRDS->Rate_Constants Branching_Ratios Product Branching Ratios PIMS->Branching_Ratios

A simplified workflow for the experimental investigation of radical-radical reactions.

Theoretical_Workflow cluster_quantum Quantum Chemistry cluster_kinetics Kinetics Calculation cluster_results Predicted Observables PES Potential Energy Surface (CBS-QB3, CCSD(T)) TST_RRKM Transition State Theory (TST) RRKM Theory PES->TST_RRKM Master_Eq Master Equation Analysis TST_RRKM->Master_Eq Rate_Coeff Rate Coefficients Master_Eq->Rate_Coeff Product_Dist Product Distributions Master_Eq->Product_Dist

A flowchart outlining the theoretical and computational methodology for studying radical reactions.

Reaction_Comparison cluster_reactants Reactants cluster_reactions Reactions cluster_products Major Products Propargyl This compound (C₃H₃) Cross_Reaction Propargyl + Allyl Propargyl->Cross_Reaction Self_Reaction Propargyl + Propargyl Propargyl->Self_Reaction Allyl Allyl Radical (C₃H₅) Allyl->Cross_Reaction Cyclic_C6 Cyclic C₆ Compounds (e.g., 5-membered rings) Cross_Reaction->Cyclic_C6 Dominant Pathway Benzene Benzene (C₆H₆) + Isomers Self_Reaction->Benzene Key Pathway to Aromatics

A logical diagram comparing the primary outcomes of the propargyl + allyl and propargyl self-reactions.

References

A Comparative Guide to the Validation of RRKM-based Master Equation for Propargyl Recombination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The self-recombination of propargyl radicals (C₃H₃) is a cornerstone reaction in the formation of aromatic hydrocarbons, including benzene (B151609) and polycyclic aromatic hydrocarbons (PAHs), which are significant precursors to soot in combustion processes.[1][2] Accurately modeling the kinetics of this reaction under various temperature and pressure regimes is crucial for developing predictive combustion models. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, coupled with the master equation formalism, stands as a primary theoretical tool for predicting the rate coefficients and product distributions of such complex, multi-well reactions.[2][3] This guide provides an objective comparison of the performance of RRKM-based master equation models for propargyl recombination against experimental data and discusses alternative theoretical approaches.

Theoretical and Experimental Methodologies

A robust validation of theoretical models hinges on a direct comparison with reliable experimental data. The following sections detail the RRKM-based master equation approach and the key experimental techniques employed to study propargyl recombination.

RRKM-based Master Equation Modeling

The RRKM-based master equation approach is a powerful statistical theory for modeling unimolecular and recombination reactions that proceed over a complex potential energy surface with multiple wells (isomers) and transition states.[3][4] The core of the model relies on several key assumptions:

  • Ergodicity: The intramolecular vibrational energy redistribution (IVR) within a molecule is assumed to be much faster than any chemical reaction, leading to a statistical distribution of energy among all vibrational modes.[5]

  • Transition State Theory: The rate of passage over a potential energy barrier is calculated using transition state theory.[4]

The master equation itself is a set of coupled differential equations that describes the time evolution of the population of molecules at different energy levels. By solving the master equation, one can obtain temperature and pressure-dependent rate coefficients and product branching ratios.[2][3]

The application of this methodology to propargyl recombination involves several critical computational steps:

  • Potential Energy Surface (PES) Characterization: The first step is to map out the C₆H₆ potential energy surface, identifying all stable isomers (wells) and the transition states connecting them. This is typically achieved using high-level ab initio quantum chemistry methods.[2]

  • Calculation of Microcanonical Rate Coefficients (k(E)): For each elementary step (isomerization or dissociation), the microcanonical rate coefficient, k(E), which is the rate constant for a molecule with a specific internal energy E, is calculated using RRKM theory.[3]

  • Collisional Energy Transfer: A model for collisional energy transfer, which describes how collisions with a bath gas change the internal energy of the reacting molecules, is incorporated into the master equation.[6]

  • Solving the Master Equation: The time-dependent, multiple-well master equation is then solved numerically to obtain the thermal rate coefficients and product distributions as a function of temperature and pressure.[3]

Experimental Techniques

Experimental validation of the RRKM-based master equation models for propargyl recombination is primarily achieved through studies in shock tubes and flow reactors, often coupled with sensitive diagnostic techniques.

  • Shock Tubes: Shock tubes are used to generate high temperatures and pressures for a short duration, allowing for the study of chemical kinetics under conditions relevant to combustion.[7][8][9] In a typical experiment, a precursor molecule for the propargyl radical is rapidly heated by a shock wave, leading to its decomposition and the formation of propargyl radicals. The subsequent decay of the radicals and the formation of products are then monitored, often using laser absorption spectroscopy.[7]

  • Flow Reactors: Flow reactors provide a controlled environment for studying reactions at lower temperatures and pressures.[10] Propargyl radicals are generated, often by laser photolysis of a suitable precursor, in a carrier gas flow. The evolution of the reactant and product concentrations along the reactor is then measured, typically using photoionization mass spectrometry (PIMS).[10] This technique, known as Laser Photolysis/Photoionization Mass Spectrometry (LP-PIMS), is highly sensitive and can distinguish between different isomers.[10]

Performance Comparison: RRKM-based Models vs. Experimental Data

The RRKM-based master equation models developed by researchers such as Miller and Klippenstein have shown remarkable agreement with a wide range of experimental data for propargyl recombination.[2]

Total Rate Constants

The models accurately predict the temperature and pressure dependence of the total rate constant for the C₃H₃ + C₃H₃ reaction. Below 500 K, the rate coefficient is largely independent of pressure and approaches the high-pressure limit.[3] In the range of 500 K to 2000 K, the rate coefficient exhibits a positive pressure dependence, which is well-captured by the master equation formalism.[3] At very high temperatures (around 2000 K), a "coalescence temperature" is reached where the rate coefficient becomes pressure-independent again, and only bimolecular products are formed.[3]

Temperature (K)PressureExperimental Rate Constant (cm³/mol·s)RRKM/ME Predicted Rate Constant (cm³/mol·s)Reference
300 - 10004 - 10 TorrData not explicitly found in snippetsAgrees well with experimental branching fractions[11]
500 - 20001 - 10 atmQualitative agreement describedShows expected pressure dependence[3]
Product Branching Ratios

A key success of the RRKM-based master equation approach is its ability to predict the distribution of various C₆H₆ isomers and other products as a function of temperature and pressure.

At temperatures below 800 K, a multitude of C₆H₆ isomers are predicted and observed as products.[3] As the temperature increases, the product distribution shifts towards the most stable isomers, namely fulvene (B1219640) and benzene, as well as the bimolecular products phenyl + H.[3] Above 1700 K, fulvene is no longer a significant product, and beyond 2000 K, the reaction predominantly yields phenyl + H.[3] These theoretical predictions are in good general agreement with experimental observations.[2]

Temperature (K)PressureDominant Experimental ProductsDominant RRKM/ME Predicted ProductsReference
< 800LowMultiple C₆H₆ isomersMultiple C₆H₆ isomers[3]
> 12001 - 10 atmFulvene, Benzene, Phenyl + HFulvene, Benzene, Phenyl + H[3]
> 2000AnyPhenyl + HPhenyl + H[3]

Alternative Theoretical Models

While the RRKM-based master equation is a dominant theoretical framework, other models are used, particularly for specific aspects of the reaction dynamics.

  • Variable Reaction Coordinate Transition State Theory (VRC-TST): For barrierless recombination reactions, like the initial association of two propargyl radicals, VRC-TST can provide a more accurate description of the entrance channel kinetics compared to conventional transition state theory.[11] VRC-TST has been successfully applied to model the formation of initial adducts in radical-radical reactions.[11]

  • Direct Dynamics: For smaller systems or specific reaction channels, direct dynamics simulations, where the potential energy and forces are calculated "on-the-fly" using quantum chemistry methods, can provide a more detailed picture of the reaction dynamics without relying on statistical assumptions. However, for a complex system like propargyl recombination with its numerous wells and long-lived intermediates, this approach is computationally prohibitive for calculating thermal rate constants.

Visualizing the Process

To better understand the complex network of reactions and the experimental approach, the following diagrams are provided.

G cluster_reactants Reactants cluster_intermediates C6H6 Intermediates cluster_products Products 2 C3H3 2 C3H3 1,5-hexadiyne 1,5-hexadiyne 2 C3H3->1,5-hexadiyne 1,2,4,5-hexatetraene 1,2,4,5-hexatetraene 2 C3H3->1,2,4,5-hexatetraene fulvene fulvene 1,5-hexadiyne->fulvene isomerization 1,2,4,5-hexatetraene->fulvene isomerization benzene benzene fulvene->benzene isomerization phenyl + H phenyl + H benzene->phenyl + H dissociation G cluster_setup Experimental Setup cluster_detection Detection System PrecursorGas Propargyl Precursor Gas Reactor Shock Tube or Flow Reactor PrecursorGas->Reactor CarrierGas Carrier Gas (e.g., He, Ar) CarrierGas->Reactor Spectrometer Laser Absorption Spectroscopy or Photoionization Mass Spectrometry Reactor->Spectrometer Probes Reaction Mixture EnergySource Shock Wave or Laser Pulse EnergySource->Reactor Initiates Reaction Data Concentration vs. Time Data Spectrometer->Data

References

A Researcher's Guide to Comparing Rotational Spectroscopy Data with Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimentally obtained rotational spectroscopy data with theoretical predictions, offering researchers, scientists, and drug development professionals a framework for validating molecular structures. Rotational spectroscopy, a high-resolution technique, provides exquisitely precise information about the moments of inertia of a molecule in the gas phase, which are directly related to its three-dimensional structure.[1][2] By comparing experimental results with high-level quantum chemical calculations, scientists can determine molecular geometries with exceptional accuracy, validate computational models, and confidently identify molecules in complex environments like the interstellar medium.[3][4]

Workflow for Structural Determination

The process of determining a molecule's structure using rotational spectroscopy involves a synergistic approach, combining experimental measurements with theoretical computations. The workflow begins with the selection of a target molecule and proceeds along two parallel paths—experimental analysis and computational modeling—which ultimately converge for data comparison, analysis, and structure refinement.

G cluster_0 Experimental Workflow cluster_1 Theoretical Workflow exp_start Sample Preparation (Gas Phase) exp_spec Microwave Spectroscopy (e.g., CP-FTMW) exp_start->exp_spec exp_data Data Acquisition (Free Induction Decay) exp_spec->exp_data exp_fft Fourier Transform exp_data->exp_fft exp_spectrum Experimental Spectrum (Frequency vs. Intensity) exp_fft->exp_spectrum exp_fit Spectral Line Fitting (e.g., SPFIT, PGopher) exp_spectrum->exp_fit exp_const Experimental Rotational Constants (A₀, B₀, C₀) exp_fit->exp_const compare Comparison & Analysis (Calculate % Deviation) exp_const->compare the_start Select Level of Theory & Basis Set (e.g., CCSD(T)) the_geom Geometry Optimization the_start->the_geom the_freq Frequency Calculation the_geom->the_freq the_const_eq Equilibrium Rotational Constants (Aₑ, Bₑ, Cₑ) the_freq->the_const_eq the_vib Vibrational Corrections (ΔBᵥᵢ♭) the_const_eq->the_vib the_const Theoretical Ground-State Constants (A₀, B₀, C₀) the_vib->the_const the_const->compare start Molecule of Interest start->exp_start start->the_start end_node Refined Molecular Structure (Bond Lengths & Angles) compare->end_node

Caption: Workflow comparing experimental and theoretical rotational spectroscopy.

Experimental & Theoretical Protocols

A robust comparison requires meticulous procedures in both the laboratory and in computation.

Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy is a powerful technique for rapidly acquiring broadband rotational spectra.[5][6]

  • Sample Introduction : The molecule of interest is introduced into a high-vacuum chamber in the gas phase. This can be achieved by gentle heating of a solid sample or by flowing the gas through a nozzle. For non-volatile or fragile molecules, techniques like laser ablation or supersonic expansion are used to bring them into the gas phase and cool them to very low rotational temperatures (~1-5 K).

  • Microwave Excitation : A short, high-power microwave pulse that sweeps across a wide frequency range (a "chirp") is broadcast into the vacuum chamber. Molecules with a permanent dipole moment are coherently excited into rotation.[7][8]

  • Data Acquisition : After the excitation pulse, the molecules emit a faint microwave signal as they return to their ground rotational states. This signal, known as the Free Induction Decay (FID), is detected.[9] The FID contains information about all the rotational transitions within the bandwidth of the initial chirp.

  • Signal Processing : The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform. This results in a spectrum showing signal intensity versus frequency, where peaks correspond to specific rotational transitions.[1]

  • Spectral Fitting : The frequencies of the observed transitions are measured with high precision. This list of transition frequencies is then fitted to a theoretical Hamiltonian model using specialized software (e.g., SPFIT, PGopher, PySpecTools).[10][11] The fitting process yields highly precise experimental rotational constants (A₀, B₀, C₀) and centrifugal distortion constants.[2][4]

Theoretical Protocol: Ab Initio Calculation of Rotational Constants

Quantum chemical calculations provide the theoretical rotational constants for comparison. The accuracy of these predictions is highly dependent on the chosen computational methodology.[3]

  • Method Selection : A high-level ab initio method and a suitable basis set are chosen. Coupled-cluster methods, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are often considered the "gold standard" for achieving high accuracy.[12]

  • Geometry Optimization : The molecular geometry is optimized to find the lowest energy structure. This process calculates the equilibrium structure of the molecule at the minimum of the potential energy curve.[12]

  • Calculation of Equilibrium Constants : From the optimized equilibrium geometry, the equilibrium moments of inertia and the corresponding equilibrium rotational constants (Aₑ, Bₑ, Cₑ) are calculated.

  • Vibrational Corrections : The experimentally determined constants (A₀, B₀, C₀) are for the ground vibrational state, not the hypothetical equilibrium state. To make a direct comparison, zero-point vibrational corrections must be calculated and applied to the equilibrium constants.[12] This requires computing the harmonic and cubic force fields. The corrected theoretical constants are given by B₀ ≈ Bₑ - ΔBᵥᵢ♭.

  • Final Theoretical Values : The final theoretical ground-state rotational constants are then ready for comparison with the experimental values.

Data Presentation: A Comparative Analysis

The ultimate test of a theoretical model is its ability to reproduce experimental data. The tables below summarize the comparison between experimental rotational constants and those derived from various levels of theory for representative molecules. The percentage deviation, calculated as (|Theoretical - Experimental| / Experimental) * 100%, quantifies the accuracy of the calculation.[13]

Table 1: Comparison of Rotational Constants for Pyrimidine (C₄H₄N₂) (All values in MHz)

ConstantExperimental Value[1]Calculated Value (CCSD(T)/ANO1)[1]Deviation (%)
A₀ 6276.827756276.8181980.00015%
B₀ 6067.165766067.1599240.00010%
C₀ 3084.449223084.4311130.00059%

Table 2: Statistical Analysis of Theoretical Methods for a Set of 16 Molecules

This table shows the mean absolute error for rotational constants predicted by different theoretical levels, demonstrating the increasing accuracy with more sophisticated methods.[12]

Level of TheoryMean Absolute Error (%)[12]Standard Deviation (%)[12]
MP2/cc-pVTZ 0.70%0.81%
CCSD(T)/cc-pVTZ 0.22%0.22%
CCSD(T)/cc-pVQZ 0.12%0.13%
Best Theoretical Estimate *0.04%0.07%

*Includes basis-set extrapolation and corrections for core correlation, higher-order excitations, and vibrational/electronic effects.[12]

Table 3: Impact of Dispersion Corrections on B3LYP Functional for a Set of 9 Organic Molecules

This table highlights how adding corrections, such as for London dispersion, can significantly improve the agreement between theoretical predictions and experimental data.[14]

ConstantMethodMean Absolute Deviation (MHz)
B B3LYP45.4
B B3LYP-D320.0

Conclusion

The comparison between experimental rotational spectroscopy data and theoretical predictions is a cornerstone of modern molecular physics and structural chemistry. As demonstrated, high-level quantum chemical calculations that include appropriate corrections can predict rotational constants with remarkable accuracy, often achieving deviations of less than 0.1%.[3] This close agreement provides a powerful tool for researchers to unambiguously determine molecular structures, benchmark the performance of theoretical methods, and gain fundamental insights into molecular behavior. For professionals in fields like drug development, this precision is invaluable for understanding molecular conformation and intermolecular interactions.

References

A Comparative Guide to Propargyl Radical Generation: Heterogeneous vs. Homogeneous Reductants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the generation of propargyl radicals is a critical step in the synthesis of complex molecules and potential therapeutic agents. The choice of reductant—the chemical species that donates an electron to initiate the radical formation—is a key determinant of reaction efficiency, selectivity, and overall success. This guide provides a detailed comparison of heterogeneous and homogeneous reductants for propargyl radical generation, supported by experimental data and protocols to inform your synthetic strategies.

The fundamental distinction between heterogeneous and homogeneous reductants lies in their phase relative to the reaction mixture. Heterogeneous reductants, such as metallic zinc, exist in a different phase (typically solid) from the dissolved reactants. In contrast, homogeneous reductants, like the organometallic compound cobaltocene (B1669278), are soluble in the reaction solvent, leading to a single-phase system. This seemingly simple difference has profound implications for the reaction mechanism and stereochemical outcome.

A key concept that has emerged from studies comparing these systems is the idea of "free" versus "sequestered" radicals. Heterogeneous reducing agents are thought to produce "free" radicals, while homogeneous reductants can generate "sequestered" radicals that are associated with the oxidized form of the reductant.[1] This association can influence the stereoselectivity of subsequent reactions.

Mechanism of this compound Generation

The generation of a this compound typically involves the single electron transfer (SET) from a reductant to a propargylic precursor, such as a propargyl halide or a stabilized propargyl cation. This process results in the homolytic cleavage of a carbon-leaving group bond, yielding the this compound.

General Signaling Pathway

G cluster_0 This compound Generation Precursor Propargylic Precursor (e.g., Propargyl-X) Radical This compound Precursor->Radical Homolytic Cleavage Reductant Reductant (Heterogeneous or Homogeneous) Reductant->Precursor Single Electron Transfer (SET) Product Desired Product Radical->Product Reaction (e.g., Dimerization, Addition)

Caption: General pathway for this compound generation.

Performance Comparison: Heterogeneous vs. Homogeneous Reductants

The choice between a heterogeneous and a homogeneous reductant significantly impacts the stereochemical outcome of this compound reactions, particularly in dimerization and cyclization reactions.

ParameterHeterogeneous Reductant (e.g., Zinc)Homogeneous Reductant (e.g., Cobaltocene)Homogeneous Photoredox Catalyst
Nature Solid metal, insoluble in reaction mediaSoluble organometallic or organic compoundSoluble photocatalyst activated by light
Radical Type "Free" radicals[1]"Sequestered" radicals[1]Typically "free" radicals
Stereoselectivity Often leads to the thermodynamically favored product. In some intramolecular reactions, favors d,l-diastereomers.Can lead to the kinetically favored product. A reversal of stereoselectivity to the meso-diastereomer has been observed in intramolecular cyclizations when switching from zinc to cobaltocene.[1]Can be highly selective, often controlled by the chiral environment of the catalyst.
Reaction Conditions Often requires activation of the metal surface; can be sensitive to mass transfer limitations.[2]Milder reaction conditions, often at low temperatures.[3]Very mild conditions, often at room temperature, initiated by visible light.
Work-up Requires filtration to remove the solid reductant.Typically requires chromatographic separation from the oxidized reductant.Requires removal of the photocatalyst, often by chromatography.
Advantages Inexpensive, readily available.Tunable redox potentials, allows for greater control over electron transfer rates.[4]High degree of control, can enable challenging transformations.
Disadvantages Can lead to poor stereoselectivity; heterogeneity can complicate kinetics and scale-up.[2]Can be more expensive and require inert atmosphere techniques.Can require specialized equipment (e.g., photoreactors); photocatalysts can be expensive.
Quantitative Data on Stereoselectivity

The following table summarizes the diastereoselectivity observed in the dimerization of Co2(CO)6-complexed propargyl radicals using different reductants.

ReductantTyped,l : meso ratioYield (d,l-isomer)Reference
Cobaltocene (Cp2Co)Homogeneous85 : 1546.8%[3]
Zinc (Zn)HeterogeneousFavors d,l (up to 100% in some cases)-[1]

Note: A direct yield comparison for the zinc-mediated reaction under identical conditions was not available in the cited literature.

In intramolecular reactions, a notable reversal of stereoselectivity has been observed, with cobaltocene favoring the meso product (79%), while zinc favors the d,l product.[1][3]

Experimental Protocols

Heterogeneous Reductant: Zinc-Mediated Barbier Reaction

This protocol describes a typical procedure for the propargylation of an aldehyde using zinc powder.[5]

Materials:

  • Zinc powder

  • Propargylic bromide

  • Aldehyde

  • Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • 10% Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a stirred mixture of zinc (28 mmol) in THF (60 mL), add propargylic bromide (28 mmol) in THF (30 mL).

  • Stir the mixture for 1 hour.

  • Add the aldehyde (28 mmol) in THF (10 mL) to the reaction mixture.

  • Stir the mixture for 3 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution (100 mL).

  • After 30 minutes, filter the reaction mixture to remove any remaining zinc.

  • Add 10% hydrochloric acid (20 mL) and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over MgSO4, and concentrate in vacuo.

Homogeneous Reductant: Cobaltocene-Induced Radical Coupling

This protocol outlines the low-temperature generation of propargyl radicals using cobaltocene.[3]

Materials:

  • Co2(CO)6-complexed methyl propargyl ether

  • Triflic anhydride (B1165640)

  • Cobaltocene (Cp2Co)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the Co2(CO)6-complexed methyl propargyl ether in CH2Cl2 and cool the solution to -10 °C.

  • Add triflic anhydride to generate the propargyl triflate in situ.

  • After the formation of the cationic intermediate, cool the reaction mixture to -50 °C.

  • Add a solution of cobaltocene in CH2Cl2 dropwise.

  • Stir the reaction at -50 °C for 10 minutes to allow for the generation and dimerization of the propargyl radicals.

  • Proceed with the appropriate work-up and purification steps.

Homogeneous Photoredox Catalysis

This protocol describes a photoredox-catalyzed propargylation of aldehydes using a titanium catalyst.[6]

Materials:

  • Aldehyde (0.2 mmol)

  • Organic photocatalyst (e.g., 3DPAFIPN, 5 mol%)

  • [Cp2TiCl2] catalyst (10 mol%)

  • Hantzsch's ester (2 equivalents)

  • Propargyl bromide (3 equivalents)

  • Inhibitor-free dry THF

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, combine the organic photocatalyst, [Cp2TiCl2], and Hantzsch's ester.

  • Add dry THF and subject the mixture to four freeze-pump-thaw cycles.

  • Refill the tube with argon and add the propargyl bromide and the aldehyde.

  • Irradiate the reaction mixture with visible light under vigorous stirring for 48 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental and Logical Workflows

Heterogeneous System Workflow

G cluster_0 Heterogeneous Reductant Workflow Start Start Reactants Dissolve Reactants in Solvent Start->Reactants Add_Zn Add Solid Zinc Powder Reactants->Add_Zn Reaction Stir at Reaction Temperature Add_Zn->Reaction Filter Filter to Remove Excess Zinc Reaction->Filter Workup Aqueous Workup & Extraction Filter->Workup Purify Purification Workup->Purify End End Purify->End

Caption: Workflow for a zinc-mediated propargylation.

Homogeneous System Workflow

G cluster_0 Homogeneous Reductant Workflow Start Start Reactants Dissolve All Reactants (including reductant) Start->Reactants Reaction Stir at Reaction Temperature Reactants->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Chromatographic Purification Workup->Purify End End Purify->End

Caption: Workflow for a cobaltocene-mediated propargylation.

Conclusion

The choice between heterogeneous and homogeneous reductants for this compound generation is a critical decision in synthetic planning. Heterogeneous reductants like zinc are cost-effective and straightforward to use but may offer limited stereocontrol. Homogeneous reductants, including organometallics like cobaltocene and photoredox catalysts, provide milder reaction conditions and a higher degree of control over stereoselectivity, albeit sometimes at a higher cost and with more complex experimental setups. By understanding the fundamental differences in their mechanisms and performance, researchers can select the most appropriate method to achieve their desired synthetic outcomes, advancing the fields of chemical synthesis and drug discovery.

References

Safety Operating Guide

Navigating the Disposal of Propargyl Radical and Related Compounds: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of propargyl radical-containing waste streams are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. The propargyl moiety, with its reactive terminal alkyne, necessitates careful consideration for its deactivation and disposal. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage these hazardous materials effectively.

The primary approach to managing waste containing the highly reactive this compound involves quenching the reactive species as an integral part of the experimental protocol, followed by the systematic collection and disposal of the resulting chemical waste through a licensed professional service. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with propargyl-containing compounds is essential. Propargyl alcohol, a related and commonly used compound, is toxic, flammable, and can form explosive peroxides.[1] Therefore, all work involving propargyl derivatives should be conducted in a well-ventilated chemical fume hood.[2][3][4]

Personal Protective Equipment (PPE) is mandatory and should include:

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields. A face shield may be necessary when there is a significant splash hazard.[3]

  • Skin Protection: A laboratory coat and chemical-resistant gloves, such as nitrile or neoprene, are required. Double-gloving is recommended.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.[2]

Hazard Profile of Propargyl-Containing Compounds

The following table summarizes key hazard information for propargyl-containing compounds, with propargyl alcohol often serving as a reference due to the reactive nature of the propargyl group.

Hazard CategoryDescription
Toxicity Propargyl alcohol is toxic if swallowed, inhaled, or in contact with skin.[1] Short-term exposure can lead to skin irritation, respiratory distress, and eye burns.[2]
Flammability Propargyl-containing compounds are often flammable. Keep away from heat, sparks, open flames, and other ignition sources.[4]
Reactivity The terminal alkyne of the propargyl group is reactive. These compounds can react with strong oxidizing agents, acids, and bases. Ethers may form explosive peroxides upon storage.[1]
Environmental Propargyl alcohol is toxic to aquatic life. Do not dispose of down the drain.[1]

Experimental Protocol: Quenching of this compound in Reaction Mixtures

For reaction mixtures containing the this compound, a quenching step must be integrated into the experimental procedure before waste collection. The goal is to safely neutralize the highly reactive radical species.

Materials:

  • Ice bath

  • Inert, non-reactive solvent (e.g., toluene)

  • Quenching agent (e.g., isopropanol (B130326), followed by a 1:1 mixture of isopropanol/water, then water)

Procedure:

  • Cool the Reaction Mixture: Place the reaction flask in an ice bath to cool the contents and control the rate of the quenching reaction.

  • Dilute if Necessary: If the reaction mixture is concentrated, dilute it with an inert, non-reactive solvent like toluene.

  • Initial Quenching with a Less Reactive Alcohol: Slowly add isopropanol to the cooled and stirred reaction mixture. Isopropanol is less reactive with radical species than water, allowing for a more controlled quench.

  • Monitor the Reaction: Continue the slow addition of isopropanol until the vigorousness of the reaction subsides.

  • Sequential Addition of Water: Once the initial reaction has calmed, slowly add a 1:1 mixture of isopropanol and water.

  • Final Quench with Water: After the reaction with the isopropanol/water mixture shows no further exotherm, slowly add water to ensure the complete quenching of any remaining reactive species.

  • Equilibration: Allow the quenched mixture to warm to room temperature and stir for several hours to ensure all reactive materials have been consumed.

  • Proceed to Waste Collection: The now-quenched reaction mixture can be prepared for hazardous waste disposal.

Step-by-Step Disposal Protocol for Propargyl-Containing Waste

Once any highly reactive species have been quenched, the resulting waste, along with any other propargyl-containing materials, must be disposed of as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Classify all waste containing propargyl compounds as hazardous chemical waste.[1]

    • Segregate propargyl-containing waste from other waste streams, such as non-hazardous waste, biological waste, and incompatible chemicals (e.g., strong oxidizing agents, acids, bases).[1]

    • If the compound contains halogens, it should be disposed of as halogenated organic waste.[3]

  • Containerization:

    • Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[1]

    • Use separate containers for solid and liquid waste.[2]

  • Labeling:

    • Label the waste container as "Hazardous Waste" as soon as the first drop of waste is added.[1]

    • The label must include the full chemical name of all constituents and their approximate concentrations, including solvents.[1]

    • Indicate the date when waste accumulation began.[1]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[3]

    • Utilize secondary containment for liquid waste to prevent spills.[1]

  • Arranging for Disposal:

    • Once the container is full or has reached the accumulation time limit set by your institution, schedule a pickup through your EHS department or a licensed hazardous waste contractor.[1]

    • Complete all necessary waste disposal forms accurately.

Spill Management

In the event of a spill of a propargyl-containing compound, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[2]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or activated charcoal adsorbent to contain the spill.[5] For solid spills, carefully sweep up the material, avoiding dust formation.[2]

  • Collect Cleanup Materials: Place all contaminated absorbent materials and any contaminated PPE into a labeled hazardous waste container for disposal.[2]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

G cluster_prep Preparation & Safety cluster_procedure Disposal Procedure cluster_quench For Reactive Mixtures (e.g., this compound) cluster_collection General Propargyl Waste cluster_final Final Steps PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) FumeHood Work in a Chemical Fume Hood Quench 1. Quench Reactive Species (e.g., with isopropanol, then water) FumeHood->Quench Segregate 2. Segregate as Hazardous Waste FumeHood->Segregate Container 3. Use Labeled, Compatible Waste Container Segregate->Container Store 4. Store in Designated Satellite Accumulation Area Container->Store EHS 5. Contact EHS for Pickup Store->EHS Disposal 6. Professional Disposal EHS->Disposal

Caption: Workflow for the safe disposal of propargyl-containing waste.

References

Essential Safety and Operational Protocols for Handling Propargyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the propargyl radical is not available as it is a highly reactive, transient species not handled in a conventional laboratory setting. The following guidance is based on the safety protocols for structurally related and more stable propargyl-containing compounds, such as propargyl bromide and propargyl alcohol. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.

The propargyl functional group is associated with significant potential hazards, including flammability, reactivity, and toxicity.[1] Compounds like propargyl bromide are classified as flammable, toxic, and capable of causing severe skin burns and eye damage. Similarly, propargyl alcohol is a flammable and reactive chemical that can cause skin and eye irritation.[2] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when working with any propargyl-containing substance. The following table summarizes the recommended PPE.[1][3][4]

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splash, consider double-gloving. Change gloves immediately if they become contaminated.[4]
Eyes/Face Safety goggles and/or face shieldMust meet ANSI Z.87.1 standards to protect against chemical splashes. A face shield should be worn in addition to goggles when there is a significant splash risk.[4]
Body Laboratory coat or chemical-resistant coverallsA flame-resistant lab coat should be worn. Ensure it is fully buttoned.[5]
Respiratory NIOSH-approved respiratorUse is recommended if handling the compound as a powder, if aerosols may be generated, or if working outside of a chemical fume hood. A risk assessment should determine the specific type of respirator needed.[1][3]
Feet Closed-toe shoesShoes should be made of a non-porous material.

Operational Plan for Handling Propargyl-Containing Compounds

Adherence to a strict operational protocol is essential for the safe handling of propargyl-containing compounds throughout the experimental workflow.

Pre-Operational Procedures
  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and certified for use.[1]

  • Ventilation Check: Verify that the chemical fume hood is functioning correctly.

  • Gather Materials: Have all necessary equipment and reagents, including quenching agents and spill cleanup materials, readily available.

  • PPE Inspection: Inspect all PPE for damage before donning.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the work area.[2][6] Use only non-sparking tools and explosion-proof electrical equipment.[2]

Step-by-Step Handling Protocol
  • Compound Equilibration: Allow the container of the propargyl-containing compound to reach room temperature before opening to prevent moisture condensation.[4]

  • Weighing and Transfer: Conduct all weighing and transfer of the compound within the chemical fume hood.[7] Use dedicated spatulas and weighing containers.

  • Dissolution: If dissolving the compound, add the solvent slowly to the compound to avoid splashing.[7] Keep the container closed when not in use.[1]

  • Reaction Setup: All reactions should be set up within the chemical fume hood. Ensure reaction vessels are properly sealed and labeled. If heating is required, use a controlled heating mantle or block.[7]

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes.

Post-Operational Procedures
  • Quenching and Work-up: Handle all post-reaction mixtures and purification steps within the fume hood.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • PPE Removal: Remove PPE carefully, avoiding cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[6]

Disposal Plan

Proper disposal of waste containing propargyl compounds is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing the propargyl compound in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • Solid Waste: This includes contaminated gloves, wipes, and containers.

  • Liquid Waste: Collect all liquid waste from the experiment in a sealed, labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[4]

Emergency Procedures

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up.

    • For a solid spill, carefully scoop the material into a designated waste container.

    • For a liquid spill, contain and absorb with an inert material (e.g., vermiculite, sand).

    • Ventilate the area and wash the spill site after the material has been removed.

  • Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4]

    • Inhalation: Move to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_area Prepare Work Area (Fume Hood) check_vent Check Ventilation prep_area->check_vent gather_materials Gather Materials check_vent->gather_materials inspect_ppe Inspect PPE gather_materials->inspect_ppe don_ppe Don PPE inspect_ppe->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer dissolution Dissolution weigh_transfer->dissolution spill Spill Occurs weigh_transfer->spill exposure Exposure Occurs weigh_transfer->exposure reaction Reaction Setup dissolution->reaction dissolution->spill dissolution->exposure monitoring Monitor Reaction reaction->monitoring reaction->spill reaction->exposure workup Quenching & Work-up monitoring->workup monitoring->spill monitoring->exposure decontaminate Decontaminate workup->decontaminate workup->spill workup->exposure dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands evacuate Evacuate & Alert spill->evacuate first_aid Administer First Aid exposure->first_aid cleanup Spill Cleanup evacuate->cleanup medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling of propargyl-containing compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.